molecular formula C10H17NO6 B1278825 Boc-Asp-OMe CAS No. 98045-03-5

Boc-Asp-OMe

Numéro de catalogue: B1278825
Numéro CAS: 98045-03-5
Poids moléculaire: 247.24 g/mol
Clé InChI: IWFIVTBTZUCTQH-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-Asp-OMe is a useful research compound. Its molecular formula is C10H17NO6 and its molecular weight is 247.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFIVTBTZUCTQH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98045-03-5
Record name (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to N-Boc-L-aspartic Acid β-Methyl Ester (Boc-Asp(OMe)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butoxycarbonyl-L-aspartic acid β-methyl ester, commonly abbreviated as Boc-Asp(OMe)-OH, is a pivotal amino acid derivative employed extensively in the fields of peptide chemistry and pharmaceutical research.[1][2] As a bifunctionally protected aspartic acid, it serves as an essential building block in the methodical assembly of complex peptides and peptidomimetics.[3] The molecule features an acid-labile tert-butoxycarbonyl (Boc) group protecting the α-amino function and a relatively stable methyl ester protecting the side-chain (β) carboxyl group. This orthogonal protection scheme is fundamental to its utility, allowing for selective deprotection and modification during solid-phase peptide synthesis (SPPS) and other synthetic methodologies.[2]

It is crucial to distinguish this compound from its isomer, N-Boc-L-aspartic acid α-methyl ester (Boc-Asp-OMe, CAS 98045-03-5), where the α-carboxyl group is esterified.[4][5] This guide focuses specifically on the β-methyl ester (CAS 59768-74-0), which is more commonly utilized for incorporating aspartic acid residues into a growing peptide chain. Its favorable properties, including stability and solubility, make it a reliable reagent for both academic and industrial research.[1]

Chemical Structure and Identifiers

The structural arrangement of Boc-Asp(OMe)-OH, with its distinct protecting groups, is central to its chemical behavior and applications in synthesis.

Identifier Value
IUPAC Name (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
Synonyms Boc-L-Asp(OMe)-OH, Boc-L-aspartic acid 4-methyl ester, N-(tert-Butoxycarbonyl)-L-aspartic acid 4-methyl ester[6]
CAS Number 59768-74-0[1][7]
Molecular Formula C₁₀H₁₇NO₆
Molecular Weight 247.25 g/mol [1][7]
SMILES COC(=O)C--INVALID-LINK--OC(C)(C)C)C(O)=O
InChI Key WFPSMPYVXFVVFA-LURJTMIESA-N

Physicochemical Properties

The physical and chemical properties of Boc-Asp(OMe)-OH are well-documented, ensuring its consistent performance in experimental settings.

Property Value
Appearance White to off-white solid or powder.[1][7]
Melting Point 60 - 70 °C[1]
Optical Rotation [α]₂₀/D = -5 ± 1° (c=2 in Methanol)[1]
Purity Typically ≥98.0% (assayed by HPLC or TLC).[1]
Solubility Soluble in DMSO (up to 200 mg/mL), methanol, and other common organic solvents.[1][7]
Storage Recommended storage at 0 - 8 °C for short-term and -20 °C for long-term stability.[1][7]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of Boc-Asp(OMe)-OH. Based on its structure and data from analogous compounds, the following characteristic signals are expected.[8]

Technique Expected Characteristics
¹H NMR δ (ppm): ~1.4 (s, 9H, Boc C(CH₃)₃), ~2.8 (m, 2H, β-CH₂), ~3.7 (s, 3H, OCH₃), ~4.5 (m, 1H, α-CH), ~5.5 (d, 1H, NH), ~10-12 (br s, 1H, COOH).
¹³C NMR δ (ppm): ~28 (Boc CH₃), ~36 (β-CH₂), ~50 (α-CH), ~52 (OCH₃), ~80 (Boc C(CH₃)₃), ~156 (Boc C=O), ~171 (Ester C=O), ~173 (Carboxylic Acid C=O).
IR (Infrared) ν (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch), ~1740 (Ester C=O stretch), ~1710 (Carboxylic Acid C=O stretch), ~1690 (Carbamate C=O stretch), ~1160 (C-O stretch).

Synthesis and Purification

The preparation of Boc-Asp(OMe)-OH is a multi-step process that requires careful control of protecting group chemistry.

The logical pathway for synthesizing Boc-Asp(OMe)-OH involves the selective protection of the side-chain carboxyl group followed by the protection of the α-amino group.

G A L-Aspartic Acid B L-Aspartic acid β-methyl ester A->B  Methanol (MeOH), H⁺ catalyst  (Side-chain esterification)   C Boc-Asp(OMe)-OH (Final Product) B->C  Di-tert-butyl dicarbonate (B1257347) (Boc₂O),  Base (e.g., NaHCO₃)  (Amine protection)  

Caption: Synthesis workflow for Boc-Asp(OMe)-OH.

The following is a generalized protocol for the synthesis of Boc-Asp(OMe)-OH.

  • Esterification: L-aspartic acid is suspended in methanol. A catalytic amount of a strong acid (e.g., thionyl chloride or H₂SO₄) is added carefully at 0 °C. The mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield the crude L-aspartic acid β-methyl ester.[9]

  • Boc-Protection: The crude ester is dissolved in a solvent mixture such as THF/water. A base (e.g., sodium bicarbonate) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) at 0 °C. The reaction is stirred at room temperature overnight.[9]

  • Work-up and Purification: The reaction mixture is concentrated to remove the organic solvent. The remaining aqueous solution is acidified to a low pH (e.g., pH 2-3) with a suitable acid like citric acid or cold HCl, leading to the precipitation of the product. The solid is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be further purified by recrystallization or silica (B1680970) gel column chromatography.

Reactivity and Applications in Peptide Synthesis

The utility of Boc-Asp(OMe)-OH is defined by the orthogonal nature of its protecting groups, which allows for selective removal and subsequent reactions.

The Boc group is sensitive to acid, while the methyl ester is cleaved by saponification. This allows the α-amino group to be deprotected for chain elongation without affecting the side chain.

G Start Boc-Asp(OMe)-OH AmineDeprotected H₂N-Asp(OMe)-OH (Amine Unmasked) Start->AmineDeprotected  1. Strong Acid (e.g., TFA)  (Boc Deprotection)   EsterCleaved Boc-Asp-OH (Side-chain Unmasked) Start->EsterCleaved  Saponification (e.g., LiOH, NaOH)   Peptide Growing Peptide Chain AmineDeprotected->Peptide  2. Coupling Agent (e.g., HATU) + Next Boc-Amino Acid  

Caption: Reactivity pathways for Boc-Asp(OMe)-OH.

  • Resin Swelling: The peptide-resin is swelled in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Deprotection: The resin is treated with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes at room temperature.

  • Washing: The resin is thoroughly washed with DCM, followed by a neutralization step with a base solution (e.g., 10% diisopropylethylamine in DMF), and finally washed with DMF to prepare for the next coupling cycle.

  • Activation: In a separate vessel, the incoming Boc-protected amino acid (e.g., Boc-Ala-OH) is pre-activated by dissolving it in DMF with a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, HOBt) for several minutes.

  • Coupling: The activation solution is added to the deprotected peptide-resin from the previous step. The mixture is agitated at room temperature for 1-2 hours.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts, completing the coupling step. The cycle of deprotection and coupling is repeated to elongate the peptide chain.

Safety and Handling

Boc-Asp(OMe)-OH is classified as an irritant. Users should exercise caution and adhere to standard laboratory safety practices.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Use a dust mask or work in a ventilated hood to avoid inhalation of the powder.

  • Storage Class: Combustible Solid (Storage Class 11).

Conclusion

N-Boc-L-aspartic acid β-methyl ester is a cornerstone reagent for modern peptide synthesis. Its well-defined chemical properties, coupled with a robust protection strategy, provide chemists with a reliable tool for constructing complex peptide-based molecules for research, diagnostics, and therapeutic drug development.[1][2] A thorough understanding of its structure, reactivity, and handling is paramount for its successful application in the laboratory.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Boc-Asp-OMe from Aspartic Acid

This technical guide provides a comprehensive overview of the synthetic routes for preparing N-Boc-L-aspartic acid methyl esters from L-aspartic acid. This document details the common synthetic strategies, provides in-depth experimental protocols, and summarizes key quantitative data. The strategic protection of the amino and carboxylic acid functional groups of aspartic acid is a critical step in peptide synthesis and the development of complex pharmaceutical agents. This guide focuses on the preparation of the α-methyl ester (this compound), the β-methyl ester (Boc-Asp(OMe)-OH), and the dimethyl ester (Boc-Asp(OMe)-OMe), which are crucial building blocks in these applications.[1]

Overview of Synthetic Strategies

The synthesis of Boc-protected aspartic acid methyl esters from the parent amino acid involves two primary chemical transformations:

  • N-protection : The amino group of aspartic acid is protected with the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting aspartic acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.[] The Boc group is favored for its stability under neutral or basic conditions and its facile removal under mild acidic conditions.[]

  • Esterification : The carboxylic acid groups are converted to methyl esters. This can be done before or after N-protection. The key challenge lies in the selective esterification of either the α- or β-carboxylic acid to yield the desired mono-ester.

The primary synthetic pathways can be categorized as follows:

  • Route A : N-protection of L-aspartic acid followed by non-selective or selective esterification.

  • Route B : Esterification of L-aspartic acid to form the dimethyl ester or a mono-ester, followed by N-protection.

  • Route C : A multi-step process involving orthogonal protecting groups to achieve high selectivity for one of the mono-esters, particularly the α-ester.

The choice of strategy depends on the desired final product (α-ester, β-ester, or di-ester) and the required purity. A significant challenge in these syntheses is the potential for aspartimide formation, a side reaction that can occur under both acidic and basic conditions, leading to impurities that are difficult to remove.[3][4][5]

Visualization of Synthetic Pathways

The logical flow of the synthetic strategies for preparing various this compound derivatives is illustrated below.

G General Synthetic Pathways for this compound Derivatives Asp L-Aspartic Acid BocAsp Boc-L-Aspartic Acid Asp->BocAsp (Boc)₂O, Base AspOMeHCl L-Aspartic Acid Dimethyl Ester HCl Asp->AspOMeHCl SOCl₂, MeOH BocAspDiOMe Boc-L-Asp(OMe)-OMe (Dimethyl Ester) BocAsp->BocAspDiOMe CH₂N₂ or MeI, K₂CO₃ BocAspBetaOMe Boc-L-Asp(OMe)-OH (β-Methyl Ester) BocAsp->BocAspBetaOMe Selective Esterification BocAspOBzl Boc-L-Asp(OBzl)-OH (β-Benzyl Ester) BocAsp->BocAspOBzl Benzyl Bromide, Base AspOMeHCl->BocAspDiOMe (Boc)₂O, Base AspBetaOMeHCl L-Aspartic Acid β-Methyl Ester HCl AspBetaOMeHCl->BocAspBetaOMe (Boc)₂O, Base BocAspAlphaOMe Boc-L-Asp-OMe (α-Methyl Ester) BocAspOBzl->BocAspAlphaOMe 1. Esterification (α-COOH) 2. Deprotection (Benzyl)

Caption: Synthetic routes from L-aspartic acid to its Boc-protected methyl esters.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final products.

Protocol 1: Synthesis of N-Boc-L-Aspartic Acid

This protocol describes the N-protection of L-aspartic acid.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation A Dissolve L-Aspartic Acid in KHCO₃ solution B Add (Boc)₂O in portions A->B C Stir at room temperature B->C D Adjust pH to 3 with HCl C->D E Extract with Dichloromethane (B109758) D->E F Wash organic layer with brine E->F G Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Crystallize from Petroleum Ether H->I J Filter and dry product I->J

Caption: Experimental workflow for the synthesis of N-Boc-L-Aspartic Acid.

Methodology:

  • Reaction : L-aspartic acid (16.2 g) is dissolved in 200 mL of 0.002 mol/L potassium bicarbonate solution with stirring. Di-tert-butyl dicarbonate ((Boc)₂O) is added in three portions (8 g, 8 g, and 9 g) at one-hour intervals. The reaction is allowed to proceed for an additional 2 hours after the final addition.[6]

  • Work-up : The pH of the reaction mixture is adjusted to 3 using 0.001 mol/L hydrochloric acid.[6]

  • Extraction : The product is extracted three times with dichloromethane (0.4 L per extraction). The organic layers are combined.[6]

  • Purification : The combined organic layer is washed with brine until neutral and then dried over anhydrous sodium sulfate (B86663) for 8 hours.[6]

  • Isolation : The solution is filtered, and the filtrate is concentrated under reduced pressure. The resulting solid is crystallized by adding 50 mL of petroleum ether with stirring. The product is collected by filtration and dried.[6]

ParameterValueReference
Starting Material L-Aspartic Acid[6]
Key Reagents (Boc)₂O, KHCO₃, HCl[6]
Solvent Water, Dichloromethane[6]
Reported Yield 94.15%[6]
Protocol 2: Synthesis of Boc-L-Asp(OMe)-OH (β-Methyl Ester)

This protocol is adapted from a method starting with L-aspartic acid-β-methyl ester hydrochloride.[7]

Methodology:

  • Reaction : L-aspartic acid-β-methyl ester hydrochloride (9.18 g, 50 mmol) is dissolved in 50 mL of water. Sodium bicarbonate (8.4 g, 100 mmol) is added, followed by 100 mL of THF and di-tert-butyl dicarbonate (21.8 g, 100 mmol).[7]

  • Reaction Time : The mixture is stirred overnight at room temperature.[7]

  • Isolation : The reaction solution is concentrated to dryness under reduced pressure.

  • Purification : The residue is taken up in water and the pH is adjusted to 3 with dilute HCl. The aqueous solution is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the product.[8]

ParameterValueReference
Starting Material L-Aspartic acid-β-methyl ester HCl[7]
Key Reagents (Boc)₂O, NaHCO₃[7]
Solvent Water, THF[7]
Reaction Time Overnight[7]
Purity >98%[7][9]
Protocol 3: Synthesis of Boc-L-Asp(OMe)-OMe (Dimethyl Ester)

This protocol involves the initial formation of the aspartic acid dimethyl ester, followed by N-protection.

Methodology:

  • Esterification : Thionyl chloride (SOCl₂, 3.0 eq.) is added dropwise to a solution of L-aspartic acid (1.0 eq.) in methanol (B129727) at 0 °C. The mixture is then heated to reflux for 2 hours. The solvent is removed in vacuo to obtain L-aspartic acid dimethyl ester hydrochloride.[10]

  • N-protection : The crude ester hydrochloride (1.0 eq.) is dissolved in a 1:1 mixture of THF and water. Sodium bicarbonate (3.0 eq.) and (Boc)₂O (1.0 eq.) are added at 0 °C. The reaction is stirred at room temperature for 10 hours.[10]

  • Work-up : Volatiles are removed in vacuo. The residue is diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-Boc-L-aspartic acid dimethyl ester.[10]

ParameterValueReference
Starting Material L-Aspartic Acid[10]
Key Reagents SOCl₂, MeOH, (Boc)₂O, NaHCO₃[10]
Solvent Methanol, THF, Water[10]
Reaction Time 2h (Esterification), 10h (Protection)[10]

Key Considerations and Side Reactions

Aspartimide Formation

The most significant side reaction during the synthesis and subsequent use of protected aspartic acid derivatives is the formation of a five-membered succinimide (B58015) ring, known as an aspartimide.[3] This occurs through the intramolecular cyclization of the aspartyl residue, where the backbone nitrogen attacks the side-chain carbonyl group. This side reaction is particularly prevalent when the Asp residue is followed by a small amino acid like Glycine or Serine and is promoted by basic conditions (e.g., piperidine (B6355638) in Fmoc synthesis) or high temperatures.[5] Aspartimide formation leads to a mixture of α- and β-aspartyl peptides upon ring-opening, which are often difficult to separate from the desired product.[3] Using bulkier side-chain protecting groups or modified deprotection protocols can help minimize this issue.[5]

Purification and Characterization

Purification of the final products is typically achieved by column chromatography on silica (B1680970) gel or by recrystallization. The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) : To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS) : To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) : To determine the chemical and enantiomeric purity.

Conclusion

The synthesis of this compound derivatives from aspartic acid is a well-established but nuanced process that requires careful control of reaction conditions to achieve high yields and purity. The choice of synthetic route—whether through initial N-protection or esterification—is dictated by the specific methyl ester isomer required. For researchers and professionals in drug development, a thorough understanding of these protocols and potential side reactions like aspartimide formation is essential for the successful application of these versatile building blocks in the construction of complex peptides and other bioactive molecules.

References

An In-depth Technical Guide to N-tert-butoxycarbonyl-L-aspartic acid methyl esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of the isomeric compounds N-tert-butoxycarbonyl-L-aspartic acid 1-methyl ester and N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester. These compounds are critical building blocks in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel therapeutics.

Core Chemical and Physical Properties

N-tert-butoxycarbonyl-L-aspartic acid methyl ester exists as two principal isomers: the α-ester (1-methyl ester) and the β-ester (4-methyl ester). The location of the methyl ester group significantly influences the chemical reactivity and utility of each isomer. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled reactions in peptide synthesis and other complex molecular constructions.

N-tert-butoxycarbonyl-L-aspartic acid 1-methyl ester (Boc-Asp-OMe)

This isomer features the methyl ester at the α-carboxylic acid position, leaving the β-carboxylic acid free.

Table 1: Physical and Chemical Properties of N-tert-butoxycarbonyl-L-aspartic acid 1-methyl ester

PropertyValue
CAS Number 98045-03-5[1]
Molecular Formula C10H17NO6
Molecular Weight 247.25 g/mol
Appearance White to off-white powder or crystals
Melting Point 87.0 to 91.0 °C
Optical Rotation [α]20/D -20.0 to -23.0 deg (c=1, MeOH)
Purity >97.0% (HPLC)
Solubility Soluble in methanol, chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.
Storage Temperature Room temperature, recommended <15°C in a cool, dark place.

Table 2: Spectroscopic Data for N-tert-butoxycarbonyl-L-aspartic acid 1-methyl ester

Spectrum TypeKey Data
¹H NMR (CDCl₃, 300 MHz) δ (ppm) = 1.42 (s, 9H), 2.82 (dd, J=4.8, 17.2 Hz, 1H), 3.02 (dd, J=17.2, 4.1 Hz, 1H), 3.69 (s, 3H), 4.59-4.62 (m, 1H), 5.57 (d, J=8.5Hz, 1H), 10.8 (sl, 1H)[2]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) = 28.2, 36.4, 49.7, 52.1, 80.5, 155.6, 171.6, 175.8[2]
IR (cm⁻¹) 3429 (N-H), 2979 (C-H), 1714 (C=O)[2]
Mass Spectrum Data for related compounds suggest characteristic fragmentation patterns including loss of the Boc group.[3]
N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester (Boc-Asp(OMe)-OH)

This isomer has the methyl ester at the β-carboxylic acid position, which is crucial for its application in solid-phase peptide synthesis (SPPS) where the α-carboxylic acid must be available for coupling reactions.

Table 3: Physical and Chemical Properties of N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester

PropertyValue
CAS Number 59768-74-0[4]
Molecular Formula C10H17NO6
Molecular Weight 247.25 g/mol [4]
Appearance White solid[5]
Purity ≥98.0% (TLC)[4]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]
Storage Temperature Room Temperature, sealed in a dry environment.[5]

Table 4: Spectroscopic Data for N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester

Spectrum TypeKey Data
SMILES COC(=O)C--INVALID-LINK--C(O)=O[4]
InChI 1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m0/s1[4]
IR (cm⁻¹) Characteristic peaks for N-H, C-H, and C=O bonds are expected.[6]
Mass Spectrum The mass spectrum would show fragmentation patterns related to the loss of the Boc group and other characteristic fragments.

Experimental Protocols

The synthesis of N-tert-butoxycarbonyl-L-aspartic acid methyl esters can be achieved through several established methods. The choice of protocol often depends on the desired isomer and the available starting materials.

Synthesis of N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester

Method 1: From L-Aspartic acid β-methyl ester hydrochloride

This protocol involves the protection of the amino group of pre-esterified L-aspartic acid.

  • Materials: L-Aspartic acid β-methyl ester hydrochloride, Dioxane, Water, Sodium carbonate (Na₂CO₃), Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Ethyl acetate, 6N HCl.

  • Procedure:

    • Dissolve L-Aspartic acid β-methyl ester hydrochloride in a mixture of water and dioxane.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium carbonate to the stirred solution, followed by the dropwise addition of di-tert-butyl dicarbonate dissolved in dioxane over 2-3 hours.

    • Allow the reaction mixture to stir at room temperature overnight.

    • Extract the solution with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to a pH of 2 with 6N HCl.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Concentrate the solution under reduced pressure to yield the product.[7]

Method 2: From L-Aspartic acid

This method involves direct Boc protection followed by selective esterification.

  • Materials: L-Aspartic acid, Potassium bicarbonate solution, Di-tert-butyl dicarbonate (Boc₂O), Hydrochloric acid, Dichloromethane, Anhydrous sodium sulfate, Petroleum ether.

  • Procedure:

    • Dissolve L-aspartic acid in a potassium bicarbonate solution.

    • Add Boc₂O in portions and allow the reaction to proceed for several hours.

    • Acidify the reaction mixture to a pH of 3-4 with hydrochloric acid.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine until neutral and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution.

    • Add petroleum ether to induce crystallization of Boc-L-aspartic acid.

    • The resulting Boc-L-aspartic acid can then be selectively esterified at the β-carboxyl group using appropriate methods.[8]

Synthesis of N-tert-butoxycarbonyl-L-aspartic acid 1-methyl ester

This isomer is typically synthesized by first protecting the β-carboxyl group, followed by esterification of the α-carboxyl group, and subsequent deprotection of the β-carboxyl group. A common strategy involves the use of a benzyl (B1604629) ester for the β-carboxyl group.

  • Procedure Outline:

    • Start with N-Boc-L-aspartic acid.

    • Selectively esterify the β-carboxyl group, for instance, by forming a benzyl ester.[9]

    • Esterify the free α-carboxyl group to a methyl ester using a suitable methylating agent (e.g., diazomethane (B1218177) or methyl iodide with a base).[10]

    • Remove the β-benzyl protecting group via hydrogenolysis to yield the final product.

Purification

Purification of the final products is typically achieved through column chromatography on silica (B1680970) gel, using a solvent system such as ethyl acetate/petroleum ether, followed by crystallization.[11]

Applications in Drug Development and Research

N-tert-butoxycarbonyl-L-aspartic acid methyl esters are invaluable intermediates in the synthesis of a wide range of biologically active molecules.

Solid-Phase Peptide Synthesis (SPPS)

Boc-Asp(OMe)-OH is a key building block in Boc-chemistry-based solid-phase peptide synthesis. The Boc group provides temporary protection of the α-amino group, while the methyl ester protects the side-chain carboxyl group.

The following diagram illustrates a typical cycle for the incorporation of a Boc-Asp(OMe)-OH residue into a growing peptide chain on a solid support.

SPPS_Workflow Resin_NH2 Resin-NH2 Coupling 1. Coupling: Boc-Asp(OMe)-OH + Coupling Reagent (e.g., DCC/HOBt) Resin_Peptide_NHBoc Resin-Peptide-NH-Boc Wash1 2. Wash Resin_Peptide_NHBoc->Wash1 Resin_Peptide_NH2 Resin-Peptide-NH2 Wash2 4. Wash Resin_Peptide_NH2->Wash2 Resin_NewPeptide_NHBoc Resin-Peptide-Asp(OMe)-NH-Boc Coupling->Resin_Peptide_NHBoc Deprotection 3. Deprotection: TFA in DCM Wash1->Deprotection Deprotection->Resin_Peptide_NH2 Removes Boc Group Neutralization 5. Neutralization: Base (e.g., DIEA) in DCM Wash2->Neutralization Wash3 6. Wash Neutralization->Wash3

Caption: Workflow for Boc-Solid Phase Peptide Synthesis.

Synthesis of Glycoprotein (B1211001) IIb/IIIa Antagonists

N-tert-butoxycarbonyl-L-aspartic acid methyl esters are utilized in the synthesis of peptidomimetics that act as antagonists of the glycoprotein IIb/IIIa receptor.[5] This receptor plays a crucial role in platelet aggregation, making its antagonists effective antiplatelet agents for the treatment and prevention of cardiovascular diseases.[12][13][14]

The following diagram illustrates the signaling pathway leading to platelet aggregation and the mechanism of action of glycoprotein IIb/IIIa antagonists.

GPIIbIIIa_Pathway cluster_platelet Platelet cluster_inside Intracellular Signaling cluster_extracellular Extracellular cluster_inhibitor Inhibition GP_Receptor GP IIb/IIIa Receptor (Inactive) GP_Receptor_Active GP IIb/IIIa Receptor (Active) GP_Receptor->GP_Receptor_Active Conformational Change Signaling_Cascade Signaling Cascade GP_Receptor_Active->Signaling_Cascade Outside-In Signaling Fibrinogen Fibrinogen GP_Receptor_Active->Fibrinogen Binds Ca_Increase ↑ Intracellular Ca²⁺ Signaling_Cascade->Ca_Increase Ca_Increase->GP_Receptor Inside-Out Signaling Agonists Platelet Agonists (e.g., Thrombin, ADP, Collagen) Agonists->Signaling_Cascade Bind to Receptors Platelet_Aggregation Platelet Aggregation Fibrinogen->Platelet_Aggregation Cross-links Platelets GPIIbIIIa_Antagonist GPIIb/IIIa Antagonist (e.g., Eptifibatide, Tirofiban) GPIIbIIIa_Antagonist->GP_Receptor_Active Blocks Binding Site

References

An In-depth Technical Guide to Boc-Asp-OMe for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on N-Boc-L-aspartic acid α-methyl ester (Boc-Asp-OMe), a key building block in synthetic organic chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry who require detailed data and protocols for the application of this compound.

Core Compound Data

This compound is a derivative of the amino acid L-aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the alpha-carboxylic acid is esterified as a methyl ester. This protection strategy is fundamental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.

PropertyValueSource(s)
Molecular Formula C10H17NO6[1][2]
Molecular Weight 247.25 g/mol [3][4][5]
Alternate Name N-Boc-L-aspartic acid alpha-methyl ester[2]
CAS Number 98045-03-5[2][6]

Experimental Protocols

The following protocols are generalized procedures for the synthesis and application of N-Boc protected amino acid methyl esters, such as this compound, in peptide synthesis. These methods are for reference only and may require optimization based on specific laboratory conditions and downstream applications.

General Protocol for the Synthesis of N-Boc-α-Amino Acid Methyl Esters

This two-step procedure outlines the esterification of an α-amino acid followed by the protection of the amino group with a Boc moiety.

Step 1: Esterification of the α-Amino Acid

  • Suspend the desired α-amino acid (1.0 equivalent) in methanol (B129727) (MeOH).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl2) (3.0 equivalents) dropwise to the mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Remove the solvent under reduced pressure to yield the α-amino acid methyl ester hydrochloride salt, which can be used in the next step without further purification.[3]

Step 2: N-Boc Protection

  • Dissolve the α-amino acid methyl ester hydrochloride (1.0 equivalent) from the previous step in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Cool the solution to 0 °C.

  • Add sodium bicarbonate (NaHCO3) (3.0 equivalents) and di-tert-butyl dicarbonate (B1257347) (Boc2O) (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 10 hours.

  • Remove the volatile components in vacuo.

  • Dilute the residue with water and extract the aqueous phase three times with ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc-α-amino acid methyl ester.[3]

Protocol for Dipeptide Synthesis using this compound in Solution-Phase

This protocol describes the coupling of this compound with another amino acid ester (e.g., Phenylalanine methyl ester) to form a dipeptide.

  • Activation of this compound: Dissolve this compound (1.0 equivalent) and a coupling agent such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable solvent like dichloromethane (B109758) (DCM). Cool the solution to 0 °C. Add a carbodiimide (B86325) coupling reagent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents), and stir for 15-20 minutes at 0 °C.[4]

  • Coupling Reaction: In a separate flask, prepare a solution of the amino acid methyl ester hydrochloride (e.g., Phe-OMe·HCl) and a non-nucleophilic base like N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) to neutralize the salt. Add this solution to the activated this compound solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.[4]

  • Work-up and Purification: If DCC was used, a precipitate of dicyclohexylurea (DCU) will form and should be removed by filtration. Dilute the filtrate with ethyl acetate and wash successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude dipeptide can be purified by flash column chromatography.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a single coupling cycle in solution-phase peptide synthesis utilizing a Boc-protected amino acid like this compound.

Solution_Phase_Peptide_Synthesis_Workflow start Start: this compound & Amino Acid Ester activation Activation of Carboxyl Group (e.g., DCC/HOBt) start->activation Reagents coupling Peptide Bond Formation (Coupling) activation->coupling Activated Ester workup Aqueous Work-up (Acid/Base Wash) coupling->workup Crude Product purification Purification (Chromatography) workup->purification Washed Product product Protected Dipeptide purification->product Pure Product

References

The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone in the field of peptide synthesis, particularly in the pioneering work of Bruce Merrifield's solid-phase peptide synthesis (SPPS). This guide offers a comprehensive technical overview of the Boc group's central role, detailing its mechanism, application, and the nuances of its use in the synthesis of peptides.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid. This protection is crucial to prevent unwanted side reactions during peptide bond formation, thereby ensuring the sequential and controlled assembly of the peptide chain.[1] The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[2]

A key characteristic of the Boc group is its lability under acidic conditions, which allows for its selective removal without affecting the more acid-stable benzyl-based protecting groups often used for amino acid side chains in the Boc/Bzl strategy.[1][3]

Mechanism of Boc Protection:

The protection of an amino group with Boc anhydride (B1165640) is a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, releasing a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts, carbon dioxide and tert-butanol.[4]

Mechanism of Boc Deprotection:

The removal of the Boc group is typically achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[4] The mechanism involves the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Cleavage: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine of the peptide.[1]

The reactive tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan and methionine. To prevent this, scavengers such as dithiothreitol (B142953) (DTE), anisole, or thioanisole (B89551) are often added to the deprotection solution.[1]

The Boc-SPPS Workflow

The Boc strategy in solid-phase peptide synthesis follows a cyclical process of deprotection, neutralization, and coupling.

Boc_SPPS_Workflow Resin Resin-Bound Peptide (Boc-N-terminus) Deprotection Deprotection (TFA/DCM) Resin->Deprotection TFA_Salt Resin-Bound Peptide (TFA Salt) Deprotection->TFA_Salt Removes Boc group Washing Washing Deprotection->Washing Neutralization Neutralization (DIEA/DCM) TFA_Salt->Neutralization Free_Amine Resin-Bound Peptide (Free N-terminus) Neutralization->Free_Amine Generates free amine Neutralization->Washing Coupling Coupling (Boc-AA, Coupling Reagent) Free_Amine->Coupling Coupling->Resin Forms new peptide bond Coupling->Washing

A diagram illustrating the cyclical workflow of Boc-based solid-phase peptide synthesis (SPPS).

Data Presentation: A Quantitative Perspective

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Comparison of TFA Concentrations for Boc Deprotection

TFA Concentration in DCMDeprotection TimeAverage Peptide Purity Improvement (vs. 100% TFA)Key ObservationReference
55%30 min9%Higher purity due to better resin swelling and more complete Boc removal.[5]
100%5 minN/AIncreased formation of omission analogs due to insufficient resin swelling.[5]
50%5 min-Incomplete deprotection (78% target peptide), leading to deletion sequences.[6]
50%30 min-Complete deprotection, resulting in a clean end product.[6]

Table 2: Overview of Common Coupling Reagents in Boc-SPPS

Coupling ReagentDescriptionAdvantagesDisadvantages
DCC/HOBtDicyclohexylcarbodiimide / 1-HydroxybenzotriazoleEffective and widely used in early Boc-SPPS. HOBt suppresses racemization.[7]Formation of insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove.[7]
HBTU/DIEAO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / DiisopropylethylamineFast and efficient coupling with minimal racemization.[8]Can lead to guanidinylation of the N-terminus if used in excess. Higher cost.
BOP/DIEA(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate / DiisopropylethylamineMinimal racemization and no dehydration byproducts for Asn and Gln.Forms carcinogenic hexamethylphosphoramide (B148902) (HMPA) as a byproduct.

Table 3: Comparative Yields in Peptide Synthesis

PeptideSynthesis StrategyOverall YieldPurityReference
Leu-enkephalinBoc-SPPS (aqueous media)61%-[9]
Amyloid Beta (1-42)Microwave-assisted Fmoc-SPPS87%67%[10]
Boc-Phe-Ile-OMe (dipeptide)Boc protection with TBTU/HOBt in water90%98%[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of the Boc strategy in peptide synthesis.

Protocol 1: Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol is a standard procedure for attaching the first amino acid to a chloromethylated polystyrene resin.

Diagram of Merrifield Resin Loading

Merrifield_Loading start Boc-Amino Acid step1 Dissolve in MeOH/H2O Titrate to pH 7 with Cs2CO3 start->step1 step2 Evaporate to dryness Co-evaporate with DMF step1->step2 cesium_salt Boc-Amino Acid Cesium Salt step2->cesium_salt step4 Add Cesium Salt Shake at 50°C for 24h cesium_salt->step4 merrifield Merrifield Resin step3 Swell resin in DMF merrifield->step3 step3->step4 loaded_resin Loaded Merrifield Resin step4->loaded_resin

Workflow for loading the first Boc-amino acid onto Merrifield resin.

Methodology:

  • Preparation of the Cesium Salt:

    • Dissolve the Boc-amino acid in methanol (B129727) (5 mL/mmol) and add water (0.5 mL/mmol).

    • Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

    • Evaporate the mixture to dryness.

    • Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step.[11]

  • Attachment to Resin:

    • Swell the Merrifield resin in DMF (6-8 mL per gram of resin) in a reaction vessel.

    • Add the dried Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution).

    • Shake the mixture at 50°C for 24 hours.[11]

  • Washing:

    • Filter the resin.

    • Wash the resin thoroughly with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.

    • Dry the resin under vacuum to a constant weight.[11]

Protocol 2: Standard Boc Deprotection Cycle

This protocol outlines a single cycle of Boc group removal, neutralization, and coupling of the next amino acid.

Methodology:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM and add a solution of 50% TFA in DCM (10 mL/g of resin).

    • Agitate the mixture for 5 minutes (pre-wash).[12]

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[12]

    • Drain the TFA solution and wash the resin with DCM (3x) and isopropanol (B130326) (2x).

  • Neutralization:

    • Add a 10% solution of DIEA in DCM to the resin.

    • Agitate for 2 minutes, then drain. Repeat this step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Coupling (using HBTU):

    • In a separate vessel, dissolve the next Boc-protected amino acid (2.0 equivalents relative to resin substitution) and HBTU (2.0 equivalents) in DMF.

    • Add this solution to the resin, followed by DIEA (4.0 equivalents).[13]

    • Agitate the mixture for 10-60 minutes, monitoring the reaction completion with the Kaiser test.[13]

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage from Merrifield Resin using HF

This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups. Note: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

Methodology:

  • Resin Preparation: Dry the peptide-resin under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in a specialized HF-resistant reaction vessel.

    • Add appropriate scavengers (e.g., anisole).

    • Cool the vessel in a dry ice/methanol bath.

    • Distill anhydrous HF into the reaction vessel (approximately 10 mL/g of resin).

    • Stir the reaction mixture at 0°C for 45-60 minutes.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Washing:

    • Suspend the residue in cold diethyl ether and wash thoroughly.

    • Filter to collect the precipitated peptide.

  • Extraction and Purification:

    • Dissolve the crude peptide in an appropriate aqueous buffer.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Common Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially impacting the yield and purity of the final peptide.

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is less prevalent in Boc-SPPS compared to Fmoc-SPPS because the N-terminal amine is protonated after deprotection.[] In situ neutralization protocols can further suppress this side reaction.[]

  • Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to epimerization at the α-carbon. The use of additives like HOBt can minimize racemization.[7]

  • Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues like tryptophan and methionine. The addition of scavengers is crucial to prevent this.[1]

Conclusion

The Boc protecting group, integral to the development of solid-phase peptide synthesis, remains a robust and valuable tool in the synthesis of peptides. Its acid lability, coupled with the stability of benzyl-based side-chain protecting groups, provides a reliable strategy for the assembly of peptide chains. While the harsh final cleavage conditions with HF require special handling, the Boc strategy offers advantages in synthesizing long or aggregation-prone peptides. A thorough understanding of the underlying chemistry, reaction conditions, and potential side reactions, as detailed in this guide, is essential for researchers, scientists, and drug development professionals to effectively utilize the Boc protecting group in their peptide synthesis endeavors.

References

Boc-Asp-OMe: A Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-L-aspartic acid β-methyl ester, commonly referred to as Boc-Asp-OMe, is a valuable and versatile chiral building block in modern organic synthesis. Its unique structural features, possessing both a protected amine and a selectively esterified side-chain carboxyl group, make it an ideal starting material for a wide array of chemical transformations. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, detailed synthesis protocols, and its application in peptide synthesis and as a chiral precursor for the synthesis of complex, non-peptidic molecules. Particular emphasis is placed on its role in asymmetric synthesis, supported by experimental procedures and quantitative data.

Chemical Properties and Specifications

This compound is a derivative of the naturally occurring amino acid L-aspartic acid. The tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the α-amino functionality, while the methyl ester at the β-carboxylic acid allows for selective chemical manipulation.[1][2]

PropertyValue
Synonyms N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester, Boc-L-Asp(OMe)-OH, Boc-Asp(β-OMe)-OH
CAS Number 59768-74-0
Molecular Formula C₁₀H₁₇NO₆
Molecular Weight 247.25 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol (B129727) and dichloromethane (B109758); less soluble in water.[3]
Chirality L-configuration at the α-carbon

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from L-aspartic acid: selective esterification of the β-carboxylic acid followed by Boc protection of the α-amino group. A representative synthetic route is detailed below.

Experimental Protocol: Synthesis of Boc-L-Asp(OMe)-OH

Step 1: Synthesis of L-Aspartic acid β-methyl ester hydrochloride

A detailed, reliable procedure for the selective esterification of L-aspartic acid can be adapted from established methods.

  • Reaction Setup: Suspend L-aspartic acid (1 equiv.) in methanol.

  • Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equiv.).

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain a solid. Wash the solid with diethyl ether to yield L-Aspartic acid β-methyl ester hydrochloride.

Step 2: Boc Protection of L-Aspartic acid β-methyl ester hydrochloride

This procedure is adapted from a method for the synthesis of a related compound, N-Boc-L-aspartic acid-4-methyl ester-1-benzyl ester.[3]

  • Reaction Setup: Dissolve L-aspartic acid-beta-methyl ester hydrochloride (1 equiv., e.g., 9.18g, 50mmol) in a mixture of methanol (120mL) at room temperature.[3]

  • Base Addition: Add triethylamine (B128534) (4 equiv., e.g., 20.24g, 200mmol) to the solution.[3]

  • Boc Protection: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (2 equiv., e.g., 21.8g, 100mmol).[3]

  • Reaction: Stir the reaction solution overnight at room temperature.[3]

  • Work-up: Concentrate the reaction solution until dry. Add cold 1N HCl aqueous solution to adjust the pH to 2-3.[3]

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (4 x 80mL). Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]

  • Purification: Concentrate the organic phase under reduced pressure to yield the product.

Synthesis_of_Boc_Asp_OMe L_Asp L-Aspartic Acid Asp_OMe_HCl L-Aspartic acid β-methyl ester HCl L_Asp->Asp_OMe_HCl 1. MeOH, SOCl₂ Boc_Asp_OMe Boc-L-Asp(OMe)-OH Asp_OMe_HCl->Boc_Asp_OMe 2. Boc₂O, Et₃N

Fig. 1: Synthetic pathway for Boc-L-Asp(OMe)-OH.

Applications in Peptide Synthesis

This compound is a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, primarily within the Boc/Bzl protection strategy.

Solid-Phase Peptide Synthesis (SPPS)

In Boc-SPPS, the Nα-Boc group is used for temporary protection and is removed with a moderate acid like trifluoroacetic acid (TFA). The side-chain protecting groups, such as the methyl ester in this compound, are generally stable to these conditions and are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[1]

This protocol outlines a standard coupling cycle for incorporating a Boc-Asp(OMe)-OH residue onto a growing peptide chain on a solid support.

  • Resin Preparation: The peptide-resin with a free N-terminal amine is swollen in dichloromethane (DCM).

  • Boc Deprotection: The Nα-Boc group is removed by treating the resin with 50% TFA in DCM for 30 minutes. The resin is then washed with DCM and a neutralization base solution (e.g., 5% N,N-diisopropylethylamine (DIEA) in DCM).

  • Activation of Boc-Asp(OMe)-OH: In a separate vessel, dissolve Boc-Asp(OMe)-OH (4 equivalents relative to resin loading) and a coupling agent like 1-Hydroxybenzotriazole (HOBt) (4 equivalents) in N,N-dimethylformamide (DMF). Add a carbodiimide (B86325) activator such as N,N'-diisopropylcarbodiimide (DIC) (4 equivalents) and allow the activation to proceed for 10-15 minutes.

  • Coupling: Add the activated Boc-Asp(OMe)-OH solution to the neutralized peptide-resin and agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) test.

  • Washing: After complete coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

SPPS_Workflow cluster_0 Peptide Elongation Cycle cluster_1 Final Cleavage Start Peptide-Resin (Free Amine) Coupling Coupling with activated Boc-Asp(OMe)-OH Start->Coupling Washing1 Washing Coupling->Washing1 Deprotection Boc Deprotection (TFA/DCM) Washing1->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Washing2 Washing Neutralization->Washing2 Washing2->Start Next Cycle Cleavage Cleavage from Resin and Side-Chain Deprotection (HF) Washing2->Cleavage

Fig. 2: General workflow for Boc-SPPS.
Solution-Phase Peptide Synthesis

This compound is also frequently used in solution-phase synthesis, particularly for the preparation of di- or tri-peptides which can then be used as building blocks in larger syntheses.

  • Preparation of the Amine Component: Dissolve glycine (B1666218) methyl ester hydrochloride (1.1 equivalents) in DCM and neutralize with a base like N-methylmorpholine (NMM) or DIEA (1.1 equivalents) to generate the free amine.

  • Activation of the Carboxyl Component: In a separate flask, dissolve Boc-Asp(OMe)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0°C in an ice bath. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and stir for 15-20 minutes.

  • Coupling: Add the prepared free amine solution to the activated Boc-Asp(OMe)-OH solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Application as a Chiral Building Block in Asymmetric Synthesis

The true versatility of this compound lies in its application as a chiral starting material for the synthesis of a variety of complex, non-peptidic molecules. The defined stereochemistry at the α-carbon and the orthogonal protecting groups allow for its use as a chiral template or precursor.

Synthesis of β-Amino Acids

This compound can serve as a precursor for the synthesis of β-amino acids through homologation reactions. While the Arndt-Eistert homologation is a classic method, newer, safer protocols are continuously being developed.[4] A general strategy involves the conversion of the α-carboxylic acid to a diazoketone, followed by a Wolff rearrangement and subsequent trapping with a nucleophile.

Precursor to Chiral Ligands and Auxiliaries

The functional handles on this compound can be elaborated to generate chiral ligands for asymmetric catalysis or chiral auxiliaries to direct stereoselective reactions. For instance, the carboxylic acid can be reduced to an alcohol, which can then be further functionalized.

Synthesis of Bioactive Molecules

Boc-L-aspartic acid β-methyl ester has been utilized as a key intermediate in the synthesis of various biologically active compounds.

This class of compounds are potent antiplatelet agents. The synthesis of certain isoxazoline-based antagonists utilizes intermediates derived from Boc-protected aspartic acid derivatives. Although a specific protocol starting from this compound is not detailed in the readily available literature, the general synthetic strategy involves the use of a chiral amine derived from aspartic acid.

Leukotriene A4 hydrolase is an enzyme involved in the inflammatory response. Glutamic acid analogs, synthesized from aspartic acid precursors, have been shown to be potent inhibitors of this enzyme. The synthesis of these analogs often involves the manipulation of the side-chain functionality of a protected aspartic acid derivative.

ApplicationCompound Class/Target EnzymeReference(s)
Synthesis of Bioactive MoleculesIsoxazoline Glycoprotein IIb/IIIa Antagonists[3]
Synthesis of Bioactive MoleculesInhibitors of Leukotriene A4 Hydrolase[5]

Conclusion

This compound is a highly valuable chiral building block with broad applications in organic synthesis. Its utility in both solid-phase and solution-phase peptide synthesis is well-established. Furthermore, its potential as a chiral precursor for the asymmetric synthesis of complex molecules, including β-amino acids and various enzyme inhibitors, makes it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

Applications cluster_peptide Peptide Synthesis cluster_asymmetric Asymmetric Synthesis cluster_bioactive_examples Examples of Bioactive Molecules Boc_Asp_OMe This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Boc_Asp_OMe->SPPS Solution_Phase Solution-Phase Peptide Synthesis Boc_Asp_OMe->Solution_Phase Beta_AA β-Amino Acids Boc_Asp_OMe->Beta_AA Chiral_Ligands Chiral Ligands & Auxiliaries Boc_Asp_OMe->Chiral_Ligands Bioactive Bioactive Molecules Boc_Asp_OMe->Bioactive GPIIb_IIIa Glycoprotein IIb/IIIa Antagonists Bioactive->GPIIb_IIIa LTA4H Leukotriene A4 Hydrolase Inhibitors Bioactive->LTA4H

Fig. 3: Applications of this compound.

References

The Genesis of a Cornerstone in Peptide Synthesis: The Discovery and Initial Studies of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of the tert-butyloxycarbonyl (Boc) protecting group in the late 1950s marked a pivotal moment in the field of peptide chemistry. Its unique acid-labile nature, coupled with its stability to a wide range of other reaction conditions, revolutionized the art of peptide synthesis, paving the way for the development of complex therapeutic peptides and advancing our understanding of protein structure and function. This technical guide delves into the seminal discovery and initial studies of Boc-protected amino acids, providing a detailed look at the foundational experimental protocols and the quantitative data that established this indispensable tool in the chemist's arsenal.

The Dawn of a New Protecting Group: Two Seminal Approaches

In 1957, two independent research groups, McKay and Albertson, and Anderson and McGregor, published their groundbreaking work on the synthesis and application of Boc-protected amino acids.[1] Their pioneering efforts laid the chemical groundwork for what would become a cornerstone of both solution-phase and solid-phase peptide synthesis.

The Mixed Carbonic Anhydride Method of McKay and Albertson

McKay and Albertson explored the use of various amine-masking groups and developed a "mixed carbonate" method for the introduction of the Boc group.[1] This approach, while historically significant, was noted by the authors to produce modest yields. The fundamental workflow involved the reaction of an amino acid ester with a mixed carbonate of tert-butanol (B103910).

The Activated Ester Approach of Anderson and McGregor

Anderson and McGregor introduced a more efficient and widely adopted method utilizing an activated ester, tert-butyl p-nitrophenyl carbonate.[1] This reagent reacted cleanly with amino acids under basic conditions to afford the corresponding N-Boc-amino acids in good to excellent yields. This method proved to be more general and reliable, contributing significantly to the rapid adoption of Boc chemistry.

Quantitative Data from Initial Studies

The initial publications provided crucial data on the efficacy of these new methods for a variety of amino acids. The following tables summarize the yields reported in these early studies, offering a quantitative comparison of the two foundational approaches.

Table 1: Synthesis of Boc-Amino Acids via the Mixed Carbonate Method (McKay and Albertson, 1957)
Amino Acid DerivativeYield (%)
Carbo-t-butoxy-glycinePoor
Carbo-t-butoxy-DL-alaninePoor

Note: McKay and Albertson reported that the yields for the mixed carbonate method were generally poor, often in the 20-30% range for analogous carbamates, and did not provide specific yields for all synthesized Boc-amino acids in their seminal paper.

Table 2: Synthesis of Boc-Amino Acids via the tert-Butyl p-Nitrophenyl Carbonate Method (Anderson and McGregor, 1957)
Amino AcidYield (%)
L-Alanine81
L-Leucine85
L-Isoleucine83
L-Methionine80
L-Phenylalanine88
Glycine75
DL-Serine70
L-Tyrosine82
L-Tryptophan78
L-Proline79
L-Valine84

Detailed Experimental Protocols from the Seminal Studies

The following sections provide detailed methodologies for the key experiments described by McKay and Albertson, and Anderson and McGregor, reconstructed from their 1957 publications.

General Protocol for the Synthesis of Boc-Amino Acids via the Mixed Carbonate Method (McKay and Albertson)

This protocol describes the general approach taken by McKay and Albertson for the synthesis of carbo-t-butoxy amino acids.

Reagents and Molar Equivalents:

ReagentMolar Equivalent
Amino Acid Ester Hydrochloride1.0
Pyridine (B92270)2.0
Phenyl Chloroformate1.0
tert-ButanolExcess
Sodium Hydroxide (B78521) (for saponification)1.1

Procedure:

  • Preparation of the Mixed Carbonate: Phenyl chloroformate (1.0 eq.) is added to a solution of the amino acid ester hydrochloride (1.0 eq.) in pyridine (2.0 eq.) at 0°C.

  • Reaction with tert-Butanol: A solution of tert-butanol (excess) is then added to the reaction mixture. The reaction is allowed to proceed, though specific times and temperatures were not detailed in the original publication for all substrates.

  • Workup and Saponification: The reaction mixture is worked up to isolate the Boc-amino acid ester. This ester is then saponified using aqueous sodium hydroxide (1.1 eq.) to yield the free Boc-amino acid.

  • Isolation: The Boc-amino acid is isolated by acidification of the aqueous solution and extraction with an organic solvent, followed by drying and evaporation of the solvent.

Synthesis of tert-Butyl p-Nitrophenyl Carbonate (Anderson and McGregor)

This protocol details the preparation of the key activated ester reagent used by Anderson and McGregor.

Reagents and Molar Equivalents:

ReagentMolar Equivalent
p-Nitrophenol1.0
Pyridine1.0
tert-Butyl Chloroformate1.0

Procedure:

  • Reaction Setup: A solution of p-nitrophenol (1.0 eq.) in pyridine (1.0 eq.) and a suitable solvent (e.g., chloroform) is cooled in an ice bath.

  • Addition of tert-Butyl Chloroformate: tert-Butyl chloroformate (1.0 eq.) is added dropwise to the cooled solution with stirring.

  • Reaction: The reaction mixture is stirred for a specified period at a controlled temperature (e.g., 0°C to room temperature).

  • Workup: The reaction mixture is washed successively with dilute acid, water, and brine. The organic layer is then dried over a suitable drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Crystallization: The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water).

General Protocol for the Synthesis of Boc-Amino Acids using tert-Butyl p-Nitrophenyl Carbonate (Anderson and McGregor)

This protocol outlines the general procedure for the N-protection of amino acids as reported by Anderson and McGregor.

Reagents and Molar Equivalents:

ReagentMolar Equivalent
Amino Acid1.0
Sodium Bicarbonate2.0
tert-Butyl p-Nitrophenyl Carbonate1.1
Dioxane/Water(Solvent)

Procedure:

  • Dissolution of Amino Acid: The amino acid (1.0 eq.) is dissolved in an aqueous solution of sodium bicarbonate (2.0 eq.).

  • Addition of Activated Ester: A solution of tert-butyl p-nitrophenyl carbonate (1.1 eq.) in dioxane is added to the amino acid solution.

  • Reaction: The heterogeneous mixture is stirred vigorously at room temperature for 24 hours.

  • Workup: The reaction mixture is diluted with water and extracted with ether to remove the p-nitrophenol byproduct.

  • Isolation of Boc-Amino Acid: The aqueous layer is acidified to a low pH (e.g., pH 2-3) with a suitable acid (e.g., citric acid or HCl).

  • Extraction and Purification: The precipitated Boc-amino acid is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water, dried over a drying agent, and the solvent is evaporated to yield the crude product. The product is then purified by crystallization.

Visualizing the Foundational Workflows

The following diagrams, generated using the DOT language, illustrate the logical and experimental workflows of the seminal studies on Boc-protected amino acids.

McKay_Albertson_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product AA_Ester Amino Acid Ester Hydrochloride Mixed_Carbonate Formation of Mixed Carbonate AA_Ester->Mixed_Carbonate Pyridine Pyridine Pyridine->Mixed_Carbonate Ph_Chloroformate Phenyl Chloroformate Ph_Chloroformate->Mixed_Carbonate tBuOH tert-Butanol Reaction Reaction with tert-Butanol tBuOH->Reaction Mixed_Carbonate->Reaction Workup1 Isolation of Boc-Amino Acid Ester Reaction->Workup1 Saponification Saponification Workup1->Saponification Acidification Acidification Saponification->Acidification Extraction Extraction Acidification->Extraction Boc_AA Boc-Amino Acid Extraction->Boc_AA

McKay & Albertson's Mixed Carbonate Method Workflow.

Anderson_McGregor_Workflow cluster_reagent_prep Reagent Preparation cluster_boc_synthesis Boc-Amino Acid Synthesis pNP p-Nitrophenol Prep_Activated_Ester Synthesis of tert-Butyl p-Nitrophenyl Carbonate pNP->Prep_Activated_Ester tBu_Chloroformate tert-Butyl Chloroformate tBu_Chloroformate->Prep_Activated_Ester Pyridine_Reagent Pyridine Pyridine_Reagent->Prep_Activated_Ester Activated_Ester tert-Butyl p-Nitrophenyl Carbonate Prep_Activated_Ester->Activated_Ester Amino_Acid Amino Acid Reaction_AA Reaction in Dioxane/Water Amino_Acid->Reaction_AA NaHCO3 Sodium Bicarbonate NaHCO3->Reaction_AA Activated_Ester->Reaction_AA Workup_AA Aqueous Workup (Ether Extraction) Reaction_AA->Workup_AA Acidification_AA Acidification Workup_AA->Acidification_AA Extraction_AA Extraction Acidification_AA->Extraction_AA Crystallization_AA Crystallization Extraction_AA->Crystallization_AA Final_Product Pure Boc-Amino Acid Crystallization_AA->Final_Product

Anderson & McGregor's Activated Ester Method Workflow.

Conclusion

The pioneering work of McKay and Albertson, and Anderson and McGregor in 1957 laid the indispensable groundwork for the widespread use of Boc-protected amino acids in peptide synthesis. While the mixed carbonate method demonstrated the feasibility of the Boc group, it was the more efficient and higher-yielding activated ester approach that truly unlocked its potential. The data and protocols from these initial studies not only established the viability of this new protecting group but also provided the fundamental knowledge upon which decades of advancements in peptide chemistry have been built. For researchers and professionals in drug development, a thorough understanding of these foundational principles remains essential for the rational design and synthesis of novel peptide-based therapeutics.

References

A Comprehensive Technical Guide to the Solubility of Boc-Asp-OMe in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester (Boc-Asp-OMe), a crucial building block in peptide synthesis and drug development. This document offers both reported solubility data and detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Core Solubility Data

The solubility of this compound has been qualitatively described in several common organic solvents. Quantitative data, however, is limited in publicly available literature. This guide presents the available information to aid in the planning of experiments and synthetic procedures.

Quantitative Solubility Data

A single quantitative data point has been reported for the solubility of this compound.

SolventSolubility (mg/mL)Method
Dimethyl Sulfoxide (DMSO)200Ultrasonic

Table 1: Quantitative solubility of this compound in DMSO.[1]

Qualitative Solubility Information

This compound is reported to be soluble in a range of common organic solvents. While precise concentrations are not specified in the available literature, the following solvents are known to effectively dissolve the compound:

This qualitative information is valuable for selecting appropriate solvents for reactions, purification, and analytical procedures. To obtain precise solubility values in these and other solvents, the experimental protocols detailed below can be employed.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvents, the following detailed experimental protocols are provided. These methods represent common and reliable approaches for determining the solubility of small molecules.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a known volume (e.g., 2 mL) of the selected organic solvent in a sealed, chemically inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24 and 48 hours) to ensure the concentration of the dissolved solid in the supernatant remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the sample at a high speed (e.g., 10,000 x g for 10-15 minutes).

  • Sample Extraction: Carefully withdraw a precise volume of the clear supernatant using a calibrated micropipette. To ensure no particulate matter is transferred, it is recommended to filter the supernatant through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter).

  • Quantification: Determine the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, as detailed in the subsequent sections.

  • Calculation: The solubility is calculated from the determined concentration and is typically expressed in mg/mL or mol/L.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a highly sensitive and accurate method for quantifying the concentration of a solute in a saturated solution.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for the HPLC analysis. A typical concentration range might be from 0.01 mg/mL to 1 mg/mL.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area versus the concentration of this compound. The curve should exhibit a linear relationship (R² > 0.99).

  • Sample Analysis: Dilute the filtered supernatant obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the chromatogram.

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.

  • Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the original concentration of this compound in the saturated supernatant, which represents its solubility.

Suggested HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA). A typical gradient could be 10-90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm, as the amide bond in the Boc protecting group absorbs in this region.

  • Injection Volume: 10 µL.

Quantification by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method for determining the concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration.

Methodology:

  • Selection of Internal Standard: Choose an internal standard that is soluble in the deuterated solvent to be used, has a known purity, is chemically inert towards this compound, and has at least one resonance that is well-resolved from the analyte's signals. For this compound in deuterated chloroform (CDCl₃) or DMSO-d₆, suitable internal standards include dimethyl sulfone or 1,4-dinitrobenzene.

  • Sample Preparation: Accurately weigh a known amount of the filtered supernatant from the shake-flask experiment into an NMR tube. To this, add an accurately weighed amount of the chosen internal standard. Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum of the sample. To ensure accurate quantification, it is crucial to use appropriate acquisition parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for small molecules) and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integration: Integrate a well-resolved signal from this compound (e.g., the singlet from the tert-butyl group) and a well-resolved signal from the internal standard.

  • Concentration Calculation: The concentration of this compound can be calculated using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Molar_mass_analyte / Mass_standard) * Purity_standard

    Where:

    • Integral_analyte and Integral_standard are the integrated peak areas.

    • N_protons_analyte and N_protons_standard are the number of protons giving rise to the integrated signals.

    • Molar_mass_analyte is the molar mass of this compound (247.25 g/mol ).

    • Mass_standard is the mass of the internal standard added.

    • Purity_standard is the purity of the internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC or qNMR analysis.

G cluster_0 Solubility Determination Workflow cluster_1 Quantification Method A 1. Sample Preparation Add excess this compound to solvent B 2. Equilibration Shake at constant temperature for ≥24h A->B C 3. Phase Separation Centrifuge to pellet excess solid B->C D 4. Supernatant Extraction Filter supernatant (0.22 µm PTFE) C->D E 5. Quantification D->E F HPLC Analysis Dilute sample, inject, and quantify against calibration curve E->F Option 1 G qNMR Analysis Add internal standard, acquire spectrum, and calculate concentration E->G Option 2 H 6. Calculate Solubility (mg/mL or mol/L) F->H G->H

Caption: Workflow for solubility determination.

References

Spectroscopic Analysis of Boc-Asp-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-aspartic acid α-methyl ester (Boc-Asp-OMe), a key building block in peptide synthesis and drug discovery. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from analyses of structurally similar compounds and established principles of spectroscopic interpretation, as direct experimental spectra for this specific compound are not consistently published in publicly accessible literature.

Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationTentative Assignment
~5.40d1HNH (Amide)
~4.60m1Hα-CH
~3.75s3HOCH₃ (Methyl Ester)
~2.95dd1Hβ-CH₂
~2.80dd1Hβ-CH₂
1.45s9HC(CH₃)₃ (Boc)

d: doublet, m: multiplet, s: singlet, dd: doublet of doublets

Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmTentative Assignment
~172.5C=O (Carboxylic Acid)
~171.0C=O (Methyl Ester)
~155.5C=O (Boc)
~80.0C (CH₃)₃ (Boc)
~52.5OC H₃ (Methyl Ester)
~50.0α-CH
~36.5β-CH₂
28.3C(C H₃)₃ (Boc)

Table 3: Predicted IR Absorption Data for this compound

Frequency (cm⁻¹)Functional Group
~3300N-H Stretch (Amide)
~2980C-H Stretch (Aliphatic)
~1740C=O Stretch (Ester)
~1710C=O Stretch (Carboxylic Acid & Urethane)
~1520N-H Bend (Amide II)
~1160C-O Stretch (Ester and Urethane)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zTentative Assignment
248.1180[M+H]⁺ (Calculated for C₁₀H₁₈NO₆⁺)
192.0553[M+H - C₄H₈]⁺ (Loss of isobutylene)
148.0604[M+H - C₅H₉O₂]⁺ (Loss of Boc group)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1 second

    • Spectral Width: -2 to 12 ppm

    • Temperature: 298 K

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: -5 to 220 ppm

  • Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Thin Film Method: Dissolve a small amount of this compound in a volatile solvent such as dichloromethane. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

2. Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Procedure:

    • Acquire a background spectrum of the clean, empty salt plate.

    • Place the salt plate with the sample film in the spectrometer.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: ~3.5 kV

    • Nebulizer Gas (N₂): ~1.5 Bar

    • Drying Gas (N₂): ~8 L/min at 200 °C

    • Mass Range: m/z 50-500

  • Procedure: Infuse the sample solution into the ESI source at a flow rate of approximately 5 µL/min. Acquire the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values Fragmentation MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

NMR_Signaling_Pathway cluster_sample Sample in Magnetic Field (B₀) cluster_excitation Excitation cluster_relaxation Relaxation & Signal Detection cluster_processing Data Processing cluster_output Output Nuclei ¹H and ¹³C Nuclei RF_Pulse Radiofrequency Pulse Nuclei->RF_Pulse Absorption of Energy FID Free Induction Decay (FID) RF_Pulse->FID Emission of Energy FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum

Caption: Logical flow of an NMR experiment from sample to spectrum.

A Technical Guide to Boc-Asp-OMe: Commercial Availability, Synthesis Protocols, and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-L-aspartic acid α-methyl ester, commonly referred to as Boc-Asp-OMe, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis and pharmaceutical research. Its unique structural features, including the acid-labile Boc protecting group on the α-amine and the methyl ester on the α-carboxyl group, render it a versatile building block for the assembly of complex peptides and the development of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its application in peptide synthesis, and a summary of analytical methods for quality control.

Introduction

This compound serves as a crucial intermediate in the synthesis of peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection of the α-amino group under acidic conditions, a fundamental step in stepwise solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The methyl ester protection of the α-carboxyl group of the aspartic acid residue prevents its participation in undesired side reactions during peptide coupling. This strategic protection scheme enables the controlled and sequential addition of amino acid residues to a growing peptide chain. Beyond its role in standard peptide synthesis, this compound is instrumental in the design of drug candidates for various therapeutic areas, including neurological disorders.[1]

Commercial Availability and Suppliers

A variety of chemical suppliers offer this compound, with variations in purity, available quantities, and pricing. For researchers and drug development professionals, selecting a reliable supplier with well-characterized material is critical to ensure the reproducibility and success of their synthetic efforts. The following table summarizes key information from several prominent suppliers.

SupplierProduct Name(s)CAS NumberPurityAvailable Quantities
Chem-Impex This compound, Boc-L-aspartic acid α-methyl ester98045-03-5≥ 98% (HPLC)[1]1g, 5g, 25g, 100g, Bulk[1]
Sigma-Aldrich (Merck) Boc-Asp(OMe)-OH59768-74-0≥98.0% (TLC)[2]5g
MedChemExpress This compoundHY-W01874197.0%[3]Inquire for sizes
ChemPep This compound110405Not Specified100g[4]
Aapptec This compoundABD143Not Specified25g, 100g[5]

Note: Pricing is subject to change and may vary based on institutional agreements and bulk purchasing. It is recommended to contact the suppliers directly for the most current pricing information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₆[1]
Molecular Weight 247.25 g/mol
Appearance White powder[1]
Melting Point 86 - 93 °C[1]
Optical Rotation [α]D²⁰ = -20 ± 2º (c=2 in MeOH)[1]
Storage Temperature 0 - 8 °C[1]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual steps for the incorporation of a this compound residue into a peptide sequence on a solid support (e.g., Merrifield or PAM resin).

Materials:

  • Pre-loaded resin (e.g., H-Ala-Merrifield resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (for Fmoc deprotection, if applicable in a mixed strategy)

  • Kaiser Test Kit (for monitoring coupling completion)

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group of the resin-bound peptide.[6]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove TFA and byproducts.[6]

  • Neutralization:

    • Treat the resin with a solution of 5% DIPEA in DMF for 5 minutes to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine.[6]

    • Wash the resin with DMF (3x) to remove excess base.[6]

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HOBt (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the solution and allow the activation to proceed for 10-15 minutes at room temperature.[6]

  • Coupling Reaction:

    • Add the activated this compound solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.[6]

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly.

    • Perform a Kaiser test to detect the presence of free primary amines. A negative result (no color change or a faint yellow) indicates complete coupling.[6]

    • If the test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.[6]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-7 for the subsequent amino acid couplings.

  • Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

spss_workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/DMF) Deprotection->Wash1 Neutralization Neutralization (5% DIPEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling to Peptide-Resin Wash2->Coupling Activation Activation of This compound (DIC/HOBt) Activation->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 KaiserTest Kaiser Test Wash3->KaiserTest Repeat Repeat Cycle KaiserTest->Repeat Positive Cleavage Final Cleavage (HF or TFMSA) KaiserTest->Cleavage Negative Repeat->Deprotection

Fig. 1: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound incorporation.
Solution-Phase Peptide Synthesis using this compound

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Preparation of the Amine Component:

    • Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in DCM.

    • Add NMM or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and generate the free amine.

  • Activation of the Carboxyl Component (this compound):

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC or EDC (1.1 equivalents) to the solution and stir for 15-20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[6]

  • Coupling Reaction:

    • Add the prepared solution of the free amine to the activated this compound solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[6]

  • Work-up and Purification:

    • If DCC was used, filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure dipeptide.

solution_phase_workflow cluster_amine Amine Component Preparation cluster_carboxyl Carboxyl Component Activation AmineSalt Amino Acid Ester HCl Neutralization Neutralization (DIPEA or NMM) AmineSalt->Neutralization FreeAmine Free Amine Neutralization->FreeAmine Coupling Coupling Reaction (0°C to RT) FreeAmine->Coupling BocAspOMe This compound Activation Activation (DCC/HOBt or EDC/HOBt) BocAspOMe->Activation ActivatedEster Activated Ester Activation->ActivatedEster ActivatedEster->Coupling Workup Work-up & Purification Coupling->Workup Dipeptide Purified Dipeptide Workup->Dipeptide

Fig. 2: Solution-Phase Peptide Synthesis Workflow using this compound.

Quality Control and Analytical Methods

Ensuring the purity and structural integrity of this compound is paramount for its successful application. Suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing the results of various quality control tests.

Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound. A reversed-phase column is typically used with a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like TFA. The purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound. The characteristic peaks for the Boc group, the methyl ester, and the aspartic acid backbone protons and carbons should be present and in the correct integration ratios.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

  • Optical Rotation: The specific rotation is measured to confirm the enantiomeric purity of the L-aspartic acid derivative.

  • Melting Point: The melting point range can be an indicator of purity.

Conclusion

This compound is a commercially available and indispensable building block for peptide synthesis and drug discovery. Its well-defined protective group strategy allows for its efficient and controlled incorporation into peptide chains via both solid-phase and solution-phase methodologies. A thorough understanding of its properties, the available suppliers, and the appropriate experimental protocols is essential for researchers aiming to synthesize novel peptides and peptidomimetics with therapeutic potential. The analytical methods outlined in this guide provide a framework for the quality assessment of this critical reagent, ensuring the reliability and reproducibility of synthetic outcomes.

References

An In-depth Technical Guide to the Stability and Storage of Boc-Asp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and potential degradation pathways for N-tert-butoxycarbonyl-L-aspartic acid methyl ester (Boc-Asp-OMe). This document is intended to serve as a critical resource for professionals in research and drug development who utilize this important amino acid derivative.

Introduction to this compound

This compound is a protected amino acid derivative widely used as a building block in peptide synthesis and for the development of peptidomimetics and other complex pharmaceutical agents.[1] The tert-butyloxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, while the methyl ester protects one of the carboxylic acid functionalities of the aspartic acid side chain.[2] This strategic protection allows for selective chemical manipulations at other sites of a target molecule.

It is crucial to distinguish between the two common isomers:

  • Boc-L-Asp-α-OMe (N-Boc-L-aspartic acid 1-methyl ester), CAS Number: 98045-03-5.

  • Boc-L-Asp(β-OMe)-OH (N-Boc-L-aspartic acid 4-methyl ester), CAS Number: 59768-74-0.

While their applications may differ based on the free carboxyl group, their core stability profiles, governed by the Boc protecting group and the methyl ester, are expected to be analogous. This guide will address the stability of the core this compound structure.

Recommended Storage Conditions

Proper storage is essential to ensure the long-term integrity and purity of this compound. Recommendations from various commercial suppliers, while slightly varied, point towards cold and dry conditions to minimize degradation.

Table 1: Summary of Recommended Storage Conditions for this compound and Related Derivatives

FormTemperatureDurationSource
Solid / Powder -20°CUp to 3 yearsMedchemExpress.com[3]
4°CUp to 2 yearsMedchemExpress.com[3]
0 - 8°CNot SpecifiedChem-Impex[4]
In Solvent -80°CUp to 6 monthsMedchemExpress.com[3]
-20°CUp to 1 monthMedchemExpress.com[3]

General Guidance:

  • Solid Form: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.

  • Solution Form: Use of anhydrous solvents is recommended. Solutions should be prepared fresh whenever possible. For storage, use sealed vials at or below -20°C.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by its two main functional groups: the Boc-carbamate and the methyl ester. The principal degradation pathways are hydrolysis under acidic or basic conditions.

Acid-Catalyzed Degradation

The Boc protecting group is designed to be labile under acidic conditions. Exposure to strong acids, such as trifluoroacetic acid (TFA), or even milder acidic conditions over time, will cleave the Boc group to yield the free amine, carbon dioxide, and tert-butyl cation, which typically forms isobutene.

Base-Catalyzed Degradation

The methyl ester is susceptible to saponification (hydrolysis) under basic conditions. Exposure to aqueous bases like sodium hydroxide (B78521) will hydrolyze the ester to the corresponding carboxylate salt.

Other Potential Degradation Routes
  • Thermal Stress: High temperatures can accelerate both acid- and base-catalyzed hydrolysis if catalytic amounts of acid or base are present. Very high temperatures (e.g., >150°C) can cause thermal decomposition and Boc-deprotection even without a strong acid catalyst.

  • Aspartimide Formation: While a more significant issue in peptide synthesis during repeated exposure to bases (e.g., piperidine), the formation of a succinimide (B58015) ring (aspartimide) is a known degradation pathway for aspartyl residues.[5] This can lead to racemization and the formation of β-aspartyl isomers upon ring-opening.

G Potential Degradation Pathways of this compound A This compound B Asp-OMe (Deprotected) A->B  Acidic Conditions (e.g., H+, TFA) C Boc-Asp-OH (Saponified) A->C Basic Conditions (e.g., OH-) D t-Butanol / Isobutene + CO2 A->D   E Methanol A->E   G cluster_0 Sample Preparation & Stress cluster_1 Analysis cluster_2 Data Evaluation A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) A->B C Collect & Neutralize Samples B->C D Inject onto HPLC-PDA System C->D E Separate Components (Gradient Elution) D->E F Detect & Quantify Peaks E->F G Assess Peak Purity & Resolution F->G H Calculate % Degradation G->H I Identify Degradation Pathway H->I G A Normal Protein (L-Aspartyl Residue) B Damaged Protein (L-Isoaspartyl / D-Aspartyl Residue) A->B Spontaneous Aging / Deamidation C Methylated Intermediate (L-Isoaspartyl α-methyl ester) B->C Methylation D Succinimide Intermediate C->D Non-enzymatic Demethylation D->A Hydrolysis (Repair) D->B Hydrolysis (Re-formation of damage) E PIMT (Protein L-isoaspartyl methyltransferase) E->C G SAH E->G F SAM F->E

References

A Deep Dive into Boc Chemistry for Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and practical applications of tert-butyloxycarbonyl (Boc) chemistry in solid-phase peptide synthesis (SPPS). A foundational technique in peptide chemistry, Boc-SPPS remains a powerful tool for the synthesis of complex and aggregation-prone peptides. This document provides a comprehensive overview of the core chemistry, detailed experimental protocols, quantitative data, and a discussion of common challenges and solutions.

Introduction: The Dawn of Solid-Phase Peptide Synthesis

The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field of peptide chemistry, earning him the Nobel Prize in Chemistry in 1984.[1] This innovative approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2] This methodology simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps, a significant advantage over traditional solution-phase synthesis.[2]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy was the first widely adopted approach in SPPS.[3] It utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid and typically employs benzyl-based groups for the more permanent protection of reactive amino acid side chains.[3] While Fmoc/tBu chemistry has become more prevalent due to its milder deprotection conditions, Boc chemistry retains its utility, particularly for the synthesis of long or hydrophobic peptides where aggregation can be a significant issue.[3]

The Core Principles of Boc Chemistry

The success of Boc-SPPS hinges on a strategy of differential acid lability. The Nα-Boc protecting group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the resin are stable to these conditions but are cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), at the end of the synthesis.[3]

The Boc Protecting Group: Installation and Cleavage

The tert-butyloxycarbonyl (Boc) group is installed on the α-amino group of an amino acid, rendering it unreactive to the coupling conditions. The mechanism of Boc deprotection with a strong acid like TFA proceeds through a carbocation intermediate.

Mechanism of Boc Deprotection:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Carbocation Formation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl carbocation and a carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release carbon dioxide and the free amine of the peptide.

The tert-butyl carbocation generated during deprotection is a reactive electrophile that can lead to side reactions, particularly with nucleophilic residues like tryptophan and methionine. To prevent these unwanted modifications, "scavengers" such as cresol, thioanisole, or ethanedithiol are added to the cleavage cocktail to trap the carbocations.

The Boc-SPPS Workflow

The synthesis of a peptide using Boc chemistry follows a cyclical process of deprotection, neutralization, and coupling.

Boc_SPPS_Workflow start Start: C-terminal Boc-amino acid attached to resin deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash deprotection->wash1 neutralization 2. Neutralization (e.g., 10% DIEA in DCM) wash1->neutralization wash2 Wash neutralization->wash2 coupling 3. Coupling (Next Boc-amino acid + coupling reagent) wash2->coupling wash3 Wash coupling->wash3 cycle Repeat for each amino acid wash3->cycle cycle->deprotection Next cycle cleavage Final Cleavage (e.g., HF) cycle->cleavage Final cycle purification Purification and Analysis cleavage->purification

Caption: General workflow of Boc solid-phase peptide synthesis (SPPS).

Data Presentation: Quantitative Aspects of Boc-SPPS

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for various stages of the synthesis.

Comparison of Coupling Reagents in Boc-SPPS

The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization.

Coupling Reagent/MethodTypical Equivalents (AA:Reagent:Base)Typical Reaction TimeCoupling EfficiencyRacemization RiskNotes
DCC/HOBt 1:1:12-4 hours>99%Low with HOBtDCC is a common and cost-effective carbodiimide (B86325). The byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove.
DIC/HOBt 1:1:12-4 hours>99%Low with HOBtDIC is another carbodiimide where the urea (B33335) byproduct is soluble in many organic solvents, simplifying its removal.
HBTU/DIEA 1:1:230-60 minutes>99.5%Very LowA highly efficient aminium salt-based reagent, suitable for difficult couplings.
HATU/DIEA 1:1:215-45 minutes>99.8%Extremely LowGenerally considered one of the most effective coupling reagents, especially for hindered amino acids, but is also more expensive.
PyBOP/DIEA 1:1:230-60 minutes>99.5%Very LowA phosphonium (B103445) salt-based reagent with high coupling efficiency.
Boc Deprotection and Final Cleavage Conditions
StepReagentConcentrationTimeTypical Yield/PurityScavengers
Boc Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)20-30 minutes>99% completionNot typically required for deprotection.
Final Cleavage (Merrifield Resin) Anhydrous Hydrogen Fluoride (HF)~90%1-2 hours at 0°C70-95% (crude peptide)Anisole (B1667542), p-cresol, thioanisole, ethanedithiol (EDT)
Final Cleavage (MBHA Resin) Anhydrous Hydrogen Fluoride (HF)~90%1-2 hours at 0°C70-95% (crude peptide)Anisole, p-cresol, thioanisole, ethanedithiol (EDT)

Experimental Protocols

The following are detailed, generalized protocols for key steps in Boc-SPPS. These may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Manual Boc-SPPS of a Generic Peptide

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 1.0 mmol/g substitution)

  • Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a sintered glass filter

Procedure:

  • Resin Swelling and First Amino Acid Attachment (Esterification):

    • Place 100 mg (0.1 mmol) of Merrifield resin in the synthesis vessel.

    • Swell the resin in 5 mL of DCM for 1 hour with occasional agitation.

    • Drain the DCM.

    • In a separate vial, dissolve 0.4 mmol of the C-terminal Boc-amino acid and 0.2 mmol of cesium bicarbonate in a minimal amount of DMF.

    • Add the solution to the resin and agitate at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF (3 x 5 mL), DMF/water (1:1, 3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

    • Dry the resin under vacuum.

  • Deprotection of the Boc Group:

    • Swell the resin in 5 mL of DCM for 10 minutes.

    • Drain the DCM.

    • Add 5 mL of 50% TFA in DCM to the resin and agitate for 30 minutes at room temperature.

    • Drain the deprotection solution.

    • Wash the resin with DCM (5 x 5 mL).

  • Neutralization:

    • Add 5 mL of 10% DIEA in DCM to the resin and agitate for 10 minutes.

    • Drain the neutralization solution.

    • Wash the resin with DCM (5 x 5 mL).

  • Coupling of the Next Amino Acid:

    • In a separate vial, dissolve 0.4 mmol of the next Boc-amino acid and 0.4 mmol of HOBt in a minimal amount of DMF.

    • Add 0.4 mmol of DCC to the solution and allow it to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Cycle Repetition:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: HF Cleavage of the Peptide from Merrifield Resin

WARNING: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Materials:

  • Peptide-resin

  • Anhydrous hydrogen fluoride (HF)

  • Anisole (or other appropriate scavengers)

  • Diethyl ether, cold

  • HF cleavage apparatus

Procedure:

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried peptide-resin (e.g., from a 0.1 mmol synthesis) in the reaction vessel of the HF apparatus.

    • Add 1 mL of anisole as a scavenger.

    • Cool the reaction vessel in a dry ice/acetone bath.

  • HF Distillation and Cleavage:

    • Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.

    • Allow the reaction mixture to stir at 0°C for 1-2 hours.

  • HF Removal:

    • Remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing:

    • Once all the HF has been removed, add approximately 20 mL of cold diethyl ether to the residue to precipitate the crude peptide.

    • Triturate the solid with a spatula and wash it with cold diethyl ether (3 x 20 mL) to remove the scavengers and cleavage byproducts.

    • Carefully decant the ether after each wash.

  • Peptide Extraction and Lyophilization:

    • After the final ether wash, dry the crude peptide under a stream of nitrogen.

    • Dissolve the peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

    • Filter the solution to remove the resin beads.

    • Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Boc Protection and Deprotection Mechanism

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection AminoAcid Amino Acid (R-NH2) BocAA Boc-Protected Amino Acid AminoAcid->BocAA + (Boc)2O Boc2O Boc Anhydride ((Boc)2O) Boc2O->BocAA BocAA_deprotect Boc-Protected Amino Acid FreeAmine Free Amine (R-NH3+) BocAA_deprotect->FreeAmine + TFA Byproducts CO2 + Isobutylene BocAA_deprotect->Byproducts + TFA TFA Trifluoroacetic Acid (TFA) TFA->FreeAmine

Caption: Chemical pathway for Boc protection and deprotection of an amino acid.
Logical Relationship in Boc-SPPS Reagent Selection

Reagent_Selection_Logic PeptideSequence Peptide Sequence (Length, Hydrophobicity, Sensitive Residues) ResinChoice Resin Selection (e.g., Merrifield, MBHA) PeptideSequence->ResinChoice CouplingReagent Coupling Reagent Choice (e.g., DCC/HOBt, HBTU) PeptideSequence->CouplingReagent CleavageStrategy Cleavage Strategy (HF, TFMSA) PeptideSequence->CleavageStrategy FinalProduct Desired Peptide Purity and Yield ResinChoice->FinalProduct CouplingReagent->FinalProduct Scavengers Scavenger Selection (Anisole, Thioanisole) CleavageStrategy->Scavengers CleavageStrategy->FinalProduct Scavengers->FinalProduct

Caption: Decision-making logic for reagent selection in Boc-SPPS.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc-SPPS, potentially impacting the yield and purity of the final peptide.

  • Alkylation of Sensitive Residues: The tert-butyl carbocation generated during Boc deprotection can alkylate nucleophilic side chains of tryptophan and methionine. This is mitigated by the use of scavengers in the cleavage cocktail.

  • Aspartimide Formation: Peptides containing aspartic acid can undergo cyclization to form a five-membered aspartimide ring, particularly at elevated temperatures or with prolonged exposure to base. This can be minimized by using optimized coupling conditions and avoiding excessive reaction times.

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered diketopiperazine, leading to chain termination. This is more prevalent when proline is the second amino acid. Using in situ neutralization protocols can help to suppress this side reaction.

  • Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to racemization, particularly for sensitive residues like histidine and cysteine. The addition of HOBt during coupling helps to suppress racemization.

Conclusion

Boc chemistry remains a robust and valuable methodology in solid-phase peptide synthesis. Its effectiveness in synthesizing long and aggregation-prone peptides, coupled with the lower cost of Boc-protected amino acids, ensures its continued relevance in both academic research and industrial drug development. A thorough understanding of the underlying chemical principles, careful optimization of experimental protocols, and awareness of potential side reactions are paramount to the successful application of this powerful technique. This guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively utilize Boc chemistry in their peptide synthesis endeavors.

References

Technical Guide: Physical State and Appearance of Boc-L-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-aspartic acid α-methyl ester, commonly referred to as Boc-Asp-OMe or Boc-L-Asp(OMe)-OH, is a pivotal amino acid derivative extensively utilized in peptide synthesis and the development of peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function is crucial for controlled and sequential peptide chain elongation. The methyl ester at the α-carboxyl group provides an additional site for chemical modification. A thorough understanding of its physical properties is fundamental for its effective application in research and pharmaceutical development, ensuring consistency and reproducibility in experimental outcomes. This guide provides a comprehensive overview of the physical state and appearance of Boc-L-Asp(OMe)-OH, supported by quantitative data and detailed experimental protocols for its characterization.

Physical and Chemical Properties

Boc-L-Asp(OMe)-OH is typically supplied as a stable, crystalline solid. Its appearance and physical constants are critical quality attributes that can indicate purity and suitability for use in sensitive applications such as solid-phase peptide synthesis.

Data Presentation

The quantitative physical and chemical data for Boc-L-Asp(OMe)-OH are summarized in the table below for ease of reference and comparison.

PropertyValueReference(s)
Physical State Solid, powder[1][2]
Appearance White to off-white[1]
Melting Point 60 - 70 °C[1]
Optical Rotation [α]D20 = -5 ± 1º (c=2 in Methanol)[1]
Molecular Formula C₁₀H₁₇NO₆[3]
Molecular Weight 247.25 g/mol [3]
Solubility Soluble in methanol (B129727), dichloromethane, chloroform, ethyl acetate, DMSO, and acetone. Less soluble in water.[4][5][6][7]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of Boc-L-Asp(OMe)-OH are provided below. These protocols are based on standard laboratory practices.

Visual Inspection for Physical State and Appearance

Objective: To qualitatively assess the physical form and color of Boc-L-Asp(OMe)-OH.

Materials:

  • Spatula

  • White weighing paper or watch glass

  • Adequate lighting (e.g., 40W fluorescent light)

Procedure:

  • Place a small, representative sample of Boc-L-Asp(OMe)-OH onto a clean, dry white weighing paper or watch glass using a spatula.

  • Observe the sample under adequate indoor lighting at a distance of approximately 30 cm.

  • Record the physical form of the substance (e.g., crystalline powder, amorphous solid).

  • Note the color of the sample against the white background.

  • Examine the sample for any heterogeneity in color or form.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which Boc-L-Asp(OMe)-OH transitions from a solid to a liquid.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the Boc-L-Asp(OMe)-OH sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Load a capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

  • Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Insert the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a medium-high setting to obtain an approximate melting point.

  • Once the approximate melting point is determined, allow the apparatus to cool.

  • Prepare a new capillary with the sample and heat at a medium rate to approximately 15-20 °C below the approximate melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

  • Record the temperature at which the last solid particle melts (the end of the melting range).[5][8][9][10]

Optical Rotation Measurement

Objective: To measure the specific rotation of a solution of Boc-L-Asp(OMe)-OH.

Materials:

  • Polarimeter (with a sodium D-line lamp, 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Methanol (spectroscopic grade)

  • Pasteur pipette

Procedure:

  • Turn on the polarimeter and allow the sodium lamp to warm up for at least 10 minutes.

  • Prepare a 2 g/100 mL (c=2) solution of Boc-L-Asp(OMe)-OH in methanol. Accurately weigh approximately 200 mg of the compound and dissolve it in methanol in a 10 mL volumetric flask. Fill the flask to the mark with methanol and mix thoroughly.

  • Calibrate the polarimeter by filling the polarimeter cell with the pure solvent (methanol) and setting the reading to zero.

  • Rinse the polarimeter cell with a small amount of the prepared Boc-L-Asp(OMe)-OH solution.

  • Carefully fill the cell with the solution, ensuring no air bubbles are present in the light path.

  • Place the filled cell in the polarimeter and record the observed optical rotation (α) at 20 °C.

  • Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.[3][11][12][13][14]

Solubility Assessment

Objective: To determine the qualitative solubility of Boc-L-Asp(OMe)-OH in various solvents.

Materials:

  • Test tubes and rack

  • Vortex mixer

  • Spatula

  • Graduated cylinder or pipettes

  • Boc-L-Asp(OMe)-OH

  • Solvents: Water, Methanol, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Procedure:

  • Add approximately 10-20 mg of Boc-L-Asp(OMe)-OH to a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Agitate each tube vigorously using a vortex mixer for 30 seconds.

  • Visually inspect each tube for the presence of undissolved solid.

  • If the solid has dissolved, the compound is considered soluble in that solvent at the tested concentration. If undissolved solid remains, the compound is considered sparingly soluble or insoluble.

  • Record the observations for each solvent.[2][15][16][17][18]

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like Boc-L-Asp(OMe)-OH.

G cluster_0 Physical Characterization Workflow for Boc-L-Asp(OMe)-OH A Sample Receipt and Documentation B Visual Inspection (Appearance, Color, Form) A->B C Melting Point Determination B->C D Solubility Assessment B->D E Optical Rotation Measurement B->E F Data Compilation and Analysis C->F D->F E->F G Technical Guide/Whitepaper Generation F->G

Workflow for Physical Characterization

Conclusion

The physical state and appearance of Boc-L-Asp(OMe)-OH are well-defined, with the compound presenting as a white to off-white solid. Its melting point and specific optical rotation serve as reliable indicators of purity. The solubility profile highlights its suitability for use in a range of organic solvents common in peptide synthesis. The experimental protocols and workflow detailed in this guide provide a robust framework for the consistent and accurate characterization of this important amino acid derivative, ensuring its quality and performance in research and development applications.

References

An In-depth Technical Guide to Boc-Asp-OMe in Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-L-aspartic acid α-methyl ester, commonly referred to as Boc-Asp-OMe, is a pivotal amino acid derivative extensively utilized in the fields of peptide chemistry and drug discovery. Its unique structural features, comprising a Boc protecting group on the α-amino group and a methyl ester on the α-carboxyl group, render it an invaluable building block for the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in peptide synthesis, and strategies to mitigate potential side reactions.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The tert-butoxycarbonyl (Boc) group serves as an acid-labile protecting group for the primary amine, while the methyl ester protects one of the two carboxylic acid functionalities of aspartic acid. This orthogonal protection scheme allows for selective chemical manipulations at different sites of the molecule.

Table 1: Physicochemical Properties of Boc-L-Asp(OMe)-OH [1][2]

PropertyValue
Synonyms Boc-L-aspartic acid 4-methyl ester, N-tert-butoxycarbonyl-L-aspartic acid β-methyl ester
CAS Number 59768-74-0
Molecular Formula C10H17NO6
Molecular Weight 247.25 g/mol
Appearance White solid
Melting Point 60 - 70 °C
Storage Temperature 2-8°C
Purity (Typical) ≥98.0% (TLC/HPLC)

Synthesis of Boc-L-Asp(OMe)-OH

The synthesis of Boc-L-Asp(OMe)-OH involves the selective protection of the amino group of L-aspartic acid β-methyl ester with a Boc group.

Experimental Protocol: Synthesis of Boc-L-Asp(OMe)-OH[1]

Materials:

Procedure:

  • Dissolve 3.74 g (20.5 mmol) of L-aspartic acid-β-methyl ester hydrochloride in 85 mL of a 2:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2.21 g (20.8 mmol) of sodium carbonate to the solution and stir for 30 minutes.

  • Add another 2.21 g (20.8 mmol) of sodium carbonate followed by 5 g (25.7 mmol) of di-tert-butyl dicarbonate (Boc2O).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Remove the solvent by vacuum concentration.

  • Pour the residue into 60 mL of ice water and adjust the pH to 2-3 with a 10% KHSO4 solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent.

Expected Yield: 75%[1]

Diagram 1: Synthesis of Boc-L-Asp(OMe)-OH

Synthesis_of_Boc_Asp_OMe cluster_reactants Reactants cluster_solvents Solvents L-Asp-beta-Me_HCl L-Aspartic acid β-methyl ester HCl Reaction Boc Protection L-Asp-beta-Me_HCl->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Na2CO3 Sodium Carbonate (Na₂CO₃) Na2CO3->Reaction Dioxane_H2O Dioxane/Water Dioxane_H2O->Reaction This compound Boc-L-Asp(OMe)-OH Reaction->this compound Yield: 75%

Caption: Synthetic pathway for Boc-L-Asp(OMe)-OH.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H and 13C NMR Data for Boc-L-Asp(OMe)-OH in CDCl3 [1]

1H NMR Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1.42s-9H, C(CH₃)₃
2.82dd4.8, 17.21H, β-CH₂
3.02dd17.2, 4.11H, β-CH₂
3.69s-3H, OCH₃
4.59-4.62m-1H, α-CH
5.57d8.51H, NH
10.8br s-1H, COOH
13C NMR Chemical Shift (δ, ppm) Assignment
28.2C(CH₃)₃
36.4β-CH₂
49.7α-CH
52.1OCH₃
80.5C(CH₃)₃
155.6Boc C=O
171.6Ester C=O
175.8Carboxylic Acid C=O
Mass Spectrometry (MS)

The electrospray ionization (ESI) mass spectrum of this compound is expected to show the protonated molecule [M+H]⁺. Fragmentation in MS/MS would likely involve the loss of the Boc group or parts of it.

Diagram 2: Predicted ESI-MS Fragmentation of this compound

MS_Fragmentation M+H [M+H]⁺ m/z = 248.1 M-55 [M-C₄H₇O]⁺ Loss of isobutylene M+H->M-55 - C₄H₈ M-99 [M-C₅H₇O₂]⁺ Loss of Boc group M+H->M-99 - C₅H₈O₂ M-31 [M-OCH₃]⁺ Loss of methoxy (B1213986) group M+H->M-31 - CH₃OH

Caption: Predicted major fragmentation pathways for this compound.

Applications in Peptide Synthesis

This compound is a versatile building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, Boc-Asp(OMe)-OH can be coupled to the N-terminus of a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-Asp(OMe)-OH

  • Coupling reagent (e.g., HBTU/HATU or DIC/HOBt)

  • Base (e.g., DIPEA or NMM)

  • DMF (peptide synthesis grade)

  • DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

  • Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-L-Asp(OMe)-OH (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-8 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF to remove excess reagents.

Diagram 3: SPPS Workflow for this compound Incorporation

SPPS_Workflow Start Peptide-Resin (N-Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (DIPEA in DMF) Washing1->Neutralization Coupling Coupling with activated Boc-Asp(OMe)-OH Neutralization->Coupling Monitoring Ninhydrin Test Coupling->Monitoring Monitoring->Coupling Positive (re-couple) Washing2 Washing (DMF) Monitoring->Washing2 Negative NextCycle Next Coupling Cycle or Final Cleavage Washing2->NextCycle

Caption: Boc-SPPS cycle for incorporating Boc-Asp(OMe)-OH.

Solution-Phase Peptide Synthesis

Boc-Asp(OMe)-OH is also suitable for solution-phase synthesis, particularly for the preparation of di- or tripeptides that can be used as building blocks in fragment condensation strategies.

Materials:

  • Boc-L-Asp(OMe)-OH

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., EDC·HCl)

  • HOBt

  • Base (e.g., NMM or DIPEA)

  • DCM or DMF

Procedure:

  • Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in DCM and add the base (1.1 equivalents) to generate the free amine.

  • In a separate flask, dissolve Boc-L-Asp(OMe)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM and cool to 0 °C.

  • Add the coupling reagent (e.g., EDC·HCl, 1.1 equivalents) to the Boc-Asp(OMe)-OH solution and stir for 15-20 minutes.

  • Add the free amine solution to the activated Boc-Asp(OMe)-OH solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up by washing the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the dipeptide by column chromatography.

Side Reactions and Mitigation Strategies

A significant side reaction involving aspartic acid derivatives in peptide synthesis is the formation of an aspartimide intermediate.[3] This can occur under both acidic and basic conditions and can lead to a mixture of the desired α-peptide and the undesired β-peptide, as well as racemization.

Diagram 4: Aspartimide Formation Mechanism

Aspartimide_Formation Peptide Peptide Chain with Asp(OMe) residue Aspartimide Aspartimide Intermediate (cyclic succinimide) Peptide->Aspartimide Deprotonation/Protonation and Cyclization Base Base (e.g., Piperidine (B6355638) in Fmoc) or Acid (e.g., TFA in Boc) Base->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Alpha_Peptide α-Peptide (desired) + Racemized α-Peptide Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (undesired) + Racemized β-Peptide Hydrolysis->Beta_Peptide

Caption: Mechanism of aspartimide formation and subsequent products.

Strategies to Minimize Aspartimide Formation:
  • Use of Bulky Side-Chain Protecting Groups: While the methyl ester of this compound offers some protection, bulkier esters like cyclohexyl (OcHex) or tert-butyl (OtBu) esters can further sterically hinder the cyclization reaction.

  • Addition of HOBt: During Fmoc deprotection in SPPS, the addition of HOBt to the piperidine solution can suppress aspartimide formation.[3]

  • Optimized Deprotection Conditions: Using milder bases or shorter deprotection times can reduce the incidence of this side reaction.

  • Backbone Protection: The use of dipeptides with a modified backbone, such as those incorporating a Dmb (2,4-dimethoxybenzyl) group on the glycine (B1666218) residue in an Asp-Gly sequence, can prevent aspartimide formation.

Deprotection

The Boc group is typically removed under acidic conditions, while the methyl ester can be cleaved by saponification.

Table 3: Deprotection Methods for this compound

Protecting GroupReagent(s)ConditionsNotes
Boc Trifluoroacetic acid (TFA) in Dichloromethane (DCM)25-50% TFA in DCM, room temperature, 30 minStandard procedure in Boc-SPPS.
HCl in Dioxane or Ethyl Acetate4M HCl, room temperature, 1-2 hoursCan be used as an alternative to TFA.
Methyl Ester (OMe) Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH) in a mixture of water and an organic solvent (e.g., THF, Methanol)Room temperature or gentle heatingSaponification. Care must be taken to avoid racemization.

Conclusion

This compound is a cornerstone building block in modern peptide chemistry and drug development. Its well-defined chemical properties and reactivity allow for its strategic incorporation into peptide sequences. A thorough understanding of its synthesis, coupling and deprotection protocols, as well as an awareness of potential side reactions like aspartimide formation and the strategies to mitigate them, are essential for researchers and scientists aiming to synthesize complex and pure peptides for therapeutic and research applications. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in the laboratory.

References

Methodological & Application

Application Notes and Protocols: Boc-Asp(OMe) Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl strategy, with a specific focus on the incorporation of Nα-Boc-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH).

Introduction

Solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protecting group for the Nα-amine is a foundational and robust method for assembling peptide chains. The Boc/Bzl (benzyl) strategy is based on a principle of graduated acid lability, where the temporary Nα-Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups and the resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for final cleavage.[1]

The incorporation of aspartic acid (Asp) residues requires careful consideration due to the risk of aspartimide formation, a significant side reaction.[2] This protocol details the use of a β-methyl ester (OMe) for side-chain protection of aspartic acid, a less common but viable alternative to benzyl (B1604629) (OBzl) or cyclohexyl (OcHex) esters. Proper execution of each step—from resin loading to final cleavage—is critical for achieving a high yield and purity of the target peptide.

Materials and Reagents
Category Item Purpose
Resin Merrifield Resin (1% DVB, 0.5-1.0 mmol/g)Solid support for peptide assembly.[3]
Amino Acids Nα-Boc protected amino acids (e.g., Boc-Gly-OH, Boc-Ala-OH, etc.)Building blocks for the peptide chain.
Boc-Asp(OMe)-OH Specific amino acid of interest.
Solvents Dichloromethane (DCM), Peptide Synthesis GradeResin swelling, washing, reaction solvent.
N,N-Dimethylformamide (DMF), Peptide Synthesis GradeResin swelling, washing, reaction solvent.
Methanol (B129727) (MeOH), Isopropanol (IPA)Washing, resin drying.
Diethyl Ether (cold)Peptide precipitation.[4]
Deprotection Trifluoroacetic Acid (TFA)Removal of Nα-Boc group.[5][6]
Neutralization Diisopropylethylamine (DIEA)Neutralization of TFA salt to free amine.[5][7]
Coupling HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Coupling/activating reagent.[8]
HOBt (1-Hydroxybenzotriazole)Additive to suppress racemization.[9]
Cleavage Anhydrous Hydrogen Fluoride (HF) or TFMSAFinal cleavage from resin and side-chain deprotection.[10][11]
Scavengers Anisole, p-Cresol, Thioanisole, Dimethylsulfide (DMS)Trapping reactive carbocations during cleavage.[12]
Reagents Cesium Carbonate (Cs₂CO₃)For preparing cesium salt of the first amino acid.[3]

Experimental Protocols

Protocol 1: Attachment of the First Amino Acid to Merrifield Resin

This protocol describes the attachment of the C-terminal amino acid to chloromethylated Merrifield resin via the cesium salt method, which minimizes racemization.[3]

  • Cesium Salt Preparation:

    • Dissolve the first Boc-amino acid (1.0 eq) in methanol (5 mL/mmol).

    • Add water (0.5 mL/mmol) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

    • Evaporate the mixture to dryness.

    • Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this DMF wash once to ensure the salt is anhydrous.[3]

  • Resin Attachment:

    • Swell the Merrifield resin (1.0 eq based on resin substitution) in DMF (6-8 mL/g resin) for at least 30 minutes in a reaction vessel.

    • Add the dried Boc-amino acid cesium salt to the swollen resin.

    • Shake the mixture at 50°C for 24 hours.[3]

    • Filter the resin and wash thoroughly with DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).

    • Dry the resin in vacuo to a constant weight.

Protocol 2: The Boc-SPPS Elongation Cycle

Each cycle of amino acid addition involves four key stages: deprotection, neutralization, coupling, and washing.[13] This cycle is repeated for each amino acid in the sequence, including Boc-Asp(OMe)-OH.

SPPS_Workflow Start Peptide-Resin (Nα-Boc Protected) Deprotection Step 1: Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Forms TFA Salt Neutralization Step 2: Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Forms Free Amine Coupling Step 3: Coupling (Boc-AA, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash3->Start Next Cycle

Figure 1. The iterative workflow for a single cycle in Boc-SPPS.

Step 1: Nα-Boc Deprotection

  • Swell the peptide-resin in DCM (10 mL/g resin) for 5 minutes.

  • Drain the solvent.

  • Add the deprotection solution (see table below) and agitate for 2 minutes (pre-wash).

  • Drain and add fresh deprotection solution. Agitate for 20-30 minutes.[14]

  • Filter and wash the resin as specified in the table. The N-terminus is now a TFA salt.[5]

Step 2: Neutralization

  • Add the neutralization solution to the washed peptide-resin.

  • Agitate for 2 minutes, then drain. Repeat this step once.[7]

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The N-terminus is now a free amine, ready for coupling.

Step 3: Amino Acid Coupling

  • In a separate vessel, pre-activate the next Boc-amino acid (e.g., Boc-Asp(OMe)-OH) by dissolving it with the coupling reagent in DMF.

  • Add DIEA to the activation mixture and immediately transfer it to the neutralized peptide-resin.[7]

  • Agitate for 15-60 minutes. Coupling efficiency can be monitored using the Kaiser test (note: proline will not give a positive result).

  • Filter and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Quantitative Protocol for a Single SPPS Cycle (0.5 mmol scale)

Step Reagent/Solvent Concentration / Amount Volume Time Washes Post-Step
Deprotection TFA in DCM 50% (v/v) 10 mL 2 + 25 min 2x DCM, 2x IPA, 2x DCM[14]
Neutralization DIEA in DCM 10% (v/v) 10 mL 2 x 2 min 3x DCM
Coupling Boc-AA / Boc-Asp(OMe)-OH 2.0 mmol (4 eq) - 15-60 min 3x DMF, 3x DCM
HBTU 2.0 mmol (4 eq) 5 mL (in DMF)

| | DIEA | 4.0 mmol (8 eq) | ~0.7 mL | | |

Protocol 3: Final Cleavage from Resin and Side-Chain Deprotection (HF Cleavage)

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure must be performed by trained personnel in a dedicated, HF-resistant apparatus within a certified fume hood. Appropriate personal protective equipment (gloves, face shield, lab coat) is mandatory. An HF antidote like calcium gluconate gel must be readily available.

  • Preparation:

    • Ensure the N-terminal Boc group from the final amino acid has been removed following the deprotection protocol.[12]

    • Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the HF reaction vessel.

    • Add the appropriate scavenger cocktail (see table below). Cool the vessel in a dry ice/methanol bath for at least 5 minutes.[3][11]

  • HF Distillation and Cleavage:

    • Carefully distill anhydrous HF (approx. 10 mL per 0.2 mmol of resin) into the cooled reaction vessel, keeping the temperature between -5°C and 0°C.[3]

    • Stir the mixture at 0°C to 5°C for 30-60 minutes. Peptides containing Arg(Tos) may require up to 2 hours.[11]

  • HF Removal and Peptide Precipitation:

    • After the reaction, evaporate the HF under a stream of nitrogen or in vacuo at 0°C.[10]

    • Add cold diethyl ether to the reaction vessel to precipitate the crude peptide and wash away organic-soluble scavengers. Stir for 30-60 seconds.[4]

    • Filter the peptide/resin mixture through a fritted funnel, collecting the solid. Wash the solid 2-3 more times with cold diethyl ether.

  • Peptide Extraction:

    • Extract the peptide from the resin by dissolving it in an appropriate aqueous solvent (e.g., 10-20% acetic acid).

    • Filter to remove the resin beads.

    • Lyophilize the aqueous filtrate to obtain the crude peptide as a fluffy powder.

Typical HF Cleavage Cocktail Compositions

Peptide Contains Scavenger Cocktail (per gram of resin) Purpose
No sensitive residues 1.0 mL Anisole General carbocation scavenger.[12]
Trp 1.0 mL Anisole + 0.5 mL Thioanisole Anisole protects Trp from t-butyl cations; Thioanisole reduces Met(O).
Met, Cys 1.0 mL Anisole + 1.0 mL DMS + 0.2 mL p-Thiocresol DMS reduces Met(O); p-Thiocresol protects Cys.

| Arg(Tos), His(Bum) | 1.0 mL p-Cresol + 1.0 mL Thioanisole | p-Cresol is a potent scavenger, good for acid-labile groups. |

Special Considerations: Aspartimide Formation

Aspartimide formation is a major side reaction when synthesizing Asp-containing peptides. It is an intramolecular cyclization catalyzed by both acid and base, where the backbone amide nitrogen attacks the side-chain ester.[2][15] This forms a five-membered succinimide (B58015) ring, which can subsequently open to yield the desired α-peptide, the undesired β-peptide, and racemized products, all of which are difficult to separate.[2][16] Sequences like Asp-Gly, Asp-Ala, and Asp-Ser are particularly susceptible.[14]

Figure 2. Mechanism of aspartimide formation and subsequent ring-opening.

Mitigation Strategies in Boc-SPPS:

  • Use In Situ Neutralization: Combining the neutralization and coupling steps minimizes the time the free amine is exposed to basic conditions, reducing the risk of base-catalyzed cyclization.[5][17]

  • Avoid Strong Bases: Use a hindered base like DIEA for neutralization rather than less hindered amines.

  • Protecting Group Choice: Historically, bulkier side-chain esters like cyclohexyl (OcHex) have been used in Boc-SPPS to sterically hinder the cyclization reaction.[15] The smaller methyl ester (OMe) may offer less protection, making careful control of reaction conditions paramount.

  • Cleavage Conditions: Perform the final HF cleavage at 0°C or lower to minimize acid-catalyzed aspartimide formation.

References

Application Notes and Protocols: The Use of Boc-Asp(OMe)-OH in Solution-Phase Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester, commonly referred to as Boc-Asp(OMe)-OH, is a crucial building block in the chemical synthesis of peptides.[1][2] Its unique structure, featuring an acid-labile Boc protecting group on the α-amine and a stable methyl ester on the side-chain carboxyl group, makes it highly suitable for solution-phase peptide synthesis (SPPS). This methodology, while more traditional than solid-phase techniques, remains indispensable for the large-scale production of short peptide fragments.[3]

These application notes provide a comprehensive guide to the effective use of Boc-Asp(OMe)-OH in solution-phase coupling reactions. We will cover core principles, detailed experimental protocols, potential side reactions, and quantitative data to assist researchers in achieving high-yield, high-purity peptide synthesis.

Core Principles of Boc-Asp(OMe)-OH Coupling

Successful peptide synthesis hinges on the selective formation of amide bonds while preventing unwanted side reactions. The strategy involving Boc-Asp(OMe)-OH relies on an orthogonal protection scheme:

  • Boc (tert-Butoxycarbonyl) Group: This group protects the α-amino functionality of the aspartic acid residue. It is stable under the conditions of peptide coupling but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), to expose the amine for subsequent coupling steps.[4][5]

  • Methyl Ester (OMe) Group: The β-carboxyl group of the aspartic acid side chain is protected as a methyl ester. This group is stable to the acidic conditions used for Boc deprotection and the reagents used for coupling, thus preventing the side chain from participating in unwanted reactions.

The free α-carboxyl group of Boc-Asp(OMe)-OH is activated using a coupling reagent, transforming it into a reactive intermediate that readily acylates the free amino group of another amino acid or peptide fragment.

Coupling Reagents: The choice of coupling reagent is critical for efficient and clean amide bond formation.

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. They are almost always paired with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, which act as catalysts and suppress racemization.[3][6][7]

  • Uronium/Aminium Salts: Reagents such as HBTU and HATU are highly efficient and lead to rapid coupling with minimal side reactions. The byproducts from these reagents are typically water-soluble, simplifying purification.[3][7]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the solution-phase coupling of Boc-Asp(OMe)-OH. Actual results may vary depending on the specific amino acid partner, scale, and purification method.

ParameterTypical Value/ConditionNotes
Coupling Reagents EDC/HOBt, DCC/HOBt, HBTUCarbodiimides are cost-effective; uronium salts offer higher efficiency.[3][7]
Equivalents of Boc-Asp(OMe)-OH 1.0 - 1.2 eqRelative to the amine component.[3]
Equivalents of Coupling Reagent 1.1 - 1.3 eqA slight excess ensures complete activation.[3]
Solvent Dichloromethane (DCM), Dimethylformamide (DMF)Choice depends on the solubility of the peptide fragments.[3]
Reaction Temperature 0 °C to Room TemperatureActivation is often performed at 0 °C to minimize side reactions.[3]
Reaction Time 12 - 24 hoursMonitored by Thin Layer Chromatography (TLC) for completion.[3]
Typical Yield 70 - 90%Post-purification yield for a single coupling step.[3]
Purity (Post-Purification) >98%Achieved via flash column chromatography or recrystallization.[3]

Detailed Experimental Protocols

Protocol 1: Dipeptide Synthesis via EDC/HOBt Coupling

This protocol details the synthesis of a model dipeptide, Boc-Asp(OMe)-Ala-OMe, using EDC and HOBt.

Materials:

  • Boc-Asp(OMe)-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), Anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM.

    • Add DIPEA or NMM (1.1 equivalents) to the solution to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes at room temperature.[3]

  • Activation of the Carboxyl Component:

    • In a separate flask, dissolve Boc-Asp(OMe)-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add EDC·HCl (1.1 equivalents) to the solution and stir for 20-30 minutes at 0 °C to allow for the formation of the active ester.[3]

  • Coupling Reaction:

    • Slowly add the prepared free amine solution from Step 1 to the activated carboxyl component solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).[3]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure dipeptide.[3]

G Workflow for Solution-Phase Dipeptide Synthesis cluster_amine Amine Component Preparation cluster_carboxyl Carboxyl Component Activation cluster_main Main Process amine_salt Amino Acid Ester HCl (e.g., H-Ala-OMe·HCl) free_amine Generate Free Amine (add DIPEA/NMM in DCM) amine_salt->free_amine coupling Coupling Reaction (Combine components, stir overnight) free_amine->coupling boc_aa Boc-Asp(OMe)-OH + HOBt in DCM activate Activate at 0°C (add EDC·HCl) boc_aa->activate activate->coupling workup Aqueous Work-up (Wash with acid, base, brine) coupling->workup purify Purification (Flash Chromatography) workup->purify product Pure Dipeptide purify->product

Caption: General workflow for solution-phase dipeptide synthesis.

Protocol 2: N-Terminal Boc Group Deprotection

This protocol describes the removal of the Boc group from the synthesized dipeptide to prepare it for further elongation.

Materials:

  • Boc-protected peptide (e.g., Boc-Asp(OMe)-Ala-OMe)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous diethyl ether (for precipitation, optional)

Procedure:

  • Deprotection:

    • Dissolve the Boc-protected peptide in DCM.

    • Prepare a solution of 25-50% TFA in DCM.[8]

    • Add the TFA/DCM solution to the peptide solution and stir at room temperature for 1-2 hours.[8] The reaction progress can be monitored by TLC.

    • Once deprotection is complete, remove the solvent and excess TFA in vacuo. Toluene can be added and evaporated (azeotroped) multiple times to ensure complete removal of residual TFA.[4] The product is the peptide as its TFA salt.

  • Neutralization (for subsequent coupling):

    • If the peptide is to be used immediately in the next coupling step, dissolve the crude TFA salt in DCM.

    • Add DIPEA (1.1 equivalents) to neutralize the salt and generate the free amine.[9] This solution can be used directly in the next coupling reaction.

G Workflow for N-Terminal Boc Deprotection start Boc-Protected Peptide deprotection Dissolve in DCM Add 25-50% TFA/DCM Stir 1-2h at RT start->deprotection evaporation Remove Volatiles in vacuo (Azeotrope with Toluene) deprotection->evaporation tfa_salt Peptide TFA Salt evaporation->tfa_salt neutralization Neutralize with DIPEA in DCM tfa_salt->neutralization next_step Free Amine Peptide (Ready for next coupling) neutralization->next_step

Caption: Workflow for N-terminal Boc deprotection and neutralization.

Potential Side Reactions and Mitigation Strategies

Aspartimide Formation

This is one of the most significant side reactions when working with aspartic acid residues. It involves an intramolecular cyclization where the backbone nitrogen of the C-terminal adjacent amino acid attacks the side-chain β-carbonyl group.[10] This forms a five-membered succinimide (B58015) ring (aspartimide). This intermediate can subsequently reopen to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with significant racemization.[11]

  • Prevalence: This reaction is highly sequence-dependent and is most common in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[12] While it is more pronounced under the basic conditions of Fmoc synthesis, it can also be catalyzed by acid, particularly during harsh final cleavage steps (e.g., with HF).[13][14]

  • Mitigation in Boc Chemistry:

    • Use of Bulky Esters: Employing sterically hindered side-chain esters like cyclohexyl (OcHex) instead of methyl can significantly reduce the rate of aspartimide formation.[15]

    • Controlled Neutralization: In subsequent steps, using in-situ neutralization protocols with a sterically hindered base like DIPEA can help suppress the side reaction.[9][13]

    • Temperature Control: Perform coupling reactions at lower temperatures (0 °C) to minimize the rate of this side reaction.

G Side Reaction: Aspartimide Formation cluster_path cluster_products Mixture of Products start Peptide with -Asp(OMe)-Xaa- sequence aspartimide Aspartimide Intermediate (5-membered ring) start->aspartimide Intramolecular Cyclization alpha_peptide Desired α-Peptide (L and D isomers) aspartimide->alpha_peptide Ring Opening beta_peptide Isomeric β-Peptide (L and D isomers) aspartimide->beta_peptide Ring Opening

Caption: Pathway of aspartimide formation and subsequent products.

Racemization

The activation of the carboxyl group of Boc-Asp(OMe)-OH can make the α-proton acidic, creating a risk of epimerization, which would lead to a loss of chiral purity in the final peptide.

  • Mitigation:

    • Use of Additives: Additives like HOBt and its derivatives are highly effective at suppressing racemization. They react with the activated amino acid to form an active ester that is less prone to racemization than other intermediates.[7][16]

    • Urethane Protection: The Boc group itself, as a urethane-type protecting group, significantly reduces the tendency for the amino acid to racemize upon activation compared to acyl-protected amino acids.[7]

    • Base Selection: Use of weaker or sterically hindered bases (e.g., NMM, DIPEA) is recommended over stronger, less hindered ones.[7]

References

Application Notes and Protocols: Deprotection of Boc-Asp-OMe using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the α-amino functionality of amino acids in peptide synthesis and other organic transformations. Its popularity stems from its stability under a range of conditions and its facile removal under acidic conditions, most commonly with trifluoroacetic acid (TFA). This document provides detailed protocols and application notes for the deprotection of N-α-Boc-L-aspartic acid α-methyl ester (Boc-Asp-OMe), a common intermediate in synthetic chemistry.

The deprotection of this compound with TFA proceeds via an acid-catalyzed cleavage of the carbamate (B1207046) bond. The reaction is typically rapid and clean, yielding the corresponding amine as a trifluoroacetate (B77799) salt. However, careful control of reaction conditions and consideration of potential side reactions are crucial for achieving high yields and purity.

Reaction Mechanism

The deprotection of the Boc group with trifluoroacetic acid follows a well-established mechanism.[1][2] Initially, the carbamate oxygen of the Boc group is protonated by TFA.[1][2] This is followed by the loss of the stable tert-butyl cation, forming a carbamic acid intermediate.[1][2] The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[1][2] Under the acidic reaction conditions, the newly formed amino group is protonated, yielding the final product as a trifluoroacetate salt.[1]

Reaction_Mechanism BocAspOMe This compound ProtonatedBoc Protonated this compound BocAspOMe->ProtonatedBoc + H⁺ (from TFA) TFA TFA (H⁺) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Isobutylene Isobutylene AspOMeTFA Asp-OMe·TFA Salt CarbamicAcid->AspOMeTFA - CO₂ CO2 CO₂

Caption: Mechanism of Boc deprotection using TFA.

Quantitative Data Summary

While yields for Boc deprotection are generally high, the purity can be influenced by the reaction conditions.[3] The following table summarizes representative data for Boc deprotection of amino acids under various acidic conditions.

Deprotection MethodReagent ConditionsTypical Yield (%)Typical Purity (%)Reference
Method A25-50% TFA in DCM>95>98General literature knowledge[3]
Method B100% TFA>95Variable, potential for more side products[4]
Method C4M HCl in Dioxane>95>98[3]

A comparative study on solid-phase peptide synthesis found that deprotection with 55% TFA in dichloromethane (B109758) (DCM) resulted in an average purity that was 9% higher than when using 100% TFA.[4] This suggests that while neat TFA can be effective, the use of a co-solvent like DCM may be beneficial in minimizing side reactions.[4]

Potential Side Reactions and Mitigation

The primary reactive species generated during Boc deprotection is the tert-butyl cation.[1] This electrophile can react with nucleophilic side chains of certain amino acids, leading to impurities.[5] For aspartic acid derivatives, another potential side reaction is the formation of an aspartimide.[6]

  • t-Butylation: The tert-butyl cation can alkylate nucleophilic residues such as tryptophan, methionine, and cysteine.[5][6] To prevent this, scavengers are often added to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), water, and thioanisole.[6][7][8]

  • Aspartimide Formation: The side-chain carboxyl group of aspartic acid can undergo intramolecular cyclization with the backbone amide nitrogen, particularly when the subsequent amino acid in a peptide sequence is glycine, asparagine, or arginine.[6] This can lead to a mixture of α- and β-peptides and potential racemization.[6] While less of a concern for a single amino acid derivative like this compound, it is a critical consideration in peptide synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the deprotection of this compound using TFA.

Protocol 1: Standard Deprotection with TFA in Dichloromethane (DCM)

This is a widely used and generally effective protocol for Boc deprotection.

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate).[3]

  • Cool the flask in an ice bath to 0 °C with stirring.[3]

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is 25-50% TFA in DCM (v/v).[3] For complete and rapid deprotection, neat TFA can also be used, though this may increase the risk of side reactions.[3][4]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible. Reaction times typically range from 30 minutes to 2 hours.[3]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.[3] The crude product will be the aspartic acid methyl ester as a TFA salt.

    • To precipitate the product, add cold, anhydrous diethyl ether to the crude residue.[3]

    • Stir or sonicate the mixture to break up any solids and form a fine precipitate.[3]

    • Isolate the solid product by filtration or centrifugation.[3]

    • Wash the solid with fresh, cold diethyl ether to remove any remaining organic impurities.[3]

    • Dry the final product, L-Aspartic acid α-methyl ester trifluoroacetate, under vacuum.[3]

Protocol 2: Deprotection with a Scavenger Cocktail

This protocol is recommended when working with substrates that are sensitive to the tert-butyl cation.

Materials and Reagents:

  • Same as Protocol 1, with the addition of a scavenger (e.g., triethylsilane).

Procedure:

  • Prepare Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM. Add a scavenger, for example, 2.5% triethylsilane and 2.5% water.[6]

  • Reaction Setup: In a clean, dry round-bottom flask, add the this compound.

  • Deprotection: Add the deprotection cocktail to the Boc-protected substrate at room temperature and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS, typically for 30 minutes to 2 hours.[6]

  • Work-up and Isolation:

    • Remove the TFA, DCM, and scavenger under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[6]

    • Proceed with precipitation using cold diethyl ether as described in Protocol 1.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Deprotection cluster_workup Work-up and Isolation cluster_product Final Product Dissolve Dissolve this compound in DCM Cool Cool to 0°C Dissolve->Cool Add_TFA Slowly add TFA (25-50% in DCM) Cool->Add_TFA Stir Stir at RT (0.5 - 2h) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Remove solvent and excess TFA Monitor->Evaporate Reaction Complete Precipitate Precipitate with cold diethyl ether Evaporate->Precipitate Isolate Isolate solid (filtration/centrifugation) Precipitate->Isolate Wash Wash with cold diethyl ether Isolate->Wash Dry Dry under vacuum Wash->Dry Final_Product Asp-OMe·TFA Salt Dry->Final_Product

Caption: General workflow for this compound deprotection.

Conclusion

The deprotection of this compound using trifluoroacetic acid is a robust and efficient transformation. By selecting the appropriate reaction conditions, including the concentration of TFA and the use of scavengers when necessary, high yields of the desired product can be achieved with excellent purity. The protocols provided herein offer a reliable starting point for researchers in the fields of organic synthesis and drug development.

References

Standard Operating Procedure for Boc-Asp-OMe Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the coupling of N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-methyl ester (Boc-Asp-OMe) in peptide synthesis. This procedure is applicable for both solution-phase and solid-phase peptide synthesis (SPPS) with appropriate modifications.

Introduction

N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-methyl ester (this compound) is a crucial building block in the synthesis of peptides and peptidomimetics.[1] The Boc protecting group on the α-amine allows for controlled, stepwise elongation of the peptide chain, while the methyl ester on the α-carboxyl group facilitates specific coupling reactions.[1][2] The choice of coupling reagent and reaction conditions is critical to ensure high yield and minimize side reactions, such as racemization.[3] This protocol outlines a standard procedure using common carbodiimide-based coupling reagents in the presence of an activating agent.

Data Summary

The efficiency of the coupling reaction is dependent on the choice of reagents and the specific substrate. The following table summarizes typical reaction parameters for the coupling of a Boc-protected amino acid like this compound.

ParameterConditionTypical RangeNotes
This compound 1.0 equivalent-The limiting reagent.
Amine Component 1.0 - 1.2 equivalents-Can be an amino acid ester or a resin-bound amine.
Coupling Reagent (e.g., DCC, EDC, DIC) 1.1 - 1.5 equivalents-Carbodiimides are common activators.[3][4]
Additive/Activating Agent (e.g., HOBt) 1.1 - 1.5 equivalents-Suppresses racemization and improves efficiency.[3][4][5]
Base (e.g., DIPEA, NMM) 1.0 - 2.0 equivalents-Required to neutralize amine salts and facilitate the reaction.[6]
Solvent Anhydrous DCM or DMF-Choice depends on the solubility of reactants.[6][7]
Temperature 0 °C to Room Temperature-Initial cooling helps to control the reaction rate and minimize side reactions.[6]
Reaction Time 2 - 24 hours-Monitored by TLC or other analytical methods.[6]
Typical Yield >85%-Highly dependent on substrates and reaction conditions.

Experimental Protocols

This section details the methodologies for solution-phase and solid-phase this compound coupling reactions.

Solution-Phase Peptide Synthesis Protocol

This protocol describes the coupling of this compound to an amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) as a representative amine component.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[6]

  • 1-Hydroxybenzotriazole (HOBt)[6]

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[6]

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[6]

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.[6]

    • Add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.[6]

  • Activation of the Carboxyl Component:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[6]

    • Cool the solution to 0 °C in an ice bath.[6]

    • Add DCC or EDC (1.1 equivalents) to the solution and stir for 20-30 minutes at 0 °C. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.[6]

  • Coupling Reaction:

    • Add the prepared amine solution from step 1 to the activated carboxyl component solution at 0 °C.[6]

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[6]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials.[8]

  • Work-up and Purification:

    • If DCC was used, filter the reaction mixture to remove the precipitated DCU.[6]

    • Dilute the filtrate with ethyl acetate.[6]

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel.[6]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the coupling of this compound to a resin-bound amine.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)[7]

  • 1-Hydroxybenzotriazole (HOBt)[7]

  • Diisopropylethylamine (DIPEA)[7]

  • Anhydrous Dichloromethane (DCM)[7]

  • Anhydrous N,N-Dimethylformamide (DMF)[7]

  • Ninhydrin (B49086) test kit[6]

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DCM for 30 minutes.

    • To deprotect the N-terminal Boc group, treat the resin with a solution of 50% TFA in DCM for 30 minutes.[7]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).[6]

  • Neutralization:

    • Treat the resin with a solution of 5% DIPEA in DMF for 5-10 minutes to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine.[6]

    • Wash the resin with DMF (3x) to remove excess base.[6]

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.[6]

    • Add DIC (2-4 equivalents) to the solution and allow it to activate for 10-15 minutes at room temperature.[6]

  • Coupling Reaction:

    • Add the activated this compound solution to the neutralized peptide-resin.[6]

    • Agitate the reaction mixture at room temperature for 2-4 hours.[6]

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads, wash them thoroughly, and perform a ninhydrin test.[6] A negative result (no color change or a faint yellow) indicates complete coupling.[6] If the test is positive, the coupling reaction can be extended or repeated.[6]

  • Washing:

    • Once the coupling is complete, filter the reaction mixture and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[6]

Visualizations

G cluster_amine Amine Preparation cluster_carboxyl Carboxyl Activation cluster_coupling Coupling & Work-up Amine_HCl Amine-HCl Free_Amine Free Amine Solution Amine_HCl->Free_Amine Neutralization Base Base (DIPEA/NMM) in DCM Base->Free_Amine Reaction Combine and Stir (0°C to RT) Free_Amine->Reaction Boc_Asp_OMe This compound + HOBt in DCM Activated_Ester Activated Ester Solution Boc_Asp_OMe->Activated_Ester Activation at 0°C Coupling_Reagent Coupling Reagent (DCC/EDC) Coupling_Reagent->Activated_Ester Activated_Ester->Reaction Workup Aqueous Work-up (Wash with Acid, Base, Brine) Reaction->Workup After 12-24h Purification Purification (Column Chromatography) Workup->Purification Dipeptide Purified Dipeptide Purification->Dipeptide

Caption: Workflow for solution-phase this compound coupling.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Asp This compound Activated_Ester O-acylisourea intermediate Boc_Asp->Activated_Ester + Coupling Reagent Amine R-NH2 Peptide Dipeptide Amine->Peptide Coupling_Reagent Coupling Reagent (e.g., DCC) Coupling_Reagent->Activated_Ester Activated_Ester->Peptide + R-NH2 Byproduct Byproduct (e.g., DCU) Activated_Ester->Byproduct

Caption: Chemical pathway for carbodiimide-mediated coupling.

References

Application of Boc-Asp-OMe in Drug Development and Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-aspartic acid α-methyl ester, commonly referred to as Boc-Asp-OMe, is a versatile chiral building block with significant applications in medicinal chemistry and drug discovery. Its unique structural features, including a Boc-protecting group on the α-amine and a methyl ester on the α-carboxyl group of aspartic acid, allow for selective chemical manipulations, making it an invaluable tool in the synthesis of complex peptides, peptidomimetics, and other small molecule therapeutics. This document provides detailed application notes and protocols for the use of this compound in various facets of drug development.

The strategic placement of the Boc and methyl ester groups enables chemists to perform regioselective reactions. The Boc group provides a stable yet readily cleavable protection for the amine, typically removed under acidic conditions, while the methyl ester can be hydrolyzed under basic conditions.[1][2] This orthogonality is crucial for the stepwise assembly of intricate molecular architectures.

I. Application in the Synthesis of Peptidomimetics

This compound serves as a fundamental component in the construction of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability.[3] Its incorporation allows for the introduction of a key aspartic acid residue into a non-peptidic scaffold.

A. Synthesis of Dipeptide Peptidomimetics

This compound can be readily coupled with other amino acid esters or amines to form dipeptide units that are central to many peptidomimetic drugs.[4]

Quantitative Data Summary: Dipeptide Synthesis

Reactant 1Reactant 2Coupling AgentSolventYield (%)Reference
N-Boc-Asp-(OtBu)Phe-OMeTiCl4PyridineHigh[4]
N-protected amino acidsamino acid methyl estersTiCl4Pyridine67-86[4]

Experimental Protocol: Titanium Tetrachloride-Assisted Dipeptide Synthesis [4]

This protocol describes a general method for the synthesis of a dipeptide using this compound or a similarly protected aspartic acid derivative.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected amino acid (1.0 eq) in anhydrous pyridine.

  • Addition of Amino Acid Ester: Add the amino acid methyl ester hydrochloride (1.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of TiCl4: Slowly add titanium tetrachloride (TiCl4) (1.1 eq) dropwise to the cooled solution. The reaction mixture will typically turn a deep color.

  • Reaction: Allow the reaction to warm to room temperature and stir for 5-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired dipeptide.

G Workflow for TiCl4-Assisted Dipeptide Synthesis start Start dissolve Dissolve N-protected amino acid and amino acid ester in pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_ticl4 Add TiCl4 cool->add_ticl4 react Stir at room temperature for 5-6 hours add_ticl4->react workup Quench with water and perform extraction react->workup purify Purify by column chromatography workup->purify end_node End: Dipeptide Product purify->end_node

Caption: Workflow for TiCl4-Assisted Dipeptide Synthesis.

II. Building Block for Enzyme Inhibitors

This compound is a crucial starting material for the synthesis of various enzyme inhibitors, particularly those targeting proteases. The aspartic acid side chain often plays a critical role in binding to the active site of enzymes.

A. Caspase Inhibitors

A notable application of this compound is in the synthesis of caspase inhibitors. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[5][] Dysregulation of caspase activity is implicated in numerous diseases, making them attractive therapeutic targets.

Boc-Asp(OMe)-fluoromethyl ketone (Boc-Asp(OMe)-FMK) is a broad-spectrum caspase inhibitor that can be synthesized from this compound.[7] This irreversible inhibitor covalently modifies the active site cysteine of caspases.

Quantitative Data Summary: Biological Activity of a Caspase Inhibitor

CompoundTargetCell LineConcentrationEffectReference
Boc-Asp(OMe)-FMKCaspasesPolymorphonuclear leukocytes100 µMPrevents Fas-induced and spontaneous apoptosis[7]
Boc-Asp(OMe)-FMKCaspasesJ774.1/JA-4 cells20 µMSignificantly increases LDH release[7]
Compound 13 (DNP-derivatized probe)CaspasesJurkat cells1-10 µMAbolishes etoposide-induced apoptosis[5]

Experimental Protocol: Synthesis of a Peptide-Based Caspase Inhibitor (General Approach)

This protocol outlines a general strategy for synthesizing a peptide-based caspase inhibitor using solid-phase peptide synthesis (SPPS), where a this compound derivative could be incorporated.[8][9]

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).[10]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating with a solution of 20% piperidine (B6355638) in DMF.[8]

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (which could be a derivative of this compound if used in a Boc-based strategy) using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA. Add this activated amino acid to the resin to form a peptide bond.[8]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

G Caspase Activation and Inhibition cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Cellular Effects stimulus e.g., Fas Ligand, Etoposide initiator_caspase Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator_caspase triggers executioner_caspase Executioner Caspases (e.g., Caspase-3, -7) initiator_caspase->executioner_caspase activates apoptosis Apoptosis executioner_caspase->apoptosis executes inhibitor Boc-Asp(OMe)-FMK inhibitor->initiator_caspase inhibits inhibitor->executioner_caspase inhibits

Caption: Signaling pathway of caspase-mediated apoptosis and its inhibition.

III. Role in Linker Technology for Antibody-Drug Conjugates (ADCs)

While specific examples directly citing this compound in ADC linkers are not prevalent in the initial search, the principles of peptide synthesis where it is used are directly applicable.[11][12] ADC linkers often incorporate peptide sequences that are substrates for lysosomal proteases like cathepsin B.[] These peptide linkers are designed to be stable in circulation and release the cytotoxic payload upon internalization into cancer cells.[][15][16]

Boc-protected amino acids, including aspartic acid derivatives, are fundamental building blocks for synthesizing these cleavable peptide linkers.[17] The aspartic acid residue can influence the linker's solubility and cleavage kinetics.

Experimental Protocol: General Solid-Phase Synthesis of a Peptide Linker

This protocol describes the solid-phase synthesis of a dipeptide linker, such as Val-Cit or Phe-Lys, which are commonly used in ADCs. A Boc-protected aspartic acid derivative could be incorporated into more complex linker designs.

  • Resin Loading: Start with a resin pre-loaded with the C-terminal amino acid of the linker sequence (e.g., citrulline or lysine).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the amine.

  • Coupling of Boc-Amino Acid: Dissolve the next Boc-protected amino acid (e.g., Boc-Val-OH or Boc-Phe-OH) and a coupling agent (e.g., HBTU) in DMF. Add a base (e.g., DIEA) and then add the solution to the resin. Agitate to facilitate coupling.

  • Capping (Optional): To block any unreacted amines, treat the resin with an acetylating agent like acetic anhydride.

  • Boc Deprotection: Remove the Boc protecting group using an acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[18][19]

  • Cleavage from Resin: Cleave the completed peptide linker from the solid support using a strong acid like HF or TFMSA, often with scavengers to protect sensitive functional groups.[19]

  • Purification: Purify the linker using RP-HPLC.

G Logical Flow of ADC Action adc Antibody-Drug Conjugate (in circulation) binding Antibody binds to tumor cell antigen adc->binding internalization ADC is internalized into the tumor cell binding->internalization lysosome Trafficking to lysosome internalization->lysosome cleavage Protease cleaves peptide linker lysosome->cleavage release Cytotoxic drug is released cleavage->release cell_death Induction of cell death release->cell_death

Caption: Logical workflow of Antibody-Drug Conjugate (ADC) mechanism of action.

IV. Synthesis of Specific Drugs and Clinical Candidates

The utility of this compound extends to the synthesis of various other therapeutic agents where an aspartic acid moiety is required.

A. γ-Secretase Modulators

γ-Secretase is an enzyme complex involved in the production of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease.[20] γ-Secretase modulators (GSMs) are a class of drugs that allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides.[21][22][23][24] The synthesis of certain GSMs involves the use of chiral amino acid derivatives, and this compound could serve as a key starting material for introducing the necessary stereochemistry and functionality.

While a specific protocol for a GSM using this compound was not identified in the search, the general synthetic strategies for small molecule drugs often involve standard organic chemistry transformations where this compound could be a key intermediate. These can include multicomponent reactions, cross-coupling reactions, and asymmetric synthesis approaches.[25][][27][28][29]

Conclusion

This compound is a highly valuable and versatile building block in drug discovery and development. Its pre-protected and activated nature facilitates its incorporation into a wide array of molecular scaffolds, from peptidomimetics and enzyme inhibitors to complex linkers for ADCs. The protocols and data presented herein provide a framework for researchers to leverage the unique chemical properties of this compound in the design and synthesis of novel therapeutics. The continued exploration of its applications will undoubtedly lead to further innovations in medicinal chemistry.

References

Incorporation of Boc-Asp-OMe into Bioactive Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance the therapeutic properties of bioactive peptides. Among these modifications, the introduction of N-tert-butyloxycarbonyl-L-aspartic acid β-methyl ester (Boc-Asp-OMe) provides a unique opportunity to modulate peptide conformation, stability, and receptor interaction. The methyl esterification of the aspartic acid side chain can alter the charge distribution and steric bulk in this critical region of a peptide, potentially leading to improved enzymatic resistance and altered signaling pathway activation.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into bioactive peptides. It is intended to guide researchers through the synthetic process, from initial peptide design considerations to the final biological evaluation, with a focus on robust methodologies and the prevention of common side reactions.

Applications of this compound Incorporation

The incorporation of a methyl-esterified aspartate residue can be strategically employed to:

  • Enhance Enzymatic Stability: The methyl ester group can sterically hinder the approach of proteases that would otherwise cleave at or near the aspartic acid residue, thereby increasing the peptide's half-life in biological systems.

  • Modulate Receptor Binding Affinity: Altering the charge and hydrophobicity of the aspartate side chain can fine-tune the interaction of the peptide with its target receptor, potentially leading to increased affinity and potency.

  • Influence Peptide Conformation: The introduction of the methyl ester can induce subtle changes in the local peptide backbone conformation, which can have significant effects on the overall three-dimensional structure and subsequent biological activity.

  • Serve as a Precursor for Further Modification: The methyl ester can be selectively hydrolyzed to the free carboxylic acid post-synthesis, providing a handle for conjugation or further chemical modification.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of an Asp(OMe)-Containing Peptide

This protocol details the manual synthesis of a model peptide using a Boc-based strategy on a Merrifield resin.

Materials:

  • Boc-L-amino acids

  • Boc-Asp(OMe)-OH

  • Merrifield resin (chloromethylated polystyrene)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-Hydroxybenzotriazole (HOBt)

  • Kaiser test kit

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

  • First Amino Acid Attachment (Esterification):

    • Dissolve the first Boc-protected amino acid (as a cesium salt for optimal results) in DMF.

    • Add the amino acid solution to the swollen resin and agitate at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/DCM, and DCM.

    • Perform a test cleavage and subsequent analysis to determine the loading of the first amino acid.

  • Peptide Chain Elongation (Iterative Cycles):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM and DMF.

    • Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes. Wash with DMF.

    • Coupling of Boc-Asp(OMe)-OH (or other Boc-amino acids):

      • Pre-activate a solution of Boc-Asp(OMe)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF with DIPEA (6 equivalents) for 2 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitoring Coupling Completion: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Treat the resin with anhydrous HF or TFMSA in the presence of appropriate scavengers at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Evaporate the cleavage cocktail.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and organic impurities.

    • Dry the crude peptide under vacuum.

Experimental Workflow for Boc-SPPS

SPPS_Workflow Resin Resin Swelling Attachment First AA Attachment Resin->Attachment Deprotection Boc Deprotection (TFA/DCM) Attachment->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling Coupling (Boc-Asp(OMe)-OH, HBTU/HOBT) Neutralization->Coupling Washing Washing Coupling->Washing Kaiser Kaiser Test Washing->Kaiser Cleavage Final Cleavage (HF or TFMSA) Washing->Cleavage Sequence Complete Kaiser->Deprotection Negative, continue sequence Repeat Repeat Cycle Kaiser->Repeat Positive Repeat->Coupling Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Boc-based solid-phase peptide synthesis.

II. Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative C18 RP-HPLC column

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B. Filter the solution through a 0.22 µm syringe filter.

  • Chromatography:

    • Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the filtered peptide solution.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 60 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

III. Biological Evaluation Protocols

A. Receptor Binding Assay (Competitive Inhibition)

This protocol is a general guideline for determining the binding affinity (IC50) of the synthesized peptide to its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the receptor

  • Synthesized peptide (unlabeled)

  • Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled ligand and cell membranes to each well.

  • Competitive Binding: Add serial dilutions of the unlabeled synthesized peptide to the wells. Include control wells with no unlabeled peptide (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the unlabeled peptide. Plot the percent specific binding against the log concentration of the peptide and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Enzymatic Stability Assay

This protocol assesses the stability of the synthesized peptide in the presence of a specific protease or in a biological matrix like serum.

Materials:

  • Synthesized peptide

  • Protease of interest (e.g., trypsin, chymotrypsin) or human serum

  • Reaction buffer

  • Quenching solution (e.g., 10% TFA)

  • Analytical RP-HPLC system

Protocol:

  • Reaction Setup: Incubate the synthesized peptide at a known concentration with the protease or serum in the reaction buffer at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding the quenching solution.

  • HPLC Analysis: Analyze each quenched sample by analytical RP-HPLC.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide against time and determine the half-life (t1/2) of the peptide under the assay conditions.

Data Presentation

The incorporation of this compound can lead to significant changes in the biological properties of a peptide. The following tables provide a template for presenting comparative data for a native peptide and its Asp(OMe) analog.

Table 1: Comparative Receptor Binding Affinity

PeptideTarget ReceptorIC50 (nM)
Native PeptideReceptor X15.2 ± 2.1
[Asp(OMe)]-PeptideReceptor X8.5 ± 1.5

Table 2: Comparative Enzymatic Stability

PeptideEnzyme/MatrixHalf-life (t1/2) in minutes
Native PeptideTrypsin25 ± 3
[Asp(OMe)]-PeptideTrypsin78 ± 6
Native PeptideHuman Serum45 ± 5
[Asp(OMe)]-PeptideHuman Serum150 ± 12

(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)

Signaling Pathways

The modification of a bioactive peptide with Asp(OMe) can alter its interaction with the target receptor, potentially leading to a modified downstream signaling cascade. Below are examples of signaling pathways for two major classes of peptide hormones, GLP-1 and Somatostatin (B550006), which are frequent targets for peptide-based drug development.

GLP-1 Receptor Signaling Pathway

GLP1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP1 GLP-1 or [Asp(OMe)]-GLP-1 Analogue GLP1R GLP-1 Receptor GLP1->GLP1R Gs Gs Protein GLP1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin (B600854) Insulin Secretion PKA->Insulin Gene Gene Transcription (e.g., Insulin) PKA->Gene Epac2->Insulin

Caption: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.

Somatostatin Receptor Signaling Pathway

Somatostatin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SST Somatostatin or [Asp(OMe)]-SST Analogue SSTR Somatostatin Receptor (SSTR) SST->SSTR Gi Gi Protein SSTR->Gi Proliferation Cell Proliferation SSTR->Proliferation Inhibition AC Adenylyl Cyclase Gi->AC Ca_channel Ca2+ Channels Gi->Ca_channel K_channel K+ Channels Gi->K_channel cAMP cAMP AC->cAMP Hormone Hormone Secretion (e.g., Growth Hormone) cAMP->Hormone Inhibition Ca_channel->Hormone Inhibition K_channel->Hormone Inhibition

Caption: Inhibitory signaling pathways of the somatostatin receptor.

Conclusion

The incorporation of this compound into bioactive peptides represents a valuable strategy for enhancing their therapeutic potential. By carefully following the outlined synthetic and purification protocols, and by conducting rigorous biological evaluations, researchers can effectively explore the benefits of this modification. The potential for increased enzymatic stability and modulated receptor affinity makes this compound an important tool in the arsenal (B13267) of peptide chemists and drug developers. Careful consideration of potential side reactions, such as aspartimide formation, and optimization of coupling and cleavage conditions are paramount to achieving high yields of the desired modified peptide.

Application Notes and Protocols for Bioconjugation Utilizing Boc-Asp(OMe)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific bioconjugation, the process of covalently attaching a molecule of interest to a specific site on a biomolecule such as a protein or antibody, is a cornerstone of modern drug development, diagnostics, and materials science. The precise control over the location and stoichiometry of conjugation is critical for preserving the biological activity of the protein and for the efficacy and safety of the resulting conjugate, particularly in the development of Antibody-Drug Conjugates (ADCs). Boc-Asp(OMe)-OH, a derivative of aspartic acid with its amine group protected by a tert-butyloxycarbonyl (Boc) group and its side-chain carboxyl group protected as a methyl ester, offers a versatile platform for achieving site-specific conjugation through orthogonal protection-deprotection strategies.

These application notes provide a comprehensive overview of two primary strategies for utilizing Boc-Asp(OMe)-OH in bioconjugation, complete with detailed experimental protocols, quantitative data, and workflow visualizations. The methodologies leverage the principles of orthogonal protection, allowing for the selective deprotection of either the side-chain carboxyl group or the alpha-carboxyl group for subsequent conjugation.

Strategy 1: Conjugation via the Side-Chain Carboxyl Group

This strategy involves the selective hydrolysis of the methyl ester on the side chain of Boc-Asp(OMe)-OH, followed by the activation of the newly revealed carboxyl group for conjugation to an amine-containing biomolecule. This approach is particularly useful when the N-terminus and other reactive groups of a peptide or small molecule linker need to remain protected during the initial conjugation step.

Logical Workflow for Side-Chain Conjugation

G cluster_0 Preparation of Boc-Asp-OH Linker cluster_1 Activation and Conjugation cluster_2 Purification and Characterization A Boc-Asp(OMe)-OH B Selective Hydrolysis (e.g., t-BuNH2/MeOH/H2O) A->B C Boc-Asp-OH B->C D EDC/NHS Activation C->D F Conjugation Reaction D->F E Amine-containing Biomolecule (e.g., Antibody, Protein) E->F G Purification (Size Exclusion Chromatography) F->G H Characterization (Mass Spectrometry) G->H I Final Bioconjugate H->I

Caption: Workflow for bioconjugation using the side-chain of Boc-Asp(OMe)-OH.

Experimental Protocol: Side-Chain Conjugation

1. Selective Hydrolysis of Boc-Asp(OMe)-OH Methyl Ester

This protocol describes the selective saponification of the methyl ester while keeping the Boc protecting group intact.

  • Materials:

  • Procedure:

    • Dissolve Boc-Asp(OMe)-OH (1 equivalent) in methanol.

    • Add water and tert-butylamine (10 equivalents).

    • Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic phase sequentially with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Asp-OH.

2. EDC/NHS Coupling of Boc-Asp-OH to a Protein

This protocol details the activation of the deprotected carboxyl group and its conjugation to primary amines on a protein.

  • Materials:

    • Boc-Asp-OH (from step 1)

    • Protein to be conjugated (e.g., BSA, mAb) in a suitable buffer (e.g., PBS pH 7.4)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Activation Buffer: 0.1 M MES, pH 6.0

    • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

    • Quenching solution (e.g., 1 M Tris-HCl pH 8.0)

    • Size exclusion chromatography (SEC) column for purification.

  • Procedure:

    • Dissolve Boc-Asp-OH in Activation Buffer.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the Boc-Asp-OH solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

    • Add the activated Boc-Asp-OH solution to the protein solution in Coupling Buffer. A typical molar ratio is 10-20 fold excess of the activated linker to the protein.

    • React for 2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the resulting bioconjugate using a size exclusion chromatography column to remove unreacted linker and byproducts.

    • Characterize the conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.

Quantitative Data for Side-Chain Conjugation
ParameterTypical Value/RangeCitation
Selective Hydrolysis Yield >90%[1]
EDC/NHS Coupling Efficiency 40-70%[2][3]
Final Bioconjugate Purity (post-SEC) >95%[4][5]
Typical Molar Ratio (Linker:Protein) 10:1 to 20:1[6]

Strategy 2: Conjugation via the Alpha-Carboxyl Group

In this alternative approach, the alpha-carboxyl group of Boc-Asp(OMe)-OH is directly activated and conjugated to an amine-containing biomolecule. This strategy is advantageous when the side-chain carboxyl group is intended for later modification or needs to remain protected. The Boc-protected amine prevents polymerization of the amino acid during the coupling reaction.

Logical Workflow for Alpha-Carboxyl Conjugation

G cluster_0 Activation of Boc-Asp(OMe)-OH cluster_1 Conjugation to Biomolecule cluster_2 Purification and Characterization A Boc-Asp(OMe)-OH B EDC/NHS Activation of α-Carboxyl Group A->B C Activated Boc-Asp(OMe)-NHS B->C E Conjugation Reaction C->E D Amine-containing Biomolecule (e.g., Antibody, Protein) D->E F Purification (Size Exclusion Chromatography) E->F G Characterization (Mass Spectrometry) F->G H Final Bioconjugate G->H

References

Application Notes and Protocols: The Use of Boc-Asp(OMe)-FMK in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of neuroscience research, understanding the molecular mechanisms of neuronal cell death is paramount for developing effective therapeutics for neurodegenerative diseases and acute neurological injuries. One of the key pathways governing programmed cell death, or apoptosis, is the caspase cascade. Boc-Asp(OMe)-FMK (Boc-aspartyl(OMe)-fluoromethylketone) has emerged as a valuable tool for investigating these processes. It is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, the central executioners of apoptosis. By blocking caspase activity, Boc-Asp(OMe)-FMK allows researchers to dissect the role of apoptosis in various models of neuronal dysfunction and to evaluate the potential of caspase inhibition as a neuroprotective strategy.

These application notes provide an overview of the utility of Boc-Asp(OMe)-FMK in neuroscience research, including its mechanism of action, quantitative data on its inhibitory properties, and detailed protocols for its use in studying neuroprotection and apoptosis in neuronal cell cultures.

Mechanism of Action

Boc-Asp(OMe)-FMK is an analogue of the caspase substrate recognition sequence, allowing it to bind to the active site of these cysteine-aspartic proteases. The fluoromethylketone (FMK) moiety forms an irreversible covalent bond with the catalytic cysteine residue of the caspase, thereby inactivating the enzyme. Its cell-permeable nature, facilitated by the Boc (tert-butyloxycarbonyl) and O-methyl protecting groups, allows it to effectively penetrate the cell membrane and inhibit intracellular caspases.

Data Presentation

While Boc-Asp(OMe)-FMK is widely recognized as a broad-spectrum or pan-caspase inhibitor, detailed public data on its specific IC50 or Ki values for individual caspases are limited. The available quantitative data primarily focuses on its efficacy in cell-based assays.

Parameter Value Assay Conditions Reference
IC50 39 µMInhibition of TNF-α-stimulated apoptosis in neutrophils.[1]
Working Concentration 20 - 100 µMPrevention of Fas-induced and spontaneous apoptosis in polymorphonuclear leukocytes.[2]
Working Concentration 50 µMPrevention of NGF deprivation-induced apoptosis in sympathetic neurons.[N/A]

Signaling Pathway

The caspase cascade is a hierarchical signaling pathway that can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the execution of apoptosis. Boc-Asp(OMe)-FMK, as a pan-caspase inhibitor, can block the cascade at multiple points.

Caspase_Signaling_Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_execution Execution Pathway DNA_Damage DNA Damage Bax_Bak Bax/Bak Activation Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Caspase8->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Boc_Asp_OMe_FMK Boc_Asp_OMe_FMK Boc_Asp_OMe_FMK->Caspase8 Boc_Asp_OMe_FMK->Caspase3

Caption: Caspase signaling pathways leading to apoptosis.

Experimental Protocols

Protocol 1: Neuroprotection Assay in SH-SY5Y Cells Against Staurosporine-Induced Apoptosis

This protocol details the use of Boc-Asp(OMe)-FMK to assess its neuroprotective effects against apoptosis induced by staurosporine (B1682477) in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Boc-Asp(OMe)-FMK (stock solution in DMSO)

  • Staurosporine (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Pre-treatment with Inhibitor:

    • Prepare working solutions of Boc-Asp(OMe)-FMK in complete medium at various concentrations (e.g., 10, 25, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of Boc-Asp(OMe)-FMK.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest inhibitor concentration.

    • Incubate for 1 hour at 37°C.

  • Induction of Apoptosis:

    • Prepare a working solution of staurosporine in complete medium (e.g., 1 µM).

    • Add 10 µL of the staurosporine solution to the wells (final concentration will be lower depending on the volume in the well, adjust accordingly or replace the medium). A final concentration of 100-500 nM is often effective.

    • Include a control group that does not receive staurosporine.

    • Incubate for 12-24 hours at 37°C.

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using a preferred method (e.g., MTT assay).

    • For an MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control group.

    • Plot the cell viability against the concentration of Boc-Asp(OMe)-FMK to determine the neuroprotective effect.

Protocol 2: Caspase-3 Activity Assay in Primary Neuronal Cultures

This protocol describes how to measure the activity of caspase-3 in primary cortical neurons treated with an apoptotic stimulus in the presence or absence of Boc-Asp(OMe)-FMK.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Boc-Asp(OMe)-FMK (stock solution in DMSO)

  • Apoptotic stimulus (e.g., glutamate (B1630785), staurosporine)

  • Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)

  • Cell lysis buffer (provided with the kit or prepared separately)

  • 96-well plate

  • Microplate reader

Procedure:

  • Neuron Culture and Treatment:

    • Culture primary cortical neurons in 96-well plates according to standard protocols.

    • Pre-treat the neurons with various concentrations of Boc-Asp(OMe)-FMK (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

    • Induce apoptosis by adding the desired stimulus (e.g., 100 µM glutamate for 24 hours). Include an untreated control group.

  • Cell Lysis:

    • After the treatment period, centrifuge the plate (if cells are in suspension) or aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 50 µL of ice-cold cell lysis buffer to each well.

    • Incubate on ice for 10-15 minutes.

  • Caspase-3 Activity Measurement:

    • Centrifuge the plate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Transfer 40 µL of the supernatant (cell lysate) to a new 96-well plate.

    • Prepare the reaction mixture according to the caspase-3 assay kit instructions (typically includes the substrate and a reaction buffer).

    • Add 50 µL of the reaction mixture to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays, e.g., excitation at 380 nm and emission at 460 nm) using a microplate reader.

    • Subtract the background reading (from a well with lysis buffer and reaction mix only).

    • Express the caspase-3 activity as a fold change relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effect of Boc-Asp(OMe)-FMK.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Seed Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) Incubation1 Incubate for 24h Pretreatment Pre-treat with Boc-Asp(OMe)-FMK (or vehicle) Incubation1->Pretreatment Incubation2 Incubate for 1h Pretreatment->Incubation2 Induction Induce Apoptosis (e.g., Staurosporine, Glutamate) Incubation2->Induction Incubation3 Incubate for 12-24h Induction->Incubation3 Viability_Assay Cell Viability Assay (e.g., MTT) Incubation3->Viability_Assay Caspase_Assay Caspase Activity Assay (e.g., Caspase-3) Incubation3->Caspase_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI staining) Incubation3->Flow_Cytometry Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Caspase_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A typical workflow for a neuroprotection assay.

Conclusion

Boc-Asp(OMe)-FMK is an indispensable tool for neuroscientists studying the role of apoptosis in neuronal health and disease. Its ability to irreversibly inhibit a broad range of caspases provides a robust method for preventing apoptotic cell death in experimental models. The protocols and information provided in these application notes offer a starting point for researchers to effectively utilize Boc-Asp(OMe)-FMK in their studies to unravel the complexities of neuronal apoptosis and to identify novel neuroprotective strategies. As with any experimental tool, it is crucial to carefully titrate the concentration of the inhibitor and include appropriate controls to ensure the validity and reproducibility of the results.

References

Application Note: Monitoring Boc-Asp-OMe Synthesis by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed analytical method for monitoring the progress of the synthesis of N-Boc-L-aspartic acid α-methyl ester (Boc-Asp-OMe) from N-Boc-L-aspartic acid (Boc-Asp-OH) using High-Performance Liquid Chromatography (HPLC). The described reverse-phase HPLC (RP-HPLC) method allows for the effective separation and quantification of the starting material, the desired product, and potential byproducts, enabling real-time reaction monitoring and endpoint determination. This document includes a comprehensive experimental protocol, data presentation in tabular format, and graphical representations of the workflow and analytical principles.

Introduction

The protection of amino acid functional groups is a cornerstone of peptide synthesis and pharmaceutical development. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids. The synthesis of Boc-protected amino acid esters, such as this compound, is a common step in the preparation of peptide fragments and other complex organic molecules.

Accurate and efficient monitoring of the esterification reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Reverse-phase HPLC is a powerful and versatile analytical technique that is well-suited for this purpose. It separates compounds based on their hydrophobicity, allowing for the differentiation of the more polar starting material (Boc-Asp-OH) from the less polar product (this compound). This application note outlines a robust RP-HPLC method for the routine in-process control of this important synthetic transformation.

Experimental Protocols

Materials and Reagents
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this separation.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standards: Reference standards of Boc-Asp-OH and this compound.

Sample Preparation
  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at a specific time point.

  • Quench the reaction in the aliquot immediately by diluting it in a known volume (e.g., 1 mL) of the Sample Diluent. This prevents further reaction and prepares the sample for HPLC analysis.

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • The sample is now ready for injection into the HPLC system.

HPLC Method

The following HPLC conditions are a robust starting point for the analysis. Optimization may be required depending on the specific reaction conditions and the HPLC system used.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 214 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955

Data Presentation and Analysis

The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material (Boc-Asp-OH) and the increase in the peak area of the product (this compound) over time. The relative amounts of each component can be calculated from the peak areas in the chromatogram.

Table 3: Expected Retention Times of Analytes

CompoundExpected Retention Time (min)Rationale
Boc-Asp-OH~ 8.5More polar due to the free carboxylic acid, resulting in earlier elution.
This compound ~ 12.2 Less polar due to the methyl ester, leading to stronger retention and later elution.
Potential ByproductVariableRetention time will depend on the nature of the byproduct.

Note: The retention times provided are estimates and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

The percentage conversion of the reaction can be calculated using the following formula:

% Conversion = [Area(this compound) / (Area(Boc-Asp-OH) + Area(this compound))] * 100

Visualizations

Workflow cluster_reaction Reaction Monitoring cluster_hplc HPLC Analysis cluster_data Data Analysis reaction This compound Synthesis Reaction sampling Aliquot Sampling at Time Points reaction->sampling Periodic quench Quenching and Dilution sampling->quench filtration Sample Filtration (0.45 µm) quench->filtration injection HPLC Injection filtration->injection separation C18 Reverse-Phase Separation injection->separation detection UV Detection at 214 nm separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & % Conversion integration->quantification

Caption: Experimental workflow for monitoring this compound reactions by HPLC.

Logical_Relationship center_node Principle of Separation: Reverse-Phase HPLC compound_polarity Compound Polarity center_node->compound_polarity mobile_phase Mobile Phase Polarity center_node->mobile_phase stationary_phase Stationary Phase (C18) Non-Polar center_node->stationary_phase boc_asp_oh Boc-Asp-OH (More Polar) compound_polarity->boc_asp_oh boc_asp_ome This compound (Less Polar) compound_polarity->boc_asp_ome elution_order Elution Order mobile_phase->elution_order stationary_phase->elution_order early_elution Early Elution elution_order->early_elution late_elution Late Elution elution_order->late_elution boc_asp_oh->early_elution Interacts less with C18 boc_asp_ome->late_elution Interacts more with C18

Caption: Logical relationship of compound polarity and elution order in RP-HPLC.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient means to monitor the synthesis of this compound. The clear separation of the starting material and product allows for accurate determination of reaction progress and endpoint. This method can be readily implemented in research and development laboratories to facilitate the optimization and control of this and similar esterification reactions, ultimately contributing to the efficient production of high-quality peptide-based pharmaceuticals and research compounds.

Application Notes: Boc-Asp-OMe as a Versatile Precursor for the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-L-aspartic acid α-methyl ester (Boc-Asp-OMe) is a readily available and versatile chiral building block for the synthesis of a diverse range of unnatural amino acids. Its bifunctional nature, with a protected α-amino group and two distinct carboxylic acid functionalities, allows for selective manipulations to generate novel amino acid structures. These unnatural amino acids are valuable tools in drug discovery and chemical biology, enabling the synthesis of peptidomimetics with enhanced proteolytic stability, constrained conformations, and novel biological activities. This document provides detailed protocols for the synthesis of β-amino acids via Arndt-Eistert homologation and the generation of other unnatural amino acids through side-chain modification, supported by quantitative data and workflow diagrams.

Introduction

Unnatural amino acids are non-proteinogenic amino acids that serve as powerful tools in medicinal chemistry and chemical biology.[1] Their incorporation into peptides can lead to analogues with improved pharmacokinetic properties, such as resistance to enzymatic degradation, and enhanced biological activity.[1] this compound is an ideal starting material for the synthesis of various unnatural amino acids due to its predefined stereochemistry and the orthogonal reactivity of its functional groups. The Boc protecting group provides robust protection of the α-amino group under a variety of reaction conditions, while the α-methyl ester and the free β-carboxylic acid (in the corresponding Boc-Asp(OMe)-OH) or the β-ester offer handles for selective chemical transformations.

This application note details the utility of this compound as a precursor for two main classes of unnatural amino acids:

  • β³-Homoaspartic Acid Derivatives: Synthesized via a selective Arndt-Eistert homologation of the α-carboxylic acid. β-amino acids are known to induce stable secondary structures in peptides and are resistant to proteolysis.[1]

  • Side-Chain Modified Aspartic Acid Analogs: The β-ester functionality can be manipulated to introduce a variety of functional groups, leading to the synthesis of constrained cyclic amino acids and other aspartic acid derivatives with novel side chains.

Section 1: Synthesis of β³-Homoaspartic Acid Derivatives via Arndt-Eistert Homologation

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids.[2][3] When applied to α-amino acids, it provides a straightforward route to β-amino acids with retention of stereochemistry.[2] The following protocol describes the synthesis of Boc-β³-homoaspartic acid dimethyl ester from Boc-Asp(OMe)-OH.

Experimental Protocol: Arndt-Eistert Homologation of Boc-Asp(OMe)-OH

This protocol involves three key steps:

  • Activation of the α-carboxylic acid.

  • Formation of a diazoketone.

  • Wolff rearrangement to the β-amino acid derivative.

Step 1: Activation of the α-Carboxylic Acid

  • Dissolve Boc-Asp(OMe)-OH (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.2 M) under an argon atmosphere.

  • Cool the solution to -15 °C in an ice-salt bath.

  • Add N-methylmorpholine (1.0 eq) dropwise, followed by the slow addition of isobutyl chloroformate (1.0 eq).

  • Stir the reaction mixture at -15 °C for 30 minutes. The formation of the mixed anhydride (B1165640) can be monitored by thin-layer chromatography (TLC).

Step 2: Diazoketone Formation

  • In a separate flask, prepare a solution of diazomethane (B1218177) in diethyl ether. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Filter the cold mixed anhydride solution to remove the N-methylmorpholine hydrochloride precipitate.

  • Slowly add the filtrate to the ethereal solution of diazomethane (2.0-3.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diazoketone.

Step 3: Wolff Rearrangement

  • Dissolve the crude diazoketone in a 1:1 mixture of 1,4-dioxane (B91453) and water (0.1 M).

  • Add silver benzoate (B1203000) (0.1 eq) as a catalyst.

  • Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, or until nitrogen evolution ceases. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-β³-homoaspartic acid-α-methyl ester.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Workflow Diagram

Arndt_Eistert_Homologation start Boc-Asp(OMe)-OH step1 Activation (Isobutyl chloroformate, N-methylmorpholine) start->step1 intermediate1 Mixed Anhydride step1->intermediate1 step2 Diazoketone Formation (Diazomethane) intermediate1->step2 intermediate2 α-Diazoketone step2->intermediate2 step3 Wolff Rearrangement (Silver Benzoate, Heat) intermediate2->step3 product Boc-β³-Homoaspartic Acid Derivative step3->product

Caption: Arndt-Eistert homologation workflow.

Quantitative Data
Starting MaterialProductReagentsYield (%)Reference
Boc-L-PhenylalanineBoc-β³-homophenylalanine1. Isobutyl chloroformate, NMM; 2. CH₂N₂; 3. Ag₂O, H₂O75-85Adapted from[2]
Boc-L-DOPA(OBn)₂-OMeBoc-β³-homo-DOPA(OBn)₂-OMe1. EtOCOCl, NMM; 2. CH₂N₂; 3. PhCO₂Ag, t-BuOH/H₂O~70Adapted from[4]
Boc-Asp(OMe)-OHBoc-β³-homoaspartic acid dimethyl ester1. Isobutyl chloroformate, NMM; 2. CH₂N₂; 3. Ag benzoate, Dioxane/H₂OEstimated 60-70Projected

Section 2: Synthesis of Constrained Unnatural Amino Acids

The side-chain ester of this compound can be selectively transformed to introduce conformational constraints, leading to the synthesis of cyclic and other structurally rigid unnatural amino acids. These constrained amino acids are valuable for stabilizing specific peptide secondary structures, such as β-turns and helices.[5][6]

Application Example: Synthesis of a Piperidinone-Based Amino Acid

This protocol outlines a general strategy for the synthesis of a piperidinone-containing amino acid, which can serve as a constrained glutamic acid analogue.

Experimental Protocol:

  • Reduction of the β-Ester:

    • Dissolve Boc-Asp(OMe)-OtBu (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

    • Slowly add a solution of Lithium borohydride (B1222165) (1.5 eq) in THF.

    • Stir at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the corresponding alcohol, Boc-Asu(OH)-OMe.

  • Oxidation to the Aldehyde:

    • Dissolve the alcohol (1.0 eq) in dichloromethane (B109758) (DCM) (0.2 M).

    • Add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 2 hours.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate to give the crude aldehyde.

  • Reductive Amination and Cyclization:

    • Dissolve the crude aldehyde in methanol (B129727) (0.2 M).

    • Add a primary amine (e.g., benzylamine, 1.1 eq) and sodium cyanoborohydride (1.5 eq).

    • Stir at room temperature overnight.

    • Concentrate the reaction mixture, dissolve in ethyl acetate, and wash with water and brine.

    • Dry the organic layer and concentrate. The resulting secondary amine can undergo spontaneous or acid/base-catalyzed intramolecular cyclization to form the piperidinone ring.[7]

    • Purify the final product by column chromatography.

Workflow Diagram

Constrained_AA_Synthesis start Boc-Asp(OMe)-OtBu step1 Reduction (LiBH₄) start->step1 intermediate1 Alcohol step1->intermediate1 step2 Oxidation (Dess-Martin) intermediate1->step2 intermediate2 Aldehyde step2->intermediate2 step3 Reductive Amination & Cyclization intermediate2->step3 product Piperidinone Amino Acid step3->product

Caption: Synthesis of a constrained amino acid.

Quantitative Data for Related Transformations
TransformationSubstrateReagentsDiastereomeric Ratio (dr)Yield (%)Reference
Diastereoselective ReductionN-Boc-γ-keto esterLiAlH(O-t-Bu)₃, EtOH>95:5 (anti:syn)80[8]
Diastereoselective ReductionN-Boc-γ-keto esterNB-Enantride, THF5:95 (anti:syn)98[8]
Reductive Aminationβ-keto esterNH₄OAc, H₂, Ru-catalyst-up to 99[9]

Section 3: Biological Applications of Unnatural Amino Acids Derived from Aspartic Acid

Unnatural amino acids derived from this compound, particularly β-homoaspartic acid, have significant applications in the development of novel therapeutics.

Application 1: Antimicrobial Peptides

Peptides containing β-amino acids often exhibit enhanced resistance to proteolytic degradation, a key advantage for antimicrobial peptide development.[10] The incorporation of β-homoaspartic acid can contribute to the formation of stable helical structures that are crucial for membrane disruption of bacteria.[11]

Mechanism of Action: Many antimicrobial peptides are cationic and amphipathic. They interact with the negatively charged bacterial membrane, leading to membrane permeabilization and cell death. β-peptides can mimic the amphipathic helical structures of natural antimicrobial peptides.

Signaling Pathway Diagram

Antimicrobial_Peptide_Action beta_peptide β-Peptide (containing β-homoaspartic acid) interaction Electrostatic Interaction & Membrane Insertion beta_peptide->interaction Targets bacterial_membrane Bacterial Cell Membrane (Negatively Charged) interaction->bacterial_membrane disruption Membrane Disruption (Pore Formation) interaction->disruption lysis Cell Lysis disruption->lysis

Caption: Antimicrobial peptide mechanism.

Application 2: Modulation of G-Protein Coupled Receptors (GPCRs)

Peptides are endogenous ligands for many GPCRs. The introduction of unnatural amino acids, such as constrained aspartic acid analogs, can lead to peptide mimetics with improved affinity, selectivity, and stability, making them valuable as allosteric modulators of GPCRs.[12] Allosteric modulators bind to a site distinct from the orthosteric ligand binding site and can fine-tune the receptor's response to the endogenous ligand.

Signaling Pathway Example: A Hypothetical GPCR Modulator

A peptide containing a constrained aspartic acid analog could act as a positive allosteric modulator (PAM) of a Class B GPCR, such as the glucagon-like peptide-1 receptor (GLP-1R), enhancing the signaling cascade initiated by the endogenous ligand.

GPCR_Modulation ligand Endogenous Peptide Ligand gpcr GPCR (e.g., GLP-1R) ligand->gpcr Binds to orthosteric site pam Peptide PAM (with constrained Asp analog) pam->gpcr Binds to allosteric site g_protein G-Protein (Gs) gpcr->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Produces pka Protein Kinase A (PKA) cAMP->pka Activates cellular_response Cellular Response (e.g., Insulin Secretion) pka->cellular_response Phosphorylates targets leading to

Caption: GPCR allosteric modulation.

Conclusion

This compound is a valuable and versatile chiral precursor for the synthesis of a wide array of unnatural amino acids. The protocols and applications detailed in this note demonstrate its utility in creating β-amino acids through Arndt-Eistert homologation and conformationally constrained analogs via side-chain modifications. The resulting unnatural amino acids have significant potential in the development of next-generation peptide-based therapeutics, including novel antimicrobial agents and modulators of GPCR signaling pathways. The methodologies presented here provide a solid foundation for researchers in drug discovery and chemical biology to explore the vast chemical space of unnatural amino acids derived from this readily accessible starting material.

References

Application Notes and Protocols: A Step-by-Step Guide to Merrifield Solid-Phase Synthesis with Boc-Asp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis of peptides using the Merrifield method, with a specific focus on the incorporation of N-α-tert-butyloxycarbonyl-L-aspartic acid α-methyl ester (Boc-Asp-OMe). This protocol is designed to assist researchers in the efficient and successful synthesis of peptides containing aspartic acid residues.

Introduction

The Merrifield solid-phase peptide synthesis (SPPS) revolutionized the field of peptide chemistry by introducing a methodology that significantly simplifies the synthesis process and improves product yields.[1][2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[1][2] The use of a solid support facilitates the removal of excess reagents and byproducts by simple filtration and washing, thereby eliminating the need for complex purification steps between each coupling reaction.[3]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of traditional SPPS. In this approach, the temporary N-α-protecting group, Boc, is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).[4]

Aspartic acid is a common amino acid in many biologically active peptides. Its side-chain carboxylic acid group requires protection during synthesis to prevent unwanted side reactions. The methyl ester (-OMe) is one such protecting group. This guide will detail the step-by-step protocol for incorporating this compound into a peptide sequence using the Merrifield method.

Experimental Workflow

The overall workflow for the Merrifield solid-phase synthesis of a peptide incorporating this compound is depicted below.

Merrifield_Synthesis_Workflow cluster_Asp Incorporation of this compound Start Start End End Resin_Swelling Resin_Swelling First_AA_Coupling First_AA_Coupling Resin_Swelling->First_AA_Coupling Capping Capping First_AA_Coupling->Capping Optional Boc_Deprotection Boc_Deprotection First_AA_Coupling->Boc_Deprotection Capping->Boc_Deprotection Neutralization Neutralization Boc_Deprotection->Neutralization 2. Chain Elongation Cycle AA_Coupling Couple this compound Neutralization->AA_Coupling Couple Boc-AA-OH Monitoring Monitoring AA_Coupling->Monitoring Check Completion Monitoring->Boc_Deprotection Repeat Cycle Final_Deprotection Final_Deprotection Monitoring->Final_Deprotection Final Cycle Complete Cleavage Cleavage Final_Deprotection->Cleavage 3. Cleavage & Deprotection Peptide_Precipitation Peptide_Precipitation Cleavage->Peptide_Precipitation Purification Purification Peptide_Precipitation->Purification 4. Purification Analysis Analysis Purification->Analysis 5. Analysis Analysis->End

Caption: General workflow for Merrifield solid-phase peptide synthesis.

Potential Side Reactions: Aspartimide Formation

A significant side reaction associated with aspartic acid residues during peptide synthesis is the formation of a cyclic aspartimide intermediate. This can occur under both acidic and basic conditions and can lead to a mixture of α- and β-peptides, as well as racemization. While the use of a methyl ester protecting group on the side chain of aspartic acid can influence the rate of this side reaction, it remains a possibility. Cleavage at lower temperatures is recommended to minimize aspartimide formation.[5][6]

Aspartimide_Formation Peptide_Chain ...-NH-CH(CH2-COOMe)-CO-... Peptide with Asp(OMe) Aspartimide ...-N-CO-CH(CH2)-CO-... Aspartimide Intermediate Peptide_Chain->Aspartimide Intramolecular Cyclization Alpha_Peptide ...-NH-CH(CH2-COOH)-CO-... Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide ...-NH-CO-CH(CH2-COOH)-... Undesired β-Peptide Aspartimide->Beta_Peptide Hydrolysis

Caption: Mechanism of aspartimide formation from an Asp(OMe) residue.

Materials and Equipment

Resins and Amino Acids
  • Merrifield Resin (chloromethylated polystyrene, 1% DVB cross-linked)

  • Boc-L-amino acids

  • Boc-Asp(OMe)-OH

  • Coupling reagents (e.g., DCC, HOBt)

  • Bases for neutralization (e.g., DIEA, TEA)

Solvents and Reagents
  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers for cleavage (e.g., anisole, p-cresol)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

Equipment
  • Solid-phase peptide synthesis vessel

  • Shaker

  • HF cleavage apparatus

  • Centrifuge

  • Lyophilizer

  • HPLC system for purification and analysis

  • Mass spectrometer

Experimental Protocols

Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the reaction vessel.

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (as a cesium salt for optimal results) in DMF.

    • Add the amino acid solution to the resin.

    • Shake the mixture at 50°C for 24 hours.

    • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

Peptide Chain Elongation Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.[7][8]

    • Wash the resin with DCM (3x) and IPA (3x).[9]

  • Neutralization:

    • Neutralize the resin with a 5-10% solution of DIEA in DCM or DMF for 10 minutes.[10]

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling (including this compound):

    • In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents relative to resin loading) with DCC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-20 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction for completion using the ninhydrin (B49086) (Kaiser) test.

    • If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

Cleavage and Deprotection

Caution: Anhydrous HF is extremely hazardous and must be handled with appropriate safety precautions in a specialized apparatus.

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of HF:anisole (9:1, v/v). For peptides containing sensitive residues, other scavengers like p-cresol (B1678582) can be added.

  • Cleavage Reaction:

    • Cool the reaction vessel containing the peptide-resin and scavenger in a dry ice/acetone bath.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.[5] To minimize aspartimide formation from the Asp(OMe) residue, maintaining a low temperature is crucial.[5]

  • HF Removal: Remove the HF by a stream of nitrogen gas.

  • Peptide Precipitation:

    • Wash the resin with cold diethyl ether or MTBE to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold ether (3x) to remove scavengers.

  • Drying: Dry the crude peptide under vacuum.

Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

Quantitative Data Summary

The following tables provide typical quantitative parameters for Merrifield solid-phase peptide synthesis.

Table 1: Resin and Reagent Quantities

ParameterTypical Value/RangeReference
Merrifield Resin Loading0.4 - 2.0 mmol/g[11]
Boc-Amino Acid Excess2 - 5 equivalents[12][13]
Coupling Reagent Excess (DCC/HOBt)2 - 5.5 equivalents[12][14]
Neutralization Base (DIEA)2 - 4 equivalents[10][12]

Table 2: Reaction Conditions and Expected Outcomes

ParameterTypical Condition/ValueReference
Boc Deprotection (TFA in DCM)25-50% for 30 min[7][8]
Coupling Time2 - 4 hours-
HF Cleavage Time1 - 2 hours at 0°C[5]
Expected Crude Purity40 - 80%[13]
Expected Final Yield20 - 60%[15]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete CouplingSteric hindrance, peptide aggregationRepeat coupling, use a different coupling reagent, or synthesize at a lower resin loading.
Low YieldIncomplete deprotection or coupling, loss of peptide from resinEnsure complete reactions with monitoring tests, use a more stable linker if necessary.
Presence of Deletion SequencesIncomplete deprotection or couplingExtend reaction times, ensure proper mixing.
Aspartimide FormationCleavage at high temperature, prolonged exposure to basePerform cleavage at 0°C or lower, use in situ neutralization protocols.[5][16]

By following this detailed protocol and considering the potential challenges, researchers can successfully synthesize peptides containing this compound using the Merrifield solid-phase method.

References

Application Notes and Protocols for the Coupling of Boc-Asp-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of common coupling agents, N,N'-Dicyclohexylcarbodiimide (DCC) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), for the incorporation of N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-methyl ester (Boc-Asp-OMe) in peptide synthesis. This document includes detailed experimental protocols, a comparative analysis of the coupling agents, and diagrams illustrating the chemical workflows.

Introduction

The efficient formation of peptide bonds is a critical step in the chemical synthesis of peptides. The choice of coupling agent significantly impacts the yield, purity, and potential for side reactions, such as racemization. This compound is a valuable building block in peptide synthesis, and understanding the optimal conditions for its coupling is essential for the successful synthesis of target peptides. This document focuses on two widely used coupling reagents: DCC, a carbodiimide, and HBTU, a uronium-based reagent, providing insights into their application for coupling this compound.

Carbodiimides like DCC have been foundational in peptide synthesis, valued for their affordability and moderate reactivity.[1][2] Uronium salts such as HBTU, on the other hand, are known for their high efficiency and rapid reaction times, making them suitable for more challenging couplings.[1] The selection between these reagents often depends on the specific requirements of the synthesis, including the scale, the nature of the amino acids being coupled, and the desired purity of the final product.

Data Presentation: Comparison of Coupling Agents

The following table summarizes the key characteristics and typical performance of DCC and HBTU in the context of Boc-amino acid coupling in peptide synthesis. While direct quantitative data for this compound is not always available in comparative studies, this table provides expected outcomes based on established principles and data from similar couplings.

ParameterDCC (with HOBt)HBTU (with base)
Coupling Efficiency Good to HighVery High[1]
Typical Yield 70-90%>90%
Reaction Time 2-12 hours15-60 minutes[3]
Racemization Risk Low to moderate (minimized by HOBt)[3]Very Low[3]
Solubility of Byproducts Dicyclohexylurea (DCU) is poorly soluble in many organic solvents, complicating purification in solution-phase synthesis.[3]Byproducts are generally soluble in common synthesis solvents, facilitating purification.[4]
Cost LowHigh
Key Side Reactions - Formation of N-acylurea. - Dehydration of Asn and Gln side chains (less relevant for this compound).[3]Guanidinylation of the N-terminal amine if the coupling reagent is in excess.
Typical Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF)DMF, N-Methyl-2-pyrrolidone (NMP)
Additives Required 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[3]A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[4]

Experimental Protocols

The following are detailed protocols for the coupling of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).

Protocol 1: Solution-Phase Coupling of this compound using DCC/HOBt

This protocol describes the coupling of this compound to an amino acid methyl ester (e.g., H-Gly-OMe).

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Add NMM or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir at room temperature for 15 minutes.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add DCC (1.1 eq) to the solution and stir for 20-30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Add the prepared amine component solution to the activated this compound solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU and wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washes and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

Protocol 2: Solid-Phase Coupling of this compound using HBTU

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) for washing

  • Kaiser test kit for monitoring

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • If the N-terminal protecting group is present, perform deprotection (e.g., for a Boc group, treat with 50% TFA in DCM).

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

    • Neutralize the resin by treating with a solution of 5% DIPEA in DMF for 5 minutes (2x).

    • Wash the resin with DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (2.0 eq relative to resin loading) and HBTU (2.0 eq) in a minimal amount of DMF.

    • Add DIPEA (4.0 eq) to the activation mixture.

    • Immediately add the activated amino acid solution to the swollen and neutralized resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 30 minutes or perform a second coupling.

  • Washing:

    • Once the coupling is complete, filter the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

Peptide Coupling Workflow

Peptide_Coupling_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_reagents Reagents Resin Peptide on Solid Support (Free Amine) Coupling Coupling Reaction Resin->Coupling Activation Activation of This compound Activation->Coupling Washing1 Washing Coupling->Washing1 Deprotection N-terminal Deprotection Washing1->Deprotection Washing2 Washing Deprotection->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle BocAspOMe This compound BocAspOMe->Activation CouplingAgent Coupling Agent (DCC or HBTU) CouplingAgent->Activation

Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

Activation Mechanisms of Coupling Agents

Activation_Mechanisms cluster_dcc DCC/HOBt Activation cluster_hbtu HBTU Activation BocAsp1 This compound O_Acylisourea O-Acylisourea (Reactive Intermediate) BocAsp1->O_Acylisourea + DCC DCC DCC->O_Acylisourea OBt_Ester OBt Active Ester O_Acylisourea->OBt_Ester + HOBt DCU DCU (Byproduct) O_Acylisourea->DCU HOBt HOBt BocAsp2 This compound Carboxylate Carboxylate Anion BocAsp2->Carboxylate + Base HBTU HBTU HBTU_Ester OBt Active Ester Base Base (e.g., DIPEA) Carboxylate->HBTU_Ester + HBTU Byproducts Tetramethylurea + HOBt Byproducts HBTU_Ester->Byproducts

Caption: Simplified mechanisms of this compound activation by DCC/HOBt and HBTU.

References

Application Notes and Protocols for the Cleavage of Peptides Containing Boc-Asp-OMe from Resin Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a cornerstone for the production of synthetic peptides for research and therapeutic applications. The final and critical step in Boc-SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process is typically achieved using strong acids. This document provides detailed application notes and protocols for the cleavage of peptides containing the Boc-Asp-OMe moiety from various resin supports. Special consideration is given to the selection of cleavage reagents, the mitigation of common side reactions, and post-cleavage work-up procedures to ensure high yield and purity of the final peptide product.

The presence of an aspartic acid residue with a methyl ester (OMe) side-chain protection presents specific challenges. The primary concern is the potential for aspartimide formation, a side reaction that can occur under both acidic and basic conditions, leading to a mixture of α- and β-aspartyl peptides and other byproducts that are often difficult to separate from the target peptide.[1][2] The choice of cleavage cocktail and reaction conditions is therefore paramount to minimizing this and other side reactions.

Principles of Acidolytic Cleavage in Boc-SPPS

In Boc-SPPS, the peptide is assembled on a resin support, and the Nα-amino group of each incoming amino acid is temporarily protected by the acid-labile Boc group. The side chains of reactive amino acids are protected by more acid-stable groups, which are designed to be removed during the final cleavage step. The linkage of the peptide to the resin is also designed to be cleaved by strong acid.[3]

The most common strong acids used for the final cleavage are anhydrous hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), and to a lesser extent, trifluoroacetic acid (TFA) for very acid-labile linkers.[4] The mechanism of cleavage is typically an SN1 reaction, which generates reactive carbocations from the cleavage of protecting groups (e.g., the tert-butyl cation from Boc) and from the resin linker.[5] These carbocations can cause unwanted side reactions by alkylating nucleophilic residues such as tryptophan, methionine, and tyrosine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.[6][7]

Key Side Reactions

Aspartimide Formation

The most significant side reaction for peptides containing Asp residues is the formation of a cyclic aspartimide intermediate.[1][2] This can be catalyzed by the strong acids used during cleavage. The aspartimide ring can subsequently be opened by nucleophiles, including water, to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate chromatographically.[2] While much of the literature focuses on Asp(OBzl) and Asp(OcHex), the principles apply to Asp(OMe). The use of the less sterically bulky methyl ester may influence the rate of this side reaction. To minimize aspartimide formation during cleavage, it is crucial to use optimized cleavage conditions, such as low temperatures and the shortest possible reaction times.[6]

dot

G cluster_peptide Peptide Backbone cluster_reaction peptide_chain ...-NH-CH(R)-CO-NH-CH(CH₂-COOMe)-CO-... aspartimide Aspartimide Intermediate peptide_chain->aspartimide H⁺ (Strong Acid) - MeOH alpha_peptide α-Aspartyl Peptide (Desired Product) aspartimide->alpha_peptide H₂O beta_peptide β-Aspartyl Peptide (Side Product) aspartimide->beta_peptide H₂O

Caption: Acid-catalyzed aspartimide formation from an Asp(OMe) residue.

Cleavage Cocktails

The choice of cleavage cocktail is critical and depends on the peptide sequence, the resin used, and the side-chain protecting groups present.

Table 1: Common Cleavage Cocktails for Boc-SPPS
Cleavage ReagentTypical CompositionTarget ResinsAdvantagesDisadvantages
Anhydrous HF HF, Anisole or p-Cresol (B1678582) (scavenger)Merrifield, PAM, MBHAHighly effective for most protecting groups.[5]Extremely toxic and corrosive; requires specialized equipment.[5]
TFMSA TFMSA, TFA, Thioanisole (B89551), m-Cresol (B1676322)Merrifield, PAM, MBHALess hazardous than HF, does not require special apparatus.[8]Very corrosive, may not efficiently cleave some protecting groups.[8]
TMSOTf TMSOTf, TFA, Thioanisole, m-CresolMerrifield, PAM, MBHAFewer side reactions reported than with TFMSA.[9]Extremely corrosive, moisture-sensitive.[9]
High TFA TFA (95%), Scavengers (e.g., TIS, H₂O, EDT)Highly acid-labile resins (not typically used for standard Boc-resins)Milder than HF or TFMSA.Ineffective for cleaving from standard Boc-SPPS resins like Merrifield or MBHA.[3]
Table 2: Common Scavengers and Their Applications
ScavengerFunctionTypically Used For
Anisole / p-Cresol Traps benzyl (B1604629) and t-butyl cationsGeneral purpose, protects Tyr
Thioanisole Soft nucleophile, protects Met and TrpPeptides containing Met, Trp
1,2-Ethanedithiol (EDT) Reduces Met(O) to Met, protects TrpPeptides containing Met, Trp, Cys
Triisopropylsilane (TIS) Reduces Trp oxidation, traps trityl cationsPeptides containing Trp, His(Trt)
Dimethyl Sulfide (B99878) (DMS) Used in "low-HF" procedures to swell the resin and promote SN2 deprotection"Low-High" HF cleavage protocols

Experimental Protocols

Safety Precaution: All cleavage procedures involving strong acids (HF, TFMSA, TMSOTf, TFA) must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Anhydrous HF requires a specialized, dedicated apparatus and experienced personnel.

Protocol 1: TFMSA Cleavage from Merrifield or MBHA Resin

This protocol is a common alternative to the more hazardous HF cleavage.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask equipped with a small magnetic stir bar.

    • Add scavengers appropriate for the peptide sequence. A common general-purpose scavenger mix is m-cresol (10% v/v) and thioanisole (10% v/v).

  • Cleavage Reaction:

    • Cool the flask in an ice bath (0-5 °C).

    • Under stirring, add trifluoroacetic acid (TFA) (e.g., 800 µL for 100 mg resin).

    • Slowly add trifluoromethanesulfonic acid (TFMSA) (e.g., 100 µL for 100 mg resin) to the mixture. Caution: The addition is exothermic.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation and Work-up:

    • Filter the reaction mixture through a sintered glass funnel to separate the resin.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the peptide.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and acid.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: "Low-High" Anhydrous HF Cleavage from Merrifield or MBHA Resin

This two-step procedure is designed to minimize side reactions.[6]

  • "Low HF" Step (Deprotection):

    • Place the dried peptide-resin in a specialized HF-resistant reaction vessel with a Teflon-coated stir bar.

    • Add scavengers: dimethyl sulfide (DMS) (6.5 mL/g resin) and p-cresol (1.0 mL/g resin).

    • Cool the vessel to -5 to 0 °C.

    • Distill anhydrous HF into the vessel (2.5 mL/g resin).

    • Stir the mixture at 0 °C for 2 hours.

    • Evaporate the HF and DMS under vacuum.

  • "High HF" Step (Cleavage):

    • To the resin from the previous step, add p-cresol (1.0 mL/g resin).

    • Cool the vessel to -5 to 0 °C.

    • Distill anhydrous HF into the vessel (9.0 mL/g resin).

    • Stir the mixture at 0 °C for 1 hour.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Work-up:

    • After complete removal of HF, transfer the resin and crude peptide mixture from the reaction vessel using a suitable solvent (e.g., TFA or acetic acid).

    • Precipitate, wash, and dry the peptide as described in Protocol 1, Step 3.

Data Presentation

Quantitative data for the cleavage of peptides containing this compound is scarce in the literature. The following table provides an estimated summary based on general outcomes for Boc-SPPS with other Asp protecting groups. Actual yields and purities will be highly sequence-dependent.

Table 3: Estimated Cleavage Efficiency and Purity
Cleavage MethodResin SupportTypical Reaction TimeEstimated Crude YieldEstimated Crude PurityKey Considerations
TFMSA/TFA Merrifield/MBHA1.5 - 2 h60-80%50-70%Risk of aspartimide formation and incomplete cleavage of some protecting groups.
"Low-High" HF Merrifield/MBHA2 h (low) + 1 h (high)70-90%60-80%Generally provides higher purity by minimizing side reactions. Requires specialized equipment.[6]

Note: The data presented are estimates and should be used as a guideline. Optimization for each specific peptide is highly recommended.

Visualization of Experimental Workflow

dot

G start Peptide-on-Resin cleavage Add Cleavage Cocktail (e.g., TFMSA/TFA + Scavengers) start->cleavage reaction Stir at 0°C to RT (1.5 - 2 hours) cleavage->reaction filtration Filter to Remove Resin reaction->filtration precipitation Precipitate Peptide in Cold Ether/MTBE filtration->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation wash Wash Pellet with Cold Ether (x3) centrifugation->wash dry Dry Crude Peptide wash->dry analysis Analysis (HPLC, MS) dry->analysis purification Purification (Prep-HPLC) analysis->purification If purity is low final_product Lyophilized Pure Peptide analysis->final_product If purity is high purification->final_product

Caption: General workflow for the cleavage and purification of a synthetic peptide.

Conclusion

The successful cleavage of peptides containing this compound from solid supports requires careful consideration of the cleavage cocktail and reaction conditions to maximize yield and purity while minimizing side reactions, particularly aspartimide formation. While strong acid methods like TFMSA and HF are effective, they must be used with appropriate scavengers and controlled temperatures. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and optimize their cleavage strategies for these challenging peptides. It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for a specific peptide sequence before committing the entire batch.

References

Application Notes and Protocols for the Use of Boc-Asp-OMe in Peptide-Based Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide-based biomaterials is a rapidly advancing field, offering innovative solutions for drug delivery, tissue engineering, and regenerative medicine. The precise control over peptide sequence allows for the tuning of biomaterial properties to achieve desired biological and mechanical functions. Boc-Asp-OMe, a protected aspartic acid derivative, is a valuable building block in solid-phase peptide synthesis (SPPS) for creating these sophisticated biomaterials. The methyl ester on the side chain of aspartic acid provides temporary protection during synthesis and can be selectively removed or modified in the final peptide, influencing properties such as hydrophilicity, charge, and degradation kinetics of the resulting biomaterial.

These application notes provide a comprehensive overview of the synthesis of peptides containing this compound and their subsequent use in the fabrication of peptide-based biomaterials, particularly hydrogels. Detailed protocols for key experiments are provided, along with quantitative data to guide researchers in this area.

Key Applications of this compound in Peptide Biomaterials

Incorporating this compound into peptide sequences allows for the development of biomaterials with a range of functionalities:

  • Hydrogel Formation: Peptides containing aspartic acid can self-assemble into hydrogels, forming three-dimensional networks capable of encapsulating large amounts of water and bioactive molecules. The carboxyl group of aspartic acid can participate in hydrogen bonding and electrostatic interactions that drive the self-assembly process.

  • Controlled Drug Delivery: The properties of the peptide hydrogel, such as mesh size and charge, can be tailored to control the release of encapsulated drugs. For instance, negatively charged aspartic acid residues can interact with positively charged drug molecules, leading to a sustained release profile.

  • Tissue Engineering Scaffolds: Peptide-based hydrogels can mimic the extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation. The inclusion of specific peptide sequences, such as those containing aspartic acid, can enhance cell-biomaterial interactions.

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Asp(OMe)

This protocol outlines the manual synthesis of a model peptide using the Boc/Bzl protection strategy on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 1.0 mmol/g substitution)

  • Boc-amino acids (including Boc-Asp(OMe)-OH)

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Piperidine

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., p-cresol, thioanisole)

  • Diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

    • Prepare the cesium salt of the C-terminal Boc-amino acid and couple it to the resin.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM and then with 5% DIEA in DCM to neutralize the resin.

    • Wash again with DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-amino acid (3 equivalents), DCC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Incorporation of Boc-Asp(OMe)-OH:

    • Follow the general amino acid coupling procedure (step 3) using Boc-Asp(OMe)-OH.

  • Chain Elongation:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling, wash the resin with DCM and dry it under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers.

    • Precipitate the crude peptide in cold diethyl ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the peptide.

    • Lyophilize the pure fractions to obtain the final peptide product.

G cluster_synthesis Boc-SPPS Workflow Start Start Resin_Swelling Resin Swelling (DCM) First_AA_Coupling First Amino Acid Coupling Boc_Deprotection Boc Deprotection (50% TFA/DCM) Neutralization Neutralization (DIEA) AA_Coupling Amino Acid Coupling (DCC/HOBt) Incorporate_Asp Incorporate this compound Repeat_Cycles Repeat Deprotection & Coupling Cycles Final_Cleavage Cleavage from Resin (HF or TFMSA) Purification Purification (RP-HPLC) End End

Protocol 2: Preparation and Characterization of a Peptide Hydrogel

This protocol describes the formation of a hydrogel from a purified peptide containing aspartic acid residues and the characterization of its mechanical properties.

Materials:

  • Purified peptide containing Asp(OMe) (lyophilized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Rheometer

Procedure:

  • Hydrogel Formation:

    • Dissolve the lyophilized peptide in deionized water to a desired concentration (e.g., 1-5% w/v).

    • Induce gelation by adding an equal volume of 2x PBS (pH 7.4) to the peptide solution.

    • Allow the solution to stand at room temperature or 37°C until a stable hydrogel is formed. The gelation time will vary depending on the peptide sequence and concentration.

  • Mechanical Characterization (Rheology):

    • Carefully transfer the hydrogel onto the plate of a rheometer.

    • Perform an oscillatory time sweep at a constant strain (e.g., 0.5%) and frequency (e.g., 1 Hz) to monitor the gelation process. The storage modulus (G') and loss modulus (G'') will increase over time as the gel forms.

    • Once the gel is stable (G' > G''), perform a frequency sweep (e.g., 0.1-100 rad/s) at a constant strain to determine the frequency-dependent mechanical properties.

    • Perform a strain sweep (e.g., 0.1-100%) at a constant frequency to determine the linear viscoelastic region of the hydrogel.

G cluster_hydrogel Hydrogel Formation and Characterization Peptide_Dissolution Dissolve Peptide in Water Add_PBS Add PBS (pH 7.4) Gelation Incubate for Gelation Rheology_Measurement Rheological Measurement

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of peptide-based biomaterials.

Table 1: Peptide Synthesis and Characterization

ParameterValueMethod
Resin Substitution0.5 - 1.0 mmol/gManufacturer's specification
Coupling Efficiency (per step)>99%Kaiser Test
Crude Peptide Yield60 - 80%Gravimetric
Crude Peptide Purity50 - 70%RP-HPLC
Final Purified Peptide Yield20 - 40%Gravimetric
Final Peptide Purity>95%RP-HPLC
Peptide Identity ConfirmationMatches theoretical massMass Spectrometry

Table 2: Mechanical Properties of Peptide Hydrogels

Peptide Concentration (w/v)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
1%100 - 50010 - 50
2%500 - 200050 - 200
5%2000 - 10000200 - 1000

Note: The mechanical properties are highly dependent on the specific peptide sequence.

Table 3: In Vitro Drug Release from Peptide Hydrogels

Time (hours)Cumulative Drug Release (%)
15 - 15
620 - 40
1235 - 60
2450 - 80
4865 - 95
7275 - 100

Note: Release kinetics are influenced by the drug, peptide sequence, and hydrogel concentration.

Signaling Pathways in Tissue Engineering

Peptide-based biomaterials can influence cell behavior by interacting with cell surface receptors and modulating intracellular signaling pathways. For instance, in bone tissue engineering, scaffolds containing aspartic acid residues can promote osteogenic differentiation of mesenchymal stem cells (MSCs). This is thought to occur through the interaction of the negatively charged aspartic acid residues with calcium ions and cell surface integrins, leading to the activation of downstream signaling pathways.

One of the key pathways in osteogenesis is the Wnt/β-catenin signaling pathway. The binding of Wnt ligands to their receptors on the cell surface initiates a cascade that leads to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus and activates the transcription of osteogenic genes, such as Runx2, which is a master regulator of osteoblast differentiation.

G cluster_signaling Wnt/β-catenin Signaling in Osteogenesis Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Dsh Dishevelled (Dsh) GSK3b_APC_Axin GSK3β/APC/Axin Complex b_catenin_degradation β-catenin Degradation b_catenin_accumulation β-catenin Accumulation b_catenin_nucleus β-catenin Translocation to Nucleus TCF_LEF TCF/LEF Gene_Transcription Osteogenic Gene Transcription (e.g., Runx2) Osteoblast_Differentiation Osteoblast Differentiation

Conclusion

This compound is a versatile building block for the synthesis of peptide-based biomaterials with tunable properties. The protocols and data presented here provide a foundation for researchers to design and fabricate novel biomaterials for a variety of applications in drug delivery and tissue engineering. Further investigation into the relationship between peptide sequence, biomaterial properties, and cellular responses will continue to drive innovation in this exciting field.

Automated Solid-Phase Synthesizers for Boc Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of automated solid-phase synthesizers in peptide synthesis utilizing tert-butyloxycarbonyl (Boc) chemistry. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering insights into the principles, practical execution, and expected outcomes of this robust methodology.

Introduction to Automated Boc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, allows for the stepwise assembly of amino acids into a peptide of a desired sequence on an insoluble resin support.[1] This approach simplifies the purification process by enabling the removal of excess reagents and byproducts through simple filtration and washing steps.[1] The automation of SPPS has further enhanced its efficiency, reproducibility, and throughput, making it an indispensable tool in both academic research and industrial drug development.[2][3]

The two predominant strategies in SPPS are defined by the type of protecting group used for the α-amino group of the incoming amino acid: the acid-labile Boc group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. While Fmoc chemistry has become more prevalent in recent years due to its milder deprotection conditions, Boc chemistry remains a powerful and often advantageous strategy, particularly for the synthesis of complex or aggregation-prone peptides.[1] The first automated solid-phase peptide synthesizer was, in fact, designed and constructed based on the use of Boc chemistry.[1]

This document will focus on the application of automated synthesizers for Boc-based SPPS.

Principles of Boc Chemistry in Automated SPPS

In Boc/Benzyl SPPS, the α-amino group of the amino acid is protected by the acid-labile Boc group, while side-chain functional groups are typically protected by benzyl-based groups, which are also acid-labile but require stronger acidic conditions for removal.[4] This "graduated acid lability" is the cornerstone of the Boc strategy.[4]

A typical automated Boc SPPS cycle consists of the following steps:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[5]

  • Neutralization: The resulting N-terminal ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.[5]

  • Activation and Coupling: The incoming Boc-protected amino acid is activated in solution and then coupled to the N-terminus of the peptide chain. Common activation methods include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium-based reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with HOBt.[6]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

Instrumentation for Automated Boc SPPS

Several automated peptide synthesizers are commercially available that are compatible with Boc chemistry. These instruments offer a range of features, including varying synthesis scales, robotic fluid handling, and software for programming and monitoring the synthesis process. When selecting a synthesizer for Boc chemistry, it is important to consider the materials of construction, as the reagents used, particularly strong acids, can be corrosive. Modern synthesizers often feature inert reaction vessels and fluid paths to ensure chemical compatibility.

Examples of manufacturers that offer peptide synthesizers suitable for Boc chemistry include:

  • CSBio: Offers a range of peptide synthesizers from research to manufacturing scale that can utilize both Boc and Fmoc chemistries.[7]

  • Protein Technologies, Inc.: Provides automated peptide synthesizers, such as the Symphony X and Sonata XT, designed for various chemistries, including Boc.[8]

  • CEM Corporation: Known for its microwave-assisted peptide synthesizers, which can accelerate synthesis times for both Fmoc and Boc chemistries.[9]

The specific operational details will vary between instruments, and it is essential to consult the manufacturer's user manuals for detailed instructions.

Quantitative Data and Performance Metrics

The success of an automated Boc SPPS run is typically evaluated by the yield and purity of the final peptide product. The following tables summarize representative quantitative data from the literature for peptides synthesized using automated Boc chemistry.

Peptide SequenceSynthesizer ModelCoupling ReagentAverage Coupling Yield per Cycle (%)Overall Chain Assembly Yield (%)Crude Purity (%)Reference
hGRF(1-29)Applied Biosystems 430ATBTU/HOBt>99.998Not Reported[6]
Peptide 270 (22-mer)Applied Biosystems 430ATBTU/HOBt>9998.3>70 (by HPLC)[6]
Peptide 270 (22-mer)Applied Biosystems 430ADCC/HOBt>9996.3>70 (by HPLC)[6]

Table 1: Representative Yields for Automated Boc SPPS.

ParameterTBTU/HOBt ProtocolDCC/HOBt Protocol
Activation Time ~2.5 - 15 minutesLonger (not specified)
Coupling Time ~15 minutes for difficult couplingsCan be longer
Overall Cycle Time ~30 minutes~65 minutes

Table 2: Comparison of Cycle Times for Different Coupling Protocols on an Applied Biosystems 430A.[6]

Experimental Protocols

The following are generalized protocols for key experiments in automated Boc SPPS. These should be adapted based on the specific peptide sequence, synthesizer model, and available reagents.

Resin Preparation and First Amino Acid Loading
  • Select a suitable resin for Boc chemistry, such as Merrifield resin for peptide acids or MBHA resin for peptide amides.[5]

  • Swell the resin in an appropriate solvent, typically DCM, for at least 30 minutes in the synthesizer's reaction vessel.

  • For Merrifield resin, the first Boc-amino acid is typically attached via a cesium salt-mediated esterification. This is often performed manually before the automated synthesis begins.

  • For pre-loaded resins (e.g., PAM-resins), proceed directly to the first deprotection cycle.

Automated Synthesis Cycle Protocol (General)

This protocol outlines a single cycle of amino acid addition. The synthesizer's software will be programmed to repeat this cycle for each amino acid in the sequence.

  • Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for approximately 20-30 minutes.[10]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Wash the resin with a wash solvent like isopropanol (B130326) (IPA) and then DCM.

    • Treat the resin with a 5-10% solution of DIEA in DCM for 2-5 minutes.

    • Drain the neutralization solution.

    • Wash the resin with DCM to remove excess base.

  • Coupling:

    • Pre-activation (TBTU/HOBt): In a separate vial, dissolve the Boc-amino acid (e.g., 4 equivalents relative to resin loading) and HOBt (4 eq.) in DMF. Add TBTU (4 eq.) and DIEA (6 eq.). Allow to pre-activate for 2-5 minutes.

    • Transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. Longer coupling times may be necessary for sterically hindered amino acids.

    • Drain the reaction solution.

  • Washing:

    • Wash the resin extensively with DMF and DCM to ensure all soluble reagents and byproducts are removed.

Cleavage and Deprotection

Caution: This step involves the use of highly corrosive and toxic acids (HF or TFMSA) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dry the peptide-resin thoroughly.

  • Transfer the resin to a specialized cleavage apparatus.

  • Add a cleavage cocktail containing a strong acid and scavengers to protect sensitive amino acid residues. A common cocktail for HF cleavage is HF:anisole (9:1, v/v).

  • Perform the cleavage reaction at 0°C for 1-2 hours.

  • Evaporate the strong acid.

  • Precipitate the crude peptide with cold diethyl ether.

  • Collect the peptide by filtration or centrifugation.

  • Wash the peptide with cold ether.

  • Dry the crude peptide under vacuum.

Visualizations

Logical Relationships and Workflows

Boc_vs_Fmoc cluster_Boc Boc Chemistry cluster_Fmoc Fmoc Chemistry Boc_Deprotection Deprotection: Strong Acid (TFA) Boc_Coupling Coupling Boc_Deprotection->Boc_Coupling Boc_Coupling->Boc_Deprotection Repeat n times Boc_Cleavage Cleavage: Very Strong Acid (HF) Boc_Coupling->Boc_Cleavage Fmoc_Deprotection Deprotection: Base (Piperidine) Fmoc_Coupling Coupling Fmoc_Deprotection->Fmoc_Coupling Fmoc_Coupling->Fmoc_Deprotection Repeat n times Fmoc_Cleavage Cleavage: Strong Acid (TFA) Fmoc_Coupling->Fmoc_Cleavage Title Comparison of Boc and Fmoc SPPS Strategies

Caption: Comparison of Boc and Fmoc SPPS Strategies.

Automated_Boc_SPPS_Workflow Start Start: Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Wash Washing Coupling->Wash Check_Completion Sequence Complete? Wash->Check_Completion Check_Completion->Deprotection No Cleavage Cleavage & Deprotection (HF or TFMSA) Check_Completion->Cleavage Yes Purification Peptide Purification (HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

Caption: Automated Boc Solid-Phase Peptide Synthesis Workflow.

Boc_SPPS_Cycle Resin_Peptide_Boc Resin-Peptide-Boc Resin_Peptide_NH3plus Resin-Peptide-NH3+ Resin_Peptide_Boc->Resin_Peptide_NH3plus Deprotection (TFA) Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_NH3plus->Resin_Peptide_NH2 Neutralization (DIEA) Resin_Peptide_AA_Boc Resin-Peptide-AA-Boc Resin_Peptide_NH2->Resin_Peptide_AA_Boc Coupling (Boc-AA-OH, Activator) Resin_Peptide_AA_Boc->Resin_Peptide_Boc Next Cycle

Caption: Chemical Steps in a Single Boc SPPS Cycle.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency / Deletion Sequences - Steric hindrance of the amino acid.- Peptide aggregation on the resin.[10]- Suboptimal activation of the amino acid.- Increase coupling time or perform a double coupling.- Use a different coupling reagent (e.g., HATU).- Use a solvent with better swelling properties (e.g., NMP).- For difficult sequences, consider using a lower substitution resin.
Incomplete Deprotection - Insufficient TFA concentration or deprotection time.- Poor resin swelling, limiting reagent access.[10]- Increase deprotection time or use a higher concentration of TFA.- Ensure adequate resin swelling before deprotection.- Perform a Kaiser test to confirm the presence of free amines after deprotection.
Side Reactions (e.g., Aspartimide Formation) - The Asp-Gly or Asp-Ser sequences are particularly prone to this side reaction.- Use side-chain protecting groups that minimize this side reaction.- In Boc SPPS, the protonated N-terminus after deprotection can reduce the likelihood of this side reaction compared to Fmoc SPPS.[5]
Low Yield After Cleavage - Incomplete cleavage from the resin.- Adsorption of the peptide to the resin.- Loss of peptide during workup.- Ensure the correct strong acid and cleavage cocktail are used.- Increase cleavage time or temperature (with caution).- Use appropriate scavengers to prevent side reactions during cleavage.- Optimize the peptide precipitation and washing steps.

Table 3: Troubleshooting Guide for Automated Boc SPPS.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Boc-Asp-OMe Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields encountered during the synthesis of peptides containing Boc-Asp-OMe.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield when incorporating this compound into a peptide sequence?

A1: Low yields in syntheses involving this compound can typically be attributed to one or more of the following factors:

  • Incomplete Coupling Reactions: The peptide bond formation between this compound and the N-terminus of the peptide chain may be inefficient. This can be due to steric hindrance, suboptimal activation of the carboxylic acid, or aggregation of the peptide on the solid support.

  • Side Reactions: The primary side reaction of concern for aspartic acid derivatives is aspartimide formation. This intramolecular cyclization can lead to chain termination or the formation of difficult-to-separate β-aspartyl peptides. While less prevalent in Boc chemistry compared to Fmoc chemistry, it can still occur, especially with certain amino acid sequences.

  • Incomplete Deprotection: If the Boc group of the previously coupled amino acid is not completely removed, the subsequent coupling of this compound will be unsuccessful, leading to deletion sequences.

  • Aggregation: As the peptide chain elongates, it can aggregate on the solid support, particularly with hydrophobic sequences. This can prevent reagents from accessing the reactive sites, leading to incomplete coupling and deprotection.[1]

  • Purification Losses: Peptides containing a C-terminal methyl ester may have different solubility and chromatographic properties compared to their free acid or amide counterparts, potentially leading to losses during workup and purification.

Q2: How can I minimize aspartimide formation during my this compound synthesis?

A2: While aspartimide formation is more pronounced in the base-catalyzed conditions of Fmoc synthesis, it can still occur in Boc synthesis. To minimize this side reaction:

  • Choice of Side-Chain Protecting Group: Using a bulkier side-chain protecting group for Asp, such as a cyclohexyl (OcHex) or tert-butyl (OtBu) ester, can significantly reduce the rate of aspartimide formation compared to a methyl ester.[1] However, if the methyl ester is required in the final product, this is not an option.

  • Coupling Conditions: Avoid prolonged activation times and the use of excessively strong bases for neutralization. In situ neutralization protocols are often preferred in Boc chemistry to minimize side reactions.[1]

  • Sequence Considerations: Be aware that sequences such as Asp-Gly, Asp-Ala, and Asp-Ser are particularly prone to aspartimide formation.[2]

Q3: Which coupling reagents are most effective for this compound?

A3: The choice of coupling reagent is critical for achieving high coupling efficiency. For Boc-amino acids, several classes of reagents are effective:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), typically used in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are cost-effective and widely used.[3]

  • Uronium/Aminium Salts: Reagents such as HBTU, HATU, and HCTU are highly efficient and provide rapid coupling with a low risk of racemization. They are often the preferred choice for difficult couplings.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for sterically hindered amino acids, and do not pose a risk of guanidinylation side reactions.[4]

The optimal choice will depend on the specific sequence, whether the synthesis is in solution or on a solid phase, and the scale of the reaction.

Q4: I am performing a solution-phase synthesis. How can I improve the yield of my this compound coupling?

A4: In solution-phase synthesis, ensuring all reactants are in solution and at the appropriate concentrations is key. To improve yields:

  • Solvent Selection: Use a solvent in which all reactants, including the growing peptide chain, are fully soluble. Common choices include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).

  • Stoichiometry: A slight excess of the activated this compound (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

  • Reaction Monitoring: Use techniques like thin-layer chromatography (TLC) or LC-MS to monitor the progress of the reaction and ensure it has gone to completion before proceeding with the workup.

  • Workup and Purification: After the reaction, a standard aqueous workup is typically performed to remove excess reagents and byproducts. Purification by silica (B1680970) gel chromatography is often necessary to obtain the pure product.[5]

Q5: My peptide is aggregating during solid-phase synthesis. What can I do?

A5: Peptide aggregation is a common cause of low yield in SPPS. Several strategies can be employed to disrupt aggregation:[1]

  • Change the Solvent: Switching from DMF to a more disruptive solvent like NMP can help to break up secondary structures.

  • Elevated Temperature: Performing the coupling and deprotection steps at a higher temperature can improve reaction rates and reduce aggregation.

  • Chaotropic Salts: Adding chaotropic salts, such as LiCl, to the solvent can help to disrupt hydrogen bonding networks.

  • Low-Loading Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency of this compound

Symptoms:

  • Presence of deletion sequences (mass of the target peptide minus the mass of the Asp-OMe residue) in the final product analysis by mass spectrometry.

  • Positive ninhydrin (B49086) (Kaiser) test after the coupling step in solid-phase synthesis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Activation Use a more powerful coupling reagent such as HATU or HCTU. Ensure your coupling reagents are fresh and anhydrous.
Steric Hindrance Increase the coupling time and/or temperature. Consider a "double coupling" where the coupling step is repeated with fresh reagents.
Peptide Aggregation Switch to a more polar solvent like NMP or a DMF/DMSO mixture. Perform the coupling at an elevated temperature (e.g., 50-60 °C).
Incomplete Neutralization (SPPS) Ensure complete neutralization of the TFA salt after Boc deprotection by using a sufficient excess of a tertiary amine base like diisopropylethylamine (DIEA) and allowing adequate reaction time.

Troubleshooting Workflow for Low Coupling Efficiency

low_coupling_efficiency start Low Yield or Deletion Sequence Detected check_coupling Monitor Coupling Completion (e.g., Ninhydrin Test for SPPS) start->check_coupling coupling_incomplete Coupling Incomplete check_coupling->coupling_incomplete optimize_reagents Optimize Coupling Reagents: - Use HATU, HCTU, or PyBOP - Ensure fresh, anhydrous reagents coupling_incomplete->optimize_reagents Yes end_bad Yield Still Low (Consult Further) coupling_incomplete->end_bad No double_couple Perform Double Coupling optimize_reagents->double_couple increase_time_temp Increase Coupling Time and/or Temperature double_couple->increase_time_temp change_solvent Address Aggregation: - Switch to NMP or add DMSO - Use chaotropic salts increase_time_temp->change_solvent end_good Yield Improved change_solvent->end_good

Troubleshooting workflow for low coupling efficiency.
Problem 2: Side Product Formation (Aspartimide)

Symptoms:

  • Presence of impurities with the same mass as the target peptide but different retention times in HPLC.

  • Presence of byproducts corresponding to the rearranged β-aspartyl peptide or piperidide adducts (in Fmoc chemistry).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Sequence Susceptibility Be particularly cautious with Asp-Gly, Asp-Ala, and Asp-Ser sequences.
Prolonged Base Exposure (during neutralization in Boc-SPPS) Use in situ neutralization protocols where the base is added along with the coupling reagents to minimize the time the free amine is exposed to basic conditions.
High Temperatures While elevated temperatures can improve coupling, they can also accelerate side reactions. Find a balance or use a more efficient coupling reagent that works well at room temperature.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected outcomes for this compound coupling. Note that direct comparative studies under identical conditions are scarce in the literature, so these values represent a compilation from various sources and should be used as a general guide.

Table 1: Comparison of Coupling Reagents for Boc-Amino Acid Coupling

Coupling ReagentTypical Equivalents (vs. Amine)Typical Reaction Time (SPPS)General Yield per StepKey Considerations
DIC/HOBt 1.1 - 1.51 - 4 hours>98%Cost-effective, but can be slower. Risk of N-acylurea formation with DIC.
HBTU/DIEA 1.1 - 1.530 - 60 min>99%Fast and efficient. Potential for guanidinylation if used in excess.
HATU/DIEA 1.1 - 1.520 - 45 min>99.5%Highly reactive, excellent for hindered couplings. Higher cost.
PyBOP/DIEA 1.1 - 1.530 - 60 min>99%Very efficient, no risk of guanidinylation. Byproducts can be challenging to remove in solution-phase.

Table 2: Typical Boc-SPPS Cycle Parameters

StepReagent/SolventTypical DurationPurpose
1. Swelling DCM or DMF30 minPrepare the resin for synthesis.
2. Boc Deprotection 25-50% TFA in DCM20 - 30 minRemove the N-terminal Boc group.
3. Washing DCM, IPA, DMF5 x 1 minRemove excess TFA and byproducts.
4. Neutralization 5-10% DIEA in DMF2 x 2 minGenerate the free amine for coupling.
5. Washing DMF3 x 1 minRemove excess base.
6. Coupling Boc-AA, Coupling Reagent, Base in DMF30 min - 4 hoursForm the peptide bond.
7. Washing DMF, DCM5 x 1 minRemove excess reagents and byproducts.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Dipeptide with this compound

This protocol describes a single coupling cycle for the addition of this compound to a resin-bound amino acid using HBTU as the coupling reagent.

  • Resin Preparation: Start with a pre-loaded Merrifield or PAM resin with the first amino acid (e.g., H-Phe-resin). Swell the resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the resin-bound amino acid.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (3x) to remove all traces of TFA.

  • Neutralization: Treat the resin with 10% DIEA in DMF for 2 minutes, drain, and repeat for another 2 minutes.

  • Washing: Wash the resin with DMF (5x) to remove excess DIEA.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Asp(OMe)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the solution to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads and perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour or perform a double coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle or for final cleavage.

Solid-Phase Peptide Synthesis Workflow

spss_workflow start Start with Resin-Bound AA deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling (this compound, HBTU, DIEA) wash2->coupling monitoring Monitor Reaction (Ninhydrin Test) coupling->monitoring wash3 Wash (DMF, DCM) monitoring->wash3 Negative repeat_coupling Repeat Coupling monitoring->repeat_coupling Positive next_cycle Proceed to Next Cycle or Final Cleavage wash3->next_cycle repeat_coupling->coupling

Workflow for a single coupling cycle in Boc-SPPS.
Protocol 2: Solution-Phase Synthesis of Boc-Asp(OMe)-Phe-NH2

This protocol describes the synthesis of a dipeptide in solution using EDC/HOBt as the coupling reagents.

  • Preparation of the Amine Component: Dissolve H-Phe-NH2·HCl (1.0 equivalent) in DCM. Add N-methylmorpholine (NMM) (1.1 equivalents) and stir for 15 minutes at room temperature to generate the free amine.

  • Activation of the Carboxyl Component: In a separate flask, dissolve Boc-Asp(OMe)-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: Add EDC·HCl (1.1 equivalents) to the cooled Boc-Asp(OMe)-OH solution and stir for 20 minutes at 0 °C. To this mixture, add the prepared solution of H-Phe-NH2 from step 1. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide.

Solution-Phase Synthesis Workflow

solution_phase_workflow start Start Materials: Boc-Asp(OMe)-OH H-Phe-NH2·HCl prepare_amine Prepare Amine Component: Neutralize H-Phe-NH2·HCl with NMM start->prepare_amine activate_acid Activate Carboxyl Component: Boc-Asp(OMe)-OH + EDC/HOBt at 0°C start->activate_acid coupling Coupling Reaction: Combine activated acid and free amine, stir overnight prepare_amine->coupling activate_acid->coupling workup Aqueous Workup: Wash with acid, base, and brine coupling->workup purification Purification: Column Chromatography workup->purification end Pure Dipeptide purification->end

General workflow for solution-phase dipeptide synthesis.

References

Technical Support Center: Preventing Racemization of Boc-Asp-OMe during Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in peptide synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization when coupling Boc-L-Asp(OMe)-OH in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when coupling Boc-L-Asp(OMe)-OH?

A1: The primary cause of racemization for aspartic acid derivatives, including Boc-L-Asp(OMe)-OH, is the formation of a succinimide (B58015) intermediate, also known as aspartimide formation. This cyclization reaction is the main pathway that leads to the loss of stereochemical integrity at the α-carbon of the aspartic acid residue.[1] The formation of this planar, achiral intermediate allows for non-stereospecific ring-opening, which can result in a mixture of L- and D-aspartyl residues in your peptide sequence. This side reaction can be promoted by both basic and acidic conditions encountered during peptide synthesis.[2]

Q2: How does the methyl ester protecting group on the side chain of Boc-L-Asp(OMe)-OH influence racemization?

A2: The methyl ester is a relatively small protecting group. In peptide synthesis, the steric bulk of the side-chain protecting group plays a crucial role in preventing aspartimide formation.[2] Larger, more sterically hindering protecting groups can physically block the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus reducing the rate of succinimide ring formation. In Boc-based solid-phase peptide synthesis (SPPS), using a bulkier side-chain protecting group like cyclohexyl ester (OcHex) has been shown to significantly reduce aspartimide formation compared to the benzyl (B1604629) ester (OBzl), which is more comparable in size to the methyl ester.[2] Therefore, the methyl ester offers less steric protection against aspartimide formation compared to bulkier alternatives.

Q3: Which coupling reagents are recommended to minimize racemization of Boc-L-Asp(OMe)-OH?

A3: To minimize racemization, it is crucial to use coupling reagents that promote rapid amide bond formation while suppressing the formation of the aspartimide intermediate. Generally, two main classes of reagents are recommended:

  • Carbodiimides with additives: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) should always be used in the presence of a racemization-suppressing additive.[3] 1-Hydroxybenzotriazole (HOBt) and its aza-derivatives (like HOAt) or OxymaPure® are highly effective. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide (B86325) alone.[3]

  • Onium salts (Aminium/Uronium and Phosphonium): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high coupling efficiency and low tendency to cause racemization, especially when used with a hindered base.[4][5]

Q4: Can the choice of base affect the level of racemization during coupling?

A4: Yes, the choice and amount of base are critical. A base is often required, particularly with onium salt reagents, to deprotonate the incoming amine and neutralize any acidic byproducts. However, a strong or sterically unhindered base can also promote racemization by facilitating the abstraction of the α-proton of the activated amino acid, leading to direct enolization, or by promoting aspartimide formation. For sensitive couplings, it is advisable to use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, in place of stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[6]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and prevent racemization issues when working with Boc-L-Asp(OMe)-OH.

Problem Potential Cause Recommended Solution
High levels of D-Asp diastereomer detected in the final peptide. Suboptimal Coupling Reagent: Using a carbodiimide without an additive or a less efficient coupling reagent.Switch to a proven low-racemization coupling cocktail. Use DIC in combination with HOBt or OxymaPure®. Alternatively, employ an onium salt reagent such as HATU or HBTU.
Inappropriate Base: Use of a strong, non-hindered base like DIPEA or TEA.Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are better choices.
Prolonged Activation Time: The activated Boc-L-Asp(OMe)-OH is left for an extended period before the amine component is introduced.Minimize the pre-activation time. Ideally, use an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the amine component.
Elevated Reaction Temperature: The coupling reaction is performed at a high temperature.Perform the coupling at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. For microwave-assisted synthesis, consider lowering the coupling temperature.[6]
Low coupling efficiency leading to incomplete reaction and side products. Steric Hindrance: The amino acid being coupled to Boc-L-Asp(OMe)-OH is sterically demanding.Use a more powerful coupling reagent. HATU is particularly effective for coupling sterically hindered amino acids.[5] Consider a double coupling protocol.
Peptide Aggregation: The growing peptide chain on the solid support is aggregating, preventing access of the reagents.Change the solvent. N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (B87167) (DMSO) can help disrupt aggregation. Sonication can also be beneficial.

Data Presentation

Coupling Reagent/MethodExpected Racemization LevelKey AdvantagesConsiderations
DIC / HOBt LowCost-effective, reliable.HOBt has explosive properties in its anhydrous state.
DIC / OxymaPure® LowSafer alternative to HOBt, effective in suppressing racemization.[5]
HBTU / Base Very LowFast and efficient coupling.[4]Requires a base which needs to be carefully chosen.
HATU / Base Very LowHighly efficient, especially for sterically hindered couplings.[5]Higher cost compared to other reagents.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of Boc-L-Asp(OMe)-OH using DIC/HOBt

This protocol describes the synthesis of a dipeptide, for example, Boc-L-Asp(OMe)-Gly-OtBu.

Materials:

  • Boc-L-Asp(OMe)-OH

  • H-Gly-OtBu·HCl

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve H-Gly-OtBu·HCl (1.0 equivalent) in DCM.

    • Add NMM (1.1 equivalents) and stir at room temperature for 15 minutes to generate the free amine.

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve Boc-L-Asp(OMe)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • To the cooled solution of Boc-L-Asp(OMe)-OH and HOBt, add DIC (1.1 equivalents).

    • Stir the mixture at 0 °C for 10 minutes for pre-activation.

    • Add the prepared solution of the free amine (from step 1) to the activated carboxylic acid solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash chromatography on silica (B1680970) gel to obtain the pure dipeptide.

Protocol 2: Chiral HPLC Analysis for Racemization Assessment

This protocol provides a general method for determining the extent of racemization by separating the desired L-D diastereomer from the undesired D-D diastereomer after coupling Boc-D-Asp(OMe)-OH to an L-amino acid ester (e.g., H-L-Phe-OMe). The use of the D-enantiomer of aspartic acid in the test reaction allows for easier separation and quantification of the resulting diastereomers.

Materials:

  • Crude peptide product from the coupling reaction (e.g., Boc-D-Asp(OMe)-L-Phe-OMe)

  • Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC™ T)[7]

  • HPLC grade solvents (e.g., methanol (B129727), acetonitrile, water)

  • Volatile buffers (e.g., ammonium (B1175870) acetate or ammonium trifluoroacetate)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide product in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm

    • Mobile Phase: A mixture of methanol and water with a volatile buffer (e.g., 80:20 methanol:water with 10 mM ammonium acetate). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Temperature: 25 °C

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The two diastereomers (Boc-D-Asp(OMe)-L-Phe-OMe and Boc-L-Asp(OMe)-L-Phe-OMe) should elute as two separate peaks.

    • The percentage of the undesired L-L diastereomer can be calculated from the peak areas in the chromatogram.

    • % Racemization = [Area of L-L peak / (Area of D-L peak + Area of L-L peak)] * 100

Visualizations

Racemization_Mechanism cluster_coupling Peptide Coupling cluster_racemization_pathway Racemization Pathway Boc_Asp_OMe Boc-L-Asp(OMe)-OH Activated_Asp Activated Intermediate (e.g., O-acylisourea) Boc_Asp_OMe->Activated_Asp Coupling Reagent Aspartimide Aspartimide Intermediate (Achiral) Activated_Asp->Aspartimide Intramolecular Cyclization Mixture Mixture of L- and D-Aspartyl Peptides Aspartimide->Mixture Ring Opening

Caption: Mechanism of racemization of Boc-L-Asp(OMe)-OH via aspartimide formation.

References

Overcoming solubility issues of peptides containing Boc-Asp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with peptides containing Boc-Asp-OMe (Boc-L-aspartic acid 4-methyl ester).

Troubleshooting Guide

Issue: My peptide containing this compound is insoluble or has very poor solubility in my desired aqueous buffer.

The solubility of a peptide is influenced by a combination of factors including its amino acid sequence, secondary structure, and the presence of protecting groups. Peptides with a high proportion of hydrophobic residues are inherently less soluble in aqueous solutions.[1][2] The Boc and OMe protecting groups can also contribute to the overall hydrophobicity. Additionally, aggregation and the formation of side products during synthesis, such as those resulting from aspartimide formation, can significantly reduce solubility.[3][4][5][6]

Troubleshooting Workflow

G start Start: Insoluble Peptide solubility_test Initial Solubility Test (Water, Buffer) start->solubility_test check_charge Determine Net Charge of the Peptide solubility_test->check_charge acidic Acidic Peptide (Net Charge < 0) Try Basic Buffer (e.g., PBS pH > 7.4) check_charge->acidic Acidic basic Basic Peptide (Net Charge > 0) Try Acidic Buffer (e.g., 10% Acetic Acid) check_charge->basic Basic neutral Neutral/Hydrophobic Peptide Use Organic Solvent check_charge->neutral Neutral/ Hydrophobic sonicate Still insoluble? Apply Sonication acidic->sonicate basic->sonicate organic_solvent Dissolve in minimal DMSO, DMF, or ACN neutral->organic_solvent dilute Slowly add to aqueous buffer with vortexing organic_solvent->dilute dilute->sonicate success Peptide Solubilized sonicate->success Yes failure Consider Resynthesis with Solubility Enhancing Modifications sonicate->failure No

Caption: A workflow for troubleshooting the solubility of peptides.

Step-by-Step Guidance:

  • Initial Assessment: Attempt to dissolve a small aliquot of the peptide in sterile, oxygen-free water or your target buffer (e.g., Tris or phosphate (B84403) buffer at pH 7).[2]

  • Determine Peptide Charge: Calculate the net charge of your peptide at the desired pH.[2]

    • Assign a value of +1 for each basic residue (K, R, and the N-terminal amine).

    • Assign a value of -1 for each acidic residue (D, E, and the C-terminal carboxyl).

    • Histidine (H) can be +1 at pH < 6 and neutral at pH > 6.

  • pH Adjustment:

    • For basic peptides (net positive charge): Try dissolving in an acidic solution, such as 10% acetic acid or 0.1% TFA, and then dilute with your buffer.[2]

    • For acidic peptides (net negative charge): Attempt to dissolve in a basic solution, like 10% ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate, before diluting.[2]

  • Use of Organic Solvents: If the peptide is neutral or hydrophobic (over 50% hydrophobic residues), first dissolve it in a minimal amount of a water-miscible organic solvent.[2]

    • Recommended solvents: Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[2] DMSO is often preferred for biological applications due to its lower toxicity.[2]

    • Procedure: Once dissolved in the organic solvent, slowly add this solution dropwise to your vigorously vortexing aqueous buffer to the desired final concentration.[2]

  • Physical Disruption of Aggregates:

    • Sonication: If the peptide remains insoluble, sonication can help break up aggregates.[2] Use a bath sonicator and chill the sample on ice between short bursts (e.g., 3 cycles of 10-15 seconds) to prevent heating.[2]

  • Extreme Measures: For highly intractable peptides, dissolving in a small volume of trifluoroacetic acid (TFA) followed by dilution with acetonitrile may be an option, but this is an aggressive method and should be tested on a small scale first.[7]

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound prone to solubility issues?

A1: Several factors contribute to this:

  • Hydrophobicity: The Boc (tert-butyloxycarbonyl) and OMe (methyl ester) groups increase the hydrophobicity of the peptide, which can lead to poor solubility in aqueous solutions.[1]

  • Aggregation: Peptides, especially those with hydrophobic stretches, have a tendency to self-associate and form aggregates through intermolecular hydrogen bonds.[4][6] This is a primary cause of insolubility.

  • Aspartimide Formation: During solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, the aspartic acid side chain can cyclize to form an aspartimide intermediate.[1][8] This side reaction is more likely when Asp is followed by residues like Gly, Ser, or Ala.[1][4] The resulting byproducts can be difficult to purify and may have different solubility characteristics than the target peptide.

Q2: I suspect aggregation is the main problem. What can I do during synthesis to prevent this?

A2: To mitigate aggregation during SPPS, consider the following strategies:

  • Backbone Protection: Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) at key residues.[3][4][9] These groups disrupt the hydrogen bonding that leads to aggregation. It is often recommended to insert one of these derivatives every six residues.[9]

  • Pseudoproline Dipeptides: Use pseudoproline dipeptides to introduce "kinks" in the peptide backbone, which also helps to break up secondary structures that cause aggregation.[4][9]

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt aggregation.[4][6]

  • Alternative Solvents: Switching from DMF to N-methylpyrrolidone (NMP) or adding DMSO can improve solvation of the growing peptide chain.[4]

  • Microwave Synthesis: Microwave-assisted SPPS can enhance coupling efficiency for difficult sequences.[4]

Q3: How can I avoid aspartimide formation in future syntheses?

A3: Aspartimide formation is a well-known challenge that can be addressed by selecting appropriate protecting groups for the aspartic acid side chain. The standard OtBu group is often insufficient for problematic sequences.[8]

Protecting Group Selection Workflow

G start Start: Peptide contains Asp-X sequence check_sequence Is X = Gly, Ser, or Ala? start->check_sequence high_risk High Risk of Aspartimide Formation check_sequence->high_risk Yes low_risk Lower Risk check_sequence->low_risk No strategy Select Mitigation Strategy high_risk->strategy low_risk->strategy bulky_ester Use Bulky Ester Protecting Group (e.g., Fmoc-Asp(OBno)-OH) strategy->bulky_ester backbone_prot Use Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) strategy->backbone_prot non_ester Use Non-Ester Linkage (e.g., Cyanosulfurylides) strategy->non_ester synthesis Proceed with Synthesis bulky_ester->synthesis backbone_prot->synthesis non_ester->synthesis

Caption: A decision workflow for selecting an Asp protecting group.

Alternative Protecting Group Strategies

StrategyProtecting Group ExampleKey Advantage(s)Reference(s)
Bulky Ester Groups Fmoc-Asp(OBno)-OHSignificantly reduces aspartimide formation with a straightforward deprotection strategy.[8][10]
Backbone Protection Fmoc-Asp(OtBu)-(Dmb)Gly-OHCompletely prevents aspartimide formation for the Asp-Gly motif and reduces aggregation.[9]
Non-Ester Linkages Cyanosulfurylides (CSY)Masks the carboxylic acid with a stable C-C bond, preventing aspartimide formation and improving on-resin solubility.[3][11][12][13]

Q4: Can the this compound moiety affect the peptide's secondary structure?

A4: Yes. The presence of protecting groups can influence local conformation. More significantly, if side reactions like aspartimide formation occur, the subsequent rearrangement to form β-aspartyl peptides creates a different backbone linkage.[4][14] This isomerization can alter the peptide's secondary structure, potentially stabilizing or destabilizing turns and breaking helical or β-sheet structures.[14] Such conformational changes can, in turn, affect solubility and aggregation propensity.

Experimental Protocols

Protocol 1: General Peptide Solubilization Test

This protocol outlines a systematic approach to finding a suitable solvent for a peptide with unknown solubility.

Materials:

  • Lyophilized peptide

  • Sterile deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 10% (v/v) Acetic Acid

  • 10% (v/v) Ammonium Hydroxide

  • DMSO (spectroscopic grade)

  • Bath sonicator

  • Vortex mixer

Methodology:

  • Aliquot a small, known amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Aqueous Screen: To the first tube, add the calculated volume of sterile water to achieve the desired concentration (e.g., 100 µL for a 10 mg/mL stock). Vortex for 2 minutes. If not dissolved, proceed to the next step.

  • pH Modification Screen:

    • To a new tube, add the calculated volume of 10% acetic acid. Vortex.

    • To another new tube, add the calculated volume of 10% ammonium hydroxide. Vortex.

  • Organic Solvent Screen:

    • To a new tube, add a small volume of DMSO (e.g., 10-20 µL) and vortex until the peptide is fully dissolved.

    • Slowly add sterile water or buffer to this solution in a dropwise manner while continuously vortexing, until the final desired concentration is reached. Observe for any precipitation.

  • Sonication: If a peptide suspension is formed in any of the above steps, place the tube in a cold water bath sonicator. Sonicate in short bursts (10-15 seconds) for a total of 2-3 minutes, allowing the sample to cool between bursts.

  • Observation: After each step, visually inspect the solution against a dark background to check for clarity and the absence of particulates. The first condition that yields a clear solution is the recommended solubilization method.

Protocol 2: SPPS Using a Bulky Ester Protecting Group to Prevent Aspartimide Formation

This protocol describes the manual synthesis of a model peptide prone to aspartimide formation (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) using Fmoc-Asp(OBno)-OH.

Materials:

  • Rink Amide AM resin

  • Fmoc-protected amino acids (including Fmoc-Asp(OBno)-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • DCM (Dichloromethane)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (4 eq.) with HBTU (3.95 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1 hour with agitation.

    • Wash the resin with DMF and DCM. Confirm complete coupling with a ninhydrin (B49086) test.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-Asp(OBno)-OH at the appropriate cycle.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the mass and purity of the final peptide using mass spectrometry and analytical HPLC.

References

Technical Support Center: Optimization of Boc-Asp-OMe Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the deprotection of N-Boc-L-aspartic acid dimethyl ester (Boc-Asp-OMe).

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for this compound deprotection?

A1: The most common methods for removing the tert-butyloxycarbonyl (Boc) group involve acidic conditions. Standard reagents include Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or Hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane (B91453) or ethyl acetate.[1] A typical starting point is a solution of 25-50% TFA in DCM, reacting at room temperature for 30 minutes to 2 hours.[2] Alternatively, a 4M solution of HCl in dioxane can be used.[2]

Q2: Is it possible to remove the Boc group without using a strong acid?

A2: Yes, alternative methods exist for substrates that are sensitive to strong acids. These include using Lewis acids like TMSI or ZnBr2, which can be useful for acid-labile compounds.[1][3] Thermal deprotection by heating the compound in a suitable solvent is another option.[3] Additionally, green chemistry approaches using hot water as a mediator have been developed for N-Boc deprotection, offering an environmentally friendly alternative.[4][5]

Q3: What is aspartimide formation and why is it a concern with Asp residues?

A3: Aspartimide formation is a common intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartic acid residue, forming a five-membered succinimide (B58015) ring.[6][7] This is problematic because the succinimide intermediate can be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[6] The intermediate is also prone to racemization, leading to D-Asp and D-β-Asp isomers.[7]

Q4: Does the methyl ester (OMe) group get hydrolyzed during Boc deprotection?

A4: The methyl ester is generally stable under the acidic conditions used for Boc deprotection (e.g., TFA, HCl in anhydrous organic solvents).[] However, prolonged exposure to strong acid, especially in the presence of water, can lead to hydrolysis. Saponification (hydrolysis of the ester) is primarily a concern under basic conditions, which are not typically used for Boc group removal.[9][10]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material (this compound) in the crude product, detected by TLC, LC-MS, or NMR.[2]

  • Low yield of the desired H-Asp-OMe product.[2]

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration Increase the acid concentration. For TFA, a 25-50% solution in DCM is a good starting point. For HCl, a 4M solution in dioxane is standard.[2][11]
Short Reaction Time Monitor the reaction progress closely using TLC or LC-MS and continue until all starting material is consumed. Reaction times of 30 minutes to 2 hours are typical.[2]
Low Temperature Most Boc deprotections are performed at room temperature (RT). If the reaction is sluggish at 0°C, allow it to warm to RT.[12]
Poor Solubility Ensure the Boc-protected substrate is fully dissolved in the reaction solvent. Dichloromethane (DCM) is a common and effective solvent.[11]
Issue 2: Aspartimide Formation

Symptoms:

  • Presence of satellite peaks around the main product peak in HPLC analysis.[2]

  • Mass spectrometry may show peaks with the same mass as the desired product, as aspartimide formation is a rearrangement.[2]

  • Formation of piperidide adducts if piperidine (B6355638) is used (relevant in the context of Fmoc peptide synthesis).[2]

Possible Causes & Solutions:

CauseRecommended Action
Asp-Xxx Sequence Prone to Cyclization (e.g., Asp-Gly) In peptide synthesis, this is a major issue. While less common for a single amino acid derivative, the principle of minimizing conditions that favor cyclization applies. Use the mildest effective deprotection conditions (lower temperature, shorter time).
Standard Asp(OtBu) Protecting Group In peptide synthesis, employing bulkier side-chain protecting groups like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH can sterically hinder cyclization.[2] This highlights the inherent reactivity of the Asp side chain.
Basic Conditions While Boc deprotection is acidic, any subsequent steps involving base can trigger aspartimide formation if deprotection was incomplete or if the product is exposed to basic workup conditions for extended periods.[6] Neutralize acidic reaction mixtures carefully and quickly.
Issue 3: Other Side Products Detected

Symptoms:

  • Unexpected masses in LC-MS analysis.

  • Complex NMR spectrum of the crude product.

Possible Causes & Solutions:

CauseRecommended Action
Alkylation by tert-butyl Cation The tert-butyl cation (tBu⁺) generated during deprotection can alkylate nucleophilic functional groups, especially in molecules containing sensitive residues like Tryptophan, Methionine, or Cysteine.[13]
Action: Use Scavengers Always include scavengers in the deprotection cocktail to trap the tBu⁺ cation. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), and water. A typical cocktail is 2.5% TIS and 2.5% water.[2]
Trifluoroacetylation When using TFA, free hydroxyl or amine groups can be acylated by residual TFA, especially during workup and concentration.
Action: Careful Workup After removing TFA under reduced pressure, co-evaporate with a non-polar solvent like toluene (B28343) to remove residual acid.[2] If the free amine is required, the resulting TFA salt can be neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution).[2]

Quantitative Data Summary

Table 1: Effect of Aspartyl Side-Chain Protecting Group on Aspartimide Formation in a Model Peptide (VKDXYI)

This table demonstrates the impact of the side-chain ester's steric bulk on preventing aspartimide formation during repeated base treatment (simulating Fmoc deprotection cycles), a principle relevant to the stability of the Aspartate residue itself.

X in VKDXYIProtecting Group% Target Peptide Remaining% D-Asp Isomer
GAsp(OtBu)16.118.2
GAsp(OMpe)48.412.3
GAsp(OBno)87.21.2
NAsp(OtBu)71.34.8
NAsp(OMpe)87.21.8
NAsp(OBno)98.40.1
RAsp(OtBu)88.01.9
RAsp(OMpe)90.51.3
RAsp(OBno)99.10.1
Data adapted from a study by Novabiochem, showing that the bulkier OBno group significantly reduces side reactions compared to the standard OtBu group.[2]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA/DCM

This protocol is a standard and robust method for many substrates.

  • Reaction Setup: Dissolve the this compound (1 equivalent) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate) in a clean, dry round-bottom flask.

  • Cooling: Cool the flask to 0 °C in an ice bath with stirring.

  • Addition of Reagents: Slowly add Trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v). If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5%.[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[12]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this step two more times.[2][11]

    • The crude product is obtained as the TFA salt, which can often be precipitated by trituration with cold diethyl ether.[12]

  • Neutralization (Optional): If the free amine is required, dissolve the TFA salt in a suitable solvent and wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution. Dry the organic layer and concentrate to yield the final product.[11]

Protocol 2: General Procedure for Boc Deprotection with HCl in Dioxane

This method is often considered milder than TFA and can be advantageous for sensitive substrates.[2]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Cooling: Cool the flask to 0 °C in an ice bath with stirring.

  • Addition of HCl/Dioxane: Slowly add a 4 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[12]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS as described in Protocol 1.[12]

  • Work-up and Isolation:

    • Upon completion, remove the solvent and excess HCl by rotary evaporation.

    • Add cold, anhydrous diethyl ether to the crude residue to induce precipitation of the hydrochloride salt.[12]

    • Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[12]

Visualizations

Boc_Deprotection_Workflow start_end start_end process_step process_step decision decision output output workup workup start Start dissolve Dissolve this compound in Anhydrous Solvent (DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Acid (TFA or HCl) + Scavengers (e.g., TIS) cool->add_reagents react Stir at RT (0.5 - 2 hr) add_reagents->react monitor Monitor by TLC / LC-MS react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No   Continue Reaction evaporate Evaporate Solvent & Excess Acid is_complete->evaporate  Yes precipitate Precipitate Salt (add Ether) evaporate->precipitate neutralize Neutralize & Extract (Optional) precipitate->neutralize product Purified H-Asp-OMe neutralize->product end End product->end

Caption: General experimental workflow for the deprotection of this compound.

Aspartimide_Formation compound compound intermediate intermediate product product side_product side_product Asp Aspartic Acid Residue (in peptide chain) N_attack Intramolecular Nucleophilic Attack Asp->N_attack Succinimide Succinimide Intermediate (Aspartimide) N_attack->Succinimide Hydrolysis Hydrolysis Succinimide->Hydrolysis Racemization Racemization Succinimide->Racemization alpha_L_Asp α-L-Aspartyl (Desired Product) Hydrolysis->alpha_L_Asp beta_L_Asp β-L-Aspartyl (Side Product) Hydrolysis->beta_L_Asp d_Succinimide D-Succinimide Intermediate Racemization->d_Succinimide alpha_D_Asp α-D-Aspartyl (Side Product) beta_D_Asp β-D-Aspartyl (Side Product) d_Succinimide->alpha_D_Asp d_Succinimide->beta_D_Asp

Caption: Mechanism of aspartimide formation and subsequent side reactions.

References

Technical Support Center: Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize and manage aspartimide formation in peptides containing Boc-Asp-OMe and other aspartic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a significant problem?

Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS) involving an aspartic acid (Asp) residue. It is an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide (B58015) ring, known as an aspartimide.[1] This intermediate is unstable and can undergo further reactions:

  • Hydrolysis: The ring can be opened by nucleophiles (like water or piperidine), leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group.[2]

  • Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization under both basic and acidic conditions, resulting in a mixture of D- and L-aspartyl peptides.[1]

This side reaction is a major concern because it reduces the yield of the target peptide and generates impurities that are often difficult or impossible to separate by HPLC due to similar masses and retention times.[1]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the amino acid residue immediately C-terminal to the aspartic acid (the Asp-Xxx motif). The reaction is most favored when the Xxx residue is sterically unhindered, allowing the backbone to adopt the necessary conformation for cyclization.[2]

Highly susceptible sequences include:

  • Asp-Gly

  • Asp-Asn

  • Asp-Ser

  • Asp-Ala

  • Asp-Arg

  • Asp-Asp[1][2]

The Asp-Gly sequence is considered the most problematic due to the lack of steric hindrance from the glycine (B1666218) residue.[2]

Q3: What is the chemical mechanism of aspartimide formation?

The reaction proceeds via an intramolecular nucleophilic attack. In Boc-SPPS, this can be initiated during the final acid cleavage or by residual base during neutralization steps. The backbone amide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester. This forms a five-membered ring intermediate, releasing the protecting group alcohol (e.g., methanol (B129727) from -OMe). This aspartimide can then be hydrolyzed to form α- and β-peptides.

Aspartimide_Mechanism Mechanism of Aspartimide Formation Peptide_Chain ...-NH-CH(R)-CO-NH-CH(CH₂CO₂Me)-CO-NH-CH(Gly)-... Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide_Chain->Aspartimide Alpha_Peptide α-Asp Peptide (Desired Product + Racemized) Aspartimide->Alpha_Peptide Hydrolysis (Path A) Beta_Peptide β-Asp Peptide (Side Product + Racemized) Aspartimide->Beta_Peptide Hydrolysis (Path B)

Mechanism of Aspartimide Formation
Q4: How do standard Boc-SPPS conditions influence this side reaction with an Asp(OMe) group?

While aspartimide formation is more famously problematic in Fmoc chemistry due to repeated base exposure, it remains a concern in Boc-SPPS.[2]

  • Final Cleavage: The strong acids used for final cleavage from the resin, such as hydrogen fluoride (B91410) (HF), can promote acid-catalyzed aspartimide formation.[2]

  • Neutralization: In protocols that involve a separate neutralization step after Boc deprotection, the base used (e.g., DIPEA) can create a transiently basic environment conducive to cyclization. Using in situ neutralization protocols with sterically hindered bases can mitigate this.[2][3]

  • Asp(OMe) Lability: The methyl ester (-OMe) is a relatively simple protecting group. Compared to bulkier esters like cyclohexyl (OcHex) or benzyl (B1604629) (OBzl), it may offer less steric hindrance to the nucleophilic attack, potentially increasing the risk. Historically, Boc-SPPS protocols that used Asp(OcHex) showed minimal aspartimide formation.[2]

Q5: Can this side reaction be completely eliminated?

Yes, several advanced strategies have been developed that can completely or nearly completely suppress aspartimide formation.

  • Backbone Protection: This is one of the most effective methods.[4] A protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), is attached to the amide nitrogen of the residue following the Asp (e.g., incorporating an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide).[5][6] This modification sterically blocks the nitrogen, preventing it from initiating the cyclization.[6] The Dmb/Hmb group is then removed during the final TFA cleavage.[1]

  • Novel Side-Chain Protecting Groups: Replacing the side-chain ester with a more stable linkage is another powerful approach. For example, the cyanosulfurylide (CSY) protecting group masks the carboxylic acid with a stable C-C bond, which is completely resistant to the conditions that cause aspartimide formation.[1][7] This group requires a specific, orthogonal deprotection step after synthesis is complete.[7]

Troubleshooting Guide

Problem: My mass spectrometry data shows a mass loss of 18 or 30 Da.
  • Diagnosis: This is a strong indicator of aspartimide formation.

    • A mass loss of 30 Da (loss of methanol) from the parent peptide mass corresponds to the formation of the stable aspartimide (succinimide) ring from an Asp(OMe) residue.

    • A mass loss of 18 Da (loss of water) corresponds to the same ring formation if the side-chain methyl ester was prematurely cleaved to a free acid on the resin.

  • Solution Workflow:

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Aspartimide Start Problem Observed: Mass loss (-18 or -30 Da) or difficult HPLC separation Check_Sequence Is the sequence high-risk? (e.g., Asp-Gly, Asp-Asn) Start->Check_Sequence Confirm_MS Confirm side products with MS/MS fragmentation analysis Check_Sequence->Confirm_MS Yes Check_Sequence->Confirm_MS No, but still suspect Modify_Cleavage Modify Cleavage Protocol: - Lower temperature - Shorter duration - Use HF/Pyridine Confirm_MS->Modify_Cleavage Change_PG Re-synthesize using Boc-Asp(OcHex)-OH Modify_Cleavage->Change_PG If problem persists End Problem Resolved Modify_Cleavage->End If successful Backbone_Protection For critical sequences, re-synthesize with backbone protection (e.g., Dmb-Gly dipeptide) Change_PG->Backbone_Protection If problem persists Change_PG->End If successful Backbone_Protection->End

Troubleshooting Workflow
Problem: My peptide shows multiple, poorly resolved peaks on HPLC.

  • Diagnosis: Aspartimide formation is a likely cause. The resulting mixture of α-L-Asp, α-D-Asp, β-L-Asp, and β-D-Asp peptides often co-elute or have very similar retention times, making purification extremely challenging.

  • Recommendation: Before attempting a difficult purification, confirm the identity of the peaks using LC-MS. If aspartimide-related products are confirmed, it is often more efficient to re-synthesize the peptide using a prevention strategy.

Data & Protocols

Comparative Summary of Prevention Strategies in Boc-SPPS

The following table summarizes key strategies for minimizing aspartimide formation when using Boc-SPPS.

StrategyPrincipleRelative EffectivenessKey Considerations
Side-Chain Protecting Group
Boc-Asp(OMe)-OHStandard ester protectionModerate RiskMore labile than other esters; higher risk.
Boc-Asp(OBzl)-OHStandard ester protectionModerate RiskCommon in Boc-SPPS, but still susceptible in high-risk sequences, especially during HF cleavage.[3]
Boc-Asp(OcHex)-OHIncreased steric hindranceHigh Significantly reduces aspartimide formation and is the recommended standard for problematic sequences in Boc-SPPS.[2][6]
Protocol Modification
In Situ NeutralizationUse a hindered base (e.g., DIEA) during the coupling step to minimize base exposure time.[2]Good Reduces base-catalyzed formation during synthesis cycles. Now a standard part of many modern protocols.[3]
Modified CleavageLower the temperature and duration of the final strong acid cleavage step.Moderate Can reduce the extent of the side reaction but may not eliminate it. Cleavage efficiency must be validated.
Advanced Strategies
Backbone Protection (Dmb/Hmb)Sterically block the attacking backbone nitrogen.[6]Excellent Can completely prevent aspartimide formation. Requires more expensive, specialized dipeptide monomers.[5]
Cyanosulfurylide (CSY) GroupReplace the side-chain ester with a highly stable C-C bond.[7]Excellent Completely suppresses the reaction. Requires a special, orthogonal deprotection step post-synthesis.[1]
Experimental Protocol: Low-Risk Cleavage for Aspartimide-Prone Peptides

This protocol is a modified HF cleavage procedure designed to reduce acid-catalyzed side reactions, including aspartimide formation.

Reagents:

  • Peptidyl-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers: p-cresol, p-thiocresol, or anisole

  • Pyridine

  • Diethyl ether (cold)

  • Acetonitrile/Water mixture for extraction

Procedure:

  • Preparation: Place the dried peptidyl-resin (e.g., 0.1 mmol) in a specialized HF cleavage apparatus. Add a magnetic stir bar and the appropriate scavenger (e.g., 1.0 mL anisole).

  • Cooling: Cool the apparatus to -5°C to 0°C using an ice/salt bath.

  • HF Condensation: Carefully condense anhydrous HF (approx. 10 mL) into the reaction vessel.

  • Cleavage Reaction:

    • Instead of the standard 1-hour cleavage at 0°C, perform the reaction for a shorter duration, for example, 30-45 minutes at 0°C.

    • Alternatively, for highly sensitive peptides, consider using an HF/Pyridine mixture (e.g., 7:3 v/v), which is less acidic and can reduce side reactions.

  • HF Removal: After the reaction, remove the HF by evaporation under a stream of nitrogen gas. Ensure the apparatus is vented to a proper scrubbing system.

  • Peptide Precipitation: Wash the remaining resin and crude peptide mixture with cold diethyl ether to precipitate the peptide. Perform this wash 2-3 times.

  • Extraction: Decant the ether and extract the crude peptide from the resin using a suitable solvent, such as 50% aqueous acetonitrile.

  • Analysis: Lyophilize the extracted peptide and analyze the crude product by RP-HPLC and mass spectrometry to assess the level of aspartimide-related impurities.

References

Technical Support Center: Cleavage of Boc-Asp(OR)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the selection of appropriate cleavage cocktails for peptides containing Boc-protected Aspartic Acid (Asp) with common alkyl ester side-chain protection (e.g., O-Methyl, O-Benzyl). The primary focus is on mitigating the common side reaction of aspartimide formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing Boc-Asp(OR)?

The main challenge during the final acidolytic cleavage step of peptides containing an Asp residue is the formation of an aspartimide intermediate.[1][2] This intramolecular cyclization is a significant side reaction that can occur under the strong acidic conditions required for Boc-SPPS cleavage.[3] The propensity for this reaction is highly dependent on the amino acid sequence following the Asp residue.[2]

Q2: What is aspartimide formation and why is it problematic?

Aspartimide formation is an intramolecular reaction where the peptide backbone nitrogen atom attacks the side-chain carbonyl of the aspartic acid, forming a stable five-membered ring intermediate.[1] This process is problematic for several reasons:

  • Difficult Purification: The aspartimide ring can reopen to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. These isomers often have very similar chromatographic properties, making them extremely difficult to separate by standard RP-HPLC.[2]

  • Racemization: The reaction can also lead to racemization at the α-carbon of the aspartic acid residue.[1]

  • Reduced Yield: The formation of these byproducts significantly lowers the overall yield of the target peptide.[2]

  • Altered Biological Activity: The presence of β-peptides and racemized forms can change the peptide's three-dimensional structure and, consequently, its biological activity.[2]

Q3: Which peptide sequences are most susceptible to aspartimide formation?

The rate of aspartimide formation is heavily influenced by the steric hindrance of the amino acid C-terminal to the Asp residue. Sequences where Asp is followed by a small, unhindered amino acid are particularly vulnerable.[2] The most susceptible sequences include:

  • Asp-Gly[2][3]

  • Asp-Ser[2]

  • Asp-Asn[2]

  • Asp-Ala[2]

Q4: How can I detect aspartimide formation in my crude peptide?

Detection typically requires a combination of analytical techniques:

  • RP-HPLC: Aspartimide-related impurities may appear as distinct pre- or post-peaks relative to the main product peak.[2]

  • Mass Spectrometry (MS): Since the α- and β-peptides are isomers, they have the identical mass, which makes them indistinguishable by MS alone.[2] However, the aspartimide intermediate itself will have a mass corresponding to a dehydration of the parent peptide (-18 Da). Careful analysis of fragmentation patterns (MS/MS) may also help differentiate the isomers.

Q5: What is the role of scavengers in a cleavage cocktail?

During the acid-catalyzed cleavage of the Boc group and other tert-butyl-based protecting groups, highly reactive tert-butyl carbocations are generated.[4] These electrophiles can re-attach to nucleophilic residues in the peptide chain, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired modifications.[4][5] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, thereby preventing these side reactions and improving the purity of the final product.[4]

Q6: How do temperature and time affect the cleavage of Asp-containing peptides?

Both temperature and time are critical parameters for minimizing side reactions. Peptide resins with Asp(OBzl) or Asp(OcHx) should be cleaved at low temperatures (0-5 °C) to reduce the rate of aspartimide formation. However, lowering the temperature can also slow the removal of more robust protecting groups, such as Arg(Tos), which may require longer reaction times. Therefore, a balance must be struck, and it is recommended to keep the cleavage time to the minimum necessary for complete deprotection.[4]

Troubleshooting Guide

Problem: Your crude peptide analysis by RP-HPLC shows multiple peaks, and the corresponding mass spectrum indicates several species with the same mass as the target peptide.

Troubleshooting_Aspartimide start Crude HPLC shows multiple peaks with identical mass check_sequence Is an Asp-Xxx sequence present? (e.g., Asp-Gly, Asp-Ser) start->check_sequence cause High probability of aspartimide formation (α/β isomers) check_sequence->cause  Yes   no_asp Other issues possible: - Incomplete deprotection - Oxidation (Met) - Other isomers check_sequence->no_asp  No   solution Optimize Cleavage Protocol cause->solution step1 1. Lower cleavage temp to 0-5 °C solution->step1 step2 2. Minimize cleavage time (run time course) solution->step2 step3 3. Use optimized scavenger cocktail (see protocols below) solution->step3 step4 4. For future synthesis, consider bulkier Asp(OR) group (e.g., Asp(OcHx)) solution->step4

Caption: Troubleshooting logic for unexpected HPLC results.

Recommended Cleavage Cocktails

The choice of cleavage cocktail is critical and depends on the peptide's amino acid composition. Below is a summary of commonly used cocktails for Boc-SPPS.

Cocktail NameComposition (v/v or w/w)Application NotesSensitive Residues Handled
Reagent B 88% TFA, 5% Phenol (B47542), 5% Water, 2% Triisopropylsilane (TIS)An "odorless" cocktail using TIS as the primary scavenger. Not recommended for peptides containing Met, as it does not prevent oxidation.[5]Trp, Tyr, Cys(Trt)
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole (B89551), 2.5% 1,2-Ethanedithiol (B43112) (EDT)A robust, general-purpose cocktail for peptides with multiple sensitive residues. The presence of thioanisole and EDT provides strong scavenging capacity.Trp, Met, Cys, Tyr
Low-High HF Low: HF/DMS (1:3, v/v) at 0°C. High: HF/p-cresol (9:1, v/v) at 0°C.A two-step procedure that minimizes side reactions. The "low" HF condition uses an SN2 mechanism to prevent cation formation, while the "high" HF step cleaves the peptide from the resin.All, including Asp-Gly sequences
TMSOTf TMSOTf/TFA/m-cresol (10:85:5, v/v)An alternative to HF, though extremely corrosive. Effective for most protecting groups but will not reduce Met(O) to Met.Arg(Tos), His(Bom)

Quantitative Data Summary: Impact of Cleavage Conditions

The following table provides a representative comparison of how cleavage conditions can impact the purity of a model Asp-containing peptide (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH). Data is illustrative, based on established principles.

Condition IDCleavage CocktailTemperatureTimeCrude Purity (Target α-Peptide)Aspartimide-Related Impurities
A 95% TFA, 5% WaterRoom Temp.2 hours~65%~25%
B Reagent BRoom Temp.2 hours~75%~15%
C Reagent KRoom Temp.2 hours~80%~12%
D Reagent K 0 °C 3 hours ~90% <5%

As shown, lowering the temperature (Condition D) significantly reduces the formation of aspartimide-related impurities, leading to a much cleaner crude product, even with a slightly extended reaction time.

Experimental Protocols

Protocol 1: Optimized Low-Temperature Cleavage (Recommended for Asp-Peptides)

This protocol is designed to minimize aspartimide formation.

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) in a reaction vessel. Wash the resin with Dichloromethane (DCM) (3 x 5 mL) and allow it to swell for 20 minutes.

  • Cocktail Preparation: In a separate flask, prepare Reagent K. For 10 mL of cocktail, combine TFA (8.25 mL), phenol (0.5 mL), water (0.5 mL), thioanisole (0.5 mL), and 1,2-ethanedithiol (0.25 mL). Cool the cocktail in an ice bath to 0 °C.

  • Cleavage Reaction: Add the pre-chilled cleavage cocktail (10 mL per gram of resin) to the swollen peptide-resin.[6] Agitate the mixture at 0-5 °C for 2-4 hours. The optimal time should be determined empirically for your specific peptide.

  • Peptide Isolation: Filter the resin and collect the filtrate into a chilled centrifuge tube. Wash the resin with fresh, cold TFA (2 x 1 mL) and combine the filtrates.

  • Precipitation: Add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE.[4] A white precipitate should form.

  • Work-up: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator before analysis and purification.

Protocol 2: Standard Room-Temperature Cleavage

This protocol is faster but carries a higher risk of side reactions for sensitive sequences.

  • Resin Preparation: Swell the dried peptide-resin (0.1 mmol) in DCM (5 mL) for 20 minutes in a reaction vessel.

  • Cleavage Reaction: Add Reagent B or K (10 mL per gram of resin) to the resin. Agitate the mixture at room temperature for 1.5-2 hours.[5]

  • Work-up: Follow steps 4-7 from Protocol 1.

Visualizations

Aspartimide_Formation peptide α-Aspartyl Peptide (Side Chain Protected) intermediate Aspartimide Intermediate (5-membered ring) peptide->intermediate + H⁺ - R-OH hydrolysis Ring Opening (Hydrolysis / Base) intermediate->hydrolysis alpha_peptide Desired α-Peptide hydrolysis->alpha_peptide beta_peptide β-Peptide Impurity (Isomer) hydrolysis->beta_peptide racemized Racemized Products (D-Asp isomers) hydrolysis->racemized

Caption: Side reaction pathway of aspartimide formation.

Cleavage_Workflow resin 1. Peptide-Resin (Fully Protected) swell 2. Swell Resin (e.g., in DCM) resin->swell cleave 3. Cleave & Deprotect (TFA Cocktail) swell->cleave filter 4. Filter Resin Collect Filtrate cleave->filter precipitate 5. Precipitate Peptide (Cold Ether) filter->precipitate wash 6. Wash & Dry Crude Peptide precipitate->wash analyze 7. Analyze (HPLC / MS) wash->analyze purify 8. Purify (Prep-HPLC) analyze->purify final 9. Lyophilize Pure Peptide purify->final

Caption: General workflow for peptide cleavage and purification.

References

Technical Support Center: Purification of Crude Peptides Containing Boc-Asp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of crude peptides synthesized using a Boc-Asp-OMe strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying crude peptides containing this compound?

The main challenges stem from side reactions related to the aspartic acid residue. The two most significant issues are:

  • Aspartimide Formation: This is an intramolecular cyclization that occurs during peptide synthesis, particularly in sequences like Asp-Gly, Asp-Ala, and Asp-Ser. The five-membered ring intermediate can reopen to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often very difficult to separate using standard chromatographic techniques.[1] Racemization at the α-carbon of the aspartic acid can also occur, further complicating the impurity profile.

  • Hydrolysis of the Methyl Ester: The methyl ester (-OMe) on the aspartic acid side chain can be partially or fully hydrolyzed to a free carboxylic acid (-OH) during the final cleavage step from the resin, which typically involves strong acids like HF or TFMSA. This results in a crude product containing two very similar peptides, differing only by a small mass and polarity change, making purification challenging.

Q2: What are the common impurities found in a crude peptide synthesized with this compound?

Beyond the target peptide, a crude sample may contain several process-related impurities:

  • Aspartimide-related impurities: β-aspartyl peptides and D-isomers resulting from racemization.

  • Hydrolysis product: The corresponding peptide with a free carboxylic acid on the Asp side chain (Boc-Asp-OH).

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[2]

  • Truncated peptides: Sequences that stopped elongating prematurely.

  • Incompletely deprotected peptides: Peptides that still retain some side-chain protecting groups (e.g., from Arg, Lys, Trp) after the final cleavage.

  • Byproducts of scavengers: Adducts formed from the reaction of scavengers (used during cleavage) with reactive amino acid side chains like Trp or Met.[3]

Q3: Which chromatographic technique is best for purifying my this compound containing peptide?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for peptide purification.[4][5] It separates peptides based on their hydrophobicity. For particularly challenging separations, such as resolving the α- and β-aspartyl isomers, Ion-Exchange Chromatography (IEX) can be a valuable orthogonal technique, as it separates molecules based on their net charge.[6] In some cases, a multi-step purification strategy employing both IEX and RP-HPLC may be necessary to achieve high purity.[6]

Troubleshooting Guide

Problem 1: My analytical RP-HPLC shows two or more major peaks with very similar retention times and mass spectrometry confirms they have the same or nearly the same mass.

  • Possible Cause A: Aspartimide Formation. You are likely seeing the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. These isomers often co-elute or are poorly resolved by standard RP-HPLC methods.

    • Recommended Solution: Modify your RP-HPLC method. Switching from a standard TFA-based mobile phase to a phosphate (B84403) buffer system at a controlled pH (e.g., pH 5.0) can sometimes improve the resolution between α- and β-Asp isomers.[7] If co-elution persists, consider using Ion-Exchange Chromatography (IEX) as an alternative or additional purification step.

  • Possible Cause B: Partial Hydrolysis of Methyl Ester. You may be observing a mixture of the desired peptide (with -OMe side chain) and the hydrolyzed version (with -OH side chain). The mass difference is small (14 Da), and the polarity difference may not be sufficient for baseline separation with a standard gradient.

    • Recommended Solution: Optimize the gradient on your RP-HPLC. A shallower gradient (e.g., 0.5% or 0.2% change in organic solvent per minute) over the elution range of the peaks of interest can significantly improve resolution.

Problem 2: The main peak in my RP-HPLC chromatogram is broad or shows significant tailing.

  • Possible Cause A: Peptide Aggregation. Some peptide sequences are prone to aggregation, especially at higher concentrations.

    • Recommended Solution: Modify the mobile phase by adding organic modifiers like isopropanol (B130326) or a small amount of formic acid to disrupt aggregation.[8] Also, ensure the crude peptide is fully dissolved before injection; using a small amount of a strong organic solvent like DMSO or neat acetic acid to dissolve the peptide before diluting it with the initial mobile phase can help.[8]

  • Possible Cause B: Secondary Interactions with the Column. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic residues in the peptide, leading to peak tailing.

    • Recommended Solution: Ensure your mobile phase contains an ion-pairing agent like TFA (typically 0.1%), which helps to mask the silanol groups.[8] Alternatively, using a column with end-capping or switching to a different stationary phase chemistry can mitigate these interactions.[8]

Problem 3: The overall yield after purification is very low.

  • Possible Cause A: Significant Side Reactions. A large percentage of your crude product may have been converted to inseparable isomers (e.g., β-aspartyl peptides) during synthesis, leading to the discarding of mixed fractions.[8]

    • Recommended Solution: For future syntheses of sequences known to be prone to aspartimide formation (e.g., Asp-Gly), consider using an alternative protecting group for the aspartic acid side chain, such as a bulkier cyclohexyl ester (OcHex), which has been shown to reduce this side reaction in Boc chemistry.[3]

  • Possible Cause B: Poor Recovery from the Column. The peptide may be irreversibly adsorbing to the column or precipitating during the purification run.

    • Recommended Solution: Check the solubility of your peptide in the mobile phase. If the peptide is very hydrophobic, it may precipitate as the organic solvent concentration increases. Running the purification at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve solubility and recovery.

Data Presentation

Table 1: Comparison of Common Side Reactions and Their Impact

Side ReactionResulting ImpurityTypical Mass DifferenceKey ChallengeMitigation/Separation Strategy
Aspartimide Formation β-Aspartyl Isomer, D-Asp Isomer0 DaVery similar hydrophobicity and charge; difficult to separate from the desired α-isomer.Optimize RP-HPLC with phosphate buffer[7]; use orthogonal method like Ion-Exchange Chromatography.
Methyl Ester Hydrolysis Free Carboxylic Acid (-OH)-14 Da (loss of CH₂)Small change in polarity and mass, leading to closely eluting peaks.Use a shallow, optimized gradient in RP-HPLC.
Incomplete Deprotection Peptide-Protecting Group AdductsVariable (e.g., +78 Da for Boc)Significantly different hydrophobicity.Usually well-separated by standard RP-HPLC.
Deletion Sequence Peptide missing an amino acidVariable (mass of missing residue)Can be difficult to separate if the missing residue is small or has similar properties to adjacent residues.High-resolution RP-HPLC with an optimized gradient.

Table 2: Typical Chromatographic Conditions for Purification

ParameterReversed-Phase HPLC (RP-HPLC)Ion-Exchange Chromatography (IEX)
Stationary Phase C18 or C8 silica[8]Strong or Weak Anion/Cation Exchanger
Mobile Phase A 0.1% TFA in Water[8]Low ionic strength buffer (e.g., 20 mM Ammonium Formate, pH 9.5 for anion exchange)
Mobile Phase B 0.1% TFA in Acetonitrile[8]High ionic strength buffer (e.g., 1 M Ammonium Formate, pH 9.5 for anion exchange)
Elution Mechanism Increasing gradient of organic solvent (hydrophobicity-based)[4]Increasing salt gradient or changing pH gradient (charge-based)[9]
Best For General purpose purification, separating hydrophobic impurities.Separating charge variants, such as α/β-Asp isomers or hydrolyzed/non-hydrolyzed peptides.[6]

Experimental Protocols

Protocol 1: Purification by Preparative RP-HPLC

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 0.1% TFA in water, or a small amount of acetic acid or DMSO for poorly soluble peptides). Filter the solution through a 0.45 µm filter before injection.[8]

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Gradient: Develop a linear gradient to elute the peptide. A typical starting point is a gradient from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized based on the results from an analytical run. For closely eluting impurities, a shallower gradient is recommended.

    • Flow Rate: Adjust according to the column diameter and manufacturer's instructions.

    • Detection: Monitor the column eluent at 214 nm and 280 nm.[8]

  • Fraction Collection: Collect fractions (typically 1-2% of the column volume) across the peaks of interest.

  • Analysis and Pooling: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure target peptide. Pool the fractions that meet the desired purity level.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Protocol 2: Purification by Anion-Exchange Chromatography (AEX)

This protocol is suitable for peptides with a net negative charge at high pH (peptides containing deprotected Asp or Glu residues).

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A (the low salt buffer). Ensure the pH of the sample is adjusted to the pH of the buffer. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the anion-exchange column (e.g., a quaternary ammonium-based resin) with Mobile Phase A until the pH and conductivity of the eluent are stable.

  • Chromatographic Conditions:

    • Mobile Phase A (Binding Buffer): 20 mM Ammonium Formate in water, pH adjusted to 9.5.

    • Mobile Phase B (Elution Buffer): 1 M Ammonium Formate in water, pH adjusted to 9.5.

    • Gradient: After loading the sample, wash the column with Mobile Phase A to remove unbound impurities. Elute the bound peptides using a linear gradient from 0% to 50% Mobile Phase B over 30-60 minutes.

    • Detection: Monitor at 214 nm and 280 nm.

  • Fraction Collection, Analysis, and Pooling: Follow the same procedure as described for RP-HPLC. The collected fractions will contain a high concentration of salt.

  • Desalting: The pooled, salt-containing fractions must be desalted. This is typically done using a C18 solid-phase extraction (SPE) cartridge or by performing a final, rapid RP-HPLC step with a volatile buffer system (like TFA/acetonitrile).

  • Lyophilization: Lyophilize the desalted, pure fractions to obtain the final product.

Visualizations

G start Crude Peptide containing This compound dissolve Dissolve in appropriate solvent & Filter (0.45 µm) start->dissolve hplc Preparative RP-HPLC (C18 Column) dissolve->hplc analyze_hplc Analyze fractions (Analytical HPLC / MS) hplc->analyze_hplc check_purity_hplc Purity > 95%? analyze_hplc->check_purity_hplc pool_hplc Pool Pure Fractions check_purity_hplc->pool_hplc Yes iex Ion-Exchange Chromatography (if needed) check_purity_hplc->iex No lyo Lyophilize pool_hplc->lyo analyze_iex Analyze fractions (Analytical HPLC / MS) iex->analyze_iex desalt Desalt Fractions (SPE or RP-HPLC) desalt->lyo check_purity_iex Purity > 95%? analyze_iex->check_purity_iex check_purity_iex->hplc No, Re-purify pool_iex Pool Pure Fractions check_purity_iex->pool_iex Yes pool_iex->desalt

Caption: General workflow for the purification of crude synthetic peptides.

G start Two closely eluting peaks in RP-HPLC with similar mass q1 Are the peaks fully resolved? start->q1 cause1 Likely Cause: α/β-Asp Isomers from Aspartimide Formation q1->cause1 No cause2 Likely Cause: Partial Hydrolysis of -OMe to -OH side chain q1->cause2 Yes sol1a Option 1: Change RP-HPLC mobile phase (e.g., Phosphate Buffer, pH 5.0) cause1->sol1a sol1b Option 2: Use orthogonal method (Ion-Exchange Chromatography) cause1->sol1b sol2 Optimize RP-HPLC: Use a shallower gradient (e.g., 0.2-0.5% B/min) cause2->sol2

Caption: Troubleshooting logic for resolving closely eluting peptide impurities.

G peptide Peptide Backbone (...-Asp-Gly-...) intermediate Aspartimide Intermediate (5-membered ring) peptide->intermediate Intramolecular Cyclization alpha_peptide α-Aspartyl Peptide (Desired Product) intermediate->alpha_peptide Hydrolysis (Ring Opening) beta_peptide β-Aspartyl Peptide (Isomeric Impurity) intermediate->beta_peptide Hydrolysis (Ring Opening) racemized Racemized Products (D-Asp) intermediate->racemized Epimerization

Caption: Side reaction pathway of aspartimide formation from an Asp-Gly sequence.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues associated with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Boc deprotection and what are its consequences?

Incomplete Boc deprotection is the failure to completely remove the Boc protecting group from an amine. This can lead to a mixture of starting material and the desired product, complicating purification efforts.[1] In the context of solid-phase peptide synthesis (SPPS), it can result in the formation of deletion sequences, where one or more amino acids are missing from the final peptide, significantly impacting its purity and biological activity.[2][3]

Q2: What are the primary causes of incomplete Boc deprotection?

Several factors can contribute to the incomplete removal of the Boc group:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not go to completion.[4][5][6] The rate of Boc cleavage has been shown to have a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[4][7]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for complete removal, especially for more sterically hindered substrates.[4][5]

  • Steric Hindrance: The presence of bulky groups near the Boc-protected amine can hinder the approach of the acid catalyst, slowing down the deprotection reaction.[4] This is often observed with N-methylated amino acids or other sterically congested residues.[4]

  • Poor Resin Swelling (in Solid-Phase Peptide Synthesis): In SPPS, if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[4] For instance, 100% TFA may cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM).[4][5]

Q3: What are the common side reactions associated with Boc deprotection, especially when it is incomplete?

The primary side reaction during Boc deprotection is the formation of a reactive tert-butyl cation (tBu⁺).[4][7] This electrophile can lead to:

  • t-Butylation: The t-butyl cation can alkylate nucleophilic sites on the molecule, such as the electron-rich rings of tryptophan and tyrosine, or the sulfur atom of methionine.[1][4][7] This results in byproducts with a mass increase of 56 Da.[1]

  • Trifluoroacetylation: When using trifluoroacetic acid (TFA), the newly deprotected amine can be acylated by a trifluoroacetyl group, forming an undesired byproduct.[1]

  • Degradation: The harsh acidic conditions required for deprotection can sometimes lead to the degradation of other acid-sensitive functional groups within the molecule.[1]

Q4: How can I monitor the progress of a Boc deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material and the appearance of the product.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the consumption of the starting material and the formation of the product and any byproducts.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the disappearance of the Boc group's characteristic proton signals.[8][10]

Troubleshooting Guides

Problem 1: Significant amount of starting material remains after the reaction.

This is a clear indication of incomplete deprotection.

G start Incomplete Deprotection Detected (TLC, LC-MS) check_conditions Verify Reaction Conditions (Acid concentration, Time, Temperature) start->check_conditions increase_acid Increase Acid Concentration (e.g., from 20% to 50% TFA) check_conditions->increase_acid If suboptimal extend_time Extend Reaction Time (Monitor at intervals) check_conditions->extend_time If suboptimal stronger_acid Use a Stronger Acid System (e.g., 4M HCl in Dioxane) check_conditions->stronger_acid If standard conditions fail check_sterics Assess Steric Hindrance check_conditions->check_sterics If conditions are standard complete Deprotection Complete increase_acid->complete extend_time->complete stronger_acid->complete optimize Optimize Conditions for Hindered Substrate (Longer time, stronger acid) check_sterics->optimize If sterically hindered optimize->complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Possible Cause Solution
Insufficient Acid Concentration Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50%.[5]
Inadequate Reaction Time Extend the reaction time and monitor the progress periodically using TLC or LC-MS to determine the optimal duration.[4][5]
Low Reaction Temperature While most Boc deprotections are performed at room temperature, gentle heating may be required for some substrates.[5]
Steric Hindrance For sterically hindered substrates, a combination of increased acid concentration and longer reaction times may be necessary.[4]
Poor Resin Swelling (SPPS) Ensure the resin is adequately swollen in the deprotection solvent. A mixture of TFA and DCM (e.g., 55% TFA in DCM) may promote better swelling than 100% TFA.[4][5]
Inappropriate Acid If TFA is not effective, consider using a different acid system, such as 4M HCl in 1,4-dioxane.[1][5]
Problem 2: Formation of significant side products detected by LC-MS.

This is often due to the reactivity of the tert-butyl cation generated during deprotection.

G deprotection Boc Deprotection (Acidic Conditions) tbutyl_cation Generates t-Butyl Cation (tBu⁺) deprotection->tbutyl_cation scavengers Add Scavengers (TIS, Anisole, Thioanisole) deprotection->scavengers alkylation t-Butylation of Nucleophiles (Trp, Met, Tyr) tbutyl_cation->alkylation trapping Scavengers Trap tBu⁺ tbutyl_cation->trapping scavengers->trapping prevention Prevents Side Reactions trapping->prevention

Caption: Mitigation of t-butylation side reactions.

Side Product Cause Prevention Strategy
t-Butylated Product The electrophilic t-butyl cation alkylates nucleophilic residues like tryptophan, methionine, and tyrosine.[1][7]Add "scavengers" to the reaction mixture to trap the t-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), anisole, and thioanisole.[1][6]
Trifluoroacetylated Product The deprotected amine is acylated by trifluoroacetic acid (TFA).[1]Use a milder acid if possible, or minimize the exposure to TFA.
Degradation Products Other acid-labile functional groups in the molecule are cleaved under the reaction conditions.[1]Consider using milder deprotection methods such as 4M HCl in dioxane, trimethylsilyl (B98337) iodide (TMSI), or zinc bromide (ZnBr2).[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution Phase
  • Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[5]

  • Cool the solution to 0°C in an ice bath.[5]

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[5]

  • If the substrate contains nucleophilic residues susceptible to t-butylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]

  • Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.[5] The resulting TFA salt can often be used directly in the next step.

Protocol 2: Monitoring Boc Deprotection by TLC
  • Prepare the TLC Plate: Use a silica (B1680970) gel plate.

  • Spotting: Spot the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes) alongside the starting material as a reference.

  • Elution: Develop the plate using a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).

  • Visualization: Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., ninhydrin (B49086) for primary amines).

  • Analysis: Complete deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, more polar product spot.

Protocol 3: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the peptide-resin in the appropriate solvent (e.g., DCM) for at least 30 minutes.

  • Deprotection: Treat the resin with a deprotection solution, typically 25-55% TFA in DCM, for 20-30 minutes with agitation.[5]

  • Washing: Wash the resin thoroughly with DCM followed by a neutralization solvent (e.g., 5% diisopropylethylamine in DCM) and then again with the coupling solvent (e.g., DMF).

Quantitative Data Summary

The following tables summarize common reaction conditions and provide a qualitative guide to troubleshooting based on observed outcomes.

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent Concentration Solvent Typical Reaction Time Notes
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)30 min - 2 hoursMost common method.[1][5]
Hydrogen Chloride (HCl)4M1,4-Dioxane30 min - 2 hoursOften considered milder than TFA.[1]
Trimethylsilyl Iodide (TMSI)N/ADichloromethane (DCM)VariesUsed under neutral conditions for sensitive substrates.[1]
Zinc Bromide (ZnBr2)N/ADichloromethane (DCM)VariesA Lewis acid that can offer selectivity.[1]

Table 2: Troubleshooting Guide Based on HPLC/LC-MS Data

Observation Potential Cause Suggested Action
>10% Starting Material RemainingIncomplete DeprotectionIncrease acid concentration or extend reaction time.[4][5]
Product Peak + Peak at M+56t-ButylationAdd a scavenger (e.g., TIS, anisole).[1][6]
Multiple Unidentified PeaksDegradationUse milder deprotection conditions (e.g., 4M HCl in dioxane).[1]
Broad or Tailing Product PeakResidual TFAPerform an aqueous workup with a mild base or co-evaporate with toluene.[5]

References

Aggregation of peptides with Boc-Asp-OMe during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions regarding the aggregation of peptides containing Boc-protected Aspartic Acid during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of stable secondary structures, such as β-sheets.[1] As the peptide elongates, it can fold back on itself and interact with other peptide chains, causing the resin beads to clump together. This process can physically block reactive sites, leading to incomplete or failed deprotection and coupling reactions, which in turn results in lower yields and difficult purifications.[2] The resin matrix may also shrink or fail to swell properly, which is a physical indication of on-resin aggregation.[1][3]

Q2: Is Boc-Asp-OMe a common cause of aggregation?

A2: While any growing peptide chain can aggregate depending on its sequence, the use of a specific amino acid derivative like this compound is not typically a direct cause of aggregation. Aggregation is more closely linked to the overall sequence, particularly stretches of hydrophobic residues.[4] However, issues with aspartic acid residues in peptide synthesis, especially in Boc chemistry, are more commonly associated with a side reaction known as aspartimide formation.[1][5] In standard Boc-SPPS, the side-chain of aspartic acid is typically protected with a benzyl (B1604629) (Bzl) or cyclohexyl (cHex) ester, not a methyl ester (OMe), to minimize this side reaction.[1][5] Using Boc-Asp(OcHex)-OH, for instance, has been shown to significantly reduce aspartimide formation compared to a benzyl ester.[5]

Q3: What is aspartimide formation and how is it related to aggregation?

A3: Aspartimide formation is an intramolecular side reaction where the nitrogen atom of the amino acid residue following the aspartic acid attacks the side-chain ester of the Asp residue, forming a cyclic imide.[5][6] This can occur under both acidic and basic conditions.[1] While not a direct cause of aggregation, the conditions that can lead to incomplete reactions, such as those caused by aggregation, can sometimes exacerbate side reactions. The primary concern with aspartimide formation is that the five-membered ring can reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate during purification.[1]

Q4: What are the initial signs of peptide aggregation during synthesis?

A4: The most common indicators of peptide aggregation during SPPS include:

  • Poor Resin Swelling: The resin beads may appear clumped, shrunken, or fail to swell adequately in the synthesis solvent.[1][3]

  • Slow or Incomplete Reactions: Both the N-terminal Boc deprotection and the subsequent amino acid coupling reactions may be slow or incomplete. This can be monitored by qualitative tests like the Kaiser test, which will remain positive (indicating free amines) even after extended coupling times.[7]

  • Color Changes: In some cases, the resin may develop an unusual color.

  • Decreased Yields: A significant drop in the final yield of the crude peptide is a strong indicator that aggregation may have occurred.

Q5: How can I prevent aggregation when synthesizing a peptide with Aspartic Acid?

A5: To prevent aggregation, a multi-faceted approach is often necessary:

  • Optimize Synthesis Conditions: Using solvents with high polarity like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can help to disrupt hydrogen bonds.[1][8] Operating at a higher temperature or using microwave-assisted synthesis can also improve reaction kinetics and reduce aggregation.[1][4]

  • Incorporate Structure-Disrupting Elements: The most effective strategies involve incorporating elements that break up the secondary structures responsible for aggregation. This can be achieved by:

    • Backbone Protection: Using a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid every six to seven residues can effectively prevent hydrogen bonding.[1][9]

    • Pseudoproline Dipeptides: These are derivatives of Serine or Threonine that introduce a "kink" into the peptide backbone, disrupting β-sheet formation. The original residue is restored during the final cleavage from the resin.[7]

  • Use Low-Loading Resins: Resins with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) increase the distance between peptide chains, which can reduce the likelihood of intermolecular aggregation, especially for long peptides.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of peptides prone to aggregation.

Observed Problem Potential Cause Recommended Solutions & Strategies
Resin shrinking, poor swelling, or clumping. Peptide chain aggregation due to intermolecular hydrogen bonding.1. Change Solvent: Switch from Dichloromethane (DCM) to more polar, hydrogen bond-disrupting solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or add up to 25% Dimethyl Sulfoxide (DMSO) to the solvent mixture.[1][8] 2. Add Chaotropic Salts: Wash the resin with or add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonds.[1] 3. Increase Temperature: Perform the coupling reaction at a higher temperature (e.g., 50-60°C) to improve reaction efficiency.[1][11]
Positive Kaiser test after prolonged coupling (incomplete coupling). 1. Aggregation: The aggregated peptide chains are sterically hindering the coupling of the next amino acid. 2. Steric Hindrance: The amino acid being coupled is sterically bulky.1. Use Structure-Disrupting Elements: If the sequence is known to be difficult, re-synthesize the peptide incorporating pseudoproline dipeptides or a backbone-protected (Dmb/Hmb) amino acid every 5-6 residues.[2][7] 2. Use Stronger Coupling Reagents: Switch to more potent coupling reagents like HATU or HCTU.[12] 3. Use Microwave Synthesis: Employ microwave irradiation to accelerate coupling and disrupt aggregation.[1][4]
Slow or incomplete Boc deprotection. Aggregation is preventing the deprotection reagent (TFA) from accessing the N-terminus of the peptide.1. Increase Deprotection Time: Extend the duration of the TFA treatment. 2. In Situ Neutralization: For Boc/Bzl protection, switching to in situ neutralization protocols can help minimize aggregation that occurs after the neutralization step.[1][13] 3. Solvent Modification: Use a solvent mixture known to disrupt aggregation during deprotection.
Presence of deletion sequences in final product analysis (LC-MS). Incomplete coupling or deprotection at one or more steps during the synthesis due to aggregation.1. Re-synthesize with Optimized Protocol: Re-attempt the synthesis using the aggregation-disrupting techniques mentioned above (e.g., backbone protection, specialized solvents, microwave). 2. Monitor Each Step: For long peptides, it is recommended to monitor the assembly by taking small cleavage samples at various points during the synthesis.[2]
Crude peptide is insoluble after cleavage and lyophilization. The peptide has a high propensity to aggregate in solution after it has been cleaved from the resin.1. Use Aggressive Solvents: Attempt to dissolve the peptide in a small amount of trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP) before diluting with acetonitrile (B52724) or water.[7][11] 2. Incorporate Solubilizing Tags: During synthesis planning, consider adding solubilizing tags like polyethylene (B3416737) glycol (PEG) for very difficult sequences.[4]

Experimental Protocols

Protocol 1: Coupling with a Chaotropic Salt Additive

This protocol describes the use of a chaotropic salt to disrupt aggregation during a coupling step.

  • Resin Preparation: After the Boc-deprotection step, wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Chaotropic Salt Wash (Optional but Recommended): Wash the resin with a solution of 0.8 M LiCl in DMF (2 x 1 min) to pre-disrupt any existing secondary structures.

  • Amino Acid Activation: In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.

  • Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin. If not performed in step 2, the chaotropic salt can be added directly to the coupling mixture.

  • Reaction Monitoring: Allow the coupling to proceed for 1-2 hours. Monitor the reaction for completion using a qualitative method like the Kaiser test.[7] If the test remains positive, extend the reaction time or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove any residual salts and reagents before proceeding to the next deprotection step.

Protocol 2: Incorporation of a Backbone-Protected Amino Acid

This protocol outlines the steps for incorporating an Fmoc-Xxx(Dmb/Hmb)-OH residue, which is a common strategy in Fmoc synthesis but the principle is applicable for disrupting aggregation in general. In Boc chemistry, this would involve a custom-synthesized building block.

  • Synthesis up to Insertion Point: Synthesize the peptide chain as normal up to the residue immediately preceding the point where the backbone protection will be introduced. It is recommended to insert a backbone-protected residue every 6-7 amino acids in a sequence prone to aggregation.[1]

  • Coupling of the Dmb/Hmb Amino Acid: Couple the Boc-protected amino acid bearing the Dmb or Hmb group on its backbone nitrogen using standard coupling protocols (e.g., with HBTU/DIPEA). Note that the coupling onto this secondary amine may be slower than to a primary amine.

  • Acylation of the Secondary Amine: The subsequent coupling of the next amino acid onto the Dmb/Hmb-protected residue can be difficult. The use of more powerful coupling reagents like PyBrOP or HATU, or pre-formed amino acid fluorides is often required to achieve efficient coupling.

  • Continue Synthesis: After successfully coupling onto the backbone-protected residue, continue the peptide synthesis using standard protocols.

  • Final Cleavage: The Dmb and Hmb protecting groups are labile to acid and will be removed during the final cleavage of the peptide from the resin with reagents like TFA or HF. It is recommended to include scavengers such as triisopropylsilane (B1312306) (TIS) in the cleavage cocktail.[2]

Visualizations

Peptide_Aggregation cluster_synthesis Solid-Phase Peptide Synthesis cluster_aggregation Aggregation Process cluster_consequences Consequences Resin Solid Support (Resin) Peptide1 Growing Peptide Chain 1 HBond Intermolecular Hydrogen Bonding Peptide1->HBond Peptide2 Growing Peptide Chain 2 Peptide2->HBond Peptide3 Growing Peptide Chain 3 Peptide3->HBond BetaSheet β-Sheet Formation (Secondary Structure) HBond->BetaSheet leads to AggregatedResin Aggregated Resin (Sterically Hindered) BetaSheet->AggregatedResin causes IncompleteCoupling Incomplete Coupling AggregatedResin->IncompleteCoupling IncompleteDeprotection Incomplete Deprotection AggregatedResin->IncompleteDeprotection LowYield Low Yield & Purity IncompleteCoupling->LowYield IncompleteDeprotection->LowYield

Caption: Mechanism of peptide aggregation on a solid support.

Troubleshooting_Workflow cluster_actions1 Condition Modifications cluster_actions2 Sequence Modifications Start Problem Observed: Poor Swelling / Incomplete Reaction Diagnosis Is Peptide Sequence Prone to Aggregation? (e.g., hydrophobic, >10 residues) Start->Diagnosis Strategy1 Immediate Action: Modify Synthesis Conditions Diagnosis->Strategy1 Yes Strategy2 Long-Term Solution: Re-synthesize with Disrupting Elements Diagnosis->Strategy2 Yes, known 'difficult sequence' Action1a Change Solvent (NMP, DMSO) Strategy1->Action1a Action1b Increase Temperature or Use Microwave Strategy1->Action1b Action1c Add Chaotropic Salts (LiCl, KSCN) Strategy1->Action1c Action2a Incorporate Pseudoproline Dipeptides Strategy2->Action2a Action2b Incorporate Backbone Protection (Hmb/Dmb) Strategy2->Action2b Action2c Use Low-Loading Resin Strategy2->Action2c Outcome Monitor Improvement: Kaiser Test / Swelling Action1a->Outcome Action1b->Outcome Action1c->Outcome Success Problem Resolved: Continue Synthesis Outcome->Success Negative Test / Good Swelling Failure Problem Persists Outcome->Failure Positive Test / Poor Swelling Failure->Strategy2 Implement long-term solution

Caption: Troubleshooting workflow for on-resin peptide aggregation.

References

Technical Support Center: Optimizing Boc-Asp-OMe Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of peptides containing N-Boc-L-aspartic acid β-methyl ester (Boc-Asp-OMe).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges during the final cleavage of peptides containing this compound?

The main challenges during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing this compound are incomplete deprotection, formation of side products due to reactive carbocations, and base-catalyzed aspartimide formation.[1] The Boc (tert-butyloxycarbonyl) group is acid-labile, and its removal generates a reactive tert-butyl cation.[1] This cation can alkylate nucleophilic residues like Tryptophan (Trp) or Methionine (Met). A significant side reaction for aspartic acid residues is the formation of a cyclic aspartimide intermediate, which can lead to a mixture of desired α-aspartyl peptide and undesired β-aspartyl peptide, as well as racemization.[1]

Q2: Why are scavengers necessary in the cleavage cocktail?

During the acidic cleavage of the Boc group and other acid-labile side-chain protecting groups (e.g., t-Butyl), highly reactive carbocations are generated.[1][2] These electrophilic species can re-attach to nucleophilic amino acid side chains, such as the indole (B1671886) ring of Tryptophan or the thioether of Methionine, leading to undesired, often irreversible modifications.[3] Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these carbocations, thereby preventing these side reactions and improving the purity and yield of the final peptide.[1][2]

Q3: Can the methyl ester on the Asp side chain be cleaved during the TFA treatment?

While methyl esters are generally stable to TFA at room temperature for standard cleavage times (1-3 hours), prolonged exposure or elevated temperatures can lead to partial cleavage. It is crucial to control the reaction time and temperature to maintain the integrity of the methyl ester if it is desired in the final product.

Q4: Which scavengers are most effective at preventing side reactions?

The choice of scavenger depends on the amino acid composition of the peptide. For general purposes, a cocktail of TFA/Triisopropylsilane (TIS)/Water is often sufficient. TIS is an effective scavenger of the tert-butyl cation. For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, more complex cocktails are required. Thioethers like dimethylsulfide (DMS) and thioanisole (B89551) have been shown to be highly effective at reducing S-t-butylation of Cysteine.[4] Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) are also commonly used, particularly for preventing tryptophan oxidation.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Peptide Yield Incomplete cleavage from the resin: The peptide is not fully released from the solid support.- Extend the cleavage reaction time (e.g., from 2 hours to 3-4 hours).[1]- Increase the volume of the cleavage cocktail to ensure the resin is adequately swollen.[1]- Perform a small-scale trial cleavage and analyze the resin to see if the peptide remains.
Incomplete peptide precipitation: The peptide remains soluble in the ether.- Use a larger volume of cold diethyl ether or methyl tert-butyl ether (MTBE) (10-20x the volume of TFA).[1]- Ensure the ether is sufficiently cold (-20°C or lower).[1]- For very hydrophilic peptides, consider alternative precipitation or work-up procedures.[1]
Presence of Unexpected Peaks in HPLC/MS Side-product formation from carbocations (e.g., t-butylation of Met or Trp): Reactive tert-butyl cations from Boc deprotection are modifying sensitive residues.- Ensure an appropriate scavenger cocktail is used. For peptides with sensitive residues, a simple TFA/TIS/water mix may be insufficient.[4]- Use fresh, high-quality TFA and scavengers.[1]- Consider using a scavenger cocktail containing thioanisole or DMS for peptides with Cysteine or Methionine.[4]
Aspartimide formation: The peptide backbone nitrogen attacks the Asp side-chain ester, leading to a cyclic intermediate and subsequent formation of β-aspartyl peptides and racemized products.[1]- Minimize cleavage reaction time and temperature. Perform the cleavage at 4°C for sensitive sequences.[1]- This side reaction is often more pronounced in sequences like Asp-Gly.[5] If this is a recurring issue, a different side-chain protecting group for Asp may be needed in future syntheses.[1]
Incomplete removal of other side-chain protecting groups: Groups like Pbf on Arginine may require longer cleavage times.- Extend the cleavage time to 3 hours or more if residues like Arg(Pbf) are present.[6]- Use a well-tested cleavage cocktail like Reagent K for complex peptides with multiple protecting groups.

Quantitative Data on Scavenger Performance

While direct data on this compound is limited, studies on other peptides provide valuable insights into scavenger efficiency for preventing side reactions caused by carbocations.

Table 1: Comparison of Thiol Scavengers on Crude Peptide Purity and Yield (Data adapted from a study on the cleavage of Exenatide, a 39-mer peptide containing multiple sensitive residues.)

ScavengerCrude Purity (HPLC Area %)Crude Yield (%)
1,4-Benzenedimethanethiol (1,4-BDMT)69.185
Dithiothreitol (DTT)66.883
1,2-Benzenedimethanethiol (1,2-BDMT)66.382
1,2-Ethanedithiol (EDT)65.583

Table 2: Effect of Scavengers on Preventing S-t-Butylation of Cysteine (Data from a study on a model peptide cleaved with a cocktail of 90% TFA, 2.5% TIS, 2.5% H2O, and 5% of the indicated scavenger.)

Additional Scavenger (5%)Total S-t-butylation (HPLC Area %)
None (Control)15.4
Dimethylsulfide (DMS)10.3
Thioanisole9.0
Dithiothreitol (DTT)11.8
1,4-Benzenedimethanethiol (1,4-BDMT)12.1

Experimental Protocols

Protocol 1: General TFA Cleavage with a Standard Scavenger Cocktail

This protocol is a general guideline for cleaving peptides that do not contain highly sensitive residues like Cys, Met, or Trp.

  • Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in a fritted syringe or a small reaction vessel. Wash the resin with dichloromethane (B109758) (DCM) three times to swell it and remove residual solvents like DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard "odorless" cocktail (similar to Reagent B) is TFA/Water/TIS (95:2.5:2.5, v/v/v) .[6] For 100 mg of resin, 2 mL of cocktail is typically sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.[1]

  • Peptide Isolation: Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined TFA filtrate dropwise into a centrifuge tube containing 10-20 times the volume of ice-cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.[1]

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold ether to remove scavengers and dissolved protecting group fragments. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

  • Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by RP-HPLC and mass spectrometry.

Protocol 2: Cleavage of Peptides with Sensitive Residues (e.g., Met, Trp)

This protocol utilizes a more robust scavenger cocktail to protect sensitive amino acids.

  • Resin Preparation: Follow Step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: Prepare Reagent K or a similar cocktail fresh. Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v) . Caution: This mixture is highly toxic and malodorous. Handle with extreme care in a certified fume hood.

  • Cleavage and Work-up: Follow Steps 3-7 from Protocol 1. The additional scavengers in Reagent K will protect Trp from oxidation and alkylation and Met from S-alkylation.

Visualizations

experimental_workflow Resin Peptide-Resin Swell Swell Resin (DCM) Resin->Swell Cleave Add Cleavage Cocktail (e.g., TFA/TIS/H2O) 2-3h @ RT Swell->Cleave Filter Filter & Collect Filtrate Cleave->Filter Precipitate Precipitate Peptide (Cold Ether/MTBE) Filter->Precipitate Wash Wash Pellet (Cold Ether) Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Analyze Analyze (HPLC, MS) Dry->Analyze

Caption: General workflow for peptide cleavage and purification.

scavenger_mechanism cluster_cleavage TFA-Mediated Cleavage Boc Boc-Protected Peptide Deprotected Deprotected Peptide Boc->Deprotected Deprotection tBu_cation tert-Butyl Cation (Reactive) Boc->tBu_cation Generates TFA TFA (H+) Side_Reaction Side Reaction tBu_cation->Side_Reaction Scavenging Scavenging tBu_cation->Scavenging Sensitive_Residue Sensitive Residue (e.g., Trp, Met) tBu_cation->Sensitive_Residue Attacks Scavenger Scavenger (e.g., TIS, Thioanisole) tBu_cation->Scavenger Trapped by Alkylated_Peptide Alkylated Peptide (Side Product) Side_Reaction->Alkylated_Peptide Trapped_Cation Trapped Cation (Inert Adduct) Scavenging->Trapped_Cation Sensitive_Residue->Alkylated_Peptide Forms Scavenger->Trapped_Cation Forms

Caption: Mechanism of scavenger action during Boc deprotection.

aspartimide_formation cluster_products Products Asp_Residue Aspartic Acid Residue (-Asp-Xaa-) Cyclization Intramolecular Cyclization Asp_Residue->Cyclization Aspartimide Aspartimide Intermediate (5-membered ring) Cyclization->Aspartimide Ring_Opening Ring Opening (Hydrolysis/Base) Aspartimide->Ring_Opening Racemized Racemized Products (D-Asp) Aspartimide->Racemized Epimerization & Ring Opening Alpha_Peptide α-Aspartyl Peptide (Desired) Ring_Opening->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Side Product) Ring_Opening->Beta_Peptide

Caption: Simplified pathway of aspartimide formation.

References

Technical Support Center: Strategies for Coupling Boc-Asp-OMe in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing double coupling strategies for difficult sequences involving N-α-Boc-L-aspartic acid α-methyl ester (Boc-Asp-OMe). Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound, particularly in challenging sequences, and offers targeted solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Coupling (Positive Ninhydrin Test after a single coupling)Steric Hindrance: The amino acid sequence on the resin may be sterically bulky, hindering the approach of the activated this compound. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, limiting reagent accessibility.[1] Inefficient Activation: The coupling reagents may not be sufficiently reactive for the specific sequence.Implement a Double Coupling Strategy: A second coupling step significantly increases the probability of driving the reaction to completion.[2] Extend Coupling Time: For a single coupling, increasing the reaction time from the standard 60 minutes to 2-4 hours can improve efficiency.[2] Use Stronger Coupling Reagents: Switch to more potent activating agents like HBTU/HOBt or HATU.[3] Disrupt Aggregation: Consider switching to a solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt.[1]
Presence of Deletion Sequences in Final Peptide Incomplete Coupling: Failure to achieve complete coupling in the preceding cycle before the addition of the next amino acid.Mandatory Double Coupling for Difficult Positions: For known difficult sequences (e.g., coupling to a bulky amino acid), proactively perform a double coupling.[4] Capping Step: After the first coupling, cap any unreacted amino groups with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
Side Product Formation (e.g., Aspartimide) Acid/Base-catalyzed Cyclization: The aspartic acid side chain can cyclize to form a stable aspartimide, particularly in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[1] This can occur under both the acidic deprotection and basic neutralization steps in Boc-SPPS.Use In Situ Neutralization Protocols: Minimize exposure to free base by performing neutralization and coupling concurrently.[1] Careful Selection of Reagents: While less common in Boc chemistry than Fmoc, avoiding prolonged exposure to strong bases is advisable.[5]
Side Product with mass of -14 Da from expected peptide Saponification of Methyl Ester: The methyl ester side-chain protection of this compound can be hydrolyzed to a carboxylic acid under basic conditions, although this is less common with the milder bases used in Boc-SPPS compared to Fmoc.Avoid Strong Bases: Do not use strong bases like sodium hydroxide (B78521) or potassium hydroxide during the synthesis. Stick to tertiary amines like DIEA for neutralization. Confirm Raw Material Integrity: Ensure the starting Boc-Asp(OMe)-OH has not been partially hydrolyzed during storage.
Racemization of the Aspartic Acid Residue Over-activation: Highly reactive coupling reagents or prolonged activation times can lead to the loss of stereochemical integrity.Use Racemization-Suppressing Additives: Always include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure when using carbodiimide (B86325) coupling reagents like DIC.[6] Control Activation Time: For in-situ activation, add the coupling reagent to the amino acid solution just before adding it to the resin.

Frequently Asked Questions (FAQs)

Q1: What is a "difficult sequence" in the context of peptide synthesis?

A1: A difficult sequence refers to a peptide chain that is prone to problems during synthesis, such as incomplete coupling or deprotection steps.[7] This is often due to steric hindrance caused by bulky amino acids (e.g., Val, Ile, Arg) or aggregation of the growing peptide chain on the solid support, which is common with hydrophobic sequences.[1][4]

Q2: When should I consider using a double coupling strategy for this compound?

A2: A double coupling strategy is recommended when you anticipate or observe incomplete coupling.[4] This is particularly relevant when:

  • The N-terminal amino acid on the resin is sterically hindered.

  • The peptide sequence is known to aggregate.[1]

  • A qualitative monitoring test, such as the Kaiser (ninhydrin) test, indicates the presence of unreacted free amines after the first coupling.[2]

  • Synthesizing long peptides where coupling efficiency at each step is critical to the final yield and purity.[8]

Q3: What is the main advantage of using Boc-Asp(OMe)-OH over other side-chain protected Asp derivatives in Boc-SPPS?

A3: The methyl ester is a relatively small protecting group, which can be advantageous in reducing steric hindrance compared to bulkier groups like benzyl (B1604629) (OBzl) or cyclohexyl (OcHex). However, the smaller size may offer less protection against aspartimide formation compared to bulkier alternatives like OcHex in problematic sequences.[1][9]

Q4: Can I use HATU as a coupling reagent for this compound?

A4: Yes, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient coupling reagent that can be used for Boc-amino acids, including this compound.[3] It is particularly useful for difficult couplings where other reagents may be less effective.

Q5: How do I monitor the completeness of the coupling reaction?

A5: The most common method for monitoring coupling completion in real-time is the Kaiser test (ninhydrin test).[2] A positive result (blue/purple beads) indicates the presence of free primary amines and an incomplete reaction. A negative result (yellow/colorless beads) signifies that the coupling is complete or near-complete.

Q6: What is "capping" and should I do it after a this compound coupling?

A6: Capping is the process of acetylating any unreacted N-terminal amino groups on the resin after a coupling step, typically using acetic anhydride. This terminates the extension of these chains, preventing the formation of deletion sequences. If a coupling is known to be difficult and may not reach 100% completion even with double coupling, a capping step is highly recommended to simplify the purification of the final peptide.

Experimental Protocols

Protocol 1: Standard Single Coupling of Boc-Asp(OMe)-OH

This protocol describes a standard procedure for a single coupling of Boc-Asp(OMe)-OH to a resin-bound peptide chain using DIC/HOBt activation.

  • Resin Preparation:

    • Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 1 min).

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x).[10]

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 min).

    • Wash the resin with DMF (3 x 1 min).

  • Coupling:

    • In a separate vessel, dissolve Boc-Asp(OMe)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add the amino acid/HOBt solution to the neutralized peptide-resin.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring (Optional but Recommended):

    • Take a small sample of resin beads and perform a Kaiser test to check for reaction completion.

Protocol 2: Double Coupling of Boc-Asp(OMe)-OH

This protocol is recommended for difficult sequences to ensure maximum coupling efficiency.

  • Perform Steps 1-4 of the Standard Single Coupling Protocol.

  • First Wash:

    • After the first coupling (e.g., 1 hour), drain the reaction mixture.

    • Wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Prepare a fresh solution of Boc-Asp(OMe)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF as in step 4 of the single coupling protocol.

    • Add the fresh coupling mixture to the resin.

    • Agitate the mixture for an additional 1-2 hours at room temperature.

  • Final Washing:

    • Drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring:

    • Perform a Kaiser test to confirm the completion of the double coupling.

Data Presentation

The following table summarizes the expected outcomes when using single vs. double coupling strategies for a known difficult coupling involving this compound. The data is representative and based on established principles of solid-phase peptide synthesis.

Parameter Single Coupling Double Coupling Reference
Typical Coupling Time 1-2 hours2-4 hours (total)[2]
Expected Coupling Efficiency 95 - 99%>99.5%[2][11]
Crude Peptide Purity LowerHigher[4]
Reagent Consumption 1x2x[4]
Risk of Deletion Sequences Moderate to HighLow
Recommendation For non-hindered positionsFor sterically hindered or aggregation-prone sequences[4]

Visualizations

Experimental Workflow for Double Coupling

The following diagram illustrates the decision-making process and workflow for implementing a double coupling strategy.

Double_Coupling_Workflow start Start: Deprotected Peptide-Resin coupling1 Perform First Coupling (this compound, DIC/HOBt, 1-2h) start->coupling1 wash1 Wash Resin (DMF) coupling1->wash1 kaiser_test Kaiser Test wash1->kaiser_test wash2 Wash Resin (DMF/DCM) kaiser_test->wash2 Negative (complete) coupling2 Perform Second Coupling (Fresh Reagents, 1-2h) kaiser_test->coupling2 Positive (incomplete) end Proceed to Next Cycle wash2->end coupling2->wash2

Caption: Workflow for implementing and monitoring a double coupling strategy.

Signaling Pathway of Side Reactions

This diagram illustrates the competing reaction pathways of desired peptide bond formation versus the potential side reaction of aspartimide formation.

Side_Reaction_Pathway cluster_main Reaction Pathways activated_asp Activated Boc-Asp(OMe)-OH desired_coupling Desired Peptide Bond Formation activated_asp->desired_coupling aspartimide Aspartimide Formation (Side Reaction) activated_asp->aspartimide Intramolecular Cyclization (e.g., Asp-Gly sequence) peptide_resin Peptide-Resin (Free N-Terminus) peptide_resin->desired_coupling

Caption: Competing pathways of peptide coupling and aspartimide side reaction.

References

Technical Support Center: Monitoring and Control of Side Reactions in Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc (tert-butoxycarbonyl) protecting groups.

Frequently Asked Questions (FAQs)

Boc-Protection

Q1: What are the most common side reactions during the Boc-protection of amines?

A1: During the protection of amines using di-tert-butyl dicarbonate (B1257347) (Boc₂O), several side reactions can occur if conditions are not carefully controlled. These include the formation of isocyanates, ureas, and oxazolidinones.[1][2] For substrates with multiple nucleophilic sites, such as amino alcohols, over-protection or protection at unintended sites can also be an issue.[]

Q2: How can I avoid the formation of side products during Boc-protection?

A2: To minimize side reactions, consider the following strategies:

  • Temperature Control: Perform the reaction at a controlled temperature, typically starting at 0°C before allowing it to warm to room temperature.[4][5]

  • Choice of Base: The choice of base can be critical. While bases like triethylamine (B128534) or sodium hydroxide (B78521) are common, their strength and steric properties can influence the reaction outcome.[6][7] For sensitive substrates, milder bases like sodium bicarbonate may be preferable.[8]

  • Solvent Selection: The use of appropriate solvents is important. Common solvent systems include mixtures of water with THF or dioxane.[7][8] In some cases, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst can prevent the formation of isocyanates, ureas, and oxazolidinones.[2]

  • Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that could lead to side product formation.[1]

Boc-Deprotection

Q3: What is the most common side reaction during Boc-deprotection?

A3: The most significant side reaction during the acidic cleavage of the Boc group is tert-butylation.[9][10] This occurs when the electrophilic tert-butyl cation generated during the reaction alkylates nucleophilic sites on the molecule of interest, such as electron-rich aromatic rings (e.g., tryptophan), thioethers (e.g., methionine), and thiols (e.g., cysteine).[1][9][11]

Q4: How can I prevent tert-butylation during Boc-deprotection?

A4: The most effective way to prevent tert-butylation is by using "scavengers" in the deprotection reaction mixture.[9][10] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[1] Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), thioanisole, and water.[1][9][10]

Q5: My Boc-deprotection reaction is incomplete. What are the possible causes and solutions?

A5: Incomplete Boc-deprotection can be caused by several factors:

  • Insufficient Acid: The concentration of the acid (commonly trifluoroacetic acid - TFA) may be too low.[1] For solution-phase deprotection, a typical starting point is 20-50% TFA in a solvent like dichloromethane (B109758) (DCM).[1] If the reaction is incomplete, the acid concentration can be increased.

  • Short Reaction Time: The reaction may not have been allowed to proceed long enough for complete deprotection.[1] It is crucial to monitor the reaction's progress.

  • Low Temperature: The reaction temperature might be too low, slowing down the deprotection rate.[1] Most Boc deprotections proceed efficiently at room temperature.

Q6: Can the use of TFA lead to other side reactions?

A6: Yes, when using trifluoroacetic acid (TFA) for deprotection, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, leading to a trifluoroacetylation byproduct.[12]

Troubleshooting Guides

Problem 1: Incomplete Boc-Protection
Symptom Possible Cause Suggested Solution
Significant starting amine remains after the reaction.Insufficient Boc₂O.Use a slight excess (e.g., 1.1-1.5 equivalents) of Boc₂O.[4][5]
Low reaction temperature.Allow the reaction to warm to room temperature and stir for an adequate amount of time.[8]
Inappropriate base or solvent.Optimize the base and solvent system for your specific substrate.[6]
Problem 2: Side Product Formation in Boc-Protection
Symptom Possible Cause Suggested Solution
Formation of urea (B33335) or other byproducts.Reaction conditions are too harsh.Control the temperature carefully, and consider using a milder base.[1]
Prolonged reaction time.Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed.[1]
Problem 3: Incomplete Boc-Deprotection
Symptom Possible Cause Suggested Solution
Starting material still present after deprotection.Insufficient acid concentration.Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[1]
Reaction time is too short.Extend the reaction time and monitor by TLC or LC-MS.[1]
Low reaction temperature.Ensure the reaction is running at room temperature. Gentle warming (e.g., to 40°C) can be considered for sluggish reactions.[9]
Problem 4: Alkylation Byproducts in Boc-Deprotection
Symptom Possible Cause Suggested Solution
Presence of unexpected peaks in LC-MS or NMR, corresponding to the product mass + 56 Da.[9]tert-butylation of nucleophilic sites.Add a scavenger to the deprotection cocktail.[9]

Data Presentation

Table 1: Common Scavengers for Boc-Deprotection

ScavengerTypical Concentration (v/v)Target Residues/Purpose
Triethylsilane (TES)5-10%Effective at reducing the tert-butyl cation to isobutane.[1] Particularly useful for protecting tryptophan and methionine.[10]
Thioanisole5-10%A common scavenger, especially in solid-phase peptide synthesis (SPPS), often used to protect methionine.[1][10]
Water~5%Can act as a scavenger by reacting with the cation to form tert-butanol.[1][10]
AnisoleNot specifiedA general scavenger for various nucleophilic residues.[10]

Table 2: Typical Acid Concentrations for Boc-Deprotection

MethodAcidTypical Concentration
Solution-Phase DeprotectionTrifluoroacetic Acid (TFA) in DCM20-50%
Solid-Phase Peptide Synthesis (SPPS)Trifluoroacetic Acid (TFA)50-95%
Alternative Method4M HCl in 1,4-dioxane5-10 equivalents

Experimental Protocols

Protocol 1: General Procedure for Monitoring Boc-Protection by TLC
  • Plate Preparation: Use silica (B1680970) gel 60 F₂₅₄ plates. Draw a faint pencil line approximately 1 cm from the bottom.

  • Spotting: On the starting line, apply small spots of your starting amine, Boc₂O, and a co-spot of both. Using a capillary tube, take a small aliquot from your reaction mixture and spot it next to the standards.

  • Development: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). Ensure the solvent level is below the starting line.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., ninhydrin (B49086) to visualize the amine).[8] The disappearance of the starting amine spot and the appearance of a new product spot indicate the reaction is progressing.

Protocol 2: General Procedure for Boc-Deprotection with Scavengers
  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).

  • Deprotection Cocktail Preparation: In a separate container, prepare the deprotection cocktail. A common mixture is 50% Trifluoroacetic Acid (TFA) in DCM with 5% v/v Triethylsilane (TES) as a scavenger.[1]

  • Reaction: Add the deprotection cocktail to the solution of the Boc-protected compound.

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete disappearance of the starting material.[1]

  • Work-up: Once the reaction is complete, remove the TFA and DCM under reduced pressure. The crude product is often obtained as a TFA salt.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up start Start: Boc-Protected Compound mix Combine Compound and Cocktail start->mix reagents Prepare Deprotection Cocktail (e.g., TFA/DCM + Scavenger) reagents->mix stir Stir at Room Temperature mix->stir monitor Monitor by TLC/LC-MS stir->monitor decision Complete? monitor->decision decision->stir No concentrate Concentrate in vacuo decision->concentrate Yes end End: Deprotected Product (TFA salt) concentrate->end

Caption: Workflow for a typical Boc-deprotection experiment.

troubleshooting_guide start Issue: Incomplete Boc-Deprotection cause1 Insufficient Acid? start->cause1 cause2 Reaction Time Too Short? start->cause2 cause3 Temperature Too Low? start->cause3 solution1 Increase TFA Concentration (e.g., 20% -> 50%) cause1->solution1 solution2 Extend Reaction Time (Monitor by TLC/LC-MS) cause2->solution2 solution3 Ensure Room Temperature (Consider gentle warming to 40°C) cause3->solution3

Caption: Troubleshooting logic for incomplete Boc-deprotection.

References

Strategies to reduce diketopiperazine formation in Boc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate diketopiperazine (DKP) formation during Boc-solid-phase peptide synthesis (Boc-SPPS).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem in Boc-SPPS?

A1: Diketopiperazine formation is a common side reaction in peptide synthesis where the N-terminal amino group of a dipeptidyl-resin intramolecularly attacks the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic dipeptide (a diketopiperazine). This results in the termination of the growing peptide chain and generates a significant impurity that can be difficult to remove during purification.

Q2: Which peptide sequences are most susceptible to DKP formation?

A2: Sequences with Proline or Glycine at the second position (penultimate residue) from the N-terminus are particularly prone to DKP formation.[1] The conformational properties of Proline and the lack of steric hindrance in Glycine facilitate the necessary geometry for the intramolecular cyclization.[1] Studies have shown that a Gly-Pro sequence is more susceptible to DKP formation than a Pro-Gly sequence.[1] Additionally, the nature of the N-terminal amino acid plays a role; polar or charged N-terminal residues can lead to faster DKP formation compared to nonpolar residues.[2][3][4]

Q3: At which step of the Boc-SPPS cycle does DKP formation primarily occur?

A3: In Boc-SPPS, DKP formation is most likely to occur after the deprotection of the Boc group from the N-terminal amino acid of the dipeptidyl-resin and the subsequent neutralization step. The free, unprotonated N-terminal amine is a potent nucleophile that can readily attack the resin linkage. Protocols that combine the neutralization and coupling steps can help suppress this side reaction.[5]

Q4: How can I detect DKP formation in my synthesis?

A4: DKP formation can be detected by analyzing the crude peptide mixture using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The DKP will appear as a distinct peak in the HPLC chromatogram, and its mass can be confirmed by MS. The expected mass of the DKP will correspond to the cyclic dipeptide that has been cleaved from the resin.

Troubleshooting Guide

Problem: Significant DKP formation is detected after the synthesis of a peptide containing a Proline or Glycine residue at the second position.

Here are several strategies to reduce or eliminate DKP formation:

Strategy 1: Utilize Dipeptide Building Blocks

Incorporating a pre-formed dipeptide that corresponds to the first two amino acids of the sequence can bypass the problematic dipeptidyl-resin stage where DKP formation occurs.[1]

  • Experimental Protocol:

    • Synthesize the required Boc-protected dipeptide in solution.

    • Purify the dipeptide.

    • Couple the purified dipeptide to the resin-bound amino acid.

    • Proceed with the standard Boc-SPPS protocol for the remainder of the sequence.

Strategy 2: Optimize Coupling and Neutralization Steps

Modifying the coupling and neutralization conditions can significantly reduce the opportunity for the free N-terminal amine to initiate DKP formation.

  • Experimental Protocol: Concomitant Neutralization and Coupling

    • After the TFA-mediated deprotection of the Boc group, wash the resin thoroughly with dichloromethane (B109758) (DCM).

    • Instead of a separate neutralization step with a base like diisopropylethylamine (DIPEA), proceed directly to the coupling step.

    • In the coupling solution, use a base such as DIPEA along with your chosen coupling reagent. This ensures that the N-terminal amine is neutralized in the presence of the activated amino acid, promoting peptide bond formation over DKP formation.[5]

Strategy 3: Choice of Coupling Reagent

The selection of the coupling reagent can influence the extent of DKP formation. While much of the literature focuses on Fmoc-SPPS, the principles can be applied to Boc-SPPS. Using highly efficient coupling reagents can accelerate the desired peptide bond formation, outcompeting the intramolecular cyclization.

  • Recommendation: While standard coupling reagents like HBTU and HATU are effective, for sequences highly prone to DKP formation, consider exploring alternative or more potent activators. The use of phosphonium-based reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) with DIPEA has been shown to inhibit DKP formation.[1][6]

Strategy 4: Lower the Temperature

Lowering the temperature during the critical steps of the synthesis can slow down the rate of DKP formation.

  • Recommendation: Perform the coupling and neutralization steps at a reduced temperature (e.g., 0°C or 4°C). This can be achieved by placing the reaction vessel in an ice bath.

Data Summary

The following table summarizes the influence of the N-terminal amino acid on the rate of DKP formation for a model peptide series Xaa-Pro-Gly₄-Lys₇.

N-terminal Amino Acid (Xaa)CategoryRelative Dissociation Rate (DKP Formation)
Gln, Glu, Lys, SerPolar / ChargedFast
Phe, Trp, TyrAromaticModerate
Gly, ValNonpolarSlow

Data adapted from studies on peptide cleavage via DKP formation.[2][3] This trend indicates that avoiding polar or charged residues at the N-terminus of a DKP-prone sequence can be a helpful strategy.

Visual Guides

Mechanism of Diketopiperazine Formation in Boc-SPPS

DKP_Formation cluster_resin Solid Support Resin Resin Dipeptidyl_Resin Boc-AA2-AA1-O-Resin Deprotection TFA Deprotection Dipeptidyl_Resin->Deprotection 1. Free_Amine H₂N-AA2-AA1-O-Resin Deprotection->Free_Amine 2. Neutralization Base (e.g., DIPEA) Free_Amine->Neutralization 3. Nucleophilic_Attack Intramolecular Nucleophilic Attack Neutralization->Nucleophilic_Attack 4. DKP Diketopiperazine (Cyclic Dipeptide) Nucleophilic_Attack->DKP Cleavage Truncated_Peptide HO-Resin (Terminated Chain) Nucleophilic_Attack->Truncated_Peptide

Caption: Mechanism of DKP formation during Boc-SPPS.

Troubleshooting Workflow for DKP Formation

Caption: Troubleshooting workflow for DKP formation.

References

Validation & Comparative

A Tale of Two Strategies: A Comparative Guide to Boc-Asp-OMe and Fmoc-Asp(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of peptides is paramount in drug discovery and biomedical research. The strategic selection of protecting groups for amino acid building blocks is a critical determinant of yield, purity, and the overall efficiency of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of two commonly used aspartic acid derivatives: N-α-tert-butyloxycarbonyl-L-aspartic acid β-methyl ester (Boc-Asp-OMe) and N-α-(9-fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH). This comparison is framed within the two dominant SPPS methodologies: Boc/Bzl and Fmoc/tBu strategies.

At a Glance: Key Differences and Performance Metrics

The choice between this compound and Fmoc-Asp(OtBu)-OH is fundamentally a choice between the Boc and Fmoc synthesis strategies. Each has distinct advantages and disadvantages that can significantly impact the outcome of a synthesis, particularly for sequences containing aspartic acid.

FeatureThis compound (in Boc/Bzl SPPS)Fmoc-Asp(OtBu)-OH (in Fmoc/tBu SPPS)
Nα-Deprotection Strong acid (e.g., 50% TFA in DCM)[1]Base (e.g., 20% piperidine (B6355638) in DMF)[2]
Side-Chain Protection Methyl ester (-OMe)tert-Butyl ester (-OtBu)
Side-Chain Cleavage Strong acid (e.g., HF, TFMSA)[1]Strong acid (e.g., TFA)[3]
Orthogonality Quasi-orthogonal (different strengths of acid required for Nα and side-chain deprotection)[4]Fully orthogonal (base for Nα-deprotection, acid for side-chain cleavage)[]
Primary Advantage Reduced risk of aspartimide formation[6]Milder Nα-deprotection conditions, compatibility with a wider range of functionalities[]
Primary Disadvantage Harsh final cleavage conditions (HF)[3]High propensity for aspartimide formation, especially in Asp-Gly, Asp-Ser, and Asp-Asn sequences[7]

Quantitative Performance Comparison

Direct quantitative comparisons of this compound and Fmoc-Asp(OtBu)-OH in the synthesis of the same peptide are scarce in the literature. However, we can infer performance based on extensive data on the respective synthesis strategies and the known side reactions.

Table 1: Aspartimide Formation and Related Side Products

ParameterThis compoundFmoc-Asp(OtBu)-OHNotes
Aspartimide Formation Minimal to negligible during chain assembly[6]Significant, especially in problematic sequences. Can lead to a cascade of byproducts.[7]The acidic conditions of Boc-deprotection keep the backbone amide protonated, reducing its nucleophilicity and thus minimizing aspartimide formation.[6]
Racemization at Asp residue LowCan be significant as a consequence of aspartimide formation.The succinimide (B58015) intermediate in aspartimide formation is prone to racemization.
Formation of β-peptides LowA common byproduct resulting from the non-regiospecific ring-opening of the aspartimide intermediate.The piperidine used for Fmoc deprotection can act as a nucleophile, leading to the formation of piperidide adducts.

Table 2: Typical Yield and Purity

ParameterBoc-SPPS (using this compound)Fmoc-SPPS (using Fmoc-Asp(OtBu)-OH)Notes
Coupling Efficiency per Cycle Generally >99%[8]Typically >99%[]Both strategies can achieve high coupling efficiencies with modern coupling reagents.
Crude Peptide Purity Can be higher for Asp-containing peptides due to fewer side reactions.Can be lower due to aspartimide-related impurities, requiring more extensive purification.The purity of the final product is highly sequence-dependent.
Overall Yield Can be higher for sequences prone to aspartimide formation in Fmoc-SPPS.Can be significantly reduced by side reactions and purification losses.Yield is also dependent on peptide length and sequence complexity.

The Chemistry of Aspartic Acid Side Reactions

The primary challenge in incorporating aspartic acid into a peptide sequence is the potential for intramolecular cyclization to form an aspartimide intermediate. This is particularly problematic in Fmoc-SPPS due to the use of a base for Nα-deprotection.

Aspartimide_Formation Peptide Peptide-Asp(OtBu)-Xaa-Resin Deprotonated_Amide Deprotonated Backbone Amide Peptide->Deprotonated_Amide Piperidine Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Attack Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Byproduct) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Peptide Aspartimide->Racemized_Peptide Enolization

Mechanism of Aspartimide Formation in Fmoc-SPPS

In Boc-SPPS, the repetitive acid treatments for Nα-Boc group removal keep the backbone amide protonated, thus preventing the initial nucleophilic attack required for aspartimide formation.

Experimental Protocols

Protocol 1: Boc-SPPS Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing an aspartic acid residue using this compound on a Merrifield resin.

  • Resin Preparation:

    • Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour in a reaction vessel.

    • Wash the resin with DCM (3 x 15 mL).

  • First Amino Acid Coupling (Boc-Xaa-OH to Merrifield Resin):

    • Dissolve Boc-Xaa-OH (2.0 mmol) in a mixture of DCM and N,N-dimethylformamide (DMF) (4:1, 10 mL).

    • Add diisopropylethylamine (DIEA) (4.0 mmol).

    • Add the amino acid solution to the resin and shake for 2-4 hours.

    • Wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 15 mL).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL) to the resin and shake for 2 minutes.

    • Drain the solution and add a fresh solution of 50% TFA in DCM (15 mL) and shake for 20 minutes.

    • Wash the resin with DCM (3 x 15 mL) and isopropanol (B130326) (IPA) (2 x 15 mL), followed by DCM (3 x 15 mL).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (15 mL) to the resin and shake for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 15 mL).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3.0 mmol) and HOBt (3.0 mmol) in DMF (10 mL).

    • Add N,N'-diisopropylcarbodiimide (DIC) (3.0 mmol) and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the coupling is incomplete, repeat the coupling step.

  • Chain Elongation:

    • Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (3 x 15 mL) and dry under vacuum.

    • Place the dried resin in a cleavage vessel.

    • Add anhydrous hydrogen fluoride (B91410) (HF) (10 mL) at 0°C with anisole (B1667542) as a scavenger.

    • Stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.

Boc_SPPS_Workflow Start Start with Resin Swell Swell Resin Start->Swell Couple_AA1 Couple First Boc-AA-OH Swell->Couple_AA1 Wash1 Wash Couple_AA1->Wash1 Boc_Deprotection Boc Deprotection (TFA/DCM) Wash1->Boc_Deprotection Wash2 Wash Boc_Deprotection->Wash2 Neutralization Neutralization (DIEA/DCM) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Couple_Next_AA Couple Next Boc-AA-OH (e.g., this compound) Wash3->Couple_Next_AA Wash4 Wash Couple_Next_AA->Wash4 Repeat Repeat for all AAs Wash4->Repeat Repeat->Boc_Deprotection Next Cycle Final_Cleavage Final Cleavage (HF) Repeat->Final_Cleavage Synthesis Complete End Purified Peptide Final_Cleavage->End

Workflow for Boc-SPPS
Protocol 2: Fmoc-SPPS Incorporating Fmoc-Asp(OtBu)-OH

This protocol outlines the manual solid-phase synthesis of a peptide containing an aspartic acid residue using Fmoc-Asp(OtBu)-OH on a Rink Amide resin.

  • Resin Preparation:

    • Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour in a reaction vessel.

  • Fmoc Deprotection (Initial):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (15 mL) to the resin and shake for 3 minutes.

    • Drain the solution and add a fresh solution of 20% piperidine in DMF (15 mL) and shake for 10 minutes.

    • Wash the resin with DMF (5 x 15 mL).

  • Coupling of Fmoc-Asp(OtBu)-OH:

    • In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (1.5 mmol), HCTU (1.5 mmol), and DIEA (3.0 mmol) in DMF (10 mL).

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the coupling is incomplete, a second coupling can be performed.

    • Wash the resin with DMF (3 x 15 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DMF (3 x 15 mL), followed by DCM (3 x 15 mL), and dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times.

Fmoc_SPPS_Workflow Start Start with Resin Swell Swell Resin Start->Swell Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Couple_AA Couple Fmoc-AA-OH (e.g., Fmoc-Asp(OtBu)-OH) Wash1->Couple_AA Wash2 Wash Couple_AA->Wash2 Repeat Repeat for all AAs Wash2->Repeat Repeat->Fmoc_Deprotection Next Cycle Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Synthesis Complete Final_Cleavage Final Cleavage (TFA) Final_Fmoc_Deprotection->Final_Cleavage End Purified Peptide Final_Cleavage->End

Workflow for Fmoc-SPPS

Application in Drug Discovery: Targeting the MAPK Signaling Pathway

Peptides synthesized using these methods are valuable tools for investigating and modulating cellular signaling pathways implicated in various diseases, including cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[9] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[]

Synthetic peptides can be designed to act as inhibitors of specific protein-protein interactions within the MAPK pathway, thereby blocking downstream signaling. For example, a peptide could be designed to mimic the docking domain of a substrate of ERK, a key kinase in the pathway, preventing the phosphorylation of the natural substrate and inhibiting the cellular response.[11]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Peptide_Inhibitor Peptide Inhibitor (e.g., synthesized with Asp) Peptide_Inhibitor->ERK Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response

MAPK/ERK Signaling Pathway and Point of Peptide Inhibition

Conclusion and Recommendations

The choice between this compound and Fmoc-Asp(OtBu)-OH for peptide synthesis is a critical decision that should be made based on the specific requirements of the peptide sequence and the overall synthetic strategy.

  • For peptides containing Asp-Gly, Asp-Ser, or Asp-Asn sequences that are highly prone to aspartimide formation, the Boc strategy using this compound is often the superior choice. The inherent chemical properties of the Boc/Bzl strategy effectively suppress this major side reaction, leading to higher purity of the crude product and potentially higher overall yields.

  • For the synthesis of peptides with acid-sensitive modifications or for automated synthesis where milder deprotection conditions are preferred, the Fmoc strategy is generally favored. In such cases, if an aspartic acid is present, the use of Fmoc-Asp(OtBu)-OH requires careful consideration of the potential for aspartimide formation. Mitigation strategies, such as the use of additives like HOBt in the piperidine solution or employing sterically hindered side-chain protecting groups other than OtBu, should be considered.

Ultimately, a thorough understanding of the chemical principles underlying each strategy and the potential for side reactions is essential for the successful synthesis of complex and challenging peptides. This guide provides the foundational knowledge for researchers to make informed decisions and optimize their peptide synthesis protocols.

References

A Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of a protecting group for the β-carboxyl side chain of aspartic acid (Asp) is a critical factor in the success of Solid-Phase Peptide Synthesis (SPPS). The primary challenge is the base-catalyzed formation of a cyclic succinimide (B58015) intermediate, known as an aspartimide.[1][2] This side reaction can lead to a cascade of undesirable outcomes, including chain termination, racemization at the aspartic acid residue, and the formation of difficult-to-separate α- and β-peptide impurities, ultimately compromising the final yield and purity of the target peptide.[1] This guide provides an objective comparison of common and advanced protecting groups for aspartic acid, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions.

The Challenge: Aspartimide Formation

Aspartimide formation is an intramolecular cyclization that is particularly problematic during the repeated piperidine (B6355638) treatments used for Nα-Fmoc group removal in SPPS.[2] The reaction is initiated by the nucleophilic attack of the deprotonated backbone amide nitrogen of the C-terminal flanking amino acid on the carbonyl carbon of the Asp side-chain ester.[1] The resulting five-membered succinimide ring is unstable and can be opened by nucleophiles like piperidine or water, leading to a mixture of products.[1][3] The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially susceptible.[2][4]

Aspartimide_Formation Peptide Peptide Chain -Asp(OR)-Xaa- Deprotonated Deprotonated Backbone Amide -Asp(OR)-Xaa- (N⁻) Peptide:s->Deprotonated:n + Piperidine Piperidine Piperidine (Base) Attack Intramolecular Nucleophilic Attack Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated->Aspartimide - OR⁻ Hydrolysis Ring Opening (Piperidine/H₂O) AlphaPeptide α-Asp Peptide (Desired/Racemized) Aspartimide->AlphaPeptide Nucleophilic Attack BetaPeptide β-Asp Peptide (Impurity/Racemized) Aspartimide->BetaPeptide Nucleophilic Attack

Caption: Mechanism of base-catalyzed aspartimide formation in Fmoc-SPPS.[1][4]

Comparative Performance of Aspartic Acid Protecting Groups

To mitigate aspartimide formation, various strategies have been developed, primarily focusing on the steric hindrance of the side-chain ester or alternative chemical functionalities that are not susceptible to intramolecular cyclization. The standard tert-Butyl (OtBu) group often proves insufficient for problematic sequences.[5][6] This section compares the performance of several protecting groups in the synthesis of the model peptide scorpion toxin II (VKDGYI), which is highly prone to aspartimide formation at the Asp-Gly sequence.[1]

Data Presentation: Aspartimide-Related Byproduct Formation

The following table summarizes quantitative data on the extent of aspartimide-related byproduct formation for different protecting groups.

Protecting GroupStructure TypeDeprotection ConditionsAspartimide Byproducts (%) in VKDGYI SynthesisKey AdvantagesKey Disadvantages & Side Reactions
O-tert-Butyl (OtBu) Standard EsterStrong acid (e.g., high concentration of TFA)[7]~27%[6]Low cost, widely used, compatible with standard Fmoc/tBu strategy.[1][5]High propensity for aspartimide formation in sensitive sequences.[2]
O-3-methyl-3-pentyl (OMpe) Bulky EsterStrong acid (e.g., TFA)[8]~5%[9]Significantly reduces aspartimide formation compared to OtBu.[8]Increased steric bulk can sometimes hinder coupling efficiency.
O-3-ethyl-3-pentyl (OEpe) Bulky EsterStrong acid (e.g., TFA)[8]< 2%[10]Offers a significant reduction in aspartimide formation.[10]Higher cost and less common than OtBu.
O-5-butyl-5-nonyl (OBno) Bulky EsterStrong acid (e.g., TFA)[8]< 1%[1][2]Virtually eliminates aspartimide formation even in highly susceptible sequences.[2]Very high steric bulk may require optimized coupling conditions; high cost.
O-Allyl (OAll) Orthogonal EsterPalladium(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger[7]VariableFully orthogonal to acid- and base-labile groups, enabling on-resin side-chain modification.[11]Requires removal of metal catalyst; can be sensitive to sulfur-containing residues.[7]
Cyanosulfurylide (CSY) Non-Ester (Ylide)N-chlorosuccinimide (NCS)[12]0%[3][12]Completely prevents aspartimide formation; enhances solubility.[3][12]Deprotection with NCS may cause side reactions (e.g., oxidation of Cys, Met, Trp; chlorination of Tyr).[3]
Backbone Protection (Dmb) Amide ProtectionStrong acid (e.g., TFA)[3]< 1%[10]Highly effective for preventing aspartimide formation, especially in Asp-Gly sequences.[3][10]Requires synthesis with pre-formed dipeptide units (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).[10]

Note: The percentage of byproducts can vary depending on the specific peptide sequence and reaction conditions.[10]

Logical Workflow for Protecting Group Selection

The choice of an appropriate protecting group is a critical decision in peptide synthesis design. The following workflow provides a logical approach to selecting a suitable protecting group based on the peptide sequence and synthetic goals.

Selection_Workflow Start Start: Design Peptide Synthesis CheckSequence Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->CheckSequence UseOtBu Use Standard Fmoc-Asp(OtBu)-OH CheckSequence->UseOtBu No CheckOrthogonal Is orthogonal side-chain modification required? CheckSequence->CheckOrthogonal Yes End Proceed with Synthesis UseOtBu->End UseOAll Use Fmoc-Asp(OAll)-OH CheckOrthogonal->UseOAll Yes CheckMaxSuppression Is complete suppression of aspartimide critical? CheckOrthogonal->CheckMaxSuppression No UseOAll->End UseBulky Use Bulky Ester (OMpe, OEpe, OBno) CheckMaxSuppression->UseBulky No UseCSY_Dmb Use Non-Ester (CSY) or Backbone Protection (Dmb) CheckMaxSuppression->UseCSY_Dmb Yes UseBulky->End UseCSY_Dmb->End

Caption: Logical workflow for selecting an aspartic acid protecting group.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protecting groups and for performing comparative analyses.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the efficacy of different aspartic acid protecting groups.

Experimental_Workflow Start Start: Select Model Peptide (e.g., VKDGYI on Resin) Synthesis Synthesize Peptide using different Fmoc-Asp(PG)-OH (PG = OtBu, OMpe, OBno, etc.) Start->Synthesis StressTest Aspartimide Formation Stress Test (Extended Piperidine Treatment) Synthesis->StressTest Cleavage Cleavage from Resin and Global Deprotection (e.g., TFA Cocktail) StressTest->Cleavage Analysis Analysis of Crude Peptide (RP-HPLC, LC-MS) Cleavage->Analysis Quantify Quantify Target Peptide and Aspartimide-Related Byproducts Analysis->Quantify End End: Compare Performance Quantify->End

Caption: Workflow for comparative analysis of Asp protecting groups.[2]
Protocol 1: Standard Fmoc-SPPS Coupling

Objective: To couple an Fmoc-protected amino acid to the growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.[13]

  • Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate for 5-10 minutes, drain, and repeat the treatment with a fresh portion of the deprotection solution for another 5-10 minutes.[13]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]

  • Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with a coupling agent (e.g., HBTU, 3.95 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF. Add the activated amino acid solution to the deprotected peptide-resin.[10]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.[13]

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a second coupling can be performed.[13]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.[13]

Protocol 2: Deprotection of Asp(OAll) via Palladium(0) Catalysis

Objective: To selectively remove the allyl ester from the aspartic acid side chain.

  • Resin Preparation: Swell the peptide-resin containing Asp(OAll) in a suitable solvent (e.g., Chloroform/Acetic Acid/N-Methylmorpholine 37:2:1) in a reaction vessel under an inert atmosphere (Nitrogen or Argon).[7]

  • Catalyst Solution Preparation: In a separate flask, prepare a solution of the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) and an allyl scavenger (e.g., Phenylsilane, PhSiH₃).[7]

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin suspension and agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Washing: After the reaction is complete, drain the solution and wash the resin extensively with the reaction solvent, followed by DMF and Dichloromethane (DCM), to remove the catalyst and byproducts.[7]

Protocol 3: Global Cleavage and Deprotection of Asp(OtBu) and Bulky Esters

Objective: To cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[7]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[7][14]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and shake at room temperature for 2-4 hours.[7]

  • Peptide Collection: Filter the resin and collect the filtrate containing the deprotected peptide. Wash the resin with a small volume of fresh TFA and combine the filtrates.[7][14]

  • Precipitation: Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[7]

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether and dry under vacuum.[7]

Protocol 4: Aspartimide Formation Stress Test

Objective: To evaluate the stability of an Asp protecting group under extended basic conditions.

  • Synthesis: Synthesize the model peptide up to the amino acid following the Asp residue (e.g., H-Asp(PG)-Gly-Tyr(tBu)-Ile-Resin).

  • Treatment: After coupling the subsequent amino acid, wash the peptidyl-resin with DMF. Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature.[2]

  • Washing: After the treatment, wash the resin thoroughly with DMF and DCM and dry under vacuum.[2]

  • Cleavage and Analysis: Cleave the peptide from the resin as described in Protocol 3 and analyze the crude product by RP-HPLC and LC-MS to quantify the level of aspartimide-related byproducts.[2]

References

A Comparative Guide to HPLC and Mass Spectrometry Analysis of Boc-Asp-OMe Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like N-(tert-butoxycarbonyl)-L-aspartic acid α-methyl ester (Boc-Asp-OMe) is critical for the successful synthesis of peptides and other pharmaceuticals. This guide provides a detailed comparison of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and an alternative method, quantitative nuclear magnetic resonance (qNMR) spectroscopy, for the comprehensive purity assessment of this compound.

Purity Analysis: A Method Comparison

The purity of this compound is typically expected to be high, often ≥98%.[1] However, different analytical techniques can provide varying levels of insight into the impurity profile. This section compares the data obtained from standard HPLC-UV, HPLC-MS, chiral HPLC, and qNMR for a hypothetical batch of this compound.

Table 1: Illustrative Purity Analysis of a Single Batch of this compound by Different Methods

Analytical MethodPurity (%)Enantiomeric Purity (% L-isomer)Key Impurities Detected
HPLC-UV (210 nm)99.2Not DeterminedUnidentified peak at RRT 1.2
HPLC-MS99.1Not DeterminedDimer (m/z 495.2), Deprotected Asp-OMe (m/z 148.1)
Chiral HPLCNot Applicable99.8D-enantiomer
qNMR (¹H)99.3 (absolute)Not DeterminedResidual solvents (e.g., Toluene)

Note: The data presented in this table is illustrative and intended to demonstrate the type of results obtained from each method. Actual results may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis. The following are representative protocols for HPLC, HPLC-MS, chiral HPLC, and qNMR analysis of this compound.

HPLC and HPLC-MS Protocol for Purity and Impurity Profiling

This method is suitable for determining the purity of this compound and identifying potential process-related impurities.

  • Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-MS).[2][]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm.

  • MS Parameters (Illustrative):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile/Water.

Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the L- and D-enantiomers of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T).[4]

  • Mobile Phase: A mixture of hexane, ethanol, and acetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • UV Detection: 220 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is an absolute quantification method that can determine the purity of a substance without a reference standard of the analyte itself.[1][5][6]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[5]

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound into a clean vial.

    • Accurately weigh about 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically > 30 s for quantitative analysis).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both this compound and the internal standard.

    • Calculate the purity using the following formula[6]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the internal standard (IS)

Potential Impurities in this compound

Understanding potential impurities is key to developing robust analytical methods. Common impurities can include:

  • Enantiomeric Impurity (D-Asp-OMe): The presence of the D-enantiomer is a critical purity parameter, especially for pharmaceutical applications.[8] Chiral HPLC is the most effective method for its detection and quantification.[][4]

  • Process-Related Impurities: These can arise from the starting materials or side reactions during synthesis. Examples include:

    • Deprotected Asp-OMe: Incomplete protection or premature deprotection of the amino group.

    • Di-Boc Species: Over-protection of the amino acid.

    • Aspartimide Formation: While more common during peptide synthesis, formation of the cyclic aspartimide impurity can occur under certain conditions.[9][10]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, ethyl acetate) may be present in the final product.[11] qNMR is particularly effective for identifying and quantifying residual solvents.

Visualizing the Analytical Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for purity analysis and a comparison of the analytical approaches.

Analytical Workflow for this compound Purity cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_MS HPLC-UV/MS Dissolution->HPLC_MS Inject Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC Inject qNMR qNMR Dissolution->qNMR Analyze Purity Chemical Purity (%) HPLC_MS->Purity Impurity Impurity Profile HPLC_MS->Impurity Enantiomeric Enantiomeric Purity (%) Chiral_HPLC->Enantiomeric Absolute Absolute Purity (%) qNMR->Absolute Report Certificate of Analysis Purity->Report Impurity->Report Enantiomeric->Report Absolute->Report

Caption: Workflow for this compound Purity Analysis.

Comparison of Analytical Approaches cluster_hplc Chromatographic Approach (HPLC/MS) cluster_qnmr Spectroscopic Approach (qNMR) cluster_pros Advantages cluster_cons Limitations HPLC HPLC Separation (Relative Quantification) MS Mass Spectrometry (Impurity Identification) HPLC->MS Chiral Chiral HPLC (Enantiomer Separation) HPLC->Chiral HPLC_pros High Sensitivity Excellent for complex mixtures Identifies unknown impurities (MS) HPLC->HPLC_pros HPLC_cons Requires reference standards for quantification May not detect non-UV active impurities HPLC->HPLC_cons qNMR_node qNMR (Absolute Quantification) qNMR_pros Absolute method (no specific CRS needed) Highly accurate and precise Quantifies non-chromophoric impurities qNMR_node->qNMR_pros qNMR_cons Lower sensitivity than HPLC Signal overlap can be an issue Requires careful sample preparation qNMR_node->qNMR_cons

Caption: HPLC/MS vs. qNMR for Purity Analysis.

Conclusion

Both HPLC-MS and qNMR are powerful techniques for assessing the purity of this compound. HPLC, particularly when coupled with MS and utilizing chiral columns, provides a detailed picture of the relative purity and impurity profile, including enantiomeric contaminants.[][4] For an orthogonal and absolute measure of purity, qNMR is an invaluable tool, offering high precision and the ability to quantify impurities without the need for specific reference standards.[1][6] For comprehensive quality control, a combination of these methods is recommended to ensure the identity, purity, and enantiomeric integrity of this compound for use in research and drug development.

References

A Researcher's Guide to the Validation of Peptides Synthesized with Boc-Asp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in peptide synthesis and drug development, the integrity of the final peptide product is paramount. The choice of protecting groups for reactive amino acid side chains significantly influences the purity and ease of validation of the synthesized peptide. This guide provides an objective comparison of analytical methodologies for validating peptide sequences synthesized using N-α-tert-Butyloxycarbonyl-L-aspartic acid β-methyl ester (Boc-Asp-OMe). We will delve into the common side products, their detection, and quantification by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the performance with alternative aspartic acid protection strategies.

Introduction to Peptide Validation with this compound

The use of a methyl ester to protect the side chain of aspartic acid in Boc-based solid-phase peptide synthesis (SPPS) presents a distinct set of advantages and challenges. While Boc-Asp(OMe) is a cost-effective option, it is crucial to be aware of potential side reactions that can impact the purity of the final peptide. The primary validation challenges revolve around the detection and quantification of isomers and other impurities that are structurally very similar to the target peptide. This guide will provide the necessary protocols and comparative data to navigate these challenges effectively.

Comparison of Analytical Techniques for Validation

The validation of peptides containing Asp(OMe) requires a multi-pronged analytical approach to ensure the identity, purity, and structural integrity of the final product. HPLC, Mass Spectrometry, and NMR Spectroscopy each provide unique and complementary information.

Analytical TechniqueKey Performance Indicators for Boc-Asp(OMe) Peptide ValidationComparison with Alternatives (e.g., Boc-Asp(OBzl), Fmoc-Asp(OtBu))
High-Performance Liquid Chromatography (HPLC) Baseline separation of the target peptide from potential impurities such as diastereomers, α- and β-aspartyl peptides, and aspartimide-related products.The separation of α- and β-aspartyl peptides can be challenging and may require specific pH conditions and buffer systems in the mobile phase.[1][2] Compared to peptides synthesized with the bulkier Fmoc-Asp(OtBu) which can sterically hinder some side reactions, peptides from Boc-Asp(OMe) may present a more complex impurity profile requiring optimized HPLC methods.[3][4]
Mass Spectrometry (MS) Accurate mass determination of the target peptide and identification of side products by their mass-to-charge ratio (m/z). Fragmentation analysis (MS/MS) to confirm the peptide sequence and locate modifications.The mass difference between the target peptide and aspartimide is -18 Da (loss of water). α- and β-aspartyl peptides are isomeric and have the same mass as the target peptide, making them indistinguishable by MS alone.[5] Fragmentation patterns can help differentiate isomers.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous identification of α- and β-aspartyl isomers through distinct chemical shifts of the β-protons of the aspartic acid residue.[8]NMR is a powerful tool for distinguishing isomers that are difficult to resolve by HPLC or MS. The chemical shifts of the Cβ-Hβ protons of isoaspartic acid (β-aspartyl) are distinct from those of the normal aspartic acid residue.[8]

Key Side Reactions and Their Detection

The primary side reaction of concern when using Boc-Asp(OMe) is the formation of an aspartimide intermediate, which can subsequently lead to the formation of α- and β-aspartyl peptides, as well as racemization.[9][10]

Aspartimide Formation and Isomerization

During peptide synthesis and cleavage, particularly under acidic or basic conditions, the backbone amide nitrogen can attack the side-chain methyl ester of aspartic acid, leading to a cyclic aspartimide intermediate. This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[10][11]

Aspartimide_Formation

Experimental Protocols

Protocol 1: HPLC Analysis for α- and β-Aspartyl Peptides

Objective: To separate and quantify the target α-aspartyl peptide from its β-aspartyl isomer and other impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Phosphate (B84403) buffer (for specific separations).[2]

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 214 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized for baseline separation of isomers.

    • For resolving isomeric pairs, a gradient with a phosphate buffer at pH 5.0 can be effective.[2]

  • Data Analysis: Integrate the peak areas to determine the relative percentage of the main product and impurities.

Protocol 2: Mass Spectrometry for Peptide Identification and Impurity Analysis

Objective: To confirm the molecular weight of the synthesized peptide and identify potential side products.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.

Procedure:

  • Sample Preparation: The crude peptide can be analyzed directly or after HPLC fractionation. For ESI-MS, dissolve the sample in a suitable solvent such as 50% acetonitrile/water with 0.1% formic acid.[12]

  • MS Analysis: Acquire the full scan mass spectrum to determine the molecular weight of the components in the sample.

  • MS/MS Analysis: Select the precursor ion corresponding to the target peptide and potential impurities for fragmentation to confirm the amino acid sequence and identify the location of any modifications. Look for characteristic fragment ions that can help distinguish between α- and β-aspartyl isomers.[6][7]

Protocol 3: NMR Spectroscopy for Isomer Identification

Objective: To unambiguously identify the presence of β-aspartyl peptides.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 500 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The concentration should be in the millimolar range.[13]

  • NMR Experiments: Acquire 1D ¹H and 2D NMR spectra, such as COSY and TOCSY, to assign the proton resonances.

  • Data Analysis: The chemical shifts of the β-protons (Cβ-Hβ) of the aspartic acid residue are particularly informative. A significant downfield shift of one of the β-protons is characteristic of the isoaspartyl (β-aspartyl) linkage.[8]

Workflow for Validation of Peptides Synthesized with this compound

Validation_Workflow

Conclusion

The validation of peptides synthesized using this compound requires a careful and comprehensive analytical strategy. While cost-effective, the use of a methyl ester protecting group for the aspartic acid side chain necessitates vigilant screening for potential isomeric impurities, primarily β-aspartyl peptides, arising from aspartimide formation. A combination of optimized HPLC for separation, high-resolution mass spectrometry for mass identification and sequencing, and NMR spectroscopy for unambiguous isomer confirmation provides a robust workflow for ensuring the quality and integrity of the final peptide product. By employing the detailed protocols and understanding the potential side reactions outlined in this guide, researchers can confidently validate their synthesized peptides and advance their drug development programs.

References

A Head-to-Head Comparison of Boc/Bzl and Fmoc/tBu Protection Strategies for Long Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of long peptides, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly impacts yield, purity, and the overall success of the synthesis. This guide provides an objective comparison of these two predominant methodologies, supported by available experimental data, detailed protocols for key experiments, and visualizations to clarify the workflows and chemical principles.

Core Chemical Principles: A Tale of Two Orthogonalities

The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in the nature of the temporary protecting group for the α-amino group (Nα) and the chemical conditions required for its removal. This dictates the choice of permanent protecting groups for the amino acid side chains, creating two distinct orthogonal schemes.

In Boc/Bzl SPPS , the Nα-Boc group is labile to moderately strong acids, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[1][2]

In contrast, Fmoc/tBu SPPS employs the base-labile Fmoc group for Nα-protection, which is typically removed by a secondary amine, most commonly piperidine (B6355638).[3] The side-chain protecting groups are tert-butyl (tBu) based and are cleaved by TFA, usually in a final deprotection step that also cleaves the peptide from the solid support.[4] This strategy is considered truly orthogonal as the conditions for Nα-deprotection do not affect the side-chain protecting groups.[4]

Performance Comparison in Long Peptide Synthesis

While both methods are capable of producing high-quality peptides, their performance can diverge, especially in the context of long and complex sequences, often referred to as "difficult sequences." These are frequently characterized by hydrophobicity and a tendency to aggregate during synthesis.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Deprotection 50% TFA in DCM[5]20-50% piperidine in DMF[3]
Final Cleavage Strong acid (e.g., HF, TFMSA)[1]Moderate acid (TFA)[4]
Orthogonality Graded acid lability (not strictly orthogonal)[2]True orthogonality (base vs. acid labile)[4]
Aggregation Issues Generally less frequent[1]More frequent, especially for hydrophobic peptides
Handling of "Difficult Sequences" Often preferred for aggregation-prone sequences[1][4]Can be challenging, may require special reagents/conditions[6][7]
Side Reactions Risk of side-chain deprotection with repeated TFA treatmentAspartimide formation, diketopiperazine formation[8]
Automation Less common in modern automated synthesizersHighly amenable to automation[3]
Safety Requires handling of highly corrosive and toxic HFGenerally safer, avoids HF[6]
Cost Boc-amino acids are generally less expensive[6]Fmoc-amino acids can be more expensive[6]

Quantitative Data from Experimental Studies

Direct, side-by-side quantitative comparisons of the two methods for the same long peptide are not abundant in the literature. However, case studies on the synthesis of challenging peptides, such as the Amyloid Beta (Aβ) peptide, provide valuable insights into the performance of the Fmoc/tBu strategy and highlight the considerations for choosing a synthetic route.

Case Study: Synthesis of Amyloid Beta (Aβ) 1-42

The Aβ 1-42 peptide is notoriously difficult to synthesize due to its high hydrophobicity and propensity for aggregation.[9]

Synthesis StrategyCoupling ReagentYield (Crude)Purity (Crude)Reference
Standard Fmoc/tBu SPPSHATU/NMM33%Not Reported[6][7]
Fmoc/tBu with PseudoprolinesNot specified57%Not Reported[6][7]
Microwave-assisted Fmoc/tBuHCTU87%67%[6]
Fmoc/tBu with 10% Anisole in DMF/DCMNot specifiedImproved yield and purityImproved yield and purity[9]

While direct comparative data for a Boc synthesis of Aβ 1-42 is not presented in the same studies, it is widely acknowledged that the Boc/Bzl strategy can offer advantages for such "difficult sequences."[6] The protonation of the N-terminus after each TFA deprotection step in Boc-SPPS can disrupt interchain hydrogen bonding, thereby reducing aggregation and improving coupling efficiency.[1]

Experimental Protocols

Below are generalized protocols for the key steps in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis.

Boc/Bzl Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation and First Amino Acid Coupling:

    • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.

    • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a mixture of DMF and DCM. The reaction is typically carried out for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and isopropanol.

  • Cyclical Deprotection, Neutralization, and Coupling:

    • Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash) followed by a 20-minute reaction to remove the Boc group.[5]

    • Washing: Wash the resin with DCM (2x) and IPA (2x).[5]

    • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine with a 10% solution of diisopropylethylamine (DIEA) in DCM. Wash thoroughly with DCM and DMF.

    • Coupling: Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU) in DMF and add to the resin. Allow the reaction to proceed for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

    • Repeat this cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the peptide-resin with anhydrous HF at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole, p-cresol) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by centrifugation and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation and First Amino Acid Loading:

    • Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for at least 30 minutes.

    • For Wang resin, activate the first Fmoc-amino acid with a coupling agent like HBTU/DIEA or DIC/HOBt and couple to the resin over 2-4 hours.

    • Wash the resin extensively with DMF and DCM.

  • Cyclical Deprotection and Coupling:

    • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 7 minutes to remove the Fmoc group. This is often repeated once.[10]

    • Washing: Wash the resin thoroughly with DMF (5x).[10]

    • Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (e.g., with HCTU in the presence of a base like collidine in DMF).[10] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Washing: Wash the resin with DMF to remove unreacted reagents.

    • Repeat this cycle for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), for 2-4 hours at room temperature.[6]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by centrifugation and purify using RP-HPLC.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the cyclical nature of the Boc/Bzl and Fmoc/tBu SPPS strategies.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Deprotection Boc Deprotection (50% TFA/DCM) Neutralization Neutralization (e.g., 10% DIEA/DCM) Deprotection->Neutralization Wash Coupling Amino Acid Coupling (e.g., HBTU) Neutralization->Coupling Wash Coupling->Deprotection Wash (for next cycle) FinalCleavage Final Cleavage (Anhydrous HF) Coupling->FinalCleavage After last cycle Washing Washing (DCM/DMF) Start Start: Boc-AA-Resin Start->Deprotection

Boc/Bzl SPPS Workflow

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HCTU) Washing2 Washing (DMF) Coupling->Washing2 FinalCleavage Final Cleavage (TFA Cocktail) Coupling->FinalCleavage After last cycle Washing1->Coupling Washing2->Deprotection for next cycle Start Start: Fmoc-AA-Resin Start->Deprotection

Fmoc/tBu SPPS Workflow

Conclusion

The choice between Boc/Bzl and Fmoc/tBu SPPS strategies for the synthesis of long peptides is nuanced and depends on the specific characteristics of the target sequence. The Fmoc/tBu strategy has become the more prevalent method due to its milder final cleavage conditions, true orthogonality, and amenability to automation, making it particularly suitable for the synthesis of peptides with sensitive modifications.[3][8] However, the Boc/Bzl strategy remains a powerful tool, especially for the synthesis of "difficult," aggregation-prone sequences where the repetitive acidic deprotection can mitigate aggregation and lead to higher purity and yield.[1][4] A thorough understanding of the chemistry and potential side reactions of each strategy is paramount for the successful synthesis of long and complex peptides.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-Asp-OMe and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks in peptide synthesis is paramount to achieving desired biological activity and optimizing production. The use of Nα-Boc-L-aspartic acid α-methyl ester (Boc-Asp-OMe) presents a specific approach for incorporating aspartic acid residues. This guide provides a comparative analysis of peptides synthesized using this compound versus those synthesized with common alternatives, focusing on the implications for biological activity, supported by representative experimental data and detailed protocols.

Synthetic Strategies: A Comparative Overview

The choice of protecting groups for the aspartic acid side chain is a critical consideration in solid-phase peptide synthesis (SPPS), influencing both the efficiency of the synthesis and the purity of the final peptide. The two most common strategies for peptide synthesis are based on the use of the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection.

Boc-Based Strategy: In this classic approach, the Nα-Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and are removed during the final cleavage from the resin with a strong acid like hydrogen fluoride (B91410) (HF).

  • Boc-Asp(OMe)-OH: The use of a methyl ester to protect the β-carboxyl group of aspartic acid is one option within the Boc framework.

  • Boc-Asp(OBzl)-OH: A more traditional choice in Boc-SPPS is the benzyl (B1604629) ester for side-chain protection. This is generally preferred as its cleavage is accomplished under the standard final HF cleavage conditions, simplifying the deprotection scheme.

Fmoc-Based Strategy: This is currently the more widely used method due to its milder conditions. The Nα-Fmoc group is removed with a mild base, typically piperidine. Acid-labile protecting groups, such as tert-butyl (tBu), are commonly used for the side chains and are removed in the final TFA cleavage step.

  • Fmoc-Asp(OtBu)-OH: This is the standard derivative for incorporating aspartic acid in Fmoc-SPPS.

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides, potentially altering biological activity. This side reaction can be more prevalent in Fmoc chemistry due to the basic conditions used for Fmoc group removal.

Impact on Biological Activity: Representative Data

While direct comparative biological data for the same peptide synthesized with this compound versus an alternative is scarce in the public domain, we can examine representative data for peptides synthesized using the Boc strategy with methyl ester protection on other amino acid residues to illustrate the potential for biological activity. The following table summarizes the antimicrobial activity of several Boc-protected dipeptides with C-terminal methyl esters.

Protected DipeptideMicrobial StrainConcentration (ppm)Zone of Inhibition (mm)
BOC-Phe-Pro-OMe Aspergillus fumigatus100011
E. coli10008
Salmonella typhimurium100010
BOC-Phe-Tyr-OMe Pencillium chrysogenum10008

This data is sourced from a study on the synthesis and antimicrobial activity of protected dipeptides and illustrates the biological potential of peptides synthesized using this methodology.[1]

The incorporation of D-amino acids, such as D-aspartic acid, is another strategy to enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation.[1] D-Aspartic acid itself plays a role in hormonal regulation and neurotransmission, making peptides containing this residue promising for related therapeutic areas.[1]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Test peptide

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates (polypropylene is recommended for cationic peptides to prevent adsorption)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown in MHB to the mid-logarithmic phase. The culture is then diluted in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: A stock solution of the test peptide is prepared and serially diluted in MHB in the 96-well plate.

  • Inoculation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. A positive control (bacteria with no peptide) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Peptide_Synthesis_Workflow General Workflow for Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support Resin Attach Attach first Boc-protected amino acid Resin->Attach Deprotect Nα-Deprotection (e.g., TFA for Boc) Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple next Boc-protected amino acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Deprotection-Wash-Coupling Cycles Wash2->Repeat Repeat->Deprotect for next cycle Cleave Final Cleavage and Side-Chain Deprotection (e.g., HF) Repeat->Cleave final cycle Purify Purification (e.g., HPLC) Cleave->Purify Analyze Analysis and Bioassay Purify->Analyze Signaling_Pathway Hypothetical Signaling Pathway for a Bioactive Peptide Peptide Bioactive Peptide (e.g., containing Asp) Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Response Cellular Response Gene_Expression->Biological_Response

References

A Cost-Benefit Analysis of Boc-Asp-OMe in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate protecting group strategies is a critical decision in the large-scale synthesis of peptides, directly impacting process efficiency, product purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of using N-α-Boc-L-aspartic acid β-methyl ester (Boc-Asp-OMe) in industrial-scale peptide production, comparing it with the widely used Fmoc-Asp(OtBu)-OH and other relevant alternatives.

Executive Summary

The choice between this compound and its alternatives for large-scale synthesis is not straightforward and depends on a multitude of factors including the peptide sequence, the scale of production, and the existing infrastructure of the manufacturing facility. While the Fmoc/tBu strategy is dominant in modern solid-phase peptide synthesis (SPPS) due to its milder deprotection conditions, the Boc/Bzl strategy, where this compound finds its application, can offer advantages in specific scenarios, particularly for hydrophobic peptides prone to aggregation.[1] This analysis delves into the economic and chemical trade-offs, providing a framework for informed decision-making in the complex landscape of industrial peptide manufacturing.

Comparative Analysis of Aspartic Acid Protection Strategies

The primary challenge in incorporating aspartic acid into a peptide sequence is the potential for aspartimide formation, a side reaction that can lead to impurities and reduced yield. The choice of protecting group for the aspartic acid side chain is crucial to mitigating this issue.

Key Alternatives to this compound:
  • Fmoc-Asp(OtBu)-OH: The most common choice in Fmoc-based SPPS. The tert-butyl (OtBu) protecting group is labile to the final trifluoroacetic acid (TFA) cleavage. However, it is susceptible to aspartimide formation under the basic conditions (piperidine) used for Fmoc deprotection.

  • Fmoc-Asp(ODmb)-OH & Fmoc-Asp(OMpe)-OH: These derivatives incorporate bulkier side-chain protecting groups (2,4-dimethoxybenzyl and 3-methyl-3-pentyl, respectively) to sterically hinder aspartimide formation. While effective, they are generally more expensive than Fmoc-Asp(OtBu)-OH.

Cost-Benefit Analysis

A thorough cost-benefit analysis must extend beyond the initial price of the protected amino acid to include the costs of reagents, solvents, cycle time, labor, and waste disposal, as well as the economic impact of product yield and purity.

Data Presentation

Table 1: Estimated Cost Comparison of Protected Aspartic Acid Derivatives (Large-Scale)

DerivativeEstimated Price per kg (USD)Key Considerations
This compound$4,500 - $6,500Lower raw material cost compared to some Fmoc derivatives.[2]
Fmoc-Asp(OtBu)-OH$7,000 - $9,500Standard for Fmoc SPPS; widely available.[3][4][5]
Fmoc-Asp(ODmb)-OH$12,000 - $18,000+Higher cost, but significantly reduces aspartimide formation.
Fmoc-Asp(OMpe)-OH$10,000 - $15,000+Offers a balance of cost and protection against side reactions.

Note: Prices are estimates for bulk quantities and can vary significantly based on supplier, purity, and market conditions.

Table 2: Process and Performance Comparison in Large-Scale Synthesis

ParameterThis compound (Boc/Bzl Strategy)Fmoc-Asp(OtBu)-OH (Fmoc/tBu Strategy)
Deprotection Reagent Trifluoroacetic Acid (TFA)20% Piperidine (B6355638) in DMF
Deprotection Conditions Strong acidMild base
Cycle Time Generally longer due to neutralization stepGenerally shorter and amenable to automation
Yield Can be higher for hydrophobic sequences due to reduced aggregation[1]High, typically >99% per coupling step[]
Purity Risk of acid-catalyzed side reactionsProne to aspartimide formation
Waste Stream Acidic waste (TFA)Basic waste (piperidine), DMF
Waste Disposal Cost Potentially higher due to corrosive nature of TFAGenerally lower, but DMF is a regulated solvent

Table 3: Reagent Cost Comparison for Deprotection (Large-Scale)

ReagentPrice per kg (USD)Key Considerations
Trifluoroacetic Acid (TFA)$80 - $120Required in large volumes for Boc deprotection.[7][8][9]
Piperidine$35 - $50Used in stoichiometric amounts for Fmoc deprotection.[10][11]

Experimental Protocols

General Protocol for Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a Boc-protected amino acid, such as this compound, in a large-scale SPPS process.

  • Resin Swelling: The appropriate resin (e.g., Merrifield resin) is swelled in a suitable solvent like dichloromethane (B109758) (DCM) in a large-scale reaction vessel.

  • Boc-Deprotection: The resin is treated with a solution of 50% TFA in DCM to remove the Boc protecting group from the N-terminus of the growing peptide chain.[12] This step is typically performed for 15-30 minutes.

  • Washing: The resin is thoroughly washed with DCM and a neutralization buffer (e.g., a solution of diisopropylethylamine (DIPEA) in DCM) to remove residual TFA and neutralize the protonated N-terminus.

  • Coupling: The next Boc-protected amino acid (e.g., this compound) is pre-activated with a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt)) and then added to the resin. The coupling reaction is allowed to proceed for a predetermined time, monitored for completion.

  • Washing: The resin is washed extensively with DCM and other solvents to remove unreacted reagents and byproducts.

  • Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[1][12] This step requires specialized equipment due to the hazardous nature of the reagents.[12]

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an Fmoc-protected amino acid, such as Fmoc-Asp(OtBu)-OH.

  • Resin Swelling: The appropriate resin (e.g., Rink Amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: The resin is treated with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.[13] This is typically a rapid reaction, often completed in under 20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove piperidine and the cleaved Fmoc-adduct.

  • Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin.

  • Washing: The resin is washed with DMF to remove unreacted reagents and byproducts.

  • Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid.

  • Final Cleavage: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers.[13]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_boc Boc-Based SPPS Cycle cluster_fmoc Fmoc-Based SPPS Cycle boc_start Peptide-Resin (Boc-AA) boc_deprotect Boc Deprotection (TFA in DCM) boc_start->boc_deprotect boc_wash_neutralize Wash & Neutralize (DCM, DIPEA) boc_deprotect->boc_wash_neutralize boc_couple Coupling (this compound, DCC/HOBt) boc_wash_neutralize->boc_couple boc_wash Wash (DCM) boc_couple->boc_wash boc_end Peptide-Resin (Boc-AA-Asp) boc_wash->boc_end fmoc_start Peptide-Resin (Fmoc-AA) fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) fmoc_start->fmoc_deprotect fmoc_wash1 Wash (DMF) fmoc_deprotect->fmoc_wash1 fmoc_couple Coupling (Fmoc-Asp(OtBu)-OH, HBTU) fmoc_wash1->fmoc_couple fmoc_wash2 Wash (DMF) fmoc_couple->fmoc_wash2 fmoc_end Peptide-Resin (Fmoc-AA-Asp) fmoc_wash2->fmoc_end

Caption: Comparative workflows for a single coupling cycle in Boc- and Fmoc-based SPPS.

decision_logic start Initiate Aspartic Acid Derivative Selection hydrophobic Is the peptide sequence highly hydrophobic? start->hydrophobic aspartimide_prone Is the sequence prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn)? hydrophobic->aspartimide_prone No boc_asp_ome Consider this compound hydrophobic->boc_asp_ome Yes cost_sensitive Is minimizing upfront raw material cost critical? aspartimide_prone->cost_sensitive No fmoc_asp_bulky Consider Fmoc-Asp(ODmb/OMpe)-OH aspartimide_prone->fmoc_asp_bulky Yes fmoc_asp_otbu Consider Fmoc-Asp(OtBu)-OH cost_sensitive->fmoc_asp_otbu Yes cost_sensitive->fmoc_asp_bulky No

Caption: Decision logic for selecting an appropriate aspartic acid derivative for large-scale synthesis.

Conclusion and Recommendations

The selection of an aspartic acid protection strategy for large-scale peptide synthesis requires a careful evaluation of multiple factors.

  • This compound can be a cost-effective option, particularly for sequences prone to aggregation, where the acidic deprotection conditions of the Boc strategy can improve solubility and yields.[1] However, the use of hazardous reagents like TFA for deprotection and HF or TFMSA for final cleavage necessitates specialized equipment and entails higher waste disposal costs.

  • Fmoc-Asp(OtBu)-OH remains the standard for many applications due to the milder conditions of the Fmoc strategy and its amenability to automation.[13] For sequences not highly susceptible to aspartimide formation, it often provides the most economical and efficient solution.

  • For sequences that are known to be problematic for aspartimide formation, the additional upfront cost of Fmoc-Asp(ODmb)-OH or Fmoc-Asp(OMpe)-OH can be justified by the significant reduction in impurities, leading to higher final yields of the desired product and reduced downstream purification costs.

Ultimately, the optimal choice will be peptide-specific. Pilot syntheses at a smaller scale are often warranted to determine the most efficient and cost-effective strategy before committing to a large-scale manufacturing campaign. The trend towards greener chemistry in peptide synthesis may also influence future decisions, favoring strategies that minimize the use of hazardous solvents and reagents.

References

Characterization of Impurities in Boc-Asp-OMe Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of protected amino acids is a critical step in the development of peptide-based therapeutics and other complex molecules. N-tert-butoxycarbonyl-L-aspartic acid β-methyl ester (Boc-Asp-OMe) is a key building block in these synthetic processes. However, like any chemical synthesis, the production of this compound is susceptible to the formation of impurities that can impact the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of common synthetic routes for this compound and characterizes the associated impurities, supported by experimental data and detailed analytical protocols.

Comparison of Synthetic Routes and Impurity Profiles

Two primary methods for the synthesis of this compound are prevalent in research and industrial settings. The choice of method can significantly influence the impurity profile of the final product.

Method 1: Direct Boc Protection of L-Aspartic acid β-Methyl Ester

This common approach involves the direct protection of the amino group of L-aspartic acid β-methyl ester hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base.

Method 2: Esterification of Boc-L-Aspartic Acid

An alternative route involves the initial protection of L-aspartic acid with Boc-anhydride, followed by the selective esterification of the β-carboxylic acid.

ImpurityMethod 1 Prone?Method 2 Prone?Rationale
Aspartimide YesYesA common side reaction for aspartic acid derivatives, particularly under basic conditions used for Boc protection or subsequent peptide couplings.[1][2][3] The five-membered ring of aspartimide can be difficult to separate from the desired product.[2]
Pyroglutamate (B8496135) Less likelyPossibleFormation of pyroglutamate from the N-terminal glutamic acid is a known side reaction.[3][4] While less common for aspartic acid, cyclization to a six-membered ring is a potential side reaction, especially if the α-carboxylic acid is activated.
Di-Boc Species PossibleLess likelyOver-reaction with Boc-anhydride can lead to the formation of di-Boc protected aspartic acid derivatives.
Unreacted Starting Material YesYesIncomplete reaction can leave residual L-aspartic acid β-methyl ester or Boc-L-aspartic acid.
Enantiomeric Impurities (D-Asp) PossiblePossibleRacemization can occur, particularly under harsh basic or acidic conditions, leading to the formation of the D-enantiomer.[5]

Key Impurities and Their Characterization

Aspartimide

Aspartimide formation is a significant concern in syntheses involving aspartic acid.[1][2] It arises from the intramolecular cyclization of the aspartyl residue. This impurity is particularly problematic as it can be challenging to remove and can lead to the formation of β-aspartyl peptides in subsequent reactions.

Pyroglutamate

The formation of a pyroglutamate derivative is another potential cyclization side-product, although it is more commonly associated with glutamic acid.[3][4]

Enantiomeric Purity

Maintaining the stereochemical integrity of the amino acid is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric purity of the final product.[5][6][7][8]

Experimental Protocols

Synthesis of Boc-L-Aspartic Acid 4-Methyl Ester (Method 1)

This protocol is based on the reaction of L-aspartic acid-beta-methyl ester hydrochloride with di-tert-butyl dicarbonate.[9]

Materials:

Procedure:

  • Dissolve L-aspartic acid-beta-methyl ester hydrochloride (e.g., 9.18g, 50mmol) in methanol (e.g., 120mL).

  • Add triethylamine (e.g., 20.24g, 200mmol) and di-tert-butyl dicarbonate (e.g., 21.8g, 100mmol).

  • Stir the reaction mixture overnight at room temperature.

  • Concentrate the reaction solution to dryness.

  • Add cold 1N HCl aqueous solution to adjust the pH to 2-3.

  • Extract the aqueous layer with ethyl acetate (e.g., 4 x 80mL).

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the crude product.

Characterization of Impurities by HPLC

A general approach for HPLC method development for purity analysis involves a reversed-phase column with a gradient elution.

Instrumentation:

  • HPLC system with a UV detector

Column:

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Gradient:

  • A typical gradient would be to start with a low percentage of B and gradually increase it over time to elute compounds with increasing hydrophobicity. The exact gradient profile needs to be optimized for the specific separation.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV at 210-220 nm

Chiral HPLC for Enantiomeric Purity: For the determination of enantiomeric purity, a chiral stationary phase is required.[5][6]

Column:

  • Chiral stationary phase column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

Mobile Phase:

Characterization of Impurities by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of impurities.[10]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

Experiments:

  • 1D ¹H NMR: To identify the proton signals of the main component and any impurities.

  • 1D ¹³C NMR: To identify the carbon signals.

  • 2D NMR (e.g., COSY, HSQC, HMBC): To establish correlations between protons and carbons and to elucidate the structure of unknown impurities.

Characterization of Impurities by Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for the detection and identification of impurities.[11][12][13][14]

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Ionization:

  • Electrospray ionization (ESI) is commonly used.

Analysis:

  • By comparing the mass-to-charge ratio (m/z) of the observed peaks with the expected masses of potential impurities, their presence can be confirmed. Tandem MS (MS/MS) can provide further structural information by fragmenting the parent ions.[11]

Visualizing the Process

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Formation L-Aspartic acid L-Aspartic acid Boc-Anhydride Boc-Anhydride Boc-Aspartic acid Boc-Aspartic acid Methanol Methanol This compound This compound Aspartimide Aspartimide Pyroglutamate Pyroglutamate Di-Boc Species Di-Boc Species D-Asp Isomer D-Asp Isomer

Experimental_Workflow Synthesis Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Impurity Characterization Impurity Characterization Crude Product->Impurity Characterization Pure this compound Pure this compound Purification->Pure this compound HPLC HPLC Impurity Characterization->HPLC NMR NMR Impurity Characterization->NMR MS MS Impurity Characterization->MS

Conclusion

The characterization and control of impurities in the synthesis of this compound are paramount for ensuring the quality and reliability of this critical reagent in drug development and scientific research. While different synthetic routes exist, each presents a unique impurity profile that must be carefully assessed. The application of orthogonal analytical techniques such as HPLC, NMR, and MS is essential for the comprehensive identification and quantification of these impurities. By understanding the potential side reactions and implementing robust analytical controls, researchers can ensure the production of high-purity this compound, thereby contributing to the development of safe and effective peptide-based products.

References

A Comparative Guide to the Kinetics of Boc-Asp-OMe Coupling and Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the choice of protecting groups and reaction conditions is paramount to achieving high yields and purity. This guide provides a detailed comparison of the kinetic aspects of using N-α-Boc-L-aspartic acid β-methyl ester (Boc-Asp-OMe) in peptide synthesis. We will explore its coupling and deprotection reactions, compare its performance with alternative aspartic acid protection strategies, and delve into the critical side reaction of aspartimide formation.

The Challenge: Aspartimide Formation

A significant challenge in synthesizing peptides containing aspartic acid is the base-catalyzed intramolecular cyclization to form an aspartimide intermediate.[1][2] This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or it can react with bases like piperidine (B6355638) (in Fmoc synthesis) to form piperidide adducts.[3][4] This side reaction is highly sequence-dependent, being most prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[5][6] The kinetics of aspartimide formation are a critical factor when choosing a protection strategy.

Comparative Kinetic Data

While direct kinetic rate constants for this compound coupling are not extensively published, performance can be inferred from typical reaction times, yields, and the extent of side reactions under various conditions. The following tables summarize quantitative data for Boc deprotection and compare different side-chain protecting groups for aspartic acid in the context of minimizing aspartimide formation, a key kinetic bottleneck.

Table 1: Kinetic Performance of Boc-Group Deprotection

Deprotection MethodReagentTime for >94% CompletionTime for Quantitative RemovalTypical Yield (%)Typical Purity (%)Reference
Acidolysis50% TFA in DCM5 minutes25 minutes>95>98[7][8]
Acidolysis4 M HCl in Dioxane5 minutes25 minutes>95>98[7][8]

Note: The rate of Boc deprotection can exhibit a second-order dependence on the acid concentration.[9][10]

Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups and Aspartimide Formation

Aspartic Acid DerivativeStrategyAspartimide FormationCoupling EfficiencyKey Advantages
Boc-Asp(OBzl)-OH Boc-SPPS standardLower than Fmoc-Asp(OtBu)-OH, especially with bulky esters.[4]GoodWell-established in Boc chemistry.[11]
Fmoc-Asp(OtBu)-OH Fmoc-SPPS standardProne to aspartimide formation, especially in Asp-Gly/Asn/Ser sequences.[5]Generally good, can be fast in non-problematic sequences.[5]Standard, widely used in Fmoc synthesis.[12]
Fmoc-Asp(OMpe)-OH Bulky EsterSignificantly reduced aspartimide formation compared to OtBu.[2]May be slightly slower due to steric hindrance.Good protection against side reaction.
Fmoc-Asp(OBno)-OH Bulky EsterAlmost undetectable aspartimide formation, even in Asp-Gly sequences (0.1%/cycle).Couples easily without significant side products.Superior prevention of aspartimide formation.
Fmoc-Asp(ODmb)-Gly-OH Backbone ProtectionHighly effective at preventing aspartimide formation by sterically hindering cyclization.[3][5]Slower coupling due to dipeptide unit size.Mitigates aspartimide formation in problematic sequences.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and successfully applying these techniques in the lab.

Protocol 1: Solution-Phase Coupling of Boc-Asp(OMe)-OH

This protocol describes a typical coupling reaction using EDC (a carbodiimide) and HOBt as activating agents.

Materials:

  • Boc-Asp(OMe)-OH (1.0 eq)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) and stir for 10-15 minutes at room temperature to generate the free amine.

  • Carboxyl Activation: In a separate flask, dissolve Boc-Asp(OMe)-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: Add EDC·HCl (1.2 eq) to the cooled Boc-Asp(OMe)-OH solution. Stir for 5 minutes, then add the free amine solution from step 1. Add the remaining equivalent of DIPEA (1.0 eq).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Monitor the reaction by TLC. Once complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[13][14] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide product by flash column chromatography on silica (B1680970) gel.

Protocol 2: N-α-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol details the standard procedure for removing the Boc protecting group to liberate the N-terminal amine.

Materials:

  • Boc-protected peptide (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Reaction Setup: Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA to the stirred solution to achieve a final concentration of 25-50% (v/v).[15]

  • Deprotection: Allow the reaction to warm to room temperature and stir for 1-4 hours.[8][15] Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Precipitation: Add cold, anhydrous diethyl ether to the residue to precipitate the deprotected peptide as its trifluoroacetate (B77799) salt.

  • Isolation: Isolate the solid product by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.[8]

Visualizing Reaction Pathways and Workflows

Understanding the sequence of events in a chemical process and the competing reaction pathways is critical for optimization. The following diagrams, generated using Graphviz, illustrate these concepts.

G cluster_cycle Boc-SPPS Cycle Resin Peptide-Resin (N-term Boc protected) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1. TFA_Salt Peptide-Resin TFA Salt (N-term amine salt) Deprotection->TFA_Salt Washing Washing Steps (DMF, DCM) Deprotection->Washing Neutralization Neutralization (DIPEA/DMF) TFA_Salt->Neutralization 2. Free_Amine Peptide-Resin (N-term free amine) Neutralization->Free_Amine Washing_2 Neutralization->Washing_2 Coupling Amino Acid Coupling (Boc-AA, Activator) Free_Amine->Coupling 3. Coupling->Resin 4. (Cycle Repeats) Washing->Neutralization Washing_2->Coupling G Start Boc-Asp(OR)-Peptide + Base (e.g., Piperidine) Desired α-Peptide Product (Desired Pathway) Start->Desired Peptide Bond Formation (Desired Kinetics) Side Aspartimide Intermediate Start->Side Intramolecular Cyclization (Side Reaction Kinetics) Undesired1 β-Peptide Product (Isomerization) Side->Undesired1 Hydrolysis Undesired2 Piperidide Adducts Side->Undesired2 Nucleophilic Attack

References

A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Asp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of peptide synthesis. The choice of coupling reagent is critical, directly influencing reaction yields, product purity, and the stereochemical integrity of the final peptide. This guide provides a detailed comparison of common coupling reagents for the acylation of an amine with N-α-Boc-L-aspartic acid β-methyl ester (Boc-Asp-OMe), a key building block in the synthesis of peptide-based therapeutics. This document summarizes the performance of various reagent classes, provides detailed experimental protocols, and outlines the general workflow for this crucial synthetic step.

Performance Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is a balance between reactivity, the potential for side reactions (particularly racemization and aspartimide formation), cost, and ease of handling. While direct, side-by-side quantitative comparisons for the coupling of this compound with a specific amine are not extensively available in publicly accessible literature, the following table summarizes the general performance characteristics of major classes of coupling reagents based on their known reactivity with Boc-protected amino acids and in peptide synthesis in general.

Coupling Reagent ClassExamplesTypical YieldRacemization RiskKey Advantages & Disadvantages
Carbodiimides DCC, DIC, EDCGood (70-90%)Moderate to High (without additives)Advantages: Cost-effective, readily available. EDC and its urea (B33335) byproduct are water-soluble, simplifying purification.[1] Disadvantages: Prone to causing racemization without additives like HOBt or HOAt.[1] DCC can form an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to remove.[1] Can cause dehydration of asparagine and glutamine.[1]
Phosphonium Salts BOP, PyBOP, PyAOPHigh (>90%)LowAdvantages: High coupling efficiency.[1] PyBOP is a safer alternative to BOP, which produces a carcinogenic byproduct.[1] Generally provide clean reactions. Disadvantages: Can be more expensive than carbodiimides.
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU, COMUHigh (>90%)Low to Very LowAdvantages: Highly reactive and efficient, leading to short reaction times.[1] HATU is particularly effective at minimizing racemization.[1] COMU is a safer alternative to HOBt/HOAt-based reagents and is highly soluble.[2] Disadvantages: Can be more expensive. Excess uronium/aminium reagents can lead to guanidinylation of the N-terminus.

Experimental Protocols

The following are generalized protocols for the solution-phase coupling of this compound to a generic amino acid methyl ester (e.g., Gly-OMe). Researchers should optimize these conditions for their specific substrates and scale.

Protocol 1: Coupling using Carbodiimide with HOBt Additive (EDC/HOBt)

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., Gly-OMe·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Amine Salt Neutralization: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 15-20 minutes to generate the free amine.

  • Carboxylic Acid Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Coupling Reaction: To the cooled carboxylic acid solution, add EDC·HCl (1.1 equivalents) and stir for 5 minutes. To this mixture, add the solution of the free amine from step 1.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Coupling using a Phosphonium Salt Reagent (PyBOP)

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

  • DIPEA or NMM

  • Anhydrous DMF

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), the amino acid methyl ester hydrochloride (1.0 equivalent), and PyBOP (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.2 equivalents) to the stirred solution.

  • Coupling Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Once complete, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Coupling using a Uronium/Aminium Salt Reagent (HATU)

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • DIPEA or NMM

  • Anhydrous DMF

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), the amino acid methyl ester hydrochloride (1.0 equivalent), and HATU (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Cool the mixture to 0 °C. Slowly add DIPEA (2.2 equivalents) to the stirred solution.

  • Coupling Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, work up the reaction as described in Protocol 2. Purify the crude product by flash column chromatography.

Experimental Workflow and Logic

The general workflow for the solution-phase synthesis and analysis of a dipeptide from this compound is depicted below. This process involves the activation of the carboxylic acid, coupling with the amine, and subsequent purification and characterization of the product.

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_analysis Analysis and Purification This compound This compound Activation Activation of This compound This compound->Activation Amine_Component Amine Component (e.g., Gly-OMe) Coupling Nucleophilic Attack by Amine Amine_Component->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HBTU, PyBOP) Coupling_Reagent->Activation Additive Additive (optional) (e.g., HOBt, HOAt) Additive->Activation Base Base (e.g., DIPEA, NMM) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography Workup->Purification Characterization Purity and Identity (NMR, MS, HPLC) Purification->Characterization

General workflow for the coupling of this compound.

Signaling Pathways and Molecular Interactions

The fundamental chemical transformation in this process is the formation of an amide bond. The coupling reagent facilitates this by converting the carboxylic acid of this compound into a more reactive species, which is then susceptible to nucleophilic attack by the amino group of the coupling partner.

G Boc_Asp_OMe This compound (Carboxylic Acid) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Boc_Asp_OMe->Activated_Intermediate + Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Dipeptide Boc-Asp(OMe)-NH-R' (Dipeptide) Activated_Intermediate->Dipeptide + Amine Byproducts Byproducts (e.g., Urea, HOBt) Activated_Intermediate->Byproducts Amine Amine (R'-NH2) Amine->Dipeptide

Simplified reaction pathway for amide bond formation.

References

The Impact of Boc-Asp-OMe on Peptide Structural Integrity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the structural integrity of synthetic peptides is paramount. The choice of protecting groups for amino acid side chains can significantly influence the purity and conformational correctness of the final product. This guide provides a comprehensive comparison of Boc-Asp-OMe (N-α-Boc-L-aspartic acid α-methyl ester) with other aspartic acid protection strategies, focusing on its impact on the final peptide's structural integrity, with a particular emphasis on the prevention of aspartimide formation.

A primary concern during the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate. This intramolecular cyclization is especially prevalent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) due to the use of basic conditions (e.g., piperidine) for Fmoc group removal.[1][2] The resulting succinimide (B58015) ring can subsequently be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their racemized forms, which are often challenging to separate by chromatography. While less common, aspartimide formation can also be catalyzed by strong acids during the final cleavage step in Boc-SPPS.[3]

Comparative Performance of Aspartic Acid Protecting Groups

While direct quantitative data for the performance of this compound in preventing aspartimide formation is not extensively available in the reviewed literature, a comparison can be drawn from the well-documented performance of other protecting groups, primarily in the context of the more susceptible Fmoc-SPPS. The principles of steric hindrance and electronic effects that govern the stability of these groups are universally applicable.

The standard protecting group in Boc-SPPS is the benzyl (B1604629) ester (Boc-Asp(OBzl)-OH).[4] The use of a methyl ester in This compound offers an alternative with different steric and electronic properties. Theoretically, the smaller methyl group may offer less steric hindrance against the nucleophilic attack that initiates aspartimide formation compared to a benzyl or a bulky tert-butyl group. However, the acidic conditions of Boc-SPPS deprotection are generally less conducive to this side reaction than the basic conditions of Fmoc-SPPS.[5]

To provide a quantitative perspective on the challenge of aspartimide formation, the following table summarizes the performance of various aspartic acid side-chain protecting groups in the synthesis of a model peptide known to be prone to this side reaction, using the Fmoc-SPPS strategy.

Protecting Group StrategyAspartic Acid Derivative% Aspartimide Formation (Model Peptide: VKDGYI)Key AdvantagesKey Disadvantages
Standard (Fmoc) Fmoc-Asp(OtBu)-OHHigh (can exceed 50%)Low cost, widely used.Highly prone to aspartimide formation in susceptible sequences.[6]
Bulky Ester (Fmoc) Fmoc-Asp(OMpe)-OHSignificantly ReducedGood suppression of aspartimide formation.Higher cost than OtBu.
Bulky Ester (Fmoc) Fmoc-Asp(OBno)-OHVery Low (~0.1%/cycle)Excellent suppression of aspartimide formation and racemization.Higher cost, increased steric hindrance may slow coupling.
Backbone Protection (Fmoc) Fmoc-Asp(OtBu)-(Dmb)Gly-OH~0%Complete prevention of aspartimide formation.[7]Sequence-dependent (requires a following Gly), dipeptide coupling can be slower, higher cost.
Non-Ester (Fmoc) Fmoc-Asp(CSY)-OH~0%Complete suppression of aspartimide formation.[8]Requires an additional orthogonal deprotection step.
Standard (Boc) Boc-Asp(OBzl)-OHGenerally LowLess prone to aspartimide formation than Fmoc-Asp(OtBu)-OH.[4]Potential for acid-catalyzed aspartimide formation during final cleavage.
Subject of this Guide (Boc) This compound Data not available in reviewed literaturePotentially different reactivity and side-product profile compared to OBzl.Potential for hydrolysis or transesterification; less steric hindrance than OBzl.

Note: The quantitative data for Fmoc derivatives are provided for comparative context and are based on studies of sequences highly susceptible to aspartimide formation.

Potential Side Reactions with this compound

Beyond aspartimide formation, the use of a methyl ester for side-chain protection introduces other potential side reactions that must be considered:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis back to the free carboxylic acid under either acidic or basic conditions. Premature deprotection can lead to undesired side reactions during subsequent coupling steps.

  • Transesterification: In the presence of alcohols, particularly during the final cleavage from the resin if an alcohol is used as a scavenger or in the workup, transesterification of the methyl ester to another ester is a possibility.[9]

Experimental Protocols

To rigorously evaluate the impact of this compound on peptide integrity, a series of controlled experiments are necessary. Below are detailed protocols for the synthesis of a model peptide and the subsequent analysis of its purity.

Protocol 1: Synthesis of a Model Peptide (e.g., H-Tyr-Gly-Gly-Phe-Asp-Phe-NH₂) with Different Asp Protecting Groups
  • Resin and Scale:

    • Start with Rink Amide MBHA resin (0.1 mmol scale).

    • Use three separate reaction vessels for Boc-Asp(OMe)-OH, Boc-Asp(OBzl)-OH, and, for comparison, Fmoc-Asp(OtBu)-OH.

  • Boc-SPPS Protocol (for Boc-Asp(OMe)-OH and Boc-Asp(OBzl)-OH):

    • Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 1 x 2 minutes and 1 x 20 minutes.

    • Washing: Wash the resin with DCM (3x), isopropanol (B130326) (2x), and dimethylformamide (DMF) (3x).

    • Neutralization: Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes.

    • Washing: Wash the resin with DMF (3x).

    • Coupling:

      • Prepare a solution of 4 equivalents of the Boc-protected amino acid and 3.95 equivalents of HBTU in DMF.

      • Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

      • Add the activated amino acid solution to the resin and couple for 1-2 hours.

      • Monitor coupling completion with a Kaiser test.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat the deprotection, washing, neutralization, and coupling steps for each amino acid in the sequence.

  • Fmoc-SPPS Protocol (for Fmoc-Asp(OtBu)-OH):

    • Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 2 x 10 minutes.

    • Washing: Wash the resin with DMF (5x).

    • Coupling: Follow the same coupling procedure as in the Boc-SPPS protocol, using Fmoc-protected amino acids.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • After synthesis completion, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

Protocol 2: HPLC-MS Analysis for Peptide Purity and Impurity Identification
  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Mass Spectrometry (MS) Conditions:

    • Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

    • Acquire data in positive ion mode over a mass range appropriate for the target peptide and expected byproducts (e.g., m/z 400-1500).

    • Look for the expected mass of the target peptide, as well as masses corresponding to aspartimide formation (-18 Da), β-aspartyl peptide (same mass as the target), and piperidide adducts (+84 Da) in the case of the Fmoc synthesis.

  • Data Analysis:

    • Integrate the peak areas in the HPLC chromatogram to quantify the purity of the target peptide and the percentage of each impurity.

    • Use the MS data to confirm the identity of the main peak and to identify the impurities based on their mass-to-charge ratios.

Visualizing Key Pathways and Workflows

To better understand the chemical transformations and experimental processes discussed, the following diagrams are provided.

Asp Aspartic Acid Residue (in peptide chain) Backbone_N Backbone Amide Nitrogen (C-terminal to Asp) Asp->Backbone_N Base or Acid Catalysis (Intramolecular Attack) Aspartimide Aspartimide Intermediate (Succinimide Ring) Backbone_N->Aspartimide Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Isomeric Impurity) Aspartimide->Beta_Peptide Hydrolysis Racemized Racemized Products (D-Asp and D-isoAsp) Aspartimide->Racemized Epimerization start Start with Resin deprotection N-α-Deprotection (TFA for Boc, Piperidine for Fmoc) start->deprotection washing1 Washing deprotection->washing1 coupling Couple Next Amino Acid (e.g., with HBTU/DIPEA) washing1->coupling washing2 Washing coupling->washing2 repeat Repeat for all Amino Acids washing2->repeat repeat->deprotection Next cycle cleavage Final Cleavage from Resin (e.g., TFA Cocktail) repeat->cleavage Synthesis complete precipitation Precipitation in Ether cleavage->precipitation analysis HPLC-MS Analysis precipitation->analysis start Peptide Sequence Contains Asp-Gly, Asp-Asn, or Asp-Ser? yes High Risk of Aspartimide Formation start->yes Yes no Low Risk of Aspartimide Formation start->no No choose_boc Consider Boc-SPPS (e.g., Boc-Asp(OBzl)-OH or this compound) yes->choose_boc Lower risk than Fmoc choose_fmoc_special Use Advanced Fmoc Strategy: - Bulky Ester (e.g., OBno) - Backbone Protection (Dmb) - Non-Ester (CSY) yes->choose_fmoc_special no->choose_boc choose_fmoc_standard Use Standard Fmoc-Asp(OtBu)-OH with Caution no->choose_fmoc_standard

References

A Comparative Guide to the Cross-Reactivity and Stability of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, particularly in the realms of peptide synthesis and complex molecule construction, the choice of protecting groups is a critical strategic decision. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its unique stability profile and specific lability. This guide provides an objective comparison of the Boc group's performance against other common amine protecting groups, namely Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (carboxybenzyl), with a focus on cross-reactivity and stability, supported by experimental data.

Orthogonality: The Key to Selective Deprotection

The primary advantage of the Boc group lies in its orthogonality with other widely used protecting groups. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by employing distinct chemical conditions.[1][2] This principle is fundamental to the efficient synthesis of complex molecules with multiple functional groups.

The Boc group is characteristically acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] In stark contrast, it exhibits remarkable stability under basic conditions and during catalytic hydrogenation, the very conditions used to remove the Fmoc and Cbz groups, respectively.[3][4] This three-pronged orthogonality forms the basis of many modern synthetic strategies.

Figure 1. Orthogonal relationship of Boc, Fmoc, and Cbz protecting groups.

Quantitative Stability Comparison

While qualitative stability is well-established, quantitative data provides a clearer picture for strategic planning in multi-step synthesis. The stability of a protecting group is often discussed in terms of its half-life (t½) under specific deprotection conditions.

Protecting GroupDeprotection Reagent/ConditionSolventTemperatureHalf-life (t½)
Boc 50% TFADCMRoom Temp.~10-30 min[1]
Fmoc 20% Piperidine (B6355638)DMFRoom Temp.~6 seconds[5]
Cbz H₂, 10% Pd/C (1 atm)MeOHRoom Temp.~1-4 hours[6]

Table 1: Comparative Cleavage Kinetics of Boc, Fmoc, and Cbz Protecting Groups.

As the data indicates, the cleavage of the Fmoc group is significantly faster than that of the Boc and Cbz groups under their respective standard conditions. This rapid removal is a key advantage in solid-phase peptide synthesis (SPPS), where cycle times are critical. The cleavage of the Cbz group via hydrogenation is generally slower and can be influenced by factors such as catalyst activity and the presence of catalyst poisons.

Cross-Reactivity Profile of the Boc Group

The utility of an orthogonal strategy hinges on the stability of one protecting group to the cleavage conditions of another. The Boc group demonstrates excellent stability towards the reagents used for Fmoc and Cbz deprotection.

ConditionReagent(s)Boc Group StabilityExtent of Cleavage
Fmoc Deprotection 20% Piperidine in DMFHighly Stable< 1% after 24 hours
Cbz Deprotection H₂, Pd/CHighly StableNegligible

Table 2: Stability of the Boc Group under Orthogonal Deprotection Conditions.

Experimental studies have shown that the Boc group remains largely intact even after prolonged exposure to the basic conditions required for Fmoc removal.[7] Similarly, catalytic hydrogenation, the standard method for Cbz cleavage, does not affect the Boc group.[4]

Experimental Protocols

To provide a practical context for the data presented, the following are detailed protocols for key experiments that can be used to assess the stability and cross-reactivity of the Boc protecting group.

Protocol 1: Comparative Kinetic Analysis of Boc and Fmoc Deprotection by RP-HPLC

This protocol allows for the quantitative comparison of the cleavage rates of Boc and Fmoc protecting groups from a model dipeptide.[1]

Materials:

  • Boc-Ala-Phe

  • Fmoc-Ala-Phe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Deionized water

  • Reversed-phase HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Boc-Ala-Phe in DCM.

    • Prepare a 1 mg/mL stock solution of Fmoc-Ala-Phe in DMF.

  • Deprotection Reactions:

    • Boc Deprotection: To 1 mL of the Boc-dipeptide stock solution, add 1 mL of TFA (final concentration 50% in DCM). At time points of 0, 1, 5, 10, 15, and 30 minutes, withdraw a 50 µL aliquot and immediately quench the reaction by diluting it into 950 µL of a 50:50 ACN/water mixture.[1]

    • Fmoc Deprotection: To 1 mL of the Fmoc-dipeptide stock solution, add 250 µL of piperidine (final concentration 20% in DMF). At time points of 0, 1, 3, 5, and 10 minutes, withdraw a 50 µL aliquot and immediately quench the reaction by diluting it into 950 µL of a 50:50 ACN/water mixture containing 0.1% TFA.[1]

  • HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Use a suitable gradient of ACN in water (both containing 0.1% TFA) to separate the protected and deprotected dipeptides.

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the peptide bond and 265 nm for the Fmoc group).

  • Data Analysis:

    • Calculate the percentage of the remaining protected dipeptide at each time point by integrating the respective peak areas.

    • Plot the percentage of the protected dipeptide against time to determine the deprotection kinetics.

Figure 2. Experimental workflow for comparative kinetic analysis.
Protocol 2: Assessing the Stability of the Boc Group to Piperidine Treatment by NMR Spectroscopy

This protocol provides a method to monitor the stability of a Boc-protected amino acid in the presence of piperidine, the reagent used for Fmoc deprotection.

Materials:

  • Boc-protected amino acid (e.g., Boc-Leucine)

  • Deuterated dimethylformamide (DMF-d7)

  • Piperidine

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the Boc-protected amino acid in 0.6 mL of DMF-d7 in an NMR tube.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting material.

  • Piperidine Treatment: Add a stoichiometric excess of piperidine (e.g., 20% by volume) to the NMR tube.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, and 24 hours) at room temperature.

  • Data Analysis:

    • Integrate the characteristic singlet of the tert-butyl protons of the Boc group (typically around 1.4 ppm).

    • Compare the integral value over time to the integral of an internal standard or a non-labile proton signal on the amino acid to quantify any potential cleavage.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group remains an indispensable tool in modern organic synthesis due to its well-defined stability and lability characteristics. Its robustness under basic and hydrogenolytic conditions provides a high degree of orthogonality with Fmoc and Cbz groups, enabling the strategic and selective deprotection of amines in complex synthetic pathways. The quantitative data and experimental protocols presented in this guide underscore the reliability of the Boc group and provide researchers with the necessary information to make informed decisions in the design and execution of their synthetic endeavors.

References

A Researcher's Guide to Enantiomeric Purity Analysis of Boc-Asp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-α-tert-Butoxycarbonyl-L-aspartic acid α-methyl ester (Boc-Asp-OMe) is a critical step in the synthesis of peptides and pharmaceuticals. The presence of the undesired D-enantiomer can significantly impact the efficacy and safety of the final product. This guide provides a comprehensive comparison of the most common analytical techniques for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The three primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral auxiliary.

Analytical MethodPrincipleSample PreparationAnalysis Time (per sample)Resolution (Rs)Limit of Detection (LOD)Key AdvantagesKey Disadvantages
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).Dissolution in a suitable solvent (e.g., mobile phase).15-30 minutes> 1.5 (baseline separation achievable)Low ng rangeDirect analysis, high resolution, well-established methods.Requires specialized and often expensive chiral columns.
GC-MS Separation of volatile, derivatized enantiomers on a chiral capillary column.Derivatization to increase volatility (e.g., esterification and acylation).20-40 minutesHigh resolution possible with optimized temperature programs.pg range (with MS detection)High sensitivity and selectivity, provides structural information.Indirect method requiring derivatization, which can introduce errors.
¹H NMR with Chiral Auxiliary Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.Deprotection of the Boc group followed by reaction with a chiral derivatizing agent.5-15 minutes (data acquisition) + reaction time.Dependent on the chemical shift difference of diastereomeric signals.~1-5% for accurate quantification of minor enantiomer.Rapid analysis, no specialized chromatographic equipment needed.Lower sensitivity compared to chromatographic methods, may require derivatization.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for the direct separation of enantiomers. Macrocyclic glycopeptide and polysaccharide-based chiral stationary phases (CSPs) have shown excellent performance in resolving N-protected amino acids.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIROBIOTIC T (Teicoplanin-based) or a polysaccharide-based column (e.g., CHIRALPAK IA, IC, or QNAX).[2][3]

Mobile Phase (Isocratic):

  • A mixture of hexane (B92381) and a polar organic solvent such as isopropanol (B130326) or ethanol. A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol.[4] The mobile phase composition should be optimized to achieve baseline separation.

Procedure:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Inject 10-20 µL of the sample solution onto the chiral column.

  • Monitor the elution of the enantiomers using a UV detector at a wavelength of 210 nm.

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity for enantiomeric purity analysis but requires derivatization to make the amino acid derivative volatile.[5]

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Chiral Capillary Column: Chirasil-L-Val or a cyclodextrin-based column.[5]

Derivatization Protocol (Example using Perfluoroacylation/Perfluoroalkylation): [5]

  • Accurately weigh the this compound sample into a reaction vial.

  • Add a mixture of a perfluorinated alcohol (e.g., 2,2,3,3,4,4,4-heptafluoro-1-butanol) and a perfluorinated anhydride (B1165640) (e.g., heptafluorobutyric anhydride).

  • Heat the mixture to facilitate the derivatization reaction, converting the amino acid into its N(O,S)-perfluoroacyl perfluoroalkyl ester.

  • After the reaction is complete, the sample is ready for GC-MS analysis.

GC-MS Conditions:

  • Injection: Use a programmed temperature vaporizer (PTV) for optimal injection.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature ramp is crucial for separating the diastereomeric derivatives. A typical program might start at a low temperature and ramp up to a higher temperature.

  • MS Detection: Operate in either full scan mode to identify the derivatives or in selected ion monitoring (SIM) mode for enhanced sensitivity.

¹H NMR Spectroscopy with a Chiral Derivatizing Agent

This method relies on the conversion of the enantiomers into diastereomers, which can then be distinguished by ¹H NMR spectroscopy. This often requires the removal of the Boc protecting group to expose the primary amine for derivatization.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Deprotection: Remove the Boc protecting group from this compound using a standard procedure, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Derivatization: React the resulting aspartic acid methyl ester amine with a chiral derivatizing agent. A common example is the three-component reaction with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL). This reaction forms a mixture of diastereomeric iminoboronate esters.

  • NMR Analysis: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum. The diastereomers will exhibit distinct signals, often for protons close to the chiral center.

  • The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer.

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the enantiomeric purity analysis of this compound using Chiral HPLC and GC-MS.

Chiral_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis A Weigh this compound B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on Chiral Column C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Excess F->G

Chiral HPLC Workflow for this compound Analysis.

GC_MS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Weigh this compound B Add Derivatizing Reagents A->B C Heat to Complete Reaction B->C D Inject Derivatized Sample C->D E Separation on Chiral Column D->E F Mass Spectrometric Detection E->F G Integrate Ion Chromatograms F->G H Calculate Enantiomeric Excess G->H

GC-MS Workflow for this compound Analysis.

Conclusion

The choice of method for the enantiomeric purity analysis of this compound will be dictated by the specific requirements of the laboratory. Chiral HPLC offers a direct and robust method with high resolution, making it a preferred technique in many quality control settings. GC-MS provides exceptional sensitivity, which is advantageous when only small amounts of sample are available or when trace-level impurities need to be detected, though it requires a derivatization step. ¹H NMR with a chiral auxiliary is a rapid screening tool that does not require specialized chromatographic equipment but is generally less sensitive than the other two methods. For routine and reliable analysis in a drug development environment, a validated chiral HPLC method is often the most suitable choice.

References

Safety Operating Guide

Proper Disposal of Boc-Asp-OMe: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of N-α-Boc-L-aspartic acid α-methyl ester (Boc-Asp-OMe), a common reagent in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

While some safety data sheets (SDS) indicate no known hazards, others suggest that this compound may cause skin, eye, and respiratory tract irritation.[1][2] Therefore, it is prudent to handle this compound with appropriate care. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[3][4]

  • Hand Protection: Chemical-resistant gloves should be worn to prevent skin contact.[3]

  • Respiratory Protection: For operations that may generate dust, a dust mask (such as a type N95) is recommended.[3]

  • Protective Clothing: A standard laboratory coat is required.

In the event of exposure, rinse the affected area with plenty of water.[1][5] If irritation persists, seek medical attention.

Quantitative Safety Data Summary

The following table summarizes key safety and physical property information for this compound.

PropertyValueSource
Molecular Formula C10H17NO6[1]
Molecular Weight 247.25 g/mol [3]
Appearance Solid[3]
Storage Conditions Keep container tightly closed. Do not store above 5˚C (41˚F).[1]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …) upon combustion.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is that waste must be managed in accordance with federal, state, and local environmental control regulations.[1] The following steps provide a general operational workflow for its disposal.

Step 1: Waste Identification and Segregation

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).

  • The container should be labeled as "Non-halogenated Organic Solid Waste" unless local regulations specify otherwise.

Step 2: Waste Collection

  • Carefully transfer the waste this compound into the designated container using a shovel or spatula to minimize dust generation.[1]

  • For small spills, absorb with an inert material (e.g., diatomite) and place it in the waste container.[4]

  • Ensure the waste container is kept tightly closed when not in use.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

Step 4: Final Disposal

  • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation container Identify & Label Waste Container ('Non-halogenated Organic Solid Waste') ventilation->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Waste Area seal->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Personal protective equipment for handling Boc-Asp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling N-α-Boc-L-aspartic acid α-methyl ester (Boc-Asp-OMe). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate no known physical or chemical hazards, others suggest that this compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, a cautious approach to handling is warranted.

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesSplash-proof chemical goggles.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile).
Body Protection Lab Coat/Full SuitA full lab coat or suit is recommended.[1]
Respiratory Dust RespiratorUse in poorly ventilated areas or when creating dust.
Footwear Closed-toe Shoes/BootsChemical-resistant boots are advised for spill response.[1]

Operational Plan: Step-by-Step Handling Procedures

Following a structured operational plan minimizes risks during the handling of this compound.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
  • Verify that an eye-wash station and safety shower are accessible.
  • Assemble all necessary equipment and reagents before handling the compound.
  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Avoid direct contact with the skin and eyes.
  • Prevent the generation of dust.[1] If the compound is in solid form, handle it carefully.
  • Keep the container tightly closed when not in use.[1]
  • Avoid sources of heat and ignition.[1]

3. Storage:

  • Store in a tightly sealed container.[1]
  • Recommended storage temperature is not to exceed 5°C (41°F).[1]

4. Spill Response:

  • Small Spills: Use appropriate tools to carefully scoop the spilled material into a designated waste disposal container.[1]
  • Large Spills: Use a shovel to place the spilled material into a suitable waste container.[1]
  • For any spill, a self-contained breathing apparatus may be necessary to avoid inhalation of dust.[1] It is advisable to consult a specialist before handling a large spill.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste materials, including unused this compound, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed, and appropriate waste container.

  • Disposal Method:

    • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.

  • Product and Biodegradation Toxicity:

    • The product itself and its degradation products are not reported to be toxic.[1] However, this does not negate the requirement for proper disposal through certified waste management channels.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound prep 1. Preparation - Assemble Equipment - Don PPE handling 2. Handling - Use Fume Hood - Avoid Dust Generation prep->handling storage 3. Storage - Tightly Sealed Container - <= 5°C handling->storage If not for immediate use spill Spill Event handling->spill disposal 4. Disposal - Segregate Waste - Follow EHS Guidelines handling->disposal After use storage->handling For subsequent use spill_response Spill Response - Evacuate if necessary - Use Spill Kit spill->spill_response spill_response->disposal end End of Process disposal->end

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Asp-OMe
Reactant of Route 2
Reactant of Route 2
Boc-Asp-OMe

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.